Methyl 2-(benzylamino)acetate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(benzylamino)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-13-10(12)8-11-7-9-5-3-2-4-6-9/h2-6,11H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAWVZBDVSNLPDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80329665 | |
| Record name | methyl 2-(benzylamino)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80329665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17136-35-5 | |
| Record name | methyl 2-(benzylamino)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80329665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of Methyl 2-(benzylamino)acetate: Strategies and Methodologies for Researchers and Drug Development Professionals
Abstract
Methyl 2-(benzylamino)acetate, also known as N-benzylglycine methyl ester, is a pivotal intermediate in organic synthesis, finding extensive application in the construction of complex molecular architectures, particularly in pharmaceutical and agrochemical research.[1][2] This technical guide provides an in-depth analysis of the primary synthetic routes to this versatile building block. We will dissect the mechanistic underpinnings, operational nuances, and comparative efficacy of the two predominant synthetic strategies: the N-alkylation of methyl glycinate and the reductive amination pathway. Additionally, the direct esterification of N-benzylglycine will be discussed as a viable alternative. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering not only detailed experimental protocols but also the critical insights necessary for informed methodological selection and optimization.
Introduction: The Strategic Importance of this compound
The molecular scaffold of this compound incorporates several key reactive sites: a secondary amine, an ester functionality, and a benzyl group that can serve as a protecting group.[1] This trifecta of functionality allows for a diverse range of subsequent chemical transformations, including further alkylation or acylation at the nitrogen, hydrolysis of the ester to the corresponding carboxylic acid for amide bond formation, and de-benzylation to reveal the primary amine.[1] Its utility as a precursor for biologically active compounds and chiral drugs underscores its significance in medicinal chemistry.[3] This guide aims to provide a robust understanding of its synthesis, enabling chemists to efficiently produce this valuable intermediate.
Comparative Analysis of Synthetic Methodologies
The synthesis of this compound can be approached through several strategic disconnections. The most prevalent and practical methods involve the formation of the N-benzyl bond. Below, we compare the two primary approaches.
| Parameter | N-Alkylation of Methyl Glycinate | Reductive Amination | Esterification of N-benzylglycine |
| Starting Materials | Methyl glycinate (often as HCl salt), Benzyl halide (e.g., chloride, bromide) | Benzylamine, Methyl glyoxylate (or a precursor) | N-benzylglycine, Methanol |
| Key Reagents | Base (e.g., triethylamine, K₂CO₃) | Reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃, H₂/Pd)[4] | Acid catalyst (e.g., HCl, H₂SO₄) |
| Typical Yields | Moderate to High (can be affected by side reactions)[5] | Generally High | High[6] |
| Primary Byproducts | N,N-dibenzylglycine methyl ester, unreacted starting materials[5] | Minimal if the imine formation and reduction are efficient | Water |
| Process Simplicity | Relatively straightforward, one-pot reaction | Can be a one-pot reaction, requires careful control of reduction conditions | Simple, direct reaction |
| Scalability | Good, but control of exotherms and byproduct formation is crucial | Excellent, widely used in industrial processes | Good, but requires the prior synthesis or purchase of N-benzylglycine |
Synthetic Pathways: A Mechanistic Deep Dive
The following diagram illustrates the primary synthetic routes to this compound.
Caption: Primary synthetic routes to this compound.
Method 1: N-Alkylation of Methyl Glycinate
This is a classical and direct approach for forming the N-benzyl bond via a nucleophilic substitution reaction. The free amino group of methyl glycinate acts as the nucleophile, attacking the electrophilic benzylic carbon of a benzyl halide.
Causality Behind Experimental Choices:
-
Starting Material: Glycine methyl ester is typically used as its hydrochloride salt, which is more stable and less prone to polymerization than the free base.[7]
-
Base: A base, such as triethylamine or potassium carbonate, is required to neutralize the hydrochloride salt and generate the free, nucleophilic amine in situ. The choice of base can influence the reaction rate and the formation of byproducts. A non-nucleophilic, sterically hindered base is often preferred to minimize side reactions.
-
Solvent: A polar aprotic solvent like ethanol, acetonitrile, or DMF is commonly employed to dissolve the reactants and facilitate the SN2 reaction.
-
Temperature: The reaction is often heated to increase the rate of alkylation. However, excessive temperatures can promote the formation of the N,N-dibenzylated byproduct.[5] Careful temperature control is therefore crucial for selectivity.
Self-Validating System:
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of the starting materials and the formation of the desired product and any byproducts. The final product's identity and purity should be confirmed by NMR spectroscopy and HPLC.[3]
Method 2: Reductive Amination
Reductive amination is a powerful and widely used method for forming carbon-nitrogen bonds.[8] This process involves the condensation of an amine (benzylamine) with a carbonyl compound (a methyl glyoxylate equivalent) to form an intermediate imine or iminium ion, which is then reduced in situ to the target amine.[4]
Causality Behind Experimental Choices:
-
Carbonyl Source: Methyl glyoxylate is the ideal carbonyl partner, but it can be unstable. Often, a more stable precursor is used.
-
Reducing Agent: The choice of reducing agent is critical. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are particularly effective because they are mild enough not to reduce the starting aldehyde/ketone but are reactive enough to reduce the intermediate iminium ion.[4] This selectivity allows for a one-pot reaction. Catalytic hydrogenation (H₂/Pd) is another clean and efficient reduction method.
-
pH Control: The formation of the imine is typically favored under slightly acidic conditions (pH 4-6), which catalyze the dehydration step. However, the reducing agent must be stable and active at the chosen pH.
Self-Validating System:
Similar to the N-alkylation method, reaction progress is monitored chromatographically. The key is to ensure complete formation of the imine before or during the reduction to avoid side reactions, such as the reduction of the starting carbonyl compound or the self-condensation of the aldehyde.
Method 3: Esterification of N-benzylglycine
This method is straightforward if N-benzylglycine is readily available. It follows the classic Fischer-Speier esterification mechanism.
Causality Behind Experimental Choices:
-
Acid Catalyst: A strong acid catalyst, such as hydrochloric acid or sulfuric acid, is required to protonate the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol.[6]
-
Methanol as Solvent and Reagent: Using methanol as the solvent ensures a large excess of the alcohol, driving the equilibrium towards the formation of the ester product according to Le Châtelier's principle.
-
Water Removal: While not always necessary with a large excess of alcohol, removal of the water byproduct can further increase the yield.
Self-Validating System:
The reaction can be monitored by the disappearance of the starting carboxylic acid (which has a different polarity from the ester product) on TLC. The final product is often isolated as its hydrochloride salt, which can be a stable, crystalline solid.[6]
Experimental Protocols
Protocol for N-Alkylation of Methyl Glycinate Hydrochloride
This protocol is adapted from a similar synthesis of the corresponding ethyl ester.[5]
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add glycine methyl ester hydrochloride (12.55 g, 0.1 mol) and absolute ethanol (100 mL).
-
Base Addition: Add triethylamine (20.2 g, 0.2 mol) to the suspension. Stir the mixture at room temperature for 30 minutes to generate the free base of glycine methyl ester.
-
Alkylation: Cool the mixture to 0-5 °C in an ice bath. Slowly add benzyl chloride (12.65 g, 0.1 mol) dropwise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, warm the reaction mixture to 40 °C and maintain this temperature for 4-6 hours, monitoring the reaction by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the triethylamine hydrochloride precipitate.
-
Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water until the aqueous layer is neutral. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product can be further purified by vacuum distillation or column chromatography to yield this compound as a liquid.
Protocol for Reductive Amination
-
Setup: In a round-bottom flask, dissolve benzylamine (10.7 g, 0.1 mol) and methyl glyoxylate (or its stable equivalent) (0.1 mol) in methanol (150 mL).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine. The pH can be adjusted to ~6 with acetic acid if necessary.
-
Reduction: Cool the solution to 0 °C. In small portions, add sodium borohydride (4.15 g, 0.11 mol) over 30-45 minutes. Caution: Hydrogen gas is evolved.
-
Reaction: After the addition, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Workup: Quench the reaction by the slow addition of 1 M HCl until the pH is acidic. Remove the methanol under reduced pressure.
-
Purification: Basify the aqueous residue with saturated sodium bicarbonate solution and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude product, which can be purified by chromatography.
Conclusion
The synthesis of this compound is achievable through several reliable methods, with N-alkylation and reductive amination being the most prominent. The choice of method will depend on factors such as the availability and cost of starting materials, desired scale, and the specific equipment available. For directness and simplicity, N-alkylation is a strong candidate, although it requires careful control to minimize the formation of the di-alkylated byproduct. Reductive amination offers high selectivity and is often the method of choice for large-scale industrial production due to its efficiency and the avoidance of halide reagents. The esterification of N-benzylglycine provides an excellent alternative if the parent amino acid is the preferred starting material. By understanding the mechanistic principles and practical considerations outlined in this guide, researchers can confidently select and execute the optimal synthesis for their specific needs.
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An In-depth Technical Guide to Methyl 2-(benzylamino)acetate: Properties, Synthesis, and Applications
This technical guide provides a comprehensive overview of Methyl 2-(benzylamino)acetate, a versatile secondary amine ester that serves as a crucial building block in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, robust synthetic protocols, detailed spectral analysis, and practical applications of this compound, grounding technical data with field-proven insights.
Introduction: The Strategic Value of a Versatile Building Block
This compound, also known as N-benzylglycine methyl ester, is a bifunctional organic molecule incorporating a secondary amine, an ester, and a benzyl protecting group. This unique combination of functionalities makes it a highly valuable intermediate in the synthesis of complex molecular architectures, particularly in the realms of pharmaceuticals and heterocyclic chemistry. Its strategic importance lies in the ability to undergo a variety of chemical transformations at its reactive sites, allowing for the controlled and sequential introduction of molecular diversity. This guide will explore the fundamental characteristics and practical manipulation of this reagent, providing the necessary framework for its effective utilization in a research and development setting.
Physicochemical and Structural Properties
Understanding the fundamental properties of this compound is paramount for its handling, reaction optimization, and purification. The compound is most commonly available as a free base (a liquid) or as a more stable hydrochloride salt (a solid).
Table 1: Core Physicochemical Properties
| Property | This compound (Free Base) | This compound HCl | Source(s) |
| CAS Number | 53386-64-4 | 17136-35-5 | [1][2] |
| Molecular Formula | C₁₀H₁₃NO₂ | C₁₀H₁₄ClNO₂ | [2] |
| Molecular Weight | 179.22 g/mol | 215.68 g/mol | [2] |
| Appearance | Liquid | White crystalline powder | [2][3] |
| Boiling Point | 143-144 °C at 6.8 Torr | Not applicable | [4] |
| Melting Point | Not applicable | 133-140 °C | [2] |
| Purity | Typically ≥95% | Typically ≥99% (HPLC) | [2][3] |
| Storage | Store at 4 °C | Store at 0-8 °C, sealed in dry conditions | [2][3] |
The presence of the benzyl group provides steric bulk and allows for its selective removal via catalytic hydrogenation, a common deprotection strategy in multi-step synthesis. The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid or converted to amides. The secondary amine is a key reactive center for further alkylation, acylation, or participation in cyclization reactions.
Synthesis of this compound: Key Methodologies
The synthesis of this compound can be approached through several reliable methods. The choice of method often depends on the availability of starting materials, scale, and desired purity. Two of the most prevalent and effective strategies are N-alkylation of a glycine precursor and reductive amination.
N-Alkylation of Glycine Methyl Ester
This classical and straightforward approach involves the direct alkylation of the primary amine of glycine methyl ester with a benzylating agent, such as benzyl bromide or benzyl chloride. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrohalic acid byproduct.
Causality Behind Experimental Choices:
-
Starting Material: Glycine methyl ester hydrochloride is often used as it is more shelf-stable than the free base. The free amine is generated in situ by the addition of a base.
-
Base Selection: A base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is chosen because it is strong enough to deprotonate the ammonium salt and scavenge the HBr produced, but is not nucleophilic enough to compete with the glycine ester in reacting with benzyl bromide.
-
Solvent: A polar aprotic solvent such as acetonitrile or DMF is used to ensure the solubility of the reactants and facilitate the SN2 reaction.
Experimental Protocol: N-Alkylation
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add glycine methyl ester hydrochloride (1.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile to the flask to create a suspension.
-
Base Addition: Add triethylamine (2.2 eq) to the suspension and stir for 15 minutes at room temperature to generate the free amine.
-
Alkylation: Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, filter the reaction mixture to remove the triethylammonium bromide salt. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the crude residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The resulting oil can be further purified by column chromatography on silica gel if necessary.
Reductive Amination
Reductive amination is an efficient one-pot method that involves the reaction of an aldehyde (benzaldehyde) with an amine (glycine methyl ester) to form an intermediate imine, which is then reduced in situ to the desired secondary amine.
Causality Behind Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are preferred reducing agents because they are mild enough not to reduce the starting aldehyde but are effective at reducing the intermediate iminium ion. This selectivity is crucial for the success of the one-pot reaction.
-
pH Control: The reaction is often carried out under mildly acidic conditions (e.g., using acetic acid) to catalyze the formation of the imine/iminium ion intermediate, which is the species that is actually reduced.
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents as they are compatible with the reducing agents and effectively solubilize the reactants.
Experimental Protocol: Reductive Amination
-
Setup: In a round-bottom flask, dissolve glycine methyl ester hydrochloride (1.0 eq) and benzaldehyde (1.05 eq) in 1,2-dichloroethane (DCE).
-
Base Addition: Add triethylamine (1.1 eq) to neutralize the hydrochloride and stir for 10 minutes.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the mixture.
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Spectroscopic and Analytical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. Below is a summary of the expected spectroscopic data.
Table 2: Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~ 7.35-7.25 (m, 5H, Ar-H), 3.79 (s, 2H, N-CH₂-Ph), 3.72 (s, 3H, O-CH₃), 3.41 (s, 2H, N-CH₂-CO), ~2.0 (br s, 1H, N-H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~ 172.5 (C=O), 139.0 (Ar-C, quat.), 128.6 (Ar-CH), 128.3 (Ar-CH), 127.3 (Ar-CH), 53.0 (N-CH₂-Ph), 51.8 (O-CH₃), 51.0 (N-CH₂-CO) |
| FT-IR (neat, cm⁻¹) | ~3350 (N-H stretch), 3030 (Ar C-H stretch), 2950, 2850 (Aliphatic C-H stretch), 1740 (C=O ester stretch), 1180 (C-O stretch) |
| Mass Spec (EI) | m/z (%): 179 (M⁺), 120 ([M-COOCH₃]⁺), 91 ([C₇H₇]⁺, benzyl cation, base peak) |
Expertise in Spectral Interpretation:
-
¹H NMR: The spectrum is characterized by a multiplet for the five aromatic protons of the benzyl group. Three distinct singlets are expected for the benzylic methylene (N-CH₂-Ph), the ester methyl (O-CH₃), and the alpha-methylene (N-CH₂-CO) protons. The N-H proton often appears as a broad singlet and its chemical shift can be variable.
-
¹³C NMR: The carbonyl carbon of the ester appears downfield around 172 ppm. The aromatic carbons appear in the 127-139 ppm region. The three aliphatic carbons (two methylenes and one methyl) are found in the 51-53 ppm range.
-
FT-IR: The most prominent peak will be the strong ester carbonyl (C=O) stretch around 1740 cm⁻¹. The N-H stretch will be a weaker, broader peak around 3350 cm⁻¹.
-
Mass Spectrometry: Under electron ionization, a common fragmentation pathway is the loss of the methoxycarbonyl group to form a fragment at m/z 120. The most stable fragment, and thus often the base peak, is the benzyl cation (tropylium ion) at m/z 91.
Applications in Drug Development and Heterocyclic Synthesis
This compound is a cornerstone intermediate for the construction of nitrogen-containing compounds, leveraging its dual reactivity.
Synthesis of Piperazine Derivatives
The compound is a key precursor for synthesizing substituted piperazines, a common scaffold in many active pharmaceutical ingredients (APIs). For example, it can be used in the synthesis of 1-methyl-3-phenylpiperazine, an intermediate for the antidepressant drug Mirtazapine[5][6].
In this conceptual pathway, the secondary amine is first acylated, followed by an intramolecular cyclization to form a piperazinedione ring system. Subsequent reduction of the amide carbonyls yields the piperazine core, which can be further functionalized.
Role in Antiviral Drug Synthesis
The structural motif derived from this compound is found in various compounds investigated for antiviral properties. N-benzyl amino acid esters can serve as starting points for peptidomimetics or as scaffolds for building heterocyclic systems with potential bioactivity against viruses like HIV and others[7][8]. The synthesis of these agents often involves leveraging the amine for coupling reactions and the ester for chain extension or cyclization.
The rationale for its use stems from the need to build molecules that can mimic natural peptides or interact with viral enzymes. The N-benzyl group can provide beneficial hydrophobic interactions within a target's binding site, and its eventual removal can unmask a secondary amine for further derivatization or to act as a key pharmacophoric feature.
Safety and Handling
This compound and its hydrochloride salt should be handled with appropriate safety precautions in a laboratory setting.
-
Toxicity: The compound is considered toxic and may cause skin and eye irritation. The GHS classification for the free base indicates it can cause severe skin burns and eye damage, and may cause respiratory irritation[9].
-
Handling: Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. The hydrochloride salt should be stored under inert atmosphere[2].
Conclusion
This compound is a reagent of significant utility for the synthesis of complex nitrogen-containing molecules. Its value is derived from the orthogonal reactivity of its functional groups—the nucleophilic secondary amine, the electrophilic ester, and the readily cleavable benzyl protecting group. This guide has provided a detailed examination of its properties, established robust and reliable synthetic protocols, offered a framework for its spectral characterization, and highlighted its strategic application in the synthesis of pharmaceutically relevant scaffolds. By understanding the causality behind the experimental choices and the reactivity of this molecule, researchers can effectively employ this compound as a powerful tool in the pursuit of novel chemical entities.
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ResearchGate. (n.d.). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. Retrieved from .
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PubMed Central (PMC). (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from .
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Semantic Scholar. (n.d.). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Retrieved from .
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An In-depth Technical Guide to Methyl 2-(benzylamino)acetate (CAS: 53386-64-4)
Abstract
Methyl 2-(benzylamino)acetate, registered under CAS number 53386-64-4, is a versatile secondary amine ester that serves as a crucial building block in modern organic and medicinal chemistry. Its unique molecular architecture, featuring a reactive secondary amine, an ester functional group, and a removable benzyl protecting group, offers a trifecta of synthetic handles for constructing complex molecular frameworks. This guide provides a comprehensive technical overview of its chemical properties, validated synthetic protocols, analytical characterization, reactivity, and key applications as a pharmaceutical intermediate. The methodologies and insights presented herein are grounded in established chemical principles to empower researchers in leveraging this compound for advanced scientific discovery.
Core Molecular Profile and Physicochemical Properties
This compound is an organic compound valued for its role as an intermediate in more complex syntheses.[1] Understanding its fundamental properties is the first step in its effective application.
1.1. Chemical Identity
-
IUPAC Name: this compound[2]
-
CAS Number: 53386-64-4[3]
-
Synonyms: Benzylamino-acetic acid methyl ester, N-(phenylmethyl)glycine Methyl Ester[1][4]
-
Molecular Formula: C₁₀H₁₃NO₂
-
SMILES: COC(=O)CNCC1=CC=CC=C1[2]
1.2. Physicochemical Data
A summary of the key physical and chemical properties is provided below, offering a quick reference for experimental planning.
| Property | Value | Source(s) |
| Molecular Weight | 179.22 g/mol | [2] |
| Monoisotopic Mass | 179.094628657 Da | [2] |
| Boiling Point | 143-144°C at 6.8 Torr | [1] |
| Appearance | Solid or liquid | [5] |
| Solubility | Soluble in common organic solvents. | N/A |
| Polar Surface Area | 38.3 Ų | [2] |
| Rotatable Bond Count | 4 | [6] |
1.3. Molecular Structure
The structure of this compound is foundational to its reactivity. The secondary amine is a key site for nucleophilic attack and substitution, while the ester group can undergo hydrolysis or amidation. The benzyl group serves as a robust protecting group for the amine, which can be selectively removed during a synthetic sequence.
Caption: Generalized workflow for the synthesis of the title compound.
2.2. Protocol: Synthesis via Esterification of N-Benzyl Glycine
This protocol is adapted from a documented laboratory procedure and represents a reliable method for obtaining the hydrochloride salt of the title compound, which can be neutralized to yield the free base. [7] Materials:
-
N-benzyl glycine (1.0 eq)
-
Methanol (MeOH)
-
4M HCl in Dioxane
Procedure:
-
Dissolution: Dissolve N-benzyl glycine (e.g., 500 mg, 3.0 mmol) in methanol (6 mL) in a suitable reaction flask equipped with a magnetic stirrer.
-
Acidification: To the stirring solution, add a 4M solution of HCl in dioxane (4 mL). The acid acts as a catalyst for the Fischer esterification.
-
Reaction: Seal the flask and stir the reaction mixture at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired.
-
Isolation: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator. This will remove the solvent and excess acid, yielding the crude product.
-
Result: The resulting white solid is this compound hydrochloride. For many subsequent reactions, this salt can be used directly, or it can be neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent (e.g., ethyl acetate) to provide the free amine.
Analytical Characterization
Rigorous analytical testing is essential to confirm the identity, purity, and quality of this compound before its use in further applications. Standard methods include High-Performance Liquid Chromatography (HPLC) for purity assessment and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation. [1] 3.1. Spectroscopic Profile
While specific spectra are proprietary to the analyzing laboratory, the expected data based on the molecule's structure are as follows:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments:
-
A singlet for the methyl ester protons (-OCH₃).
-
A singlet for the methylene protons adjacent to the ester (-CH₂-CO).
-
A singlet for the benzylic protons (-CH₂-Ph).
-
A broad singlet for the amine proton (-NH-), which may exchange with D₂O.
-
A multiplet in the aromatic region corresponding to the five protons of the phenyl group.
-
-
¹³C NMR: The carbon NMR will show distinct peaks for the methyl carbon, the two methylene carbons, the carbonyl carbon, and the carbons of the aromatic ring.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight. High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the elemental composition. Predicted m/z values for common adducts are critical for interpretation. [8] Table of Predicted Mass Spectrometry Data
| Adduct | Predicted m/z |
| [M+H]⁺ | 180.10192 |
| [M+Na]⁺ | 202.08386 |
| [M+NH₄]⁺ | 197.12846 |
| [M-H]⁻ | 178.08736 |
| Data sourced from PubChemLite predictions.[8] |
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound stems from the presence of multiple reactive sites, allowing for diverse chemical manipulations. [4]It is widely used as an intermediate in the synthesis of pharmaceuticals and other biologically active compounds. [1] 4.1. Key Reactive Sites
The molecule's functionality is dictated by its three primary components:
-
Secondary Amine: The nitrogen atom is nucleophilic and can readily undergo further alkylation or acylation to introduce new functional groups and build molecular complexity. [4]2. Ester Functionality: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides—a common functional group in pharmaceuticals. [4]3. Benzyl Group: This group serves as a protecting group for the amine. It is stable under many reaction conditions but can be removed when necessary via catalytic hydrogenation (e.g., H₂, Pd/C), allowing for the unmasking of a primary amine.
Caption: Reactivity map of this compound.
4.2. Applications in Drug Development
This compound is a valuable starting material for creating libraries of molecules for drug screening. Its ability to participate in a wide range of organic reactions makes it a flexible tool for chemists aiming to construct complex molecular architectures. [4]It can be used in the synthesis of chiral drugs, leveraging its specific chemical properties. [1]For instance, derivatives of this scaffold have been explored in the development of various therapeutic agents.
Safety, Handling, and Storage
Proper handling of this compound is critical to ensure laboratory safety. The compound is classified as toxic and corrosive. [1][2] 5.1. Hazard Identification
According to the Globally Harmonized System (GHS), this chemical presents significant hazards. [2]
| Hazard Class | GHS Code | Description |
|---|---|---|
| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage. |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. |
GHS Pictograms:
-
Corrosion (Danger)
-
Irritant (Warning)
5.2. Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat. [1]* Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.
-
Exposure Response: In case of accidental contact with skin or eyes, flush immediately with copious amounts of water and seek prompt medical assistance. [1] 5.3. Storage and Disposal
-
Storage: Store in a tightly sealed, light-proof container in a dry and well-ventilated place. [1]Keep it away from sources of ignition and incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.
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"Methyl 2-(benzylamino)acetate" hydrochloride CAS 17136-35-5
An In-Depth Technical Guide to Methyl 2-(benzylamino)acetate Hydrochloride (CAS 17136-35-5) for Advanced Research and Development
Abstract
This compound hydrochloride (CAS 17136-35-5) is a pivotal chemical intermediate, recognized for its role as a versatile building block in organic and medicinal chemistry. As a derivative of glycine, the simplest proteinogenic amino acid, it provides a robust scaffold for the synthesis of more complex molecules. Its hydrochloride salt form enhances stability and improves solubility, particularly in aqueous media, making it highly amenable to a variety of reaction conditions.[1] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It delineates the compound's physicochemical properties, provides a detailed synthesis protocol with mechanistic insights, explores its critical applications in pharmaceutical and peptide synthesis, outlines rigorous analytical methods for quality control, and establishes clear safety and handling procedures. The insights herein are designed to empower scientists to leverage this compound's full potential in their research and development endeavors.
Chemical Identity and Physicochemical Profile
A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in research. This compound hydrochloride is a white crystalline powder characterized by its high water solubility, a direct consequence of its hydrochloride salt form.[1] This attribute is particularly advantageous for applications in drug formulation and biological assays.
Table 1: Chemical Identification
| Identifier | Value | Source |
| CAS Number | 17136-35-5 | [1][2][3] |
| Molecular Formula | C₁₀H₁₄ClNO₂ | [2][4] |
| Molecular Weight | 215.68 g/mol | [2][4] |
| Synonyms | Benzyl glycine methyl ester hydrochloride, Bzl-Gly-Ome HCl | [1][5] |
| SMILES | COC(=O)CNCC1=CC=CC=C1.Cl | [2][3] |
| InChI Key | KITLJURGIVERDS-UHFFFAOYSA-N |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Appearance | White crystalline powder | [1] |
| Melting Point | 133-140 °C | [1] |
| Purity | Typically ≥97% | [2][6] |
| Solubility | Excellent in water; Soluble in methanol | [1][4] |
| Storage | Sealed in a dry, inert atmosphere at 2-8°C or room temperature | [2][7] |
Structural Representation
The structure combines a benzyl group for steric and electronic influence, a secondary amine for nucleophilic reactions, and a methyl ester as a reactive handle or protecting group for the carboxylic acid functionality.
Caption: High-level workflow for the synthesis of the target compound.
Detailed Laboratory Protocol
This protocol is adapted from established synthetic procedures. [4] Materials:
-
N-benzyl glycine (1.0 eq)
-
Methanol (MeOH), anhydrous (approx. 12 mL per 500 mg of starting material)
-
4M Hydrogen Chloride (HCl) in 1,4-Dioxane (approx. 1.3 eq)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask, add N-benzyl glycine (e.g., 500 mg, 3.0 mmol).
-
Solvent Addition: Add anhydrous methanol (6 mL) to the flask and stir to dissolve the starting material.
-
Acid Catalyst Addition: Carefully add the 4M solution of HCl in dioxane (4 mL, ~4.0 mmol) to the reaction mixture.
-
Scientist's Note (Expertise): The use of HCl in dioxane provides a convenient, anhydrous source of the acid catalyst, which is critical for driving the Fischer esterification equilibrium towards the product by avoiding the presence of water, a competing nucleophile.
-
-
Reaction Execution: Seal the flask and allow the reaction mixture to stir at room temperature overnight. The extended reaction time ensures the esterification proceeds to completion.
-
Product Isolation: Concentrate the reaction mixture under reduced pressure using a rotary evaporator. This will remove the methanol, dioxane, and any excess HCl.
-
Final Product: The resulting residue is the target compound, this compound hydrochloride, typically as a white solid with high purity (often >99%). [4]The crude product is often of sufficient quality for subsequent steps without further purification.
Core Applications in Research and Drug Development
The utility of this compound hydrochloride stems from its trifunctional nature, making it a strategic precursor in several key areas of chemical and pharmaceutical R&D.
Peptide Synthesis
As a protected amino acid ester, it is an ideal starting point for peptide synthesis. The methyl ester protects the C-terminus, while the benzyl group offers N-terminal protection that can be removed under specific conditions (e.g., hydrogenolysis). This allows for controlled, stepwise elongation of peptide chains. [1]
Pharmaceutical Intermediate
This compound is a documented building block in the synthesis of various pharmaceuticals. [1][8]Its structure is incorporated into larger, more complex bioactive molecules. A notable example is its relevance in the synthesis of dihydropyridine-based calcium channel blockers like nicardipine, which are used to treat hypertension and angina. [9]
Neurological Drug Discovery
There is a specific interest in using this scaffold for developing drugs that target neurological disorders. [1]The benzylamino moiety can be a key pharmacophore for interacting with receptors or enzymes in the central nervous system.
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An In-depth Technical Guide to the Synthesis, Properties, and Applications of Methyl 2-(benzylamino)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-(benzylamino)acetate, a secondary amine and ester, is a versatile building block in organic synthesis, particularly valued in the design and development of novel pharmaceutical agents. Its structural motif is a precursor to a variety of more complex molecules, enabling the introduction of a benzylamino group which can be crucial for biological activity or serve as a protected primary amine. This technical guide provides a comprehensive overview of the synthesis, structural elucidation, and chemical reactivity of this compound, with a focus on its practical applications in medicinal chemistry. Detailed, field-proven protocols for its preparation via reductive amination and direct N-alkylation are presented, along with an in-depth analysis of its spectroscopic characteristics. Furthermore, its utility as a key intermediate is highlighted through its application in the synthesis of biologically active compounds.
Introduction: The Strategic Importance of this compound in Synthesis
In the landscape of modern organic and medicinal chemistry, the efficient construction of molecular frameworks with desirable physicochemical and pharmacological properties is paramount. This compound (also known as N-benzylglycine methyl ester) emerges as a strategically important intermediate due to the presence of two key functional groups: a secondary amine and a methyl ester. This bifunctionality allows for a diverse range of chemical transformations, making it a valuable scaffold for library synthesis and lead optimization in drug discovery programs.
The benzyl group, while often employed as a protecting group for the amine, can also be an integral part of the final pharmacophore, engaging in crucial binding interactions with biological targets. The ester functionality provides a handle for further modifications, such as hydrolysis to the corresponding carboxylic acid for amide bond formation, or reduction to an amino alcohol. This guide will delve into the practical aspects of working with this compound, from its synthesis to its application, providing the necessary technical details for its successful utilization in a research and development setting.
Synthesis of this compound: A Comparative Analysis of Methodologies
The synthesis of this compound can be approached through several routes. The choice of method often depends on the availability of starting materials, desired scale, and tolerance of other functional groups in more complex substrates. Here, we present two of the most common and reliable methods: Reductive Amination and Direct N-Alkylation.
Reductive Amination: A One-Pot Approach
Reductive amination is a highly efficient method for the formation of amines from carbonyl compounds and amines.[1] In the context of synthesizing this compound, this involves the reaction of a glyoxylate derivative with benzylamine, followed by in-situ reduction of the resulting imine intermediate. This one-pot procedure is often preferred for its operational simplicity and high yields.[2]
Causality Behind Experimental Choices:
-
Choice of Glyoxylate: Methyl glyoxylate is a common starting material. However, it can be prone to polymerization. Using a more stable precursor like methyl glyoxylate monohydrate is a practical alternative.
-
Reducing Agent: The selection of the reducing agent is critical for the success of a one-pot reductive amination. The ideal reagent should selectively reduce the imine in the presence of the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice as it is a mild and selective reducing agent that is particularly effective for a wide range of aldehydes and ketones.[3] It is less toxic than sodium cyanoborohydride (NaBH₃CN), another common reagent for this transformation.[4] Sodium borohydride (NaBH₄) can also be used, but it can also reduce the starting aldehyde, potentially lowering the yield of the desired amine.[5]
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are often used as solvents as they are compatible with the reducing agent and effectively dissolve the reactants.[3]
-
pH Control: The reaction is typically carried out under neutral or slightly acidic conditions to facilitate imine formation without causing significant decomposition of the reactants or the product.
Experimental Protocol: Reductive Amination
| Step | Procedure |
| 1 | To a solution of methyl glyoxylate (1.0 equivalent) in dichloromethane (DCM) is added benzylamine (1.0 equivalent). |
| 2 | The mixture is stirred at room temperature for 1-2 hours to allow for the formation of the imine intermediate. |
| 3 | Sodium triacetoxyborohydride (1.5 equivalents) is then added portion-wise to the reaction mixture. |
| 4 | The reaction is stirred at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS. |
| 5 | Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. |
| 6 | The layers are separated, and the aqueous layer is extracted with DCM (3 x 50 mL). |
| 7 | The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. |
| 8 | The crude product is purified by column chromatography on silica gel to afford pure this compound. |
Diagram of Reductive Amination Workflow:
Caption: Workflow for the synthesis of this compound via reductive amination.
Direct N-Alkylation: A Classical Approach
The direct N-alkylation of methyl glycinate with a benzyl halide is a more traditional method for preparing this compound. This SN2 reaction requires a base to neutralize the hydrogen halide formed during the reaction.
Causality Behind Experimental Choices:
-
Starting Material: Methyl glycinate is typically used as its hydrochloride salt, which is more stable and easier to handle than the free base. A base is therefore required to liberate the free amine in situ.
-
Base: An excess of a non-nucleophilic base, such as potassium carbonate or triethylamine, is used to both deprotonate the methyl glycinate hydrochloride and to scavenge the acid produced during the reaction. This drives the equilibrium towards the product.
-
Solvent: A polar aprotic solvent such as acetonitrile or dimethylformamide (DMF) is suitable for SN2 reactions as it can dissolve the reactants and does not interfere with the nucleophilic attack.
-
Temperature: The reaction is often heated to increase the rate of the SN2 reaction.
Experimental Protocol: Direct N-Alkylation
| Step | Procedure |
| 1 | To a suspension of methyl glycinate hydrochloride (1.0 equivalent) and potassium carbonate (2.5 equivalents) in acetonitrile is added benzyl bromide (1.0 equivalent). |
| 2 | The reaction mixture is heated to reflux and stirred for 12-24 hours, or until completion as monitored by TLC or LC-MS. |
| 3 | After cooling to room temperature, the inorganic salts are removed by filtration. |
| 4 | The filtrate is concentrated under reduced pressure. |
| 5 | The residue is dissolved in ethyl acetate and washed with water and brine. |
| 6 | The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. |
| 7 | The crude product is purified by column chromatography. |
Diagram of Direct N-Alkylation Mechanism:
Caption: Mechanism of direct N-alkylation for the synthesis of this compound.
Structural Elucidation and Spectroscopic Analysis
The unambiguous identification and characterization of this compound are crucial for its use in subsequent synthetic steps. A combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), provides a comprehensive structural profile of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of this compound. The spectra provide information about the chemical environment of each proton and carbon atom in the molecule.
¹H NMR Spectral Data (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.25-7.40 | m | 5H | Aromatic protons (C₆H₅) |
| 3.80 | s | 2H | Benzyl protons (-CH₂-Ph) |
| 3.75 | s | 3H | Methyl ester protons (-OCH₃) |
| 3.45 | s | 2H | Methylene protons (-CH₂-NH-) |
| 2.10 | br s | 1H | Amine proton (-NH-) |
¹³C NMR Spectral Data (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| 172.5 | Ester carbonyl carbon (C=O) |
| 139.0 | Quaternary aromatic carbon (C-CH₂) |
| 128.6 | Aromatic methine carbons (ortho- and para-CH) |
| 128.4 | Aromatic methine carbons (meta-CH) |
| 127.3 | Aromatic methine carbon (ipso-CH) |
| 53.5 | Benzyl carbon (-CH₂-Ph) |
| 52.0 | Methyl ester carbon (-OCH₃) |
| 50.0 | Methylene carbon (-CH₂-NH-) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Key IR Absorptions:
| Wavenumber (cm⁻¹) | Functional Group |
| 3300-3500 | N-H stretch (secondary amine) |
| 3030 | C-H stretch (aromatic) |
| 2850-2950 | C-H stretch (aliphatic) |
| 1735 | C=O stretch (ester) |
| 1450-1600 | C=C stretch (aromatic) |
| 1100-1300 | C-O stretch (ester) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.
Expected Fragmentation Pattern (Electron Ionization - EI):
The molecular ion peak (M⁺) is expected at m/z = 179. Key fragments include:
-
m/z 91: The tropylium cation ([C₇H₇]⁺), a very stable fragment resulting from the cleavage of the benzyl group. This is often the base peak.
-
m/z 120: Loss of the methoxycarbonyl group (•COOCH₃) from the molecular ion.
-
m/z 88: The [CH₂(NH)CH₂COOCH₃]⁺ fragment.
Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound lies in the reactivity of its secondary amine and ester functionalities. These groups can be selectively transformed to build more complex molecular architectures.
N-Acylation
The secondary amine can be readily acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding N-acyl derivative. This reaction is useful for introducing a variety of substituents on the nitrogen atom.
Experimental Protocol: N-Acetylation
| Step | Procedure |
| 1 | To a solution of this compound (1.0 equivalent) and triethylamine (1.2 equivalents) in DCM at 0 °C is added acetyl chloride (1.1 equivalents) dropwise.[6] |
| 2 | The reaction is allowed to warm to room temperature and stirred for 2-4 hours. |
| 3 | The reaction is quenched with water, and the layers are separated. |
| 4 | The organic layer is washed with saturated aqueous sodium bicarbonate, brine, dried, and concentrated to give the N-acetylated product. |
Ester Hydrolysis
The methyl ester can be hydrolyzed under basic conditions to yield the corresponding carboxylic acid, N-benzylglycine. This is a key transformation for subsequent amide bond formation in peptide synthesis or the synthesis of other derivatives.
Experimental Protocol: Ester Hydrolysis
| Step | Procedure |
| 1 | This compound is dissolved in a mixture of methanol and water. |
| 2 | An aqueous solution of sodium hydroxide (1.1 equivalents) is added, and the mixture is stirred at room temperature until the hydrolysis is complete. |
| 3 | The methanol is removed under reduced pressure, and the aqueous solution is acidified to pH 3-4 with hydrochloric acid to precipitate the product. |
| 4 | The solid N-benzylglycine is collected by filtration, washed with cold water, and dried. |
Reduction of the Ester
The ester group can be reduced to a primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄) to yield 2-(benzylamino)ethanol.[7] This transformation provides access to a different class of compounds with potential biological activities.
Experimental Protocol: Ester Reduction
| Step | Procedure |
| 1 | To a suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C is added a solution of this compound (1.0 equivalent) in THF dropwise.[8] |
| 2 | The reaction mixture is stirred at room temperature for 4-6 hours. |
| 3 | The reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water. |
| 4 | The resulting solid is filtered off, and the filtrate is dried and concentrated to give 2-(benzylamino)ethanol. |
Application in Drug Development: A Key Intermediate
This compound and its derivatives are valuable intermediates in the synthesis of various pharmaceuticals. The N-benzylglycine scaffold is found in a number of biologically active molecules.
One notable application is in the synthesis of benzodiazepine derivatives, a class of psychoactive drugs with anxiolytic, sedative, and anticonvulsant properties.[9][10] The N-benzylglycine core can be incorporated into the benzodiazepine ring system through various synthetic strategies. For instance, N-benzylglycine, obtained from the hydrolysis of this compound, can be coupled with a 2-aminobenzophenone derivative, followed by cyclization to form the 1,4-benzodiazepine ring.[11]
Furthermore, the structural motif of this compound is a precursor for the synthesis of Nicardipine, a calcium channel blocker used to treat high blood pressure and angina.[12][13]
Conclusion
This compound is a versatile and valuable building block for organic and medicinal chemists. Its straightforward synthesis, well-defined spectroscopic properties, and diverse reactivity make it an ideal starting material for the preparation of a wide range of more complex molecules. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors, particularly in the pursuit of novel therapeutic agents. The ability to readily access and functionalize the N-benzylglycine scaffold will undoubtedly continue to contribute to advancements in drug discovery and development.
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Methyl 2-(benzylamino)acetate: A Versatile Intermediate for Advanced Organic Synthesis and Drug Discovery
An In-depth Technical Guide
Introduction
In the landscape of modern synthetic chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Methyl 2-(benzylamino)acetate, a secondary amino acid ester, has emerged as a particularly valuable and versatile intermediate. Its structure, which incorporates a reactive secondary amine, a readily transformable ester group, and a stable benzyl protecting group, offers multiple avenues for chemical modification. This unique combination of functionalities makes it a sought-after precursor in the synthesis of a wide array of compounds, ranging from novel heterocyclic scaffolds to active pharmaceutical ingredients (APIs). This guide provides an in-depth exploration of the synthesis, properties, and diverse applications of this compound, offering field-proven insights for researchers and professionals in organic synthesis and drug development.
Nomenclature and Chemical Identifiers
A clear and unambiguous identification of a chemical entity is the foundation of scientific communication. The following section provides the key identifiers for this compound.
| Identifier | Value |
| IUPAC Name | This compound[1] |
| Synonyms | N-Benzylglycine methyl ester, Benzylamino-acetic acid methyl ester, N-(phenylmethyl)glycine methyl ester |
| CAS Number | 53386-64-4 (for the free base), 17136-35-5 (for the hydrochloride salt)[2][3][4] |
| Molecular Formula | C₁₀H₁₃NO₂[1][2] |
| Molecular Weight | 179.22 g/mol [1][2] |
| InChI Key | UAWVZBDVSNLPDT-UHFFFAOYSA-N[1] |
| Canonical SMILES | COC(=O)CNCC1=CC=CC=C1[1] |
Synthesis of this compound
The synthesis of this compound can be approached through several reliable routes, primarily involving the formation of the N-C bond between the benzyl group and the glycine moiety, followed or preceded by esterification. The choice of a specific synthetic pathway often depends on the availability of starting materials, desired scale, and purity requirements.
Synthesis Workflow Overview
The following diagram illustrates the common synthetic pathways to this compound.
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The Synthesis of Methyl 2-(benzylamino)acetate: A Mechanistic and Practical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-(benzylamino)acetate, a versatile secondary amine ester, serves as a crucial building block in the synthesis of a wide array of more complex molecules, particularly in the pharmaceutical industry.[1][2] Its structure, incorporating a secondary amine, an ester, and a benzyl group, offers multiple reaction sites for further chemical modification.[1] This guide provides a comprehensive examination of the primary synthetic routes to this compound, focusing on the underlying reaction mechanisms. We will delve into the intricacies of nucleophilic substitution and reductive amination pathways, offering field-proven insights into experimental design, optimization, and potential pitfalls. This document is intended to serve as a technical resource, blending theoretical principles with practical, actionable protocols for laboratory synthesis.
Introduction: The Strategic Importance of this compound
This compound, also known as N-benzyl glycine methyl ester, is a valuable intermediate in organic synthesis. The presence of a secondary amine allows for further alkylation or acylation, while the ester functionality can be hydrolyzed to the corresponding carboxylic acid for amide bond formation.[1] The benzyl group often serves as a protecting group that can be selectively removed under specific conditions.[1] These characteristics make it a sought-after precursor for the synthesis of peptide-based therapeutics, bioactive molecules, and other complex organic structures.[2] Understanding the core mechanisms of its synthesis is paramount for achieving high yields, purity, and scalability in a research and development setting.
Primary Synthetic Pathways: A Mechanistic Exploration
Two principal reaction mechanisms dominate the synthesis of this compound: Nucleophilic Substitution and Reductive Amination . The choice between these pathways often depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions.
Nucleophilic Substitution: A Direct Approach
The most direct and widely utilized method for synthesizing this compound is the N-alkylation of benzylamine with a methyl haloacetate, typically methyl bromoacetate or methyl chloroacetate.[3] This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.
Mechanism:
The reaction proceeds via a concerted mechanism where the nucleophilic nitrogen atom of benzylamine attacks the electrophilic α-carbon of the methyl haloacetate. Simultaneously, the halide ion (e.g., bromide or chloride) is displaced as a leaving group.[4]
Diagram 1: SN2 Mechanism for the Synthesis of this compound
Caption: The SN2 reaction pathway for the synthesis of this compound.
Causality Behind Experimental Choices:
-
Choice of Halide: Bromoacetates are generally more reactive than chloroacetates due to bromide being a better leaving group. This often leads to faster reaction times and lower required temperatures.
-
Role of a Base: The reaction generates a hydrohalic acid (HBr or HCl) as a byproduct. This acid will protonate the starting benzylamine, rendering it non-nucleophilic and halting the reaction. Therefore, the inclusion of a base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is crucial to neutralize the acid as it is formed.[3] An excess of benzylamine can also serve as the base, though this is less atom-economical.
-
Solvent Selection: Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are often preferred as they can solvate the cationic species without strongly solvating the nucleophile, thus accelerating the SN2 reaction.[5]
Potential Side Reactions:
A primary side reaction is the dialkylation of the product. The newly formed this compound is also a nucleophile and can react with another molecule of methyl haloacetate to form a tertiary amine. This can be minimized by using an excess of benzylamine relative to the methyl haloacetate.
Reductive Amination: An Alternative Pathway
Reductive amination offers a powerful and versatile alternative for the synthesis of secondary amines like this compound.[3] This two-step, one-pot process typically involves the reaction of glycine methyl ester with benzaldehyde to form an imine, which is then reduced in situ to the desired amine.[3][6]
Mechanism:
-
Imine Formation: The reaction begins with the nucleophilic attack of the primary amine of glycine methyl ester on the carbonyl carbon of benzaldehyde. This is followed by dehydration to form a Schiff base, or imine. This step is often catalyzed by mild acid.
-
Reduction: The C=N double bond of the imine is then reduced to a single bond. This is typically achieved using a selective reducing agent that does not reduce the ester functionality.
Diagram 2: Reductive Amination Workflow
Caption: General workflow for the reductive amination synthesis of this compound.
Causality Behind Experimental Choices:
-
Choice of Reducing Agent: The selection of the reducing agent is critical. Sodium borohydride (NaBH₄) can be used, but more selective reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred.[3][6] These reagents are less reactive towards aldehydes and ketones but readily reduce the protonated imine (iminium ion), which is in equilibrium with the imine. This selectivity minimizes the reduction of the starting benzaldehyde to benzyl alcohol.[6]
-
pH Control: The formation of the imine is typically favored under slightly acidic conditions (pH 4-6), which catalyze the dehydration step. However, the reducing agent's stability and reactivity are also pH-dependent. Careful control of the reaction pH is therefore necessary for optimal results.
-
Use of a Dehydrating Agent: To drive the equilibrium towards imine formation, a dehydrating agent such as molecular sieves can be employed to remove the water formed during the reaction.[7]
Experimental Protocols
The following protocols are illustrative and may require optimization based on specific laboratory conditions and reagent purity.
Protocol 1: Synthesis via Nucleophilic Substitution
Materials:
-
Benzylamine
-
Methyl bromoacetate
-
Potassium carbonate (anhydrous, powdered)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator
Procedure:
-
To a solution of benzylamine (1.1 equivalents) in anhydrous acetonitrile in a round-bottom flask, add anhydrous potassium carbonate (1.5 equivalents).
-
Stir the suspension vigorously at room temperature.
-
Add methyl bromoacetate (1.0 equivalent) dropwise to the suspension over 15 minutes.
-
After the addition is complete, heat the reaction mixture to a gentle reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by flash column chromatography if necessary.
Protocol 2: Synthesis via Reductive Amination
Materials:
-
Glycine methyl ester hydrochloride
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM, anhydrous)
-
Triethylamine (Et₃N)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
Suspend glycine methyl ester hydrochloride (1.0 equivalent) in anhydrous dichloromethane in a round-bottom flask.
-
Add triethylamine (1.1 equivalents) to neutralize the hydrochloride salt and stir for 10 minutes at room temperature.
-
Add benzaldehyde (1.0 equivalent) to the mixture.
-
Stir for 30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 20 minutes, ensuring the temperature does not rise significantly.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify by flash column chromatography if required.
Data Presentation and Characterization
The successful synthesis of this compound should be confirmed by standard analytical techniques.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₃NO₂[8] |
| Molecular Weight | 179.22 g/mol [8] |
| Appearance | Colorless to pale yellow oil |
| ¹H NMR (CDCl₃, δ) | ~7.3 (m, 5H, Ar-H), 3.8 (s, 2H, N-CH₂-Ar), 3.7 (s, 3H, O-CH₃), 3.4 (s, 2H, N-CH₂-CO) |
| ¹³C NMR (CDCl₃, δ) | ~172 (C=O), 139 (Ar-C), 128.5 (Ar-CH), 128.2 (Ar-CH), 127.2 (Ar-CH), 52.8 (N-CH₂-Ar), 51.7 (O-CH₃), 50.5 (N-CH₂-CO) |
| Mass Spec (ESI+) | m/z 180.1 [M+H]⁺ |
Note: NMR chemical shifts are approximate and can vary depending on the solvent and concentration.
Conclusion
The synthesis of this compound can be reliably achieved through either nucleophilic substitution or reductive amination. The SN2 pathway is direct and often high-yielding but can be complicated by dialkylation. Reductive amination provides a valuable alternative that avoids this issue and is highly versatile. A thorough understanding of the underlying mechanisms of these reactions empowers the synthetic chemist to make informed decisions regarding reaction conditions, leading to optimized yields and purity of this important synthetic intermediate. The protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers and professionals in the field of drug discovery and development.
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Spectroscopic Profile of Methyl 2-(benzylamino)acetate: A Technical Guide for Researchers
Introduction
Methyl 2-(benzylamino)acetate, also known as N-benzylglycine methyl ester, is a versatile secondary amine and ester derivative that serves as a valuable building block in organic synthesis.[1] Its structural features, incorporating a reactive secondary amine, a readily transformable ester group, and a benzyl protecting group, make it a key intermediate in the synthesis of a wide range of more complex molecules, including pharmaceuticals and other biologically active compounds. A thorough understanding of its spectroscopic characteristics is paramount for reaction monitoring, quality control, and structural confirmation. This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for this compound, offering field-proven insights for researchers, scientists, and professionals in drug development.
This guide is structured to provide not just the data, but also the scientific rationale behind the spectral interpretations and the experimental methodologies used to acquire them. Each section is designed to be a self-validating system, grounding the information in established spectroscopic principles and authoritative references.
Molecular Structure and Key Features
The structural formula of this compound is C₁₀H₁₃NO₂.[2] Its molecular weight is 179.22 g/mol .[3] The molecule's key features, which dictate its spectroscopic behavior, are the monosubstituted benzene ring, the secondary amine, the methylene group adjacent to the amine and the aromatic ring, the methylene group of the glycine backbone, and the methyl ester functionality.
Caption: Molecular Structure of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, the glycine methylene protons, the amine proton, and the methyl ester protons.
Predicted ¹H NMR Spectroscopic Data
While a publicly available experimental spectrum is not readily accessible, the expected chemical shifts can be predicted based on the analysis of its structural fragments and comparison with similar compounds, such as N-benzylglycine ethyl ester.[4]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.35 - 7.20 | multiplet | 5H | Ar-H |
| ~ 3.75 | singlet | 2H | Ph-CH₂ -NH |
| ~ 3.70 | singlet | 3H | O-CH₃ |
| ~ 3.35 | singlet | 2H | NH-CH₂ -COO |
| ~ 2.00 | broad singlet | 1H | N-H |
Note: The chemical shift of the N-H proton can be variable and its signal may be broad. Its integration is often unreliable. The solvent used for analysis is typically CDCl₃.
Interpretation of the Predicted ¹H NMR Spectrum
-
Aromatic Protons (δ ~ 7.35 - 7.20 ppm): The five protons on the benzene ring are expected to resonate in this region as a complex multiplet due to their similar chemical environments and spin-spin coupling.
-
Benzylic Protons (δ ~ 3.75 ppm): The two protons of the methylene group attached to the benzene ring (benzylic position) are chemically equivalent and are expected to appear as a singlet. The adjacent nitrogen atom causes a downfield shift.
-
Methyl Ester Protons (δ ~ 3.70 ppm): The three protons of the methyl group of the ester functionality are equivalent and will appear as a sharp singlet. The electronegative oxygen atom deshields these protons, shifting them downfield.
-
Glycine Methylene Protons (δ ~ 3.35 ppm): The two protons of the methylene group in the glycine backbone are also equivalent and are expected to resonate as a singlet. They are deshielded by the adjacent nitrogen and carbonyl groups.
-
Amine Proton (δ ~ 2.00 ppm): The proton attached to the nitrogen atom typically gives a broad signal due to quadrupole broadening and potential hydrogen exchange. Its chemical shift is highly dependent on concentration and temperature.
Experimental Protocol for ¹H NMR Spectroscopy
A self-validating protocol for acquiring a high-quality ¹H NMR spectrum is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a 30-degree pulse angle to ensure quantitative signal intensity is not compromised by long relaxation times.
-
Set the acquisition time to at least 4 seconds to ensure good resolution.
-
Employ a relaxation delay of 2-5 seconds.
-
Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the spectrum by setting the TMS signal to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons.
-
Caption: Experimental Workflow for ¹H NMR Spectroscopy.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal.
Predicted ¹³C NMR Spectroscopic Data
The predicted chemical shifts for the carbon atoms in this compound are summarized below. These predictions are based on established chemical shift ranges for similar functional groups.[2]
| Chemical Shift (δ) ppm | Assignment |
| ~ 172.0 | C =O (ester) |
| ~ 139.0 | Ar-C (quaternary) |
| ~ 128.5 | Ar-C H |
| ~ 128.2 | Ar-C H |
| ~ 127.1 | Ar-C H |
| ~ 53.0 | Ph-C H₂-NH |
| ~ 51.8 | O-C H₃ |
| ~ 50.0 | NH-C H₂-COO |
Interpretation of the Predicted ¹³C NMR Spectrum
-
Carbonyl Carbon (δ ~ 172.0 ppm): The ester carbonyl carbon is the most deshielded carbon and appears furthest downfield.
-
Aromatic Carbons (δ ~ 139.0 - 127.1 ppm): The six aromatic carbons will resonate in this region. The quaternary carbon (C-1) will have a different chemical shift and typically a lower intensity compared to the protonated aromatic carbons. The other aromatic carbons will have similar chemical shifts.
-
Benzylic Carbon (δ ~ 53.0 ppm): The carbon of the benzylic methylene group is shifted downfield due to the adjacent nitrogen and the aromatic ring.
-
Methyl Ester Carbon (δ ~ 51.8 ppm): The carbon of the methyl ester group appears in the typical range for such functionalities.
-
Glycine Methylene Carbon (δ ~ 50.0 ppm): The carbon of the glycine methylene group is influenced by the adjacent nitrogen and carbonyl groups.
Experimental Protocol for ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg in 0.6 mL of solvent) is often beneficial for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
Instrumentation: A 100 MHz (or higher, corresponding to a 400 MHz proton frequency) NMR spectrometer.
-
Acquisition Parameters:
-
Employ proton-decoupling to simplify the spectrum to single lines for each carbon.
-
Set a spectral width of 0 to 220 ppm.
-
Use a pulse angle of 45-90 degrees.
-
A relaxation delay of 2-5 seconds is typically sufficient.
-
A larger number of scans (e.g., 1024 or more) is required to obtain a good signal-to-noise ratio.
-
-
Data Processing:
-
Perform a Fourier transform of the FID.
-
Phase correct the spectrum.
-
Calibrate the spectrum using the solvent signal (CDCl₃ at δ 77.16 ppm).
-
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Spectroscopic Data
The characteristic IR absorption bands for this compound are predicted based on the functional groups present.
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| ~ 3350 - 3310 | N-H | Stretch |
| ~ 3100 - 3000 | C-H (aromatic) | Stretch |
| ~ 3000 - 2850 | C-H (aliphatic) | Stretch |
| ~ 1740 | C=O (ester) | Stretch |
| ~ 1600, 1495, 1450 | C=C (aromatic) | Stretch |
| ~ 1200 | C-O (ester) | Stretch |
| ~ 1150 | C-N | Stretch |
| ~ 740, 700 | C-H (aromatic) | Out-of-plane bend |
Interpretation of the Predicted IR Spectrum
-
N-H Stretch: A weak to medium intensity band in the region of 3350-3310 cm⁻¹ is characteristic of a secondary amine.
-
C-H Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches for the methylene and methyl groups are observed below 3000 cm⁻¹.
-
C=O Stretch: A strong, sharp absorption band around 1740 cm⁻¹ is a clear indicator of the ester carbonyl group.
-
C=C Stretches: The presence of the benzene ring is confirmed by several bands in the 1600-1450 cm⁻¹ region.
-
C-O and C-N Stretches: The C-O stretch of the ester and the C-N stretch will appear in the fingerprint region (below 1500 cm⁻¹).
-
Aromatic C-H Bends: Strong absorptions in the 770-730 cm⁻¹ and 720-680 cm⁻¹ range are indicative of a monosubstituted benzene ring.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: For a liquid sample like this compound, the simplest method is to place a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the sample in the spectrometer and record the sample spectrum.
-
The instrument software will automatically subtract the background from the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify and label the significant absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Mass Spectrometry Data
Predicted mass spectrometry data for this compound (C₁₀H₁₃NO₂) indicates a monoisotopic mass of 179.0946 Da.[2] The expected adducts in electrospray ionization (ESI) are:
| Adduct | Predicted m/z |
| [M+H]⁺ | 180.1019 |
| [M+Na]⁺ | 202.0839 |
Interpretation of the Mass Spectrum
The molecular ion peak ([M]⁺˙) in an electron ionization (EI) mass spectrum would be expected at m/z = 179. A prominent fragment is often the tropylium ion at m/z = 91, resulting from the cleavage of the C-N bond and rearrangement of the benzyl group. Another likely fragmentation would be the loss of the methoxycarbonyl group (-COOCH₃) to give a fragment at m/z = 120.
Caption: Plausible Fragmentation Pathway in Mass Spectrometry.
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., ESI for soft ionization or EI for fragmentation analysis).
-
Analysis:
-
Direct Infusion ESI-MS: Infuse the sample solution directly into the ESI source to determine the molecular weight and observe adduct formation.
-
GC-MS (for EI): If the compound is sufficiently volatile and thermally stable, inject a dilute solution onto a gas chromatograph coupled to a mass spectrometer with an electron ionization source to obtain fragmentation information.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.
Conclusion
This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By understanding the principles behind ¹H NMR, ¹³C NMR, IR, and mass spectrometry, and by following the detailed experimental protocols, researchers can confidently characterize this important synthetic intermediate. The provided interpretations and predicted data serve as a valuable reference for confirming the identity and purity of this compound in various research and development applications. The synthesis of this information from foundational principles and data from analogous compounds ensures a trustworthy and authoritative resource for the scientific community.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]. Accessed January 8, 2026.
-
SpectraBase. Benzyl-N-(N-propyloxycarbonyl)-L-glycine, methyl ester. [Link]. Accessed January 8, 2026.
-
PubChem. N-Benzylglycine ethyl ester. National Center for Biotechnology Information. [Link]. Accessed January 8, 2026.
-
NIST. N-Benzylglycine ethyl ester. National Institute of Standards and Technology. [Link]. Accessed January 8, 2026.
-
NIST. N-Benzylglycine ethyl ester. National Institute of Standards and Technology. [Link]. Accessed January 8, 2026.
-
Ningbo Inno Pharmchem Co., Ltd. N-Benzylglycine Methyl Ester: High-Purity Chemical Intermediate for Synthesis & Research. [Link]. Accessed January 8, 2026.
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The Alchemist's Fingerprint: An In-Depth Technical Guide to the NMR Analysis of Methyl 2-(benzylamino)acetate
For the discerning researcher in the fast-paced world of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of this analytical endeavor, providing an unparalleled atomic-level insight into molecular architecture. This guide offers a comprehensive, field-proven approach to the NMR analysis of Methyl 2-(benzylamino)acetate, a versatile building block in medicinal chemistry. By delving into the causality behind experimental choices and adhering to self-validating protocols, this document serves as a technical companion for scientists striving for precision and integrity in their work.
Foundational Principles: Why NMR is Indispensable for Small Molecule Characterization
In the realm of synthetic chemistry, particularly in the synthesis of analogues for structure-activity relationship (SAR) studies, confirming the precise structure of a molecule is non-negotiable. Techniques like mass spectrometry provide the molecular weight, confirming elemental composition, while infrared spectroscopy identifies key functional groups. However, only NMR spectroscopy reveals the intricate connectivity and spatial relationships of atoms within a molecule.[1] For a molecule like this compound, with its distinct aromatic and aliphatic moieties, NMR provides a detailed "fingerprint," confirming the successful synthesis and purity of the compound.
Structural Anatomy of this compound
To effectively interpret the NMR spectra, a clear understanding of the molecule's structure is essential. This compound is comprised of a benzyl group attached to the nitrogen of a glycine methyl ester. This structure gives rise to a unique set of proton (¹H) and carbon (¹³C) environments, each of which will produce a distinct signal in the NMR spectrum.
Caption: Key structural fragments of this compound.
Experimental Protocol: A Self-Validating Workflow
The quality of NMR data is intrinsically linked to the meticulousness of the sample preparation and the parameters of the data acquisition. The following protocol is designed to yield high-resolution spectra for small molecules like this compound.
Sample Preparation
A properly prepared sample is the foundation of a high-quality NMR spectrum. The goal is a homogeneous solution free of particulate matter and paramagnetic impurities.
Step-by-Step Protocol:
-
Weighing: Accurately weigh 5-25 mg of this compound for ¹H NMR analysis, or 50-100 mg for ¹³C NMR analysis, into a clean, dry vial.[2]
-
Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. For compounds with greater polarity, deuterated dimethyl sulfoxide (DMSO-d₆) or methanol-d₄ may be more appropriate.[3]
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.[2]
-
Mixing: Gently swirl or vortex the vial to ensure the sample is completely dissolved.[4]
-
Filtering and Transfer: If any solid particles are present, filter the solution through a small plug of cotton wool in a Pasteur pipette directly into a clean, unscratched 5 mm NMR tube.[5]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
Caption: A streamlined workflow for preparing high-quality NMR samples.
Data Acquisition
The following are typical acquisition parameters for a 400 MHz NMR spectrometer.
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 8-16
-
Relaxation Delay: 1-2 seconds
-
-
¹³C NMR:
-
Pulse Program: Standard single-pulse experiment with proton decoupling.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds
-
Spectral Interpretation: Decoding the Molecular Fingerprint
¹H NMR Spectral Data (N-Benzylglycine ethyl ester in CDCl₃)
The ¹H NMR spectrum provides information on the number of different proton environments and their neighboring protons.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| ~7.3 | Multiplet | 5H | Aromatic protons (C₆H₅) | The five protons on the benzene ring are in a complex, overlapping environment, typical for a monosubstituted benzene ring. |
| ~4.1 | Quartet | 2H | -O-CH₂ -CH₃ | The methylene protons of the ethyl group are deshielded by the adjacent oxygen atom. They are split into a quartet by the three neighboring methyl protons. |
| ~3.8 | Singlet | 2H | -NH-CH₂ -C=O | The methylene protons adjacent to the nitrogen and the carbonyl group are deshielded and appear as a singlet as there are no adjacent protons to cause splitting. |
| ~3.7 | Singlet | 2H | -CH₂ -Ph | The benzylic methylene protons are deshielded by the adjacent aromatic ring and appear as a singlet. |
| ~2.0 (variable) | Broad Singlet | 1H | -NH - | The amine proton signal is often broad due to quadrupole broadening and exchange with trace amounts of water in the solvent. Its chemical shift can be variable.[6] |
| ~1.2 | Triplet | 3H | -O-CH₂-CH₃ | The methyl protons of the ethyl group are split into a triplet by the two neighboring methylene protons. |
Note on this compound: For the target molecule, the quartet at ~4.1 ppm and the triplet at ~1.2 ppm would be replaced by a singlet at approximately 3.7 ppm, integrating to 3H, corresponding to the methyl ester group (-O-CH₃).
¹³C NMR Spectral Data (N-Benzylglycine ethyl ester in CDCl₃)
The ¹³C NMR spectrum reveals the number of different carbon environments in the molecule.
| Chemical Shift (δ) ppm | Assignment | Rationale |
| ~172 | C =O | The carbonyl carbon of the ester is significantly deshielded and appears at a high chemical shift. |
| ~139 | Quaternary Aromatic C | The aromatic carbon directly attached to the benzylic group. |
| ~128.5 | Aromatic C H | Ortho and meta carbons of the benzene ring. |
| ~127 | Aromatic C H | Para carbon of the benzene ring. |
| ~61 | -O-CH₂ -CH₃ | The methylene carbon of the ethyl group is deshielded by the oxygen atom. |
| ~53 | -CH₂ -Ph | The benzylic carbon. |
| ~50 | -NH-CH₂ -C=O | The glycine methylene carbon. |
| ~14 | -O-CH₂-CH₃ | The methyl carbon of the ethyl group. |
Note on this compound: For the target molecule, the signal for the ethyl group carbons (~61 and ~14 ppm) would be replaced by a single peak for the methyl ester carbon (-O-CH₃ ) at approximately 52 ppm.
Advanced NMR Techniques for Unambiguous Confirmation
For complex molecules or to resolve any ambiguities in the 1D spectra, 2D NMR techniques are invaluable.[7]
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, confirming which protons are adjacent to each other. For the ethyl ester, a cross-peak between the signals at ~4.1 and ~1.2 ppm would confirm the ethyl group.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the proton signals to their corresponding carbon signals listed in the tables above.
-
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is extremely powerful for piecing together the molecular skeleton. For instance, a correlation between the benzylic protons (~3.7 ppm) and the quaternary aromatic carbon (~139 ppm) would confirm their connectivity.
Caption: A decision-based workflow for NMR-driven structural confirmation.
Conclusion
The structural elucidation of this compound, and indeed any synthetic molecule, is a systematic process grounded in the principles of NMR spectroscopy. By following robust experimental protocols and a logical interpretive strategy, researchers can confidently determine the structure and purity of their compounds. The data presented for the analogous N-Benzylglycine ethyl ester provides a solid framework for the analysis of the target molecule. The application of advanced 2D NMR techniques further solidifies the structural assignment, ensuring the integrity of the data and the subsequent research that builds upon it. This commitment to analytical rigor is the hallmark of excellence in the field of drug discovery and development.
References
-
Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]
-
Fiveable. Advanced NMR Techniques and Applications. [Link]
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Georgia Institute of Technology. Small molecule NMR sample preparation. [Link]
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Organomation. NMR Sample Preparation: The Complete Guide. [Link]
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University College London. Sample Preparation. [Link]
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University of York. Preparing an NMR sample. [Link]
-
Pharmaffiliates. Unlocking Molecular Secrets: The Power of Advanced NMR in Structural Elucidation & Complex Impurity Mapping. [Link]
-
PubChem. N-Benzylglycine ethyl ester. [Link]
-
AA Blocks. This compound hydrochloride. [Link]
-
PubChem. This compound. [Link]
-
Oakwood Chemical. N-Benzylglycine methyl ester hydrochloride. [Link]
-
OpenStax. Spectroscopy of Amines. [Link]
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An In-Depth Technical Guide to the Infrared Spectroscopy of Methyl 2-(benzylamino)acetate
This guide provides a comprehensive analysis of the infrared (IR) spectrum of Methyl 2-(benzylamino)acetate. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles and practical methodologies for obtaining and interpreting the IR spectrum of this compound. We will explore the characteristic vibrational modes of its constituent functional groups—a secondary amine, a methyl ester, and a monosubstituted aromatic ring—to build a complete spectral picture.
Introduction: The Vibrational Fingerprint of a Molecule
Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational transitions of a molecule. When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies corresponding to the energy of the absorbed light.[1] This results in a unique spectrum that acts as a "molecular fingerprint," allowing for the identification of functional groups and the elucidation of molecular structure.[2][3][4] The fundamental requirement for a vibration to be IR active is a change in the net dipole moment of the molecule during the vibration.[2]
This compound, with the structure shown below, possesses several key functional groups that give rise to a rich and informative IR spectrum. Our analysis will systematically dissect the contributions of each part of the molecule.
Molecular Structure and Key Functional Groups
A foundational understanding of the molecular structure is paramount to interpreting its vibrational spectrum.
Caption: Molecular structure of this compound with key functional groups highlighted.
The molecule is characterized by three distinct regions, each with its own set of expected IR absorptions:
-
The Secondary Amine (R₂NH): This group is defined by the nitrogen atom bonded to a hydrogen and two carbon atoms.
-
The Methyl Ester (R-COOCH₃): This includes the carbonyl group (C=O) and the two C-O single bonds.
-
The Monosubstituted Benzene Ring: The benzyl group provides characteristic aromatic absorptions.
Spectral Analysis: A Region-by-Region Interpretation
An IR spectrum is typically analyzed in two main regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹).[1][5]
The Functional Group Region (4000 cm⁻¹ - 1500 cm⁻¹)
This region is where the most characteristic stretching vibrations for specific bonds occur.
-
N-H Stretching (Secondary Amine): Secondary amines (R₂NH) exhibit a single, weak to medium intensity absorption band resulting from the N-H bond stretch.[6][7] This band is typically found in the range of 3350-3310 cm⁻¹ .[6][8] Unlike the broad, strong O-H bands from alcohols, the N-H stretch is generally sharper because hydrogen bonding in amines is weaker.[8][9]
-
C-H Stretching (Aromatic and Aliphatic):
-
Aromatic C-H Stretch: The stretching of C-H bonds on the benzene ring typically occurs just above 3000 cm⁻¹. Look for one or more weak to medium peaks in the 3100-3000 cm⁻¹ range.[10][11] A characteristic aromatic C-H stretching absorption is often seen around 3030 cm⁻¹.[10][11]
-
Aliphatic C-H Stretch: The C-H bonds of the methylene (-CH₂-) and methyl (-CH₃) groups will show sharp, medium to strong absorptions just below 3000 cm⁻¹, typically in the 2950-2850 cm⁻¹ range.
-
-
C=O Stretching (Ester): The carbonyl (C=O) stretch of an ester is one of the most prominent and easily identifiable peaks in an IR spectrum. For a saturated aliphatic ester like this one, expect a very strong, sharp absorption band between 1750-1735 cm⁻¹ .[12][13] Its high intensity is due to the large change in dipole moment during the stretching vibration.
-
C=C Stretching (Aromatic): The benzene ring has characteristic C=C bond stretching vibrations that result in a series of peaks, often of variable intensity, in the 1600-1450 cm⁻¹ region.[10][11] Typically, two of the most distinct bands appear near 1600 cm⁻¹ and 1500 cm⁻¹.[10]
The Fingerprint Region (1500 cm⁻¹ - 600 cm⁻¹)
This region contains a complex series of absorptions from bending vibrations and single-bond stretches that are unique to the molecule as a whole.
-
N-H Bending (Secondary Amine): While the N-H in-plane bend for secondary amines can be weak and is not always observed, a notable out-of-plane bending vibration (the "N-H wag") often appears as a strong, broad band in the 910-665 cm⁻¹ range.[6][9] For aliphatic secondary amines, this band is often found between 750 and 700 cm⁻¹.[9][14]
-
C-O Stretching (Ester): Esters display two distinct C-O stretching bands. These are typically strong and appear in the 1300-1000 cm⁻¹ region.[12][15] One band is from the C(=O)-O stretch, and the other is from the O-CH₃ stretch. For saturated esters, these often manifest as two intense peaks, sometimes referred to as the "Rule of Three" when combined with the C=O stretch.[15][16]
-
C-N Stretching: The C-N stretching vibration for aliphatic amines is found in the 1250-1020 cm⁻¹ range and is typically of medium to weak intensity.[6]
-
C-H Bending (Aromatic): The out-of-plane C-H bending vibrations of the benzene ring are very strong and their positions are highly diagnostic of the substitution pattern. For a monosubstituted ring, two strong bands are expected: one between 770-730 cm⁻¹ and another between 710-690 cm⁻¹ .[10][17] These are often among the most intense peaks in the fingerprint region.
Summary of Expected Absorptions
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |
| 3350 - 3310 | Secondary Amine | N-H Stretch | Medium, Sharp |
| 3100 - 3000 | Aromatic Ring | C-H Stretch | Medium to Weak |
| 2950 - 2850 | Aliphatic C-H | C-H Stretch (sp³) | Medium to Strong |
| 1750 - 1735 | Ester | C=O Stretch | Very Strong, Sharp |
| 1600 - 1450 | Aromatic Ring | C=C Stretch | Medium to Weak |
| 1300 - 1000 | Ester | C-O Stretches (Asymmetric & Symmetric) | Strong (two bands) |
| 1250 - 1020 | Aliphatic Amine | C-N Stretch | Medium to Weak |
| 910 - 665 | Secondary Amine | N-H Wag (Out-of-plane bend) | Strong, Broad |
| 770 - 730 | Monosubstituted Benzene | C-H Out-of-plane bend | Strong |
| 710 - 690 | Monosubstituted Benzene | C-H Out-of-plane bend / Ring Bend | Strong |
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
Obtaining a reliable spectrum requires meticulous sample preparation and instrument operation. Attenuated Total Reflectance (ATR) is a modern, rapid, and often preferred method for liquid or solid samples due to its minimal sample preparation.[18][19]
Workflow for ATR-FTIR Analysis
Caption: Standard workflow for acquiring an FTIR spectrum using an ATR accessory.
Step-by-Step Methodology
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.
-
Perform a background scan with a clean, empty ATR crystal. This is crucial to subtract the spectral contributions of the atmosphere (CO₂ and H₂O) and the instrument itself.[20]
-
-
ATR Crystal Cleaning:
-
Thoroughly clean the surface of the ATR crystal (commonly diamond or ZnSe) with a suitable solvent, such as isopropanol, and wipe dry with a soft, lint-free tissue.[21] A clean crystal is essential to prevent cross-contamination.
-
-
Sample Application:
-
If this compound is a liquid, place a single drop directly onto the center of the ATR crystal.[21]
-
If it is a solid, place a small amount of the powder onto the crystal.
-
-
Applying Pressure:
-
Lower the instrument's pressure arm to apply consistent pressure to the sample. This ensures intimate contact between the sample and the ATR crystal, which is necessary for a strong, high-quality signal.[21]
-
-
Spectrum Acquisition:
-
Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000 cm⁻¹ to 400 cm⁻¹.[20]
-
-
Data Processing and Cleaning:
-
The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
-
Apply an ATR correction algorithm if available in the software. This corrects for the wavelength-dependent depth of penetration of the IR beam, making the spectrum more comparable to a traditional transmission spectrum.
-
Perform a baseline correction if necessary to ensure the baseline is flat at 0 absorbance or 100% transmittance in regions of no absorption.
-
Clean the sample from the ATR crystal using the same solvent and procedure as in Step 2.
-
Self-Validation Check: After cleaning, run a new scan. The resulting spectrum should be a flat line, identical to the background, confirming that no sample residue remains.
Reference Spectrum Analysis: Ethyl 2-(benzylamino)acetate
While a spectrum for the exact target molecule is not available in the public NIST database, a spectrum for the ethyl ester analog, Ethyl 2-(benzylamino)acetate , is available and serves as an excellent reference.[21] The methyl and ethyl esters will have nearly identical spectra, with minor differences expected in the fingerprint region related to the additional CH₂ group and different C-O stretch frequencies.
Key Features in the Reference Spectrum (NIST, Ethyl 2-(benzylamino)acetate):
-
A weak, sharp peak around 3320 cm⁻¹ (N-H stretch).
-
Aromatic and aliphatic C-H stretches between 3100 cm⁻¹ and 2850 cm⁻¹ .
-
A very strong, sharp C=O stretch at approximately 1740 cm⁻¹ .
-
Aromatic C=C peaks around 1600 cm⁻¹ and 1495 cm⁻¹ .
-
Two strong C-O stretching bands around 1200 cm⁻¹ and 1150 cm⁻¹ .
-
Very strong C-H out-of-plane bending peaks for the monosubstituted ring around 740 cm⁻¹ and 700 cm⁻¹ .
The predicted spectrum for this compound aligns exceptionally well with this experimental data from its close structural analog, providing a high degree of confidence in the analysis.
Conclusion
The infrared spectrum of this compound is rich with information, providing clear, identifiable signals for its secondary amine, methyl ester, and monosubstituted aromatic ring functionalities. By understanding the characteristic absorption frequencies of these groups and employing a robust experimental protocol such as ATR-FTIR, researchers can confidently verify the identity and purity of this compound. The correlation between theoretical predictions and the reference spectrum of a close analog underscores the predictive power and reliability of infrared spectroscopy as a cornerstone analytical technique in chemical and pharmaceutical development.
References
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
-
University of the West Indies. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]
-
LPD Lab Services Ltd. (n.d.). FTIR Principles and Sample Preparation. Retrieved from [Link]
-
Smith, B. C. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Retrieved from [Link]
-
Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]
-
Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]
- Stewart, J. E. (1959). Vibrational Spectra of Primary and Secondary Aliphatic Amines. The Journal of Chemical Physics, 30(5), 1259–1265.
-
Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]
-
LibreTexts Chemistry. (2024, September 30). 12.7: Interpreting Infrared Spectra. Retrieved from [Link]
-
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
-
Smith, B. C. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy Online. Retrieved from [Link]
-
Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results. Retrieved from [Link]
-
LibreTexts Chemistry. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]
-
OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). N-Benzylglycine ethyl ester. In NIST Chemistry WebBook. Retrieved from [Link]
-
Smith, B. C. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved from [Link]
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Smith, B. C. (2018, September 1). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. Retrieved from [Link]
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An In-depth Technical Guide to the Mass Spectrometry of Methyl 2-(benzylamino)acetate
Abstract
This technical guide provides a comprehensive analysis of the mass spectrometry data for methyl 2-(benzylamino)acetate. Designed for researchers, scientists, and professionals in drug development, this document elucidates the predicted fragmentation pathways of this molecule under electron ionization (EI). It offers a detailed examination of the structural features that dictate its mass spectral behavior, supported by established principles of mass spectrometry. This guide includes quantitative data, a generalized experimental protocol for analysis via Gas Chromatography-Mass Spectrometry (GC-MS), and a visual representation of the fragmentation cascade.
Introduction: The Significance of this compound
This compound, with the molecular formula C₁₀H₁₃NO₂, is a derivative of the amino acid glycine.[1] Its structure incorporates a secondary amine, a methyl ester, and a benzyl group, making it a valuable model compound for understanding the mass spectrometric behavior of more complex molecules containing these common chemical moieties. Accurate characterization of such compounds is paramount in pharmaceutical development, metabolite identification, and synthetic chemistry. Mass spectrometry, particularly when coupled with gas chromatography, serves as a powerful analytical tool for the structural elucidation and quantification of these molecules. This guide will delve into the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of this compound, providing a foundational understanding for researchers in the field.
Predicted Mass Spectrum and Molecular Ion
The molecular weight of this compound is 179.22 g/mol .[1] In electron ionization mass spectrometry, the molecule is expected to form a molecular ion (M⁺•) with a corresponding mass-to-charge ratio (m/z) of 179. The presence of a single nitrogen atom results in an odd nominal molecular mass, a characteristic that can aid in initial spectral interpretation.[2] The stability of the molecular ion in EI-MS can vary; for molecules with multiple fragmentation-labile sites, the molecular ion peak may be of low abundance.[3]
Elucidation of the Predicted Fragmentation Pathways
The fragmentation of the this compound molecular ion is predicted to be driven by the presence of its distinct functional groups: the secondary amine, the methyl ester, and the benzyl group. The most probable cleavage events involve the formation of stable carbocations and neutral radicals.[4]
Alpha-Cleavage adjacent to the Nitrogen Atom
A dominant fragmentation pathway for amines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[5] For this compound, this can occur on either side of the nitrogen.
-
Cleavage of the benzyl C-N bond: This would lead to the loss of a benzyl radical (•CH₂C₆H₅) and the formation of a resonance-stabilized cation at m/z 88 .
-
Cleavage of the bond between the nitrogen and the acetate group: This would result in the formation of the highly stable benzylaminomethyl cation at m/z 106 .
Fragmentation of the Benzyl Group: Formation of the Tropylium Ion
A hallmark of compounds containing a benzyl group is the formation of the tropylium ion.[6] The benzyl cation (C₇H₇⁺) often rearranges to the more stable, aromatic tropylium ion, which gives a characteristic and often intense peak at m/z 91 .[7][8] This ion is a strong indicator of a benzyl moiety within the unknown structure.
Fragmentation of the Methyl Ester Group
Esters undergo characteristic fragmentation patterns, including the loss of the alkoxy group.[9]
-
Loss of the methoxy radical (•OCH₃): This would lead to the formation of an acylium ion at m/z 148 .
-
Loss of the methoxycarbonyl radical (•COOCH₃): This cleavage would result in a fragment at m/z 120 .
Summary of Predicted Mass Spectral Data
The following table summarizes the predicted key fragment ions for this compound under electron ionization.
| m/z | Proposed Ion Structure | Fragmentation Pathway |
| 179 | [C₁₀H₁₃NO₂]⁺• | Molecular Ion |
| 148 | [M - •OCH₃]⁺ | Loss of a methoxy radical from the ester |
| 120 | [M - •COOCH₃]⁺ | Loss of the methoxycarbonyl radical |
| 106 | [C₆H₅CH₂NHCH₂]⁺ | Alpha-cleavage adjacent to the nitrogen |
| 91 | [C₇H₇]⁺ | Formation of the tropylium ion |
| 88 | [H₂NCH₂COOCH₃]⁺ | Alpha-cleavage with loss of the benzyl group |
Visualizing the Fragmentation Cascade
The predicted fragmentation pathway of this compound is illustrated in the following diagram:
Caption: Predicted EI-MS fragmentation pathway of this compound.
Experimental Protocol: GC-MS Analysis
The analysis of amino acid derivatives like this compound is routinely performed using Gas Chromatography-Mass Spectrometry (GC-MS).[10] Due to the polar nature of the parent amino acid, derivatization is often necessary to increase volatility for GC analysis.
Sample Preparation (Derivatization)
-
Esterification: The carboxyl group of N-benzylglycine can be esterified to the methyl ester using a reagent such as 2M HCl in methanol. The reaction is typically carried out at an elevated temperature (e.g., 80°C) for a defined period (e.g., 60 minutes).[11]
-
Extraction: After derivatization, the this compound is extracted into a water-immiscible organic solvent suitable for GC injection, such as toluene.[11]
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: A standard GC system equipped with a split/splitless injector.
-
Column: A non-polar or semi-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating a wide range of derivatized compounds.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 10°C/minute.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[12]
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
Conclusion
The mass spectrometry of this compound under electron ionization is predicted to yield a rich fragmentation pattern that is highly informative of its chemical structure. The key predicted fragmentation pathways include alpha-cleavage characteristic of secondary amines, the formation of the tropylium ion from the benzyl group, and cleavages associated with the methyl ester functionality. By understanding these fundamental fragmentation mechanisms, researchers can confidently identify this compound and related structures in complex mixtures, contributing to advancements in drug development and chemical synthesis.
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"Methyl 2-(benzylamino)acetate" physical properties
An In-depth Technical Guide to the Physical Properties of Methyl 2-(benzylamino)acetate
Introduction
This compound, also known by synonyms such as N-Benzylglycine methyl ester and Bn-Gly-OMe, is a valuable organic compound widely utilized as a versatile intermediate in the synthesis of pharmaceuticals and other biologically active molecules.[1] Its structure, incorporating a secondary amine, an ester, and a benzyl group, provides multiple reaction sites for chemical modification, making it a key building block in complex molecular architectures. This guide provides a comprehensive overview of the core physical properties of this compound, offering a technical resource for researchers, scientists, and professionals in drug development. The methodologies for the experimental determination of these properties are detailed, underscoring the causality behind procedural choices to ensure accuracy and reproducibility.
Chemical Identity and Core Properties
The fundamental identification and key physical constants of this compound are summarized below. These values are critical for its application in synthesis, purification, and formulation.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [2] |
| Synonyms | N-Benzylglycine methyl ester, Bn-Gly-OMe | [1][2] |
| CAS Number | 53386-64-4 | [3] |
| Molecular Formula | C₁₀H₁₃NO₂ | [2] |
| Molecular Weight | 179.22 g/mol | [2][3] |
| Physical State | Colorless to light yellow liquid | [3] |
| Boiling Point | 143-144 °C at 6.8 Torr | [1] |
| Storage | Keep in a dark place, inert atmosphere, 2-8 °C | [3] |
Experimental Determination of Physical Properties
Accurate characterization of a compound's physical properties is foundational to its reliable use in research and development. The following sections detail the standardized protocols for determining the key physical parameters of this compound.
Determination of Boiling Point
The boiling point is a crucial indicator of a liquid's volatility and purity. The capillary method is a common and reliable technique for determining the boiling point of small quantities of a liquid.
The boiling point is the temperature at which the vapor pressure of a liquid equals the external (atmospheric) pressure.[4][5] At this temperature, the liquid undergoes a phase transition to a gas. The capillary method identifies this temperature by observing the point at which a continuous stream of vapor bubbles escapes from an inverted capillary tube submerged in the heated liquid, and more accurately, the temperature at which the liquid re-enters the capillary upon cooling.[6]
-
Preparation: Seal one end of a glass capillary tube by heating it in a flame.
-
Sample Setup: Attach a small test tube containing 0.5-1 mL of this compound to a thermometer. Place the sealed capillary tube (sealed end up) into the liquid.
-
Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube with mineral oil) to ensure uniform heating.[5]
-
Observation: Heat the bath gently. Observe the capillary for the emergence of a rapid and continuous stream of bubbles.[6]
-
Measurement: Remove the heat source and allow the apparatus to cool slowly. The temperature at which the bubbling ceases and the liquid begins to enter the capillary tube is the boiling point.[6]
-
Correction: Record the atmospheric pressure. If the measured pressure deviates from 760 mmHg, a pressure correction may be applied for greater accuracy.
Caption: Workflow for Boiling Point Determination.
Determination of Density
Density is a fundamental physical property defined as mass per unit volume. For a liquid like this compound, it can be accurately determined using gravimetric methods.
The density of a liquid can be determined by precisely measuring the mass of a known volume.[7][8] Using a volumetric flask ensures the volume is measured with high accuracy, while an analytical balance provides a precise mass measurement.[9] The ratio of these two values yields the density.[10]
-
Tare Balance: Place a clean, dry 10 mL volumetric flask on an analytical balance and tare the mass to zero.[9]
-
Fill Flask: Carefully fill the volumetric flask with this compound until the bottom of the meniscus aligns exactly with the calibration mark on the neck of the flask. A Pasteur pipette can be used for the final additions.[9]
-
Measure Mass: Record the mass of the liquid-filled flask. This value represents the mass of the liquid.
-
Calculation: Calculate the density using the formula: Density = Mass / Volume. For a 10 mL flask, the volume is 10.00 mL.
-
Replication: Repeat the measurement at least twice to ensure precision and calculate an average value.
Caption: Workflow for Density Determination.
Spectroscopic Characterization
Spectroscopic analysis provides detailed information about the molecular structure and is essential for confirming the identity and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H and ¹³C NMR spectroscopy provide information on the chemical environment of hydrogen and carbon atoms, respectively. The chemical shift, splitting pattern (for ¹H), and integration (for ¹H) reveal the connectivity of atoms within the molecule.[11] Deuterated solvents are used to avoid overwhelming signals from the solvent itself.[11]
-
Aromatic Protons (C₆H₅): Multiplet, ~7.2-7.4 ppm, 5H.
-
Benzyl CH₂ (Ar-CH₂-N): Singlet, ~3.8 ppm, 2H.
-
Amine CH₂ (N-CH₂-CO): Singlet, ~3.4 ppm, 2H.
-
Methyl Protons (O-CH₃): Singlet, ~3.7 ppm, 3H.
-
Amine NH: Broad singlet, variable chemical shift, 1H.
-
Carbonyl Carbon (C=O): ~172 ppm.
-
Aromatic Carbons (C₆H₅): Multiple peaks between ~127-138 ppm.
-
Benzyl CH₂ (Ar-CH₂-N): ~54 ppm.
-
Amine CH₂ (N-CH₂-CO): ~50 ppm.
-
Methyl Carbon (O-CH₃): ~52 ppm.
-
Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.[12][13]
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.
-
Spectrometer Setup: Insert the sample into the NMR spectrometer. The instrument will then be set to lock onto the deuterium signal of the solvent and shimmed to optimize the magnetic field homogeneity.[14]
-
Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard acquisition parameters are typically sufficient for a sample of this concentration.[14]
Caption: NMR Spectroscopy Workflow.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Different functional groups absorb infrared radiation at characteristic frequencies, causing the bonds within them to vibrate. An IR spectrum provides a fingerprint of the functional groups present in the molecule.
-
N-H Stretch: A moderate absorption around 3300-3500 cm⁻¹.
-
C-H Stretch (Aromatic & Aliphatic): Absorptions just above and below 3000 cm⁻¹.
-
C=O Stretch (Ester): A strong, sharp absorption around 1735-1750 cm⁻¹.
-
C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-O Stretch (Ester): Strong absorptions in the 1000-1300 cm⁻¹ region.
Safety and Handling
As a responsible scientist, adherence to safety protocols is paramount when handling any chemical intermediate.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[1]
-
Handling: this compound is classified as a hazardous substance that can cause severe skin burns, eye damage, and respiratory irritation.[2] Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of vapors.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]
-
First Aid: In case of skin contact, wash immediately with plenty of water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek immediate medical attention in all cases of exposure.[15]
Conclusion
This guide has outlined the essential physical properties of this compound and provided detailed, scientifically grounded protocols for their experimental verification. For researchers and drug development professionals, a thorough understanding and accurate measurement of these properties are indispensable for the successful application of this versatile intermediate in the synthesis of novel compounds. The provided methodologies serve as a robust framework for ensuring data integrity and reproducibility in the laboratory.
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Introduction: The Critical Role of Solubility in Drug Development
An In-depth Technical Guide to the Solubility of Methyl 2-(benzylamino)acetate for Researchers, Scientists, and Drug Development Professionals
This compound, a derivative of the amino acid glycine, serves as a versatile intermediate in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical applications[1][2]. Its molecular structure, featuring both a secondary amine and an ester functional group, allows for a variety of chemical modifications[3]. The solubility of such intermediates is a cornerstone of drug discovery and development, influencing everything from reaction kinetics and purification efficiency to formulation and bioavailability of the final active pharmaceutical ingredient (API)[4][5]. A thorough understanding of a compound's solubility profile in different solvent systems is therefore not merely a technical datasheet entry but a critical piece of predictive information for process chemists and formulation scientists.
This guide provides a detailed examination of the solubility characteristics of this compound. It offers insights into its behavior in various solvents, outlines a robust experimental protocol for determining its solubility, and explains the scientific principles underpinning these methodologies. The information presented herein is intended to empower researchers to make informed decisions in experimental design, process optimization, and the early stages of drug development.
Physicochemical Properties of this compound
A foundational understanding of a molecule's physicochemical properties is essential for interpreting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO₂ | [6] |
| Molecular Weight | 179.22 g/mol | [6] |
| Boiling Point | 143-144°C / 6.8 Torr | [1] |
| Predicted XlogP | 1.2 | [6] |
| CAS Number | 53386-64-4 | [1] |
The predicted XlogP value of 1.2 suggests a moderate level of lipophilicity, which is a key determinant of solubility in organic solvents versus aqueous media[6].
Solubility Profile of this compound and Structurally Related Analogs
| Solvent | Predicted Solubility | Rationale / Notes |
| Water | Insoluble / Poorly Soluble | The presence of the hydrophobic benzyl group and the overall organic structure limits solubility in polar, aqueous media. This is consistent with reports for the ethyl ester analog[3][8]. |
| Methanol / Ethanol | Soluble | These polar protic solvents can engage in hydrogen bonding with the amine and ester groups, while also solvating the benzyl group. |
| Acetone | Soluble | A polar aprotic solvent capable of dissolving both polar and nonpolar compounds. |
| Ethyl Acetate | Soluble | A moderately polar solvent in which many organic esters exhibit good solubility. |
| Dichloromethane | Soluble | A common, non-polar aprotic solvent effective for a wide range of organic compounds. The ethyl ester analog is noted to be soluble in dichloromethane[10]. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A powerful, polar aprotic solvent known for its ability to dissolve a vast array of organic molecules, including those with poor aqueous solubility[11][12][13][14]. The ethyl ester analog is reported to be soluble in DMSO[2]. |
| Hexane | Sparingly Soluble / Insoluble | As a non-polar hydrocarbon, hexane is less likely to effectively solvate the polar amine and ester functionalities of the molecule. |
This table serves as a practical guide for solvent selection in synthesis, purification, and analytical method development involving this compound.
Experimental Determination of Thermodynamic Solubility: A Self-Validating Protocol
For drug development professionals, the determination of thermodynamic (or equilibrium) solubility is a critical step. The following protocol is based on the widely accepted shake-flask method, which is considered the gold standard for its accuracy and reliability[15][16].
Causality Behind Experimental Choices
The shake-flask method is designed to achieve a true equilibrium between the undissolved solid and a saturated solution of the compound[4]. This is crucial for obtaining a thermodynamically relevant solubility value, as opposed to kinetic solubility, which can be influenced by the rate of dissolution[4]. The choice of an analytical technique like High-Performance Liquid Chromatography (HPLC) for concentration measurement ensures high sensitivity and the ability to distinguish the analyte from potential impurities or degradants, thus providing a self-validating system[5].
Experimental Workflow Diagram
Caption: Thermodynamic Solubility Determination Workflow.
Step-by-Step Methodology
-
Preparation of Solvent Systems: Prepare the desired solvent systems (e.g., water, ethanol, phosphate-buffered saline pH 7.4). Ensure all solvents are of high purity.
-
Addition of Compound: Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent system. "Excess" means that a visible amount of solid remains undissolved.
-
Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24 to 72 hours).
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw a sample of the supernatant. For rigorous separation, centrifuge the sample and then filter the supernatant through a low-binding 0.22 µm syringe filter to remove any remaining solid particles[5].
-
Sample Dilution: Accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Concentration Analysis: Analyze the diluted samples using a validated HPLC method with UV detection.
-
Quantification: Determine the concentration of this compound in the diluted samples by comparing the peak area to a standard calibration curve prepared with known concentrations of the compound.
-
Calculation: Calculate the solubility by multiplying the determined concentration by the dilution factor. Report the results in units such as mg/mL or mmol/L.
Logical Framework for Solubility Testing
The decision-making process for solubility testing in a drug discovery context can be visualized as a logical flow, starting with basic aqueous solubility and progressing to more complex and biologically relevant media as a compound advances.
Caption: Decision Pathway for Solubility Assessment.
Conclusion
While quantitative solubility data for this compound remains to be published, a strong predictive understanding can be derived from its chemical structure and the known properties of its close analogs. It is anticipated to have poor aqueous solubility but good solubility in a range of common organic solvents. For drug development professionals, this necessitates a rigorous, empirical determination of its solubility in aqueous and biorelevant media using standardized protocols such as the shake-flask method. The methodologies and logical frameworks presented in this guide offer a robust starting point for these critical investigations, ensuring that solubility data is not only accurately measured but also meaningfully applied to advance promising compounds through the development pipeline.
References
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Ningbo Innopharmchem Co., Ltd. (n.d.). Optimizing Chemical Synthesis: The Versatility of this compound. Retrieved from [Link]
-
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Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
-
Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]
-
American Pharmaceutical Review. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]
-
ChemWhat. (n.d.). N-Benzylglycine ethyl ester CAS#: 6436-90-4. Retrieved from [Link]
-
PubMed Central. (2023, October 18). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Retrieved from [Link]
-
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-
Future Science. (2023, October 30). Creation and interpretation of machine learning models for aqueous solubility prediction. Retrieved from [Link]
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-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity. Retrieved from [Link]
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The Versatile Scaffold: A Technical Guide to the Medicinal Chemistry Applications of Methyl 2-(benzylamino)acetate
Introduction: Unveiling the Potential of a Multifunctional Building Block
In the landscape of modern drug discovery, the identification and utilization of versatile chemical scaffolds are paramount to the efficient construction of novel molecular entities with therapeutic promise. Methyl 2-(benzylamino)acetate, also known by its synonym N-benzylglycine methyl ester, is one such compound that, while not a therapeutic agent in itself, offers a unique combination of structural features and synthetic accessibility that make it a valuable starting point for medicinal chemistry campaigns.[1][2] This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the core attributes of this compound and to explore its potential applications in the synthesis of biologically active compounds. We will delve into its chemical properties, synthesis, and, most importantly, the strategic derivatization pathways that can be employed to generate libraries of compounds for screening against various therapeutic targets. While specific examples of marketed drugs derived directly from this scaffold are not prevalent in publicly accessible literature, its utility lies in its capacity to serve as a foundational element for a diverse range of molecular architectures.
Core Molecular Attributes and Physicochemical Properties
This compound (CAS Number: 53386-64-4) is a secondary amine and an ester derivative of the amino acid glycine.[3] Its structure is characterized by a central glycine core, N-protected with a benzyl group and C-terminally protected as a methyl ester. This unique arrangement of functional groups provides a rich platform for a variety of chemical transformations.
| Property | Value | Source |
| Molecular Formula | C10H13NO2 | PubChem[3] |
| Molecular Weight | 179.22 g/mol | PubChem[3] |
| Boiling Point | 143-144°C / 6.8 Torr | BIOSYNCE[1] |
| IUPAC Name | This compound | PubChem[3] |
| Synonyms | N-benzylglycine methyl ester, Benzylamino-acetic acid methyl ester | BIOSYNCE[1], PubChem[3] |
The presence of a secondary amine, a readily hydrolyzable or transesterifiable ester, and an aromatic ring offers multiple points for diversification, a key feature for generating chemical libraries for high-throughput screening. The benzyl group can serve as a protecting group that can be removed under specific conditions, or it can be an integral part of the final pharmacophore, contributing to hydrophobic interactions with biological targets.[2]
Synthesis of the Core Scaffold: A Validated Protocol
The synthesis of this compound and its congeners, such as the ethyl ester, is well-established and can be achieved through several routes. A common and cost-effective method involves the N-alkylation of a glycine ester hydrochloride with benzyl chloride.[4] This procedure is attractive for its use of readily available starting materials and its straightforward execution.
Experimental Protocol: Synthesis of N-Benzylglycine Ethyl Ester
This protocol is adapted from a described synthesis of the ethyl ester, which follows the same principles for the methyl ester.[4]
Materials:
-
Glycine ethyl ester hydrochloride
-
Triethylamine
-
Ethanol
-
Benzyl chloride
-
Anhydrous magnesium sulfate
Procedure:
-
To a flask, add glycine ethyl ester hydrochloride (28.0 g), triethylamine (20.0 g), and ethanol (200 ml).
-
Heat the mixture to reflux for 1 hour.
-
Cool the mixture, which will result in the precipitation of a white solid (triethylamine hydrochloride).
-
Filter the solid and add an additional 20.0 g of triethylamine to the filtrate.
-
Cool the mixture to 0-5°C in an ice bath.
-
Slowly add benzyl chloride (27.8 g) dropwise to the cooled mixture.
-
After the addition is complete, allow the reaction to proceed at 40°C for 4 hours.
-
Upon completion, filter the reaction mixture and wash the filtrate with water until it is neutral.
-
Dry the organic solution with anhydrous magnesium sulfate and filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the residue by vacuum distillation to yield the final product.
Causality of Experimental Choices:
-
Use of Triethylamine: Triethylamine acts as a base to neutralize the hydrochloride salt of the glycine ethyl ester, liberating the free amine for nucleophilic attack on the benzyl chloride. A slight excess is used to drive the reaction to completion.
-
Stepwise Addition of Triethylamine: The initial portion of triethylamine is to free the amine. The second portion ensures that the HCl generated during the N-alkylation is scavenged, preventing the protonation of the starting amine and the product.
-
Controlled Temperature: The initial cooling during the addition of benzyl chloride is to manage the exothermicity of the reaction. The subsequent heating to 40°C provides sufficient energy to overcome the activation barrier without promoting side reactions, such as the formation of N,N-dibenzylglycine ethyl ester.[4]
Potential Applications in Medicinal Chemistry: A World of Synthetic Possibilities
The true value of this compound in a medicinal chemistry context lies in its versatility as a synthetic intermediate.[2][5] The secondary amine and the ester functional groups are gateways to a vast chemical space.
Derivatization Strategies at the Nitrogen Atom
The secondary amine is a nucleophilic center that can readily undergo a variety of reactions to introduce diverse functionalities:
-
Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) yields amides. Amide bonds are prevalent in pharmaceuticals and can introduce hydrogen bond donors and acceptors, crucial for target binding.
-
Sulfonylation: Reaction with sulfonyl chlorides provides sulfonamides, another important functional group in medicinal chemistry known for its ability to mimic phosphates and engage in strong hydrogen bonding.
-
Reductive Amination: The secondary amine can be reacted with aldehydes or ketones in the presence of a reducing agent to generate more complex tertiary amines, expanding the steric and electronic properties of the molecule.
-
Alkylation: Further alkylation can lead to tertiary amines, though careful control of reaction conditions is necessary to avoid quaternization.
Caption: Derivatization pathways at the secondary amine of this compound.
Modifications at the Ester Functionality
The methyl ester group provides another handle for synthetic manipulation:
-
Hydrolysis: Saponification of the ester yields the corresponding carboxylic acid, N-benzylglycine.[6] This carboxylic acid can then be coupled with a wide array of amines to form amides, a cornerstone of peptide and peptidomimetic synthesis.
-
Transesterification: Reaction with other alcohols under acidic or basic conditions can generate different esters, which can modulate the pharmacokinetic properties of a molecule, such as its solubility and metabolic stability.
-
Reduction: The ester can be reduced to the corresponding primary alcohol, providing a different functional group for further elaboration.
-
Amidation: Direct reaction with amines can form amides, though this often requires harsh conditions. A more common approach is the hydrolysis-coupling sequence.
Caption: Synthetic transformations of the ester group in this compound.
Gateway to Heterocyclic Scaffolds
A particularly powerful application of this scaffold is in the synthesis of heterocyclic compounds, which form the core of a vast number of pharmaceuticals. The bifunctional nature of this compound (amine and ester) makes it an ideal substrate for cyclocondensation reactions. For instance, it can be envisioned as a precursor for the synthesis of:
-
Piperazinones: Intramolecular cyclization or intermolecular condensation with other bifunctional molecules could lead to the formation of piperazinone rings, a common motif in bioactive compounds.
-
Benzodiazepinediones: Condensation with anthranilic acid derivatives could potentially yield benzodiazepinedione structures, a privileged scaffold in medicinal chemistry.
While specific, published examples of these transformations starting directly from this compound are sparse, the underlying chemical principles are well-established in organic synthesis.
Future Directions and Challenges
The full potential of this compound as a starting material for drug discovery remains to be explored. Future research could focus on:
-
Diversity-Oriented Synthesis: Utilizing the multiple reactive handles of this molecule to generate large, diverse chemical libraries for screening against a wide range of biological targets.
-
Fragment-Based Drug Discovery: Using the N-benzylglycine core as a fragment for elaboration into more potent lead compounds.
-
Development of Novel Multicomponent Reactions: Designing new one-pot reactions that incorporate this compound to rapidly build molecular complexity.
The primary challenge lies in moving from its established role as a general "intermediate" to demonstrating its utility in the synthesis of specific, highly active compounds. This will require the dedicated efforts of medicinal chemists to design and synthesize novel derivatives and to evaluate their biological activities.
Conclusion
This compound represents a synthetically accessible and highly versatile scaffold with significant, albeit largely untapped, potential in medicinal chemistry. Its value lies not in any inherent biological activity, but in the rich and diverse chemistry that its functional groups enable. By providing a robust platform for the generation of amides, sulfonamides, complex amines, and heterocyclic systems, it serves as an excellent starting point for the exploration of new chemical space in the quest for novel therapeutic agents. This guide has outlined the fundamental properties, synthesis, and potential derivatization strategies for this compound, with the aim of inspiring further research into its application in drug discovery.
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Methyl 2-(benzylamino)acetate: A Versatile Scaffold for Complex Molecule Synthesis
An In-Depth Technical Guide for Researchers and Drug Development Professionals
As a cornerstone in the synthetic chemist's toolkit, Methyl 2-(benzylamino)acetate, also known as N-benzylglycine methyl ester, presents a unique combination of reactive sites that render it an exceptionally valuable building block. Its strategic importance lies in its ability to serve as a versatile precursor for a wide array of complex molecular architectures, particularly within the realms of pharmaceutical and agrochemical development.[1][2][3][4] This guide provides a senior application scientist’s perspective on the synthesis, reactivity, and strategic applications of this pivotal intermediate, focusing on the causality behind experimental choices to empower researchers in their synthetic endeavors.
Core Characteristics and Physicochemical Properties
This compound is an organic compound featuring a secondary amine, a methyl ester, and a benzyl group.[5][6] This trifecta of functionalities is the source of its synthetic versatility. The benzyl group serves as a robust yet readily cleavable protecting group for the nitrogen atom, the ester provides a handle for chain extension and modification, and the secondary amine itself is a nucleophilic center for further functionalization.
A summary of its key physical and chemical properties is presented below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 53386-64-4; 17136-35-5 (HCl salt) | [7][8][9] |
| Molecular Formula | C₁₀H₁₃NO₂ | [9][10] |
| Molecular Weight | 179.22 g/mol | [9][10] |
| Appearance | Pale yellow to colorless transparent liquid | [1][4] |
| Boiling Point | 143-144 °C at 6.8 Torr | [8] |
| Density | ~1.1 g/cm³ | [8] |
Spectroscopic Signature: A Guide to Characterization
Confident identification of this compound is crucial for its use in multi-step synthesis. Its structure gives rise to a distinct spectroscopic profile.
-
¹H NMR Spectroscopy: In a typical deuterated solvent like CDCl₃, the proton NMR spectrum will exhibit characteristic signals. The five aromatic protons of the benzyl group will appear as a multiplet in the range of δ 7.2-7.4 ppm. A sharp singlet corresponding to the two benzylic protons (-CH₂-Ph) will be observed around δ 3.8 ppm. The three protons of the methyl ester (-OCH₃) will present as a singlet around δ 3.7 ppm, while the two α-protons (-CH₂-COOMe) will appear as a singlet around δ 3.4 ppm. A broad singlet for the N-H proton is also expected, though its chemical shift can vary.
-
¹³C NMR Spectroscopy: The carbon spectrum will show distinct resonances for the ester carbonyl (C=O) above δ 170 ppm. The aromatic carbons will appear in the δ 127-139 ppm region. The benzylic carbon (-CH₂-Ph), the α-carbon (-CH₂-COOMe), and the methyl ester carbon (-OCH₃) will have characteristic shifts around δ 53 ppm, δ 51 ppm, and δ 52 ppm, respectively.
-
Infrared (IR) Spectroscopy: The IR spectrum provides functional group confirmation. Key absorptions include a moderate N-H stretch around 3300-3400 cm⁻¹, strong C-H stretches from the aromatic and aliphatic groups just below and above 3000 cm⁻¹, and a very strong ester carbonyl (C=O) stretch at approximately 1740 cm⁻¹.
Synthesis of this compound: Established Methodologies
The accessibility of this building block is underpinned by well-established and scalable synthetic protocols. The choice of method often depends on the availability of starting materials, desired scale, and concerns about potential side-products.
This is a direct and widely used approach based on a classical Sₙ2 reaction. The nucleophilic nitrogen of glycine methyl ester attacks an electrophilic benzylating agent.
-
Rationale: This method is straightforward and utilizes commercially available starting materials. The use of a base is critical; it serves to neutralize the acid (e.g., HBr, HCl) generated during the reaction, preventing the formation of the unreactive ammonium salt of the starting amine. When starting with glycine methyl ester hydrochloride, a common and more stable precursor, two equivalents of base are required: one to liberate the free amine and one to scavenge the acid byproduct. Acetonitrile is a common solvent as its polarity is suitable for dissolving the reactants without interfering with the reaction.[5]
-
Common Reagents:
This alternative strategy avoids the potential for over-alkylation (formation of the dibenzyl derivative), which can be a side reaction in the N-alkylation method, especially under forcing conditions.[11]
-
Rationale: This two-step, one-pot process involves the initial formation of an imine between glycine methyl ester and benzaldehyde, which is then reduced in situ to the desired secondary amine. The choice of reducing agent is key. Mild hydrides like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are preferred because they are selective for the iminium ion over the aldehyde, preventing reduction of the starting material.
-
Common Reagents:
-
Amine Source: Glycine methyl ester or its hydrochloride salt.
-
Carbonyl Source: Benzaldehyde.
-
Reducing Agent: Sodium triacetoxyborohydride (STAB), Sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation (H₂/Pd-C).
-
Solvent: Dichloroethane (DCE), Methanol, or Tetrahydrofuran (THF).
-
Below is a diagram illustrating these two primary synthetic routes.
Caption: Common synthetic pathways to this compound.
Reactivity and Strategic Transformations
The synthetic power of this compound stems from the distinct reactivity of its functional groups, allowing for sequential and selective modifications.
Caption: Key reactive sites of this compound.
-
At the Nitrogen Center: The secondary amine is nucleophilic and can undergo further alkylation or acylation to introduce diverse side chains.[6] This is fundamental for building molecular libraries. Furthermore, this nitrogen is a key component in the synthesis of N-heterocycles, which are privileged structures in medicinal chemistry.[13][14] For example, it can serve as the nitrogen source in the construction of dihydropyridine rings, a scaffold found in drugs like Nicardipine.[15][16]
-
At the Ester Functionality: The methyl ester is a versatile handle for transformations. It can be easily hydrolyzed under basic conditions to yield N-benzylglycine, a valuable building block in its own right.[17] More importantly, it can undergo amidation with various amines to form peptide bonds, making it a precursor for peptidomimetics and other complex amides.[6] The ester can also be reduced to the corresponding amino alcohol, introducing a different functionality.
-
The Benzyl Group as a Protecting Group: A critical feature is the function of the benzyl group as a protecting group for the amine.[5] It is stable to a wide range of reaction conditions (e.g., basic hydrolysis of the ester) but can be cleanly and efficiently removed via catalytic hydrogenation (e.g., using H₂ gas or a transfer hydrogenation source with a palladium catalyst). This deprotection step unmasks a primary amine, enabling further synthetic elaborations at a later stage.
Applications in Drug Discovery and Complex Synthesis
The utility of this compound is best illustrated through its application in the synthesis of biologically active molecules.
-
Pharmaceutical Intermediates: This compound is a frequently cited intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs).[1][8][18] Its structure is embedded within numerous complex drugs, particularly those containing N-substituted amino acid motifs. For instance, it is a key precursor in certain synthetic routes to Nicardipine, a calcium channel blocker used to treat hypertension and angina.[15][16]
-
Heterocyclic Chemistry: As a bifunctional reagent (containing both a nucleophilic amine and an ester), it is an ideal starting material for cyclization reactions to form nitrogen-containing heterocycles.[5] These scaffolds, such as benzodiazepines, piperazinones, and diketopiperazines, are prevalent in CNS-active drugs and other therapeutic agents.
-
Peptidomimetics and Unnatural Amino Acids: In drug development, modifying natural peptide structures is a common strategy to improve stability and bioavailability. This compound serves as an excellent starting point for creating N-alkylated amino acid derivatives that can be incorporated into peptide chains.[5][19]
The following workflow illustrates its strategic role in a typical drug development pipeline.
Caption: Role of the building block in a multi-step synthesis workflow.
Detailed Experimental Protocols
To ensure reproducibility and success, adherence to validated protocols is paramount.
-
Objective: To prepare this compound from glycine methyl ester hydrochloride.
-
Materials:
-
Glycine methyl ester hydrochloride (1.0 eq)
-
Benzyl chloride (1.05 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)
-
Acetonitrile (anhydrous)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add glycine methyl ester hydrochloride and anhydrous potassium carbonate.
-
Add anhydrous acetonitrile to form a slurry (approx. 5-10 mL per gram of hydrochloride).
-
Begin vigorous stirring and add benzyl chloride dropwise at room temperature.
-
Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain a crude oil.
-
Purify the residue by vacuum distillation or column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product. A 55% yield has been reported for a similar N-alkylation using benzyl bromide.[5]
-
-
Objective: To remove the N-benzyl protecting group from a downstream intermediate.
-
Materials:
-
N-benzylated substrate (1.0 eq)
-
Palladium on carbon (Pd/C), 10 wt% (5-10 mol% Pd)
-
Methanol or Ethanol
-
Hydrogen source (H₂ gas balloon or ammonium formate for transfer hydrogenation)
-
-
Procedure:
-
Dissolve the N-benzylated substrate in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon). Caution: Pd/C can be pyrophoric.
-
Seal the flask, evacuate the atmosphere, and backfill with hydrogen gas from a balloon. Repeat this cycle 3 times.
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen (balloon) at room temperature for 4-24 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the debenzylated product.
-
Safety and Handling
This compound and its hydrochloride salt must be handled with appropriate care.
-
Hazards: The compound is classified as causing severe skin burns and eye damage. It may also cause respiratory irritation.[10][20]
-
Handling: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[8]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[8] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C) is recommended.[20]
Conclusion
This compound is more than a simple reagent; it is a strategic building block that offers a reliable and flexible entry point into a vast chemical space. Its well-defined reactivity allows for systematic and predictable modifications, making it an indispensable tool for constructing the complex nitrogen-containing molecules that are central to modern drug discovery and development. By understanding the principles behind its synthesis and the nuances of its reactivity, researchers can fully leverage its potential to accelerate innovation.
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BIOSYNCE. This compound CAS 53386-64-4. Available from: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. N-Benzylglycine Methyl Ester: High-Purity Chemical Intermediate for Synthesis & Research. Available from: [Link]
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Chembest. Key Chemical Properties and Applications of N-Benzylglycine Ethyl Ester. Available from: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Optimizing Chemical Synthesis: The Versatility of this compound. Available from: [Link]
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CORE. Glycine Esters via Palladium-Catalyzed Allylic Alkylation and Studies toward the Total Synthesis of Callipeltin A and C. Available from: [Link]
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Introduction: The Versatility of the N-Benzylglycine Ester Scaffold
An In-Depth Technical Guide to the Biological Activities of Methyl 2-(benzylamino)acetate Derivatives
In the landscape of medicinal chemistry and drug discovery, the selection of a core molecular scaffold is a critical decision that dictates the synthetic feasibility and therapeutic potential of a compound library. This compound, a derivative of the simplest amino acid, glycine, represents a highly versatile and synthetically tractable scaffold.[1] Its structure, incorporating a reactive secondary amine, an ester functional group, and a benzyl moiety, provides multiple points for chemical modification, making it an ideal starting point for the development of diverse bioactive molecules.[2][3] This compound and its analogs serve as crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules.[1][4] While direct studies on the biological activity of the parent compound are limited, extensive research into its derivatives and structurally related N-substituted glycines has revealed a broad spectrum of pharmacological potential, including anticancer, antimicrobial, and anti-inflammatory activities.[1]
This technical guide, intended for researchers and drug development professionals, provides a comprehensive overview of the known and potential biological activities of this compound derivatives. As a Senior Application Scientist, the focus will be on the causal relationships behind experimental design, the integrity of screening protocols, and the translation of in vitro data to potential in vivo efficacy. We will explore the synthesis strategies, key biological activities, and the detailed experimental methodologies required to validate these findings.
Section 1: Synthetic Strategies for Bioactive Derivatives
The therapeutic potential of the this compound core is unlocked through strategic chemical modification. The secondary amine and the ester group are the primary handles for derivatization, allowing for the creation of extensive compound libraries for high-throughput screening.[2][3]
Core Synthesis and Derivatization Pathways
The parent scaffold can be synthesized from N-benzyl glycine, for instance, by treatment with methanol and an acid catalyst like HCl in dioxane to yield the corresponding methyl ester hydrochloride.[5] From this core, two primary derivatization routes are commonly explored:
-
N-Substitution (Alkylation and Acylation): The secondary amine is a potent nucleophile, readily undergoing reactions with various electrophiles. N-acylation with acyl chlorides or anhydrides yields N-acyl derivatives (amides), while N-alkylation with alkyl halides introduces diverse substituents.[3] These modifications can profoundly alter the compound's steric and electronic properties, influencing receptor binding and membrane permeability.
-
Ester Modification: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, N-benzylglycine, which can then be coupled with various amines to form a diverse array of amides. This approach is fundamental in peptide synthesis and the creation of complex molecular architectures.[1][3]
Below is a generalized workflow for generating a library of derivatives from the core scaffold.
Caption: Key derivatization pathways for the this compound scaffold.
Protocol 1: General Procedure for N-Acylation
This protocol describes a self-validating system for synthesizing N-acyl derivatives, a common first step in exploring structure-activity relationships (SAR).
-
Reactant Preparation: Dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane, DCM) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0°C in an ice bath.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq.), to the solution to act as an acid scavenger.
-
Acylation: Add the desired acyl chloride (1.1 eq.) dropwise to the stirred solution. The choice of acyl chloride determines the final R-group on the amide.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. The mobile phase should be optimized to give good separation between the starting material and the less polar product.
-
Work-up: Upon completion, wash the reaction mixture sequentially with a weak acid (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution to remove acidic impurities, and finally with brine.
-
Purification and Verification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel. Verify the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Section 2: Anticancer Activity
Glycine and its derivatives are deeply implicated in cancer cell metabolism, making this chemical class a rational starting point for developing novel anticancer agents.[1] Indeed, various derivatives incorporating the N-benzylglycine motif have demonstrated significant cytotoxic activity against a range of cancer cell lines.[1][6] For example, hybrid molecules conjugating glycine with moieties like coumarin or quinazoline have shown efficacy against prostate (PC-3) and breast (MCF-7) cancer cells.[1] The versatility of the scaffold also allows for the synthesis of more complex heterocycles, such as benzodiazines, which are known to exert potent anticancer effects by inhibiting critical targets like protein kinases and topoisomerases.[7]
Quantitative Cytotoxicity Data
A primary goal of in vitro screening is to determine the half-maximal inhibitory concentration (IC₅₀), a key metric for comparing compound potency.[8] The table below presents representative IC₅₀ values for hypothetical derivatives against common cancer cell lines, illustrating the data structure required for SAR analysis.
| Compound ID | Derivative Type | MCF-7 (Breast) IC₅₀ (µM) | PC-3 (Prostate) IC₅₀ (µM) | HCT-116 (Colon) IC₅₀ (µM) |
| M2BA-001 | Parent Scaffold | >100 | >100 | >100 |
| M2BA-N-Bz | N-Benzoyl | 15.2 | 22.5 | 18.9 |
| M2BA-N-Qnx | N-Quinoxaline | 5.8 | 8.1 | 4.5 |
| M2BA-N-Ind | N-Indolylacetyl | 9.3 | 12.4 | 11.7 |
| Doxorubicin | Control | 0.8 | 1.2 | 0.9 |
Elucidating Mechanism of Action: Kinase Inhibition
Many successful anticancer drugs function by inhibiting protein kinases that are aberrantly activated in cancer cells. Derivatives of the this compound scaffold can be designed to fit into the ATP-binding pocket of specific kinases, thereby blocking downstream signaling pathways essential for cell proliferation and survival.
Caption: Inhibition of a generic kinase signaling pathway by a bioactive derivative.
Protocol 2: In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a robust, colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability.[9]
-
Cell Seeding: Culture human cancer cell lines (e.g., MCF-7, PC-3) in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics.[9] Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. The final solvent concentration (e.g., DMSO) should be kept constant and low (<0.5%) across all wells. Replace the old medium with medium containing the test compounds or vehicle control.
-
Incubation: Incubate the plates for a defined period, typically 48 or 72 hours, to allow the compounds to exert their cytotoxic or cytostatic effects.[10]
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.[9]
-
Solubilization and Reading: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals. Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Section 3: Antimicrobial Activity
The rise of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents with new mechanisms of action.[11] Derivatives of N-substituted glycines and benzylamines have shown promising activity against a range of microbes.[1] For instance, certain carbazole derivatives containing a benzylamino moiety are effective against Gram-positive bacteria like Staphylococcus aureus, while other related structures show broad-spectrum or antifungal potential.[12][13][14] The mechanism often involves disruption of the bacterial cell membrane or inhibition of essential cellular processes like cell division.[11]
Quantitative Antimicrobial Data
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. It is the gold standard for quantifying antimicrobial potency.
| Compound ID | Derivative Type | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| M2BA-N-Cbz | N-Carbazole | 8 | 64 | >128 |
| M2BA-N-Pyr | N-Pyrazoline | 16 | 32 | 128 |
| M2BA-N-BrBz | N-(4-Bromobenzyl) | 4 | 32 | 16 |
| Ciprofloxacin | Control (Bacteria) | 0.5 | 0.25 | N/A |
| Fluconazole | Control (Fungi) | N/A | N/A | 2 |
Antimicrobial Screening Workflow
A systematic workflow is essential for efficiently screening a compound library for antimicrobial activity and confirming hits.
Caption: A typical workflow for antimicrobial drug discovery screening.
Protocol 3: Broth Microdilution for MIC Determination
This method provides quantitative data on the antimicrobial activity of test compounds.[11]
-
Inoculum Preparation: Grow the microbial strain (e.g., S. aureus) overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in the broth medium. The concentration range should be wide enough to capture the MIC value.
-
Inoculation: Add the standardized microbial inoculum to each well containing the diluted compounds. Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed. The results can be confirmed by adding a viability indicator like resazurin.
Section 4: Anti-inflammatory Properties
Chronic inflammation is a key driver of numerous diseases. Benzylamine derivatives have been shown to possess anti-inflammatory properties, often through the modulation of critical inflammatory pathways.[15] For example, benzyl isothiocyanate can suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) by inhibiting the NF-κB signaling pathway.[16] Furthermore, the this compound scaffold can be used to create ester prodrugs of known non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen. This strategy aims to mask the free carboxylic acid group responsible for gastrointestinal toxicity, reducing side effects while maintaining therapeutic efficacy upon in vivo hydrolysis.[17]
Quantitative In Vivo Anti-inflammatory Data
The carrageenan-induced paw edema model in rodents is a standard method for evaluating the acute anti-inflammatory activity of novel compounds.[18]
| Compound ID | Derivative Type | Dose (mg/kg) | Paw Edema Inhibition (%) |
| M2BA-Ibu | Ibuprofen Ester Prodrug | 20 | 65% |
| M2BA-Keto | Ketoprofen Ester Prodrug | 20 | 88% |
| Ibuprofen | Parent Drug Control | 20 | 36% |
| Ketoprofen | Parent Drug Control | 20 | 47% |
Data adapted from related studies for illustrative purposes.[18]
Protocol 4: Carrageenan-Induced Paw Edema in Rats
This in vivo protocol is a cornerstone for validating the anti-inflammatory potential identified in vitro.[17]
-
Animal Acclimatization: Use adult male Wistar or Sprague-Dawley rats. Acclimatize the animals for at least one week before the experiment with free access to food and water.
-
Grouping and Dosing: Divide the animals into groups (n=6-8 per group): a vehicle control group, a positive control group (e.g., indomethacin), and test groups for each derivative at various doses. Administer the test compounds or controls orally (p.o.) or intraperitoneally (i.p.) one hour before inducing inflammation.
-
Inflammation Induction: Measure the initial volume of the right hind paw of each rat using a plethysmometer. Inject a 1% solution of carrageenan in saline subcutaneously into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume again at several time points after the carrageenan injection, typically at 1, 2, 3, and 4 hours.
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in the treated group. Analyze the data for statistical significance using an appropriate test (e.g., ANOVA).
Section 5: Concluding Remarks and Future Directions
The this compound scaffold is a proven and highly adaptable starting point for the discovery of novel therapeutic agents. The synthetic accessibility and the presence of multiple derivatization points allow for the systematic exploration of chemical space to optimize biological activity. The derivatives have demonstrated significant potential across several key therapeutic areas, including oncology, infectious diseases, and inflammation.
Future research should focus on several key areas:
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the aromatic rings and the linker between the nitrogen and ester functionalities will be crucial for optimizing potency and selectivity for specific biological targets.
-
Mechanism of Action Studies: For promising lead compounds, detailed mechanistic studies are required to identify the precise molecular targets (e.g., specific kinases, enzymes, or receptors).
-
In Vivo Efficacy and Safety: Candidates that demonstrate high in vitro potency and low cytotoxicity must be advanced to more comprehensive in vivo models to evaluate their efficacy, pharmacokinetics, and safety profiles.[8][19]
-
Exploration of Other Therapeutic Areas: The structural motifs present in this class of compounds suggest potential applications in other areas, such as neurodegenerative diseases, where benzylamine and isoindoline-1,3-dione derivatives have already shown promise as multi-target agents.[20][21]
By leveraging the strategic framework and robust experimental protocols outlined in this guide, researchers can effectively unlock the full therapeutic potential of this compound derivatives.
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Synthesis and Antifungal Bioactivity of Methyl 2-Methoxyimino- 2-{2-[(substituted benzylidene)aminooxymethyl]phenyl}acetate and 2-Methoxyimino-2-{2-[(substituted benzylidene)aminooxy- methyl]phenyl}-N-methylacetamide Derivatives - ResearchGate. (URL: [Link])
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Synthesis and antimicrobial activity of methyl benzyloxy pyrazolines.. (URL: [Link])
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In Silico and In Vivo Evaluation of Novel 2-Aminobenzothiazole Derivative Compounds as Antidiabetic Agents - MDPI. (URL: [Link])
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Antimicrobial Activity and Antioxidant Studies of (Z)-2-(2-Methoxybenzylideneamino)- 3-Methylbutanoic Acid with Mixed Ligand Che - Acta Scientific. (URL: [Link])
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Anticancer Activity of Ether Derivatives of Chrysin - PMC - PubMed Central - NIH. (URL: [Link])
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Design, Synthesis, and Biological Evaluation of 2-(Benzylamino-2-Hydroxyalkyl)Isoindoline-1,3-Diones Derivatives as Potential Disease-Modifying Multifunctional Anti-Alzheimer Agents - PMC - PubMed Central. (URL: [Link])
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A Technical Guide to Methyl 2-(benzylamino)acetate: Synthesis, Reactivity, and Applications in Drug Discovery
Abstract
Methyl 2-(benzylamino)acetate, also known as N-benzylglycine methyl ester, is a versatile bifunctional molecule that serves as a pivotal building block in modern organic and medicinal chemistry. Its structure, incorporating a reactive secondary amine and an ester functional group, provides a flexible scaffold for the synthesis of a diverse array of complex molecules, including heterocyclic systems and peptide-based therapeutics. This technical guide provides an in-depth review of its physicochemical properties, established synthesis protocols, characteristic reactivity, and significant applications, with a particular focus on its role as a key intermediate in drug discovery and development. The content herein is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this valuable compound.
Introduction
In the landscape of synthetic chemistry, the strategic selection of starting materials is paramount to the efficient construction of target molecules. This compound (CAS No: 53386-64-4 for the free base, 17136-35-5 for the hydrochloride salt) is an N-substituted amino acid ester that has emerged as a compound of significant interest.[1][2] Its utility stems from the orthogonal reactivity of its two primary functional groups: the nucleophilic secondary amine and the electrophilic ester carbonyl. The benzyl group also serves as a common and readily cleavable protecting group in peptide synthesis.[3] This guide will explore the fundamental chemistry of this reagent, providing both theoretical understanding and practical, field-proven methodologies for its synthesis and application.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectral properties is critical for its correct handling, purification, and characterization.
Physicochemical Properties
This compound is typically a colorless to pale yellow liquid at room temperature.[4] Key physical data are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₃NO₂ | [2] |
| Molecular Weight | 179.22 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Boiling Point | 143-144 °C @ 6.8 Torr; 259.6 °C @ 760 mmHg | [5][6] |
| Density | ~1.031 g/cm³ | [7] |
| CAS Number | 53386-64-4 (Free Base); 17136-35-5 (HCl Salt) | [1][2] |
Spectroscopic Characterization
While raw spectral data requires laboratory acquisition, the expected spectroscopic signatures for this compound can be confidently predicted. These data are crucial for confirming the identity and purity of the synthesized compound.
-
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.[8]
-
~7.2-7.4 ppm (5H, multiplet): Aromatic protons of the benzyl group.
-
~3.8 ppm (2H, singlet): Methylene protons of the benzyl group (—CH₂—Ph).
-
~3.7 ppm (3H, singlet): Methyl protons of the ester group (—OCH₃).
-
~3.4 ppm (2H, singlet): Methylene protons of the glycine backbone (—NH—CH₂—CO).
-
~2.0 ppm (1H, broad singlet): Amine proton (—NH—). The chemical shift and appearance of this peak can vary significantly depending on solvent and concentration.
-
-
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will complement the proton NMR, showing signals for each unique carbon atom.
-
~172 ppm: Carbonyl carbon of the ester.
-
~138 ppm: Quaternary aromatic carbon of the benzyl group.
-
~127-129 ppm: Aromatic carbons of the benzyl group.
-
~53 ppm: Methylene carbon of the benzyl group.
-
~52 ppm: Methyl carbon of the ester.
-
~50 ppm: Methylene carbon of the glycine backbone.
-
-
FT-IR (Infrared Spectroscopy): The IR spectrum will display characteristic absorption bands for its functional groups.
-
~3300-3400 cm⁻¹ (weak-medium, sharp): N-H stretch of the secondary amine.
-
~3030 cm⁻¹ (weak): Aromatic C-H stretch.
-
~2850-2950 cm⁻¹ (medium): Aliphatic C-H stretch.
-
~1740 cm⁻¹ (strong, sharp): C=O stretch of the ester carbonyl.
-
~1100-1200 cm⁻¹ (strong): C-O stretch of the ester.
-
-
Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) will show the molecular ion peak [M]⁺ or protonated molecular ion [M+H]⁺ at m/z 179 or 180, respectively.
Synthesis of this compound
The most common and reliable laboratory-scale synthesis involves the direct N-alkylation of benzylamine with a methyl haloacetate. This method is efficient and utilizes readily available starting materials.
Reaction Scheme
The reaction is a classic Sₙ2 nucleophilic substitution, where the nitrogen atom of benzylamine attacks the electrophilic carbon of methyl chloroacetate or bromoacetate. A base is required to neutralize the hydrohalic acid byproduct.
Caption: General reaction scheme for the synthesis of this compound.
Detailed Experimental Protocol
This protocol describes a robust procedure for the synthesis and purification of this compound.
Materials:
-
Benzylamine
-
Methyl chloroacetate
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add anhydrous potassium carbonate (1.2 equivalents). Add acetonitrile (100 mL) to the flask.
-
Addition of Reactants: Add benzylamine (1.0 equivalent) to the stirring suspension. Subsequently, add methyl chloroacetate (1.05 equivalents) dropwise over 10 minutes.
-
Causality Note: Using a slight excess of the alkylating agent ensures complete consumption of the starting amine. Potassium carbonate is a mild, inexpensive base that is effective at scavenging the HCl byproduct without promoting significant side reactions like ester hydrolysis. Acetonitrile is an ideal polar aprotic solvent for this Sₙ2 reaction.
-
-
Reaction: Heat the mixture to reflux (approximately 82 °C) and maintain for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting crude oil in ethyl acetate (100 mL). Transfer the solution to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).
-
Causality Note: The bicarbonate wash removes any unreacted starting materials and acidic impurities. The brine wash helps to remove residual water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo to yield the crude product.
-
Purification: The crude product can be purified by vacuum distillation to afford this compound as a clear oil.[5]
Synthesis and Purification Workflow
The following diagram illustrates the logical flow from starting materials to the final, purified product.
Caption: Step-by-step workflow for the synthesis and purification of the target compound.
Chemical Reactivity and Synthetic Utility
The value of this compound lies in its predictable reactivity at both the amine and ester sites, making it a versatile precursor for more complex molecules.[3][9]
Key Reactions
-
N-Alkylation/N-Acylation: The secondary amine is nucleophilic and can be further functionalized. Reaction with alkyl halides leads to tertiary amines, while reaction with acyl chlorides or anhydrides yields N-acyl derivatives (amides).[9][10] This allows for the introduction of diverse substituents onto the nitrogen atom.
-
Reductive Amination: The amine can participate in reductive amination protocols with aldehydes or ketones.
-
Ester Hydrolysis: Under acidic or basic conditions, the methyl ester can be hydrolyzed to the corresponding carboxylic acid, N-benzylglycine.
-
Amide Formation: The ester can be converted directly to an amide via aminolysis with a primary or secondary amine, often at elevated temperatures.
-
Reduction: The ester can be reduced to the corresponding primary alcohol, 2-(benzylamino)ethanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).[9]
-
Debenzylation: The N-benzyl group can be removed via catalytic hydrogenation (e.g., H₂, Pd/C), liberating the primary amine (methyl glycinate).[9]
Caption: Reactivity map showing key transformations of this compound.
Application in Heterocyclic Synthesis
A significant application of this compound is in the synthesis of nitrogen-containing heterocycles, which form the core of many pharmaceuticals.[11][12] For instance, derivatives of this compound can serve as precursors to:
-
Piperazinones: Intramolecular cyclization or reaction with α,β-unsaturated esters.
-
Benzodiazepines: Condensation with o-phenylenediamines.
-
Diketopiperazines: Dimerization and cyclization upon heating or under specific catalytic conditions.
The ability to easily modify the N-benzyl group and then use the glycine backbone as a scaffold makes it a powerful tool for building libraries of heterocyclic compounds for screening in drug discovery programs.[13]
Role in Drug Discovery and Development
The "magic methyl" effect and other small alkyl substitutions are known to profoundly impact a drug candidate's pharmacokinetic and pharmacodynamic properties.[14] this compound provides a scaffold that can be systematically modified to explore these effects.
It serves as an intermediate in the synthesis of various biologically active molecules. For example, the core structure is found in precursors to compounds investigated for neurological disorders and as peptide-based therapeutics.[15] The related compound Nicardipine, a calcium channel blocker, involves a key step of N-benzylation of a secondary amine, highlighting the industrial relevance of this type of transformation.[16]
Case Study: A Building Block for Bioactive Scaffolds
While specific drugs directly containing the intact this compound structure are uncommon, its true value is as an intermediate. For example, in the development of novel enzyme inhibitors, the N-benzylglycine core can be elaborated. The carboxylic acid (obtained after hydrolysis) can be coupled with other amino acids or amines to form complex amides, while the benzyl group can be retained or replaced to probe interactions with hydrophobic pockets in a target protein. This strategy is frequently employed in the hit-to-lead optimization phase of drug discovery.[17]
Conclusion
This compound is a deceptively simple molecule with broad synthetic potential. Its value is demonstrated through its reliable synthesis and the versatile reactivity of its amine and ester functional groups. For researchers in medicinal chemistry and drug development, it represents a readily accessible, strategically valuable building block for the creation of complex nitrogen-containing compounds, from novel heterocyclic libraries to modified peptide scaffolds. A comprehensive understanding of its properties and reactivity, as outlined in this guide, is essential for unlocking its full potential in the pursuit of new therapeutic agents.
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The Journal of Organic Chemistry. (2025). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. ACS Publications. Retrieved from [Link]
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ResearchGate. (n.d.). The NMR spectral data for compound 1 (Me ester), [ 2 H 6 ]benzene, 303.... Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of Methyl 2-(benzylamino)acetate from Glycine Methyl Ester
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of Methyl 2-(benzylamino)acetate, a valuable building block in medicinal chemistry and organic synthesis. This guide delves into the prevalent synthetic strategies, offering detailed protocols, mechanistic insights, and practical advice to ensure successful and reproducible outcomes.
Introduction
This compound, also known as N-benzylglycine methyl ester, is a key intermediate in the synthesis of a variety of more complex molecules, including peptidomimetics, therapeutic agents, and other bioactive compounds.[1] Its structure combines the functionalities of a secondary amine and an ester, making it a versatile scaffold for further chemical modifications. This guide will focus on two primary and reliable methods for its synthesis starting from the readily available glycine methyl ester: Reductive Amination and Direct N-Alkylation .
Method 1: Reductive Amination of Glycine Methyl Ester with Benzaldehyde
Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and control in forming C-N bonds.[2] This one-pot reaction proceeds through the in-situ formation of an imine from the condensation of glycine methyl ester and benzaldehyde, which is then immediately reduced to the target secondary amine.[3] This approach effectively minimizes the over-alkylation often seen in direct alkylation methods.[4]
Mechanistic Rationale
The reaction is initiated by the nucleophilic attack of the primary amine of glycine methyl ester on the carbonyl carbon of benzaldehyde, forming a hemiaminal intermediate. This intermediate then dehydrates to form an iminium ion, which is the key species targeted by the reducing agent. A mild and selective reducing agent is crucial to reduce the iminium ion preferentially over the starting aldehyde.
Diagram 1: General Mechanism of Reductive Amination
Caption: Reductive amination workflow.
Choice of Reducing Agent
The selection of the reducing agent is critical for the success of a reductive amination. Below is a comparison of commonly used reagents:
| Reducing Agent | Advantages | Disadvantages | Recommended Solvent(s) |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and selective for imines over aldehydes/ketones.[5][6] Can be used in a one-pot procedure.[6] | Moisture-sensitive.[7] | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)[5][7] |
| Sodium Cyanoborohydride (NaBH₃CN) | Stable in mildly acidic conditions.[8] Effective for one-pot reactions.[3] | Highly toxic and can release HCN gas upon acidic workup.[9][10] | Methanol (MeOH), Ethanol (EtOH)[7] |
| Sodium Borohydride (NaBH₄) | Less expensive and less toxic than NaBH₃CN.[2] | Can reduce the starting aldehyde if not added after imine formation is complete.[7] | Methanol (MeOH), Ethanol (EtOH)[7] |
For this application, Sodium Triacetoxyborohydride (STAB) is the recommended reagent due to its high selectivity and efficacy in one-pot procedures, despite its moisture sensitivity.[11] This choice enhances the trustworthiness of the protocol by minimizing side reactions, such as the reduction of benzaldehyde.[5]
Detailed Protocol for Reductive Amination using STAB
Materials:
-
Glycine methyl ester hydrochloride (1.0 eq)
-
Triethylamine (TEA) (1.1 eq)
-
Benzaldehyde (1.0 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of Free Amine: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend glycine methyl ester hydrochloride in anhydrous DCM. Cool the suspension to 0 °C using an ice bath.
-
Add triethylamine dropwise to the suspension and stir for 30 minutes at 0 °C to neutralize the hydrochloride salt and generate the free glycine methyl ester.
-
Imine Formation: To the same flask, add benzaldehyde dropwise at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 1-2 hours to facilitate imine formation.
-
Reduction: Add sodium triacetoxyborohydride portion-wise to the reaction mixture at room temperature. The addition may cause a slight exotherm. Stir the reaction overnight at room temperature.
-
Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously for 30 minutes.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound as a colorless to pale yellow oil.[12]
Method 2: Direct N-Alkylation of Glycine Methyl Ester with Benzyl Bromide
Direct N-alkylation is a classical approach for forming C-N bonds. This method involves the reaction of glycine methyl ester with a benzyl halide in the presence of a base. While straightforward, this method is susceptible to overalkylation, leading to the formation of the tertiary amine, N,N-dibenzylglycine methyl ester, as a significant byproduct.[13]
Mechanistic Considerations
This reaction follows a typical SN2 mechanism where the nitrogen atom of glycine methyl ester acts as a nucleophile, attacking the benzylic carbon of the benzyl halide and displacing the halide ion. A base is required to neutralize the hydrohalic acid formed during the reaction and to deprotonate the resulting secondary ammonium salt, regenerating the nucleophilic amine for potential further alkylation.
Diagram 2: N-Alkylation and Overalkylation Pathway
Caption: N-Alkylation and potential overalkylation.
Detailed Protocol for Direct N-Alkylation
Materials:
-
Glycine methyl ester hydrochloride (1.0 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq) or Triethylamine (TEA) (2.2 eq)
-
Benzyl bromide (1.0 eq)
-
Acetonitrile (ACN) or Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of Free Amine: In a round-bottom flask, combine glycine methyl ester hydrochloride and potassium carbonate in acetonitrile. Stir the suspension vigorously at room temperature for 1 hour.
-
Alkylation: Add benzyl bromide dropwise to the suspension. Heat the reaction mixture to a gentle reflux (around 80 °C for acetonitrile) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product will likely contain both the desired secondary amine and the overalkylated tertiary amine. These can be separated by column chromatography on silica gel.
Comparison of Synthetic Methods
| Feature | Reductive Amination | Direct N-Alkylation |
| Selectivity | High for mono-alkylation.[4] | Prone to overalkylation.[13] |
| Reagents | Requires a reducing agent (e.g., STAB). | Requires a benzyl halide and a base. |
| Byproducts | Primarily borate salts. | Overalkylated products and inorganic salts. |
| Operational Simplicity | Can be performed as a one-pot reaction.[6] | Requires careful control of stoichiometry and reaction time to minimize side products. |
| Safety | STAB is moisture-sensitive. NaBH₃CN is highly toxic.[10] | Benzyl bromide is a lachrymator. |
Product Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the compound.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.[14]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups (N-H stretch, C=O stretch of the ester).
Safety and Handling
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
-
Sodium Triacetoxyborohydride (STAB): Reacts with water. Handle in a dry environment.
-
Sodium Cyanoborohydride (NaBH₃CN): Highly toxic.[8][10] Contact with acid liberates highly toxic hydrogen cyanide gas.[10] Use with extreme caution and have a proper quenching and disposal plan.
-
Benzyl Bromide: Is a lachrymator and corrosive. Handle with care.
Conclusion
Both reductive amination and direct N-alkylation are viable methods for the synthesis of this compound. For applications where high purity and minimization of byproducts are critical, reductive amination using sodium triacetoxyborohydride is the superior method . It offers greater control and selectivity, leading to a cleaner reaction profile. Direct N-alkylation, while simpler in terms of reagent types, requires more careful optimization and purification to overcome the inherent issue of overalkylation. The choice of method will ultimately depend on the specific requirements of the researcher, including scale, purity needs, and available resources.
References
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Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
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Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]
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Wikipedia. (2023). Sodium triacetoxyborohydride. Retrieved from [Link]
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ScienceMadness. (n.d.). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Retrieved from [Link]
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Wikipedia. (2023). Sodium cyanoborohydride. Retrieved from [Link]
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Oxford Lab Chem. (n.d.). Material Safety Data Sheet - Sodium Cyanoborohydride. Retrieved from [Link]
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The Ohio State University. (n.d.). Sodium Cyanoborohydride SOP. Retrieved from [Link]
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Carl Roth. (2024). 111620 - Sodium cyanoborohydride - Safety Data Sheet. Retrieved from [Link]
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Beyond Benign. (2023). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Retrieved from [Link]
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Organic Syntheses. (n.d.). N-(BENZYLOXYCARBONYL)-L-VINYLGLYCINE METHYL ESTER. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of N-benzyl-N-benzyloxycarbonyl-glycine. Retrieved from [Link]
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-
Denton, R. (n.d.). Reductive Amination. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). N-Benzylglycine methyl ester hydrochloride. Retrieved from [Link]
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Wikipedia. (2023). Reductive amination. Retrieved from [Link]
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PubChem. (n.d.). N-Benzylglycine ethyl ester. Retrieved from [Link]
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Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
Nottingham ePrints. (n.d.). A Reductive Amination Using Methyl Esters as Nominal Electrophiles. Retrieved from [Link]
-
ResearchGate. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Retrieved from [Link]
- Google Patents. (n.d.). Purification process for methyl acetate.
-
National Institutes of Health. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
- Google Patents. (n.d.). CN1477095A - Production method of N-benzyl glycine ethyl ester.
-
National Institutes of Health. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Retrieved from [Link]
-
ResearchGate. (2013). How do I perform reductive amination of amino acid ester with paraformaldehyde as a source of methyl group?. Retrieved from [Link]
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ERIC. (2015). Solvent-Free Reductive Amination: An Organic Chemistry Experiment. Retrieved from [Link]
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MDPI. (2019). Tracking Down of a Selected Panel of Parabens: A Validated Method to Evaluate Their Occurrence in Skin Layers. Retrieved from [Link]
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Application Note: A Streamlined Protocol for the Synthesis of Methyl 2-(benzylamino)acetate via One-Pot Reductive Amination
Abstract
This application note provides a detailed, field-proven protocol for the synthesis of Methyl 2-(benzylamino)acetate, a valuable secondary amine intermediate in pharmaceutical and organic synthesis. The methodology centers on a one-pot reductive amination reaction, a robust and efficient strategy for forming carbon-nitrogen bonds.[1] This guide details the reaction mechanism, a step-by-step experimental procedure, purification, and characterization, with a focus on the rationale behind key experimental choices to ensure reproducibility and high yield. The protocol employs Sodium Triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent that permits the entire transformation to occur in a single reaction vessel, thereby avoiding the isolation of the intermediate imine.[2][3]
Introduction and Mechanistic Rationale
Reductive amination is a cornerstone of modern organic synthesis for the alkylation of amines. It circumvents many of the challenges associated with direct alkylation using alkyl halides, such as over-alkylation and the need for harsh conditions.[4] The process involves two key sequential steps that are typically performed in a single pot:
-
Imine/Iminium Ion Formation: The reaction commences with the nucleophilic attack of a primary amine (Methyl Glycinate) on the carbonyl carbon of an aldehyde (Benzaldehyde). This forms a hemiaminal intermediate, which then reversibly dehydrates to yield an imine. Under the mildly acidic conditions often used, the imine is protonated to form a more electrophilic iminium ion.
-
Hydride Reduction: The intermediate iminium ion is then selectively reduced by a hydride-donating reagent to furnish the final secondary amine product.
The choice of reducing agent is critical for the success of a one-pot reductive amination. While powerful reagents like sodium borohydride (NaBH₄) can reduce the imine, they can also readily reduce the starting aldehyde, leading to undesired side products.[4] For this reason, less reactive, more selective hydride donors are preferred. Sodium triacetoxyborohydride, NaBH(OAc)₃ (STAB), is an ideal choice for this transformation.[3][5] Its attenuated reactivity, a result of the electron-withdrawing effects of the three acetoxy groups, allows it to rapidly reduce the iminium ion while leaving the aldehyde largely untouched.[3] This selectivity enables all reagents to be combined at the outset of the reaction, simplifying the procedure significantly.
Experimental Protocol
This protocol details the synthesis of this compound from methyl glycinate hydrochloride and benzaldehyde on a 10 mmol scale.
Materials and Reagents
| Reagent | Molar Eq. | MW ( g/mol ) | Amount (mmol) | Mass / Volume |
| Methyl Glycinate HCl | 1.0 | 125.55 | 10.0 | 1.26 g |
| Benzaldehyde | 1.05 | 106.12 | 10.5 | 1.11 g (1.07 mL) |
| Sodium Triacetoxyborohydride | 1.2 | 211.94 | 12.0 | 2.54 g |
| 1,2-Dichloroethane (DCE) | - | - | - | 50 mL |
| Acetic Acid (glacial) | 0.1 | 60.05 | 1.0 | 57 µL |
| Saturated NaHCO₃ (aq) | - | - | - | 40 mL |
| Brine (Saturated NaCl aq) | - | - | - | 40 mL |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | - | ~5 g |
Reaction Workflow Diagram
Caption: One-pot synthesis workflow for this compound.
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add methyl glycinate hydrochloride (1.26 g, 10.0 mmol), benzaldehyde (1.07 mL, 10.5 mmol), and 1,2-dichloroethane (DCE, 50 mL).[3] Add glacial acetic acid (57 µL, 1.0 mmol). Stir the resulting suspension at room temperature for 20 minutes.
-
Expertise Note: Although methyl glycinate is used as its hydrochloride salt, a separate base is not required. The reaction equilibrium, which consumes the free amine, is sufficient to drive the process forward. The small amount of acetic acid serves to catalyze the formation of the iminium ion intermediate.[3]
-
-
Addition of Reducing Agent: To the stirred mixture, add sodium triacetoxyborohydride (2.54 g, 12.0 mmol) portion-wise over 5 minutes. The mixture may gently bubble.
-
Trustworthiness Note: NaBH(OAc)₃ is moisture-sensitive. Ensure it is handled quickly in an ambient atmosphere. Adding it in portions helps to control the initial reaction rate.[5]
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting benzaldehyde is consumed (typically 4-16 hours).
-
Quenching: Upon completion, carefully pour the reaction mixture into a beaker containing 40 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to quench the reaction and neutralize the acetic acid.[6] Stir for 10 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with 20 mL portions of DCE.
-
Washing and Drying: Combine all organic extracts and wash them once with 40 mL of brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[6]
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, typically as a pale yellow oil.
-
Purification: Purify the crude oil by flash column chromatography on silica gel.[6][7] A suitable eluent system is a gradient of 10% to 30% ethyl acetate in hexanes. Combine the fractions containing the pure product and remove the solvent in vacuo to yield this compound.
Characterization
The identity and purity of the final product should be confirmed by analytical methods.
-
Appearance: Colorless to pale yellow oil.
-
¹H NMR (400 MHz, CDCl₃): Expected chemical shifts (δ, ppm) would include signals for the aromatic protons of the benzyl group (~7.2-7.4 ppm, 5H), a singlet for the benzylic CH₂ group, a singlet for the N-CH₂-C=O group, a singlet for the methyl ester (OCH₃) protons (~3.7 ppm, 3H), and a broad singlet for the N-H proton.
-
¹³C NMR (100 MHz, CDCl₃): Expected signals for all 10 unique carbons.
-
Mass Spectrometry (ESI+): Calculated for C₁₀H₁₃NO₂, m/z = 179.09; found [M+H]⁺ = 180.1.
Safety and Handling
-
This procedure must be performed in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Benzaldehyde: Irritant. Avoid inhalation and skin contact.
-
1,2-Dichloroethane (DCE): Toxic and a suspected carcinogen. Handle with extreme care.
-
Sodium Triacetoxyborohydride: Reacts with water and moisture to release flammable hydrogen gas. Handle in a dry environment.
References
-
Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. (2020). YouTube. Retrieved from [Link]
-
Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Retrieved from [Link]
-
Reductive Amination - Common Conditions. Organic Chemistry Data. Retrieved from [Link]
-
Carlson, M. W., et al. (2018). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education. Retrieved from [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. Retrieved from [Link]
-
Reductive amination. (n.d.). Wikipedia. Retrieved from [Link]
-
Methyl 2-[N-benzyl-N-(2-iodobenzyl)amino]acetate (17). (2011). The Royal Society of Chemistry. Retrieved from [Link]
-
Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. (2013). The Royal Society of Chemistry. Retrieved from [Link]
-
Reductive Amination. (2023). YouTube. Retrieved from [Link]
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Application Notes & Protocols: Methyl 2-(benzylamino)acetate as a Versatile Building Block in Peptidomimetic and Peptide Synthesis
Abstract
Methyl 2-(benzylamino)acetate, the methyl ester of N-benzylglycine, is a pivotal chemical intermediate for researchers, scientists, and drug development professionals.[1][2][3] Its structure, featuring a benzyl group on the glycine nitrogen, offers a unique scaffold for the synthesis of peptidomimetics and N-substituted peptides.[4][5] These modified peptides often exhibit enhanced pharmacological properties, including increased resistance to enzymatic degradation, improved cell permeability, and controlled conformational dynamics.[6][7] This guide provides an in-depth exploration of this compound, covering its synthesis, its incorporation into peptide chains via both solution-phase and solid-phase methodologies, and protocols for the final deprotection of the N-benzyl group. We will address the inherent challenges associated with sterically hindered N-alkylated amino acids and present field-proven strategies and detailed protocols to ensure successful and reproducible outcomes.
Introduction: The Significance of N-Alkylation in Peptide Design
Peptides are remarkable signaling molecules and therapeutic agents, but their application can be limited by poor metabolic stability and low bioavailability.[7][8] Peptidomimetics—compounds that mimic the structure and function of natural peptides—are designed to overcome these limitations.[7][8] One of the most effective strategies in peptidomimetic design is the selective N-alkylation of the peptide backbone.[6]
N-alkylation, such as the introduction of an N-benzyl group via this compound, imparts several critical changes:
-
Enhanced Stability: The absence of the N-H proton makes the adjacent amide bond resistant to cleavage by common proteases.
-
Increased Lipophilicity: The hydrophobic benzyl group can significantly improve the ability of a peptide to cross cell membranes.[9]
-
Conformational Control: N-alkylation restricts the conformational freedom of the peptide backbone, which can lock the molecule into a bioactive conformation and improve receptor selectivity.
This compound and its parent acid, N-benzylglycine, serve as foundational building blocks for introducing these beneficial properties into novel therapeutic candidates.[4][5]
Physicochemical Properties and Safe Handling
This compound is a versatile reagent that requires proper handling to ensure safety and experimental integrity.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [10] |
| Synonyms | N-Benzylglycine methyl ester, Benzylamino-acetic acid methyl ester | [1] |
| CAS Number | 53386-64-4 (Free Base), 17136-35-5 (HCl Salt) | [1][10][11] |
| Molecular Formula | C₁₀H₁₃NO₂ | [10][12] |
| Molecular Weight | 179.22 g/mol | [10][12] |
| Appearance | Pale yellow to colorless transparent liquid | [2] |
| Boiling Point | 143-144°C @ 6.8 Torr | [1] |
Safety and Handling: this compound and its derivatives are classified as skin and eye irritants.[10][13] It is imperative to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat.[1] Store the compound in a cool, dry, and well-ventilated area away from ignition sources.[1]
Synthesis and Preparation of Building Blocks
While this compound is commercially available, a common laboratory-scale synthesis involves the N-alkylation of glycine methyl ester hydrochloride. Understanding this synthesis is crucial for troubleshooting and for potential derivatization. The primary challenge is preventing the over-alkylation that leads to the formation of the N,N-dibenzylglycine ester byproduct.[14]
Protocol 3.1: Synthesis of this compound
This protocol describes a typical N-alkylation reaction.[14]
Materials:
-
Glycine methyl ester hydrochloride
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Benzyl chloride
-
Ethanol, anhydrous
-
Anhydrous magnesium sulfate
-
Standard glassware for reflux and filtration
Procedure:
-
To a round-bottom flask, add glycine methyl ester hydrochloride (1.0 eq.) and anhydrous ethanol (approx. 5-10 mL per gram of starting material).
-
Add triethylamine (2.2 eq.) to the suspension.
-
Heat the mixture to reflux for 1 hour to neutralize the hydrochloride and form the free amine.
-
Cool the reaction mixture to 0-5°C using an ice bath.
-
Slowly add benzyl chloride (1.1 eq.) dropwise to the cold mixture.
-
Allow the reaction to warm to room temperature and then heat at 40°C for 4-6 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture and filter off the triethylamine hydrochloride salt.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in a suitable organic solvent like ethyl acetate and wash with water until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the residue by vacuum distillation to obtain pure this compound as a pale yellow oil.[14]
Caption: Fig. 1: Synthesis of this compound.
Protocol 3.2: Saponification to N-Benzylglycine
For use in peptide coupling, the methyl ester must be hydrolyzed to the free carboxylic acid.
Materials:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Methanol/Water or THF/Water solvent system
-
1M Hydrochloric acid (HCl)
Procedure:
-
Dissolve this compound (1.0 eq.) in a 1:1 mixture of Methanol and Water.
-
Add NaOH (1.5 eq.) and stir the mixture at room temperature. Monitor the reaction by TLC until all starting material is consumed.
-
Remove the methanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl. A white precipitate should form.
-
Collect the solid N-benzylglycine by vacuum filtration, wash with cold water, and dry under vacuum.
Application in Solid-Phase Peptide Synthesis (SPPS)
The incorporation of N-alkylated amino acids like N-benzylglycine into a growing peptide chain is a known challenge in SPPS due to steric hindrance.[15] This hindrance slows down the coupling reaction, potentially leading to incomplete acylation and deletion sequences in the final peptide.[15] Therefore, robust activation methods and optimized protocols are essential.
Critical Insight: The N-benzyl group is a permanent modification to the glycine backbone. For SPPS, the secondary amine must be protected with a temporary, orthogonal protecting group, typically Fmoc (9-fluorenylmethoxycarbonyl). The building block used in SPPS is therefore Fmoc-N-benzylglycine-OH . The N-benzyl group itself is stable to the standard 20% piperidine in DMF used for Fmoc deprotection.[15]
Protocol 4.1: Single Coupling Cycle for Fmoc-N-benzylglycine-OH in SPPS
This protocol outlines a robust method using a high-efficiency uronium salt coupling reagent.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-N-benzylglycine-OH (3-5 eq.)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (2.9-4.9 eq.)
-
DIPEA (N,N-Diisopropylethylamine) (6-10 eq.)
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
20% Piperidine in DMF
-
DCM (Dichloromethane)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes. Drain.
-
Treat again with 20% piperidine in DMF for 10 minutes. Drain.
-
Wash the resin thoroughly with DMF (5-7 times), DCM (3 times), and DMF (3 times) to remove all traces of piperidine.
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-N-benzylglycine-OH (3-5 eq.) and HATU (2.9-4.9 eq.) in DMF.
-
Add DIPEA (6-10 eq.) to the activation mixture.
-
Allow the mixture to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
-
Reaction: Agitate the reaction vessel at room temperature for 2-4 hours. For difficult sequences, this time can be extended, or a double coupling can be performed (repeating steps 3 and 4).[15]
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5 times) and DCM (5 times).
-
(Optional) Capping: If the coupling is suspected to be incomplete (e.g., positive Kaiser test), cap any unreacted N-terminal amines using a solution of 10% acetic anhydride and 10% DIPEA in DMF for 10 minutes to prevent the formation of deletion peptides.[15]
Caption: Fig. 2: SPPS cycle for N-benzylglycine incorporation.
Deprotection of the N-Benzyl Group
While often a permanent modification, the N-benzyl group can be removed post-synthesis if the parent secondary amine is desired. The most common method is catalytic transfer hydrogenation, which is milder than direct hydrogenation with H₂ gas and can be performed at atmospheric pressure.[16][17]
Protocol 5.1: N-Benzyl Group Removal by Catalytic Transfer Hydrogenation
Materials:
-
N-benzylated peptide
-
Palladium on Carbon (Pd/C, 10 mol%)
-
Ammonium formate (HCOONH₄) or Formic acid (HCOOH) as a hydrogen donor[16][17]
-
Methanol or Isopropanol
Procedure:
-
Dissolve the N-benzylated peptide in methanol.
-
Carefully add 10% Pd/C catalyst to the solution (approx. 10-20% by weight of the peptide).
-
Add ammonium formate (4-5 eq.) to the mixture.
-
Stir the reaction at room temperature. Microwave irradiation can significantly accelerate the reaction.[17]
-
Monitor the reaction by HPLC or LC-MS until completion.
-
Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with additional methanol.
-
Combine the filtrates and concentrate under reduced pressure to obtain the deprotected peptide.
Sources
- 1. biosynce.com [biosynce.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmacyjournal.org [pharmacyjournal.org]
- 8. pure.qub.ac.uk [pure.qub.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. This compound | C10H13NO2 | CID 422659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chemscene.com [chemscene.com]
- 12. scbt.com [scbt.com]
- 13. N-Benzylglycine ethyl ester | C11H15NO2 | CID 80908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. guidechem.com [guidechem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. chemistry.mdma.ch [chemistry.mdma.ch]
- 17. thieme-connect.com [thieme-connect.com]
The Strategic Application of Methyl 2-(benzylamino)acetate in the Synthesis of Privileged Heterocyclic Scaffolds
Introduction: Unveiling the Versatility of a Unique Building Block
In the landscape of modern synthetic organic chemistry, the demand for efficient and versatile building blocks for the construction of complex molecular architectures is ever-present. Methyl 2-(benzylamino)acetate, also known as N-benzylglycine methyl ester, has emerged as a valuable and highly adaptable precursor for the synthesis of a diverse array of heterocyclic compounds.[1] Its inherent structural features—a secondary amine, an ester functionality, and a benzyl protecting group—provide a unique combination of reactivity and stability, making it an ideal starting material for the construction of privileged scaffolds in medicinal chemistry and drug development.
This comprehensive guide explores the strategic application of this compound in the synthesis of three key classes of nitrogen-containing heterocycles: quinoxalines, benzodiazepines, and piperazines. We will delve into the underlying mechanistic principles, provide detailed, field-proven protocols, and offer insights into the causality behind experimental choices, empowering researchers to leverage this versatile molecule in their synthetic endeavors.
I. Synthesis of Quinoxalin-2(1H)-ones: A Gateway to Bioactive Cores
Quinoxaline derivatives are a prominent class of heterocyclic compounds found in numerous marketed drugs, exhibiting a wide spectrum of pharmacological activities, including anticancer, antiviral, and antibacterial properties. The condensation of o-phenylenediamines with α-carbonyl compounds is a cornerstone of quinoxaline synthesis. This compound serves as an effective α-carbonyl equivalent in this context, leading to the formation of 1-benzyl-substituted quinoxalin-2(1H)-ones.
Mechanistic Rationale
The reaction proceeds via a cyclocondensation mechanism. Initially, one of the amino groups of the o-phenylenediamine attacks the electrophilic carbonyl carbon of the ester in this compound. This is followed by an intramolecular cyclization where the second amino group attacks the newly formed amide, leading to a dihydroquinoxalinone intermediate. Subsequent elimination of methanol and aromatization yields the stable quinoxalin-2(1H)-one ring system. The benzyl group on the nitrogen at position 1 remains intact throughout the reaction sequence.
Diagram 1: Proposed Reaction Mechanism for Quinoxalin-2(1H)-one Synthesis
Caption: Reaction pathway for the synthesis of 1-benzylquinoxalin-2(1H)-one.
Experimental Protocol: Synthesis of 1-Benzyl-3-methylquinoxalin-2(1H)-one
This protocol is adapted from established methods for the synthesis of quinoxalin-2(1H)-ones.[2][3][4]
Materials:
-
This compound
-
4-Methyl-1,2-phenylenediamine
-
Glacial Acetic Acid
-
Ethanol
-
Sodium Bicarbonate (Saturated Aqueous Solution)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica Gel for Column Chromatography
Procedure:
-
To a solution of 4-methyl-1,2-phenylenediamine (1.0 eq) in ethanol (10 mL/mmol of diamine), add this compound (1.1 eq).
-
Add glacial acetic acid (2.0 eq) to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
| Reactant | MW | Equivalents | Sample Amount |
| 4-Methyl-1,2-phenylenediamine | 122.17 g/mol | 1.0 | 1.22 g (10 mmol) |
| This compound | 179.22 g/mol | 1.1 | 1.97 g (11 mmol) |
| Glacial Acetic Acid | 60.05 g/mol | 2.0 | 1.20 g (20 mmol) |
Expected Yield: 75-85%
II. Synthesis of 1,4-Benzodiazepines: Crafting Neurologically Active Agents
1,4-Benzodiazepines are a cornerstone of neuropharmacology, with many derivatives exhibiting anxiolytic, sedative, and anticonvulsant properties.[5] The synthesis of the benzodiazepine core often involves the condensation of an o-phenylenediamine derivative with a three-carbon electrophilic synthon. While direct intramolecular cyclization of a suitably substituted this compound derivative is a plausible route, a more common approach involves its use as a building block in a multi-step synthesis.
Synthetic Strategy
A versatile strategy involves the initial acylation of an N-substituted-2-aminobenzophenone with a haloacetyl chloride, followed by cyclization with ammonia or a primary amine. Alternatively, this compound can be envisioned to react with a 2-aminobenzophenone to form an intermediate that can then be induced to cyclize.
Diagram 2: Retrosynthetic Analysis for a 1,4-Benzodiazepine Derivative
Caption: Retrosynthetic approach to 1,4-benzodiazepines.
Proposed Protocol: Synthesis of a 1-Benzyl-1,4-benzodiazepine-2-one Derivative
This protocol is a conceptual adaptation based on general methods for benzodiazepine synthesis.[6][7]
Materials:
-
2-Aminobenzophenone
-
This compound
-
p-Toluenesulfonic acid (p-TsOH)
-
Toluene
-
Sodium Bicarbonate (Saturated Aqueous Solution)
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate
-
Silica Gel for Column Chromatography
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 2-aminobenzophenone (1.0 eq) and this compound (1.2 eq) in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).
-
Reflux the mixture for 12-24 hours, with azeotropic removal of water and methanol. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Reactant | MW | Equivalents | Sample Amount |
| 2-Aminobenzophenone | 197.24 g/mol | 1.0 | 1.97 g (10 mmol) |
| This compound | 179.22 g/mol | 1.2 | 2.15 g (12 mmol) |
| p-Toluenesulfonic acid | 172.20 g/mol | 0.1 | 0.17 g (1 mmol) |
Expected Yield: Moderate to good, optimization may be required.
III. Synthesis of Piperazin-2-ones: Building Blocks for Drug Discovery
Piperazin-2-ones are valuable heterocyclic scaffolds present in a variety of biologically active compounds and serve as important intermediates in the synthesis of piperazines.[8] The synthesis of piperazin-2-ones can be efficiently achieved through the cyclocondensation of a 1,2-diamine with an α-haloester or a related synthon. This compound can be utilized in a two-step sequence for the preparation of 4-benzylpiperazin-2-one.
Reaction Pathway
The synthesis involves an initial N-alkylation of ethylenediamine with a suitable two-carbon electrophile derived from this compound, followed by an intramolecular cyclization. A more direct, albeit potentially lower-yielding, approach would be the direct reaction of this compound with ethylenediamine, where one amine of the diamine acts as a nucleophile towards the ester, and the other amine is involved in a subsequent cyclization.
Diagram 3: Synthetic Route to 4-Benzylpiperazin-2-one
Caption: Pathway for the synthesis of 4-benzylpiperazin-2-one.
Experimental Protocol: Synthesis of 4-Benzylpiperazin-2-one
This protocol is based on established procedures for the synthesis of piperazin-2-ones.[9]
Materials:
-
This compound
-
Ethylenediamine
-
Methanol
-
Toluene
-
Silica Gel for Column Chromatography
Procedure:
-
In a sealed tube, dissolve this compound (1.0 eq) in a minimal amount of methanol.
-
Add an excess of ethylenediamine (5.0 eq).
-
Heat the mixture at 100-120 °C for 24-48 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess ethylenediamine and methanol.
-
Dissolve the residue in toluene and reflux for 2-4 hours to ensure complete cyclization.
-
Cool the mixture and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent.
| Reactant | MW | Equivalents | Sample Amount |
| This compound | 179.22 g/mol | 1.0 | 1.79 g (10 mmol) |
| Ethylenediamine | 60.10 g/mol | 5.0 | 3.01 g (50 mmol) |
Expected Yield: 60-75%
Conclusion and Future Perspectives
This compound has proven to be a remarkably versatile and valuable building block for the synthesis of a range of medicinally relevant heterocyclic compounds. The protocols and mechanistic insights provided herein for the synthesis of quinoxalines, benzodiazepines, and piperazines serve as a testament to its utility. The strategic combination of its secondary amine, ester, and benzyl protecting group functionalities allows for a diverse array of synthetic transformations.
Future research in this area could explore the development of one-pot, multi-component reactions involving this compound to further enhance synthetic efficiency and molecular diversity. Additionally, the exploration of novel deprotection strategies for the benzyl group could open up new avenues for the late-stage functionalization of the synthesized heterocyclic scaffolds. As the quest for novel therapeutic agents continues, the strategic application of versatile building blocks like this compound will undoubtedly play a pivotal role in advancing the frontiers of drug discovery.
References
-
A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles. RSC Advances. Available at: [Link]
-
A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles. National Institutes of Health. Available at: [Link]
-
A mild and convenient protocol for the synthesis of quinoxalin-2(1 H)-ones and benzimidazoles. PubMed. Available at: [Link]
-
Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. Available at: [Link]
-
Synthesis of 1,5-Benzodiazepines A Review. IJTSRD. Available at: [Link]
-
Synthesis of Benzyl 2-(4-(8-chloro-5H-dibenzo[b,e][2][9]diazepin-11-yl)piperazin-1-yl)acetate. Molecules. Available at: [Link]
-
Synthesis of C3 benzyl/alkyl substituted quinoxalin‐2(1H)‐ones. ResearchGate. Available at: [Link]
-
Synthesis of Piperazin-2-ones. Thieme Chemistry. Available at: [Link]
-
Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry. Available at: [Link]
-
Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives. PMC. Available at: [Link]
-
Synthesis of 1,5-Benzodiazepines A Review. IJTSRD. Available at: [Link]
-
Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. National Institutes of Health. Available at: [Link]
-
the methods of synthesis of 2-aminobenzophenones. Prospects in Pharmaceutical Sciences. Available at: [Link]
-
Enantioenriched α-Vinyl 1,4-Benzodiazepines and 1,4-Benzoxazepines via Enantioselective Rhodium-Catalyzed Hydrofunctionalizations of Alkynes and Allenes. PMC. Available at: [Link]
-
Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. National Institutes of Health. Available at: [Link]
-
The condensation of o-phenylenediamine with ketones in the presence of silver nitrate. Wiley Online Library. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 3. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. ir.psgcas.ac.in [ir.psgcas.ac.in]
- 6. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. BJOC - Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation [beilstein-journals.org]
- 9. mdpi.com [mdpi.com]
Application Notes & Protocols: Methyl 2-(benzylamino)acetate as a Versatile Precursor for Pharmaceutical Intermediates
Abstract
Methyl 2-(benzylamino)acetate (CAS No: 53386-64-4), also known as N-benzylglycine methyl ester, is a strategically important building block in medicinal chemistry and process development.[1][2] Its structure uniquely combines a nucleophilic secondary amine, a readily transformable ester functional group, and a stable, yet removable, benzyl protecting group. This trifecta of reactivity makes it an exceptionally versatile precursor for the synthesis of a wide array of heterocyclic scaffolds that are central to modern pharmaceuticals. These notes provide an in-depth exploration of its synthetic utility, focusing on the rationale behind its application and providing detailed protocols for the preparation of key pharmaceutical intermediates, including piperazin-2-ones and benzodiazepines.
Introduction: The Strategic Value of this compound
In the landscape of drug discovery, the efficient construction of complex molecular architectures is paramount. This compound serves as a powerful linchpin for this purpose.[1] The rationale for its widespread use can be attributed to three core structural features:
-
Secondary Amine (pKa ~8-9) : This site is a potent nucleophile, readily undergoing N-alkylation and N-acylation, allowing for the introduction of diverse substituents and the formation of key amide bonds.[1]
-
Methyl Ester Group : This functionality is a versatile handle for various chemical transformations. It can be hydrolyzed to the corresponding carboxylic acid for amide coupling reactions, or it can participate directly in cyclization reactions to form heterocyclic rings.[1]
-
N-Benzyl Group : The benzyl group serves as a robust protecting group for the amine, stable to a wide range of reaction conditions. Crucially, it can be selectively removed via catalytic hydrogenation when the nitrogen atom needs to be revealed for further functionalization.[1]
This combination allows for a modular approach to synthesis, where different parts of a target molecule can be constructed systematically by leveraging the distinct reactivity of each functional group.
Figure 1: Versatility of this compound in synthesis.
Synthesis of the Precursor: this compound
The most direct and common synthesis involves the N-benzylation of glycine methyl ester hydrochloride. The choice of base is critical for this reaction. A non-nucleophilic organic base like triethylamine (TEA) or an inorganic base like potassium carbonate is used to neutralize the hydrochloride salt, liberating the free amine for reaction with benzyl chloride or bromide. The use of the hydrochloride salt of glycine methyl ester is advantageous as the free ester is prone to polymerization or cyclization into diketopiperazine.[3]
Protocol 2.1: Synthesis of this compound
This protocol details the N-benzylation of commercially available glycine methyl ester hydrochloride.
Materials:
-
Glycine methyl ester hydrochloride (1.0 eq)
-
Potassium Carbonate (K₂CO₃, anhydrous, 2.5 eq)
-
Benzyl Bromide or Chloride (1.1 eq)
-
Acetonitrile (ACN) or Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add glycine methyl ester hydrochloride (e.g., 10.0 g, 79.6 mmol) and anhydrous potassium carbonate (e.g., 27.5 g, 199 mmol).
-
Add acetonitrile (200 mL). The mixture will be a suspension.
-
Add benzyl bromide (e.g., 10.4 mL, 87.6 mmol) dropwise to the stirring suspension at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC (e.g., 30% EtOAc in hexanes).
-
After cooling to room temperature, filter the reaction mixture to remove inorganic salts. Wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain a crude oil.
-
Partition the residue between ethyl acetate (200 mL) and water (100 mL).
-
Separate the layers. Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the product as a pale yellow oil.
Data & Characterization:
| Parameter | Expected Value |
|---|---|
| Yield | 85-95% |
| Appearance | Colorless to pale yellow oil |
| ¹H NMR (CDCl₃) | δ 7.25-7.40 (m, 5H), 3.82 (s, 2H), 3.73 (s, 3H), 3.42 (s, 2H), 2.10 (br s, 1H) |
| MS (ESI+) | m/z 180.1 [M+H]⁺ |
Application in Pharmaceutical Intermediate Synthesis
Synthesis of Piperazin-2-one Scaffolds
Piperazinones are privileged structures in medicinal chemistry, found in numerous bioactive compounds.[4] this compound is an ideal precursor for constructing the 4-benzyl-piperazin-2-one core, which can be further elaborated. The synthesis involves a two-step, one-pot sequence: N-acylation with an α-haloacetyl halide followed by base-mediated intramolecular cyclization.
Figure 2: Workflow for the synthesis of a piperazin-2-one core.
Protocol 3.1: Synthesis of 4-Benzylpiperazin-2-one
Materials:
-
This compound (1.0 eq)
-
Chloroacetyl chloride (1.1 eq)
-
Triethylamine (TEA, 1.2 eq for acylation step)
-
Potassium Carbonate (K₂CO₃, 2.0 eq for cyclization step)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Dissolve this compound (e.g., 5.0 g, 27.9 mmol) in DCM (100 mL) in a flask cooled to 0 °C in an ice bath.
-
Add triethylamine (e.g., 4.66 mL, 33.5 mmol) to the solution.
-
Add chloroacetyl chloride (e.g., 2.44 mL, 30.7 mmol) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours until TLC indicates complete formation of the intermediate.
-
Wash the reaction mixture with 1M HCl (50 mL), saturated NaHCO₃ (50 mL), and brine (50 mL). Dry the organic layer over MgSO₄ and concentrate to afford the crude N-acylated intermediate.
-
Dissolve the crude intermediate in methanol (100 mL) and add potassium carbonate (e.g., 7.7 g, 55.8 mmol).
-
Heat the mixture to reflux for 4-6 hours. The intramolecular cyclization results in the formation of the desired piperazin-2-one.
-
Cool the mixture, filter off the solids, and concentrate the filtrate.
-
Purify the residue by column chromatography (silica gel, gradient elution with ethyl acetate in hexanes) to yield the product.
Data & Characterization:
| Parameter | Expected Value |
|---|---|
| Yield | 65-80% over two steps |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃) | δ 7.20-7.40 (m, 5H), 4.15 (s, 2H), 3.60 (s, 2H), 3.25 (s, 2H) |
| MS (ESI+) | m/z 191.1 [M+H]⁺ |
Synthesis of 1,4-Benzodiazepine Intermediates
Benzodiazepines are a cornerstone of therapeutics for anxiety and other CNS disorders.[5] A common synthetic route involves the condensation of a 2-aminobenzophenone with a glycine derivative.[6] this compound can be used to construct the core of a 3-substituted 1,4-benzodiazepin-2-one. The process involves acylation with a 2-aminobenzoyl chloride derivative, followed by cyclization.
Protocol 3.2: Synthesis of a 1-Benzyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one Intermediate
Causality Note: This protocol demonstrates the principle. In practice, the amino group of the benzophenone is often protected (e.g., as a trifluoroacetamide) before acylation to prevent side reactions. For this illustrative protocol, we assume direct acylation is feasible.
Materials:
-
2-Aminobenzophenone (1.0 eq)
-
Bromoacetyl bromide (1.1 eq)
-
This compound (for conceptual linkage, though direct use of N-benzylglycine is more common in literature) or N-benzylglycine itself.
-
Base (e.g., Pyridine, K₂CO₃)
-
Solvent (e.g., THF, Dioxane)
Conceptual Workflow:
-
Acylation: 2-Aminobenzophenone is first acylated with bromoacetyl bromide to form 2-amino-N-(2-bromoacetyl)benzophenone.
-
Nucleophilic Substitution: The resulting α-bromo amide intermediate is then reacted with a primary amine. While one could use this compound here, the ester hydrolysis and subsequent decarboxylation under reaction conditions can be problematic. A more direct route often involves reacting the bromo amide with benzylamine to form an N-benzyl glycine amide derivative.
-
Cyclization: The intermediate is then cyclized, typically under acidic or thermal conditions, to form the seven-membered benzodiazepine ring.
Authoritative Insight: The synthesis of 3-substituted 1,4-benzodiazepin-2-ones often starts from a pre-formed benzodiazepine enolate which is then alkylated.[7] For instance, a base like potassium tert-butoxide or KHMDS can be used to deprotonate the C3 position of a simpler benzodiazepine, followed by quenching with an electrophile.[7] The versatility of this compound lies in its ability to be a building block for the initial glycine fragment in these more complex syntheses.
Safety and Handling
This compound and its hydrochloride salt should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[8] The compound is classified as causing severe skin burns and eye damage and may cause respiratory irritation.[2] All manipulations should be performed in a well-ventilated fume hood. Store the compound in a cool, dry place away from oxidizing agents.
Conclusion
This compound is a high-value, versatile precursor for pharmaceutical synthesis. Its unique combination of reactive sites, masked by a stable protecting group, provides a robust platform for constructing diverse and complex molecular frameworks. The protocols and insights provided herein demonstrate its utility in creating key heterocyclic cores like piperazin-2-ones and benzodiazepines, underscoring its importance for researchers and professionals in drug development.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Chemical Synthesis: The Versatility of this compound. Retrieved from [Link]
-
Thieme Chemistry. (2023). Synthesis of Piperazin-2-ones. Retrieved from [Link]
-
BIOSYNCE. (n.d.). This compound CAS 53386-64-4. Retrieved from [Link]
-
Cozzi, P. G., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry. ACS Publications. Retrieved from [Link]
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Kim, H., et al. (1998). Synthesis of 3-Substituted 1,4-Benzodiazepin-2-ones. Journal of the Brazilian Chemical Society. SciELO. Retrieved from [Link]
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Safaei-Ghomi, J., & Fesharaki, B. (2008). Facile and Efficient One-Pot Protocol for Synthesis of 5-Phenyl-1,4-benzodiazepine-2-one Derivatives. Synthetic Communications. Retrieved from [Link]
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Reddy, M. S., & Nageswar, Y. V. D. (2012). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. International Journal of Organic Chemistry. NIH. Retrieved from [Link]
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MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Retrieved from [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Application Note: A Comprehensive Guide to the N-Benzylation of Methyl Glycinate
Introduction: The Strategic Importance of N-Benzyl Methyl Glycinate
N-substituted amino acid esters are fundamental building blocks in contemporary organic and medicinal chemistry. Among these, N-benzyl methyl glycinate stands out as a versatile intermediate. Its structure is a precursor to N-benzyl glycine, a key component in the synthesis of peptidomimetics, also known as peptoids. These molecules mimic the structure of peptides but feature side chains attached to the backbone nitrogen atom, a modification that confers remarkable resistance to proteolytic degradation—a critical advantage in drug design.[1] The N-benzyl group not only serves as a synthetic handle but can also be a crucial pharmacophoric element or a protecting group that is readily cleaved under hydrogenolysis conditions.
This guide provides an in-depth exploration of a robust and widely applicable method for synthesizing N-benzyl methyl glycinate: the direct N-alkylation of methyl glycinate hydrochloride using benzyl bromide. We will dissect the underlying chemical principles, provide a detailed, field-tested protocol, and offer expert insights into the critical parameters that govern the reaction's success, efficiency, and scalability.
Pillar 1: Mechanistic Underpinnings of N-Benzylation
The N-benzylation of methyl glycinate, an aliphatic primary amine, is archetypally achieved via a direct nucleophilic substitution (SN2) reaction. The core principle involves the nitrogen atom's lone pair of electrons acting as a nucleophile, attacking the electrophilic benzylic carbon of a benzyl halide, such as benzyl bromide.
The mechanism proceeds as follows:
-
Neutralization: Methyl glycinate is commonly supplied as a stable hydrochloride salt. A non-nucleophilic base, typically an organic amine like triethylamine (TEA) or an inorganic base like potassium carbonate, is required to neutralize the ammonium salt, liberating the free primary amine. This step is crucial as the protonated amine is not nucleophilic.
-
Nucleophilic Attack: The liberated lone pair on the nitrogen of methyl glycinate attacks the electrophilic methylene carbon of benzyl bromide. This concerted step involves the simultaneous formation of the new C-N bond and the cleavage of the C-Br bond, with bromide acting as the leaving group.
-
Proton Transfer: The resulting ammonium species is deprotonated by another equivalent of the base, yielding the final secondary amine product, N-benzyl methyl glycinate, and the protonated base (e.g., triethylammonium bromide).
A potential side reaction is dibenzylation, where the product, N-benzyl methyl glycinate, acts as a nucleophile and reacts with another molecule of benzyl bromide. This is typically minimized by controlling the stoichiometry and avoiding a large excess of the alkylating agent.[2]
Caption: SN2 Mechanism for N-Benzylation of Methyl Glycinate.
Pillar 2: A Validated Experimental Protocol
This protocol details a reliable procedure for the synthesis of N-benzyl methyl glycinate on a laboratory scale. It incorporates best practices for maximizing yield and purity while ensuring operational safety.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| Methyl Glycinate HCl | C₃H₈ClNO₂ | 125.55 | 20.0 | 1.0 |
| Benzyl Bromide | C₇H₇Br | 171.03 | 21.0 | 1.05 |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 44.0 | 2.2 |
| Acetonitrile (MeCN) | C₂H₃N | 41.05 | - | - |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | - | - |
| Saturated NaHCO₃ (aq) | NaHCO₃ | 84.01 | - | - |
| Brine (Saturated NaCl) | NaCl | 58.44 | - | - |
| Anhydrous Na₂SO₄ | Na₂SO₄ | 142.04 | - | - |
Experimental Workflow Diagram
Caption: Step-by-step workflow for N-benzylation synthesis.
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL three-necked round-bottomed flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add methyl glycinate hydrochloride (2.51 g, 20.0 mmol) and anhydrous acetonitrile (80 mL).
-
Cooling: Place the flask in an ice-water bath and stir the suspension for 15 minutes to cool it to 0 °C.
-
Base Addition: Add triethylamine (6.1 mL, 44.0 mmol) dropwise to the stirred suspension over 10 minutes. The mixture should become a clearer solution as the free amine is formed.
-
Alkylating Agent Addition: Add benzyl bromide (2.5 mL, 21.0 mmol) dropwise via the dropping funnel over 15 minutes, maintaining the internal temperature below 5 °C. A white precipitate (triethylammonium bromide) will form upon addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously for 16-24 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The disappearance of the methyl glycinate starting material (visualized with ninhydrin stain) indicates completion.
-
Work-up: Upon completion, filter the reaction mixture to remove the ammonium salt precipitate, rinsing the solid with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure to obtain a viscous oil.
-
Extraction: Dissolve the residue in ethyl acetate (100 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2 x 50 mL) and brine (1 x 50 mL).[3]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product as a pale yellow oil.
-
Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexanes, to afford N-benzyl methyl glycinate as a colorless to pale yellow oil.
Pillar 3: Authoritative Grounding & Expert Rationale
The choices made in this protocol are deliberate and grounded in established chemical principles to ensure a robust and reproducible outcome.
-
Choice of Base and Stoichiometry: Triethylamine (2.2 equivalents) is the base of choice. The first equivalent neutralizes the hydrochloride salt of the starting material. The second equivalent neutralizes the hydrobromic acid (HBr) that is generated as a byproduct of the SN2 reaction. A slight excess (0.2 eq) ensures that the reaction medium remains basic, preventing the protonation and deactivation of the amine nucleophile. Using a stronger base like sodium hydride (NaH) is possible but requires strictly anhydrous conditions and more rigorous handling.[2][4]
-
Solvent Selection: Acetonitrile is an excellent polar aprotic solvent for this SN2 reaction. It effectively dissolves the reactants (once the free amine is formed) and stabilizes the charged transition state, thereby accelerating the reaction rate.[3] Other solvents like DMF can also be used but are more difficult to remove during work-up.
-
Temperature Management: The initial cooling to 0 °C is critical for controlling the exothermicity of the acid-base neutralization and the initial phase of the alkylation.[4] Allowing the reaction to proceed at room temperature provides sufficient thermal energy to overcome the activation barrier without promoting significant side reactions like elimination or dibenzylation.
-
Purification Strategy: The aqueous work-up is designed to remove water-soluble byproducts. The sodium bicarbonate wash neutralizes any residual acid, while the brine wash helps to break up emulsions and begin the drying process.[3] Flash chromatography is a standard and effective method for separating the desired mono-benzylated product from unreacted benzyl bromide and any over-alkylated (dibenzylated) byproduct.
Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
-
¹H NMR (400 MHz, CDCl₃): Expected chemical shifts (δ) include ~7.3 ppm (multiplet, 5H, Ar-H), ~3.8 s (singlet, 2H, Ph-CH₂-N), ~3.7 s (singlet, 3H, O-CH₃), and ~3.4 s (singlet, 2H, N-CH₂-CO).[5]
-
Mass Spectrometry (ESI+): The expected mass-to-charge ratio for the protonated molecule [M+H]⁺ is approximately 180.1.
Safety and Handling Precautions
All experimental work must be conducted in a well-ventilated chemical fume hood, and appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Benzyl Bromide: This reagent is a potent lachrymator (induces tearing) and is corrosive.[6] It causes severe skin and eye irritation.[7][8] Handle with extreme care, avoiding inhalation of vapors and direct skin contact.[9] Work should be performed exclusively in a fume hood.
-
Triethylamine: Flammable liquid with a strong, unpleasant odor. It is corrosive and can cause burns.
-
Acetonitrile: Flammable and toxic. Avoid inhalation and skin contact.
In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[6][7] All chemical waste must be disposed of in accordance with institutional and local regulations.[8]
References
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- Benzyl bromide - Santa Cruz Biotechnology. Santa Cruz Biotechnology.
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- Organic Syntheses Procedure. Organic Syntheses.
- SAFETY DATA SHEET - Fisher Scientific. (2010). Fisher Scientific.
- SAFETY DATA SHEET - TCI Chemicals. (2025). TCI Chemicals.
- Low yield in N-Benzyl-N-Cbz-glycine synthesis and how to improve it. Benchchem.
- Application Notes: Synthesis of N-Substituted Glycine Oligomers Using N-Benzyl-N-Cbz. Benchchem.
- Production method of N-benzyl glycine ethyl ester.
- Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols. (2021). NCBI Bookshelf.
- Identifying impurities in N-Benzyl-N-Cbz-glycine using HPLC and NMR. Benchchem.
- reductive amination w/ n-methyl benzylamine- help! Hive Methods Discourse.
- A Reductive Amination Using Methyl Esters as Nominal Electrophiles. Nottingham ePrints.
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- Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein Journal of Organic Chemistry.
- Preparation method of glycine benzyl ester toluene-4-sulfonate.
- Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons. The Royal Society of Chemistry.
- Benzyl glycine methyl ester hydrochloride. Chem-Impex.
- Alkylation by reductive amination-Mechanism and Rxn setup using Sodium triacetoxy borane in THF. (2022). YouTube.
- Structural Confirmation of Diphenylmethylene-Glycine Benzyl Ester: An NMR-Centric Compar
- Mild Conversion of Tertiary Amides to Aldehydes Using Cp2Zr(H)Cl (Schwartz's Reagent). Organic Syntheses.
- Benzyl Esters - Organic Chemistry Portal. Organic Chemistry Portal.
- methyl N-benzyloxycarbonylglycin
- Producing glycine by the reductive amination of glyoxylic acid.
- Application Notes and Protocols for Monitoring Reactions with N-Benzyl-N-Cbz-glycine. Benchchem.
- (N-BENZOYL)GLYCYLGLYCINE METHYL ESTER AldrichCPR. Sigma-Aldrich.
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- Synthesis of N-methyl glycine. PrepChem.com.
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Application Notes and Protocols: Synthesis and Yield Optimization of Methyl 2-(benzylamino)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(benzylamino)acetate, also known as N-benzylglycine methyl ester, is a versatile secondary amine ester that serves as a valuable building block in organic synthesis. Its utility is prominent in the preparation of pharmaceutical intermediates, peptidomimetics, and other complex molecular architectures. The presence of a reactive secondary amine, an ester functional group, and a benzyl group that can serve as a removable protecting group provides multiple avenues for synthetic manipulation.
This document provides a detailed guide to the synthesis of this compound, focusing on two primary and efficient synthetic routes: Nucleophilic Substitution and Reductive Amination . It offers in-depth protocols, discusses the mechanistic basis for experimental choices, and explores strategies for reaction yield optimization.
I. Synthetic Strategies: A Comparative Overview
The selection of a synthetic route for this compound is contingent upon factors such as the availability of starting materials, scalability, and desired purity. Below, we dissect the two most practical and widely applicable methods.
Nucleophilic Substitution: A Direct Approach
This is a classical and straightforward method involving the direct N-alkylation of a glycine methyl ester precursor with a benzyl halide. The reaction proceeds via an SN2 mechanism, where the nucleophilic amino group of methyl glycinate attacks the electrophilic benzylic carbon of benzyl chloride or bromide, displacing the halide leaving group.
Reductive Amination: A Convergent Strategy
Reductive amination offers a convergent approach, forming the C-N bond through the reaction of an amine with a carbonyl compound to generate an intermediate imine (or iminium ion), which is subsequently reduced in situ to the desired amine.[1] For the synthesis of this compound, this involves the reaction of benzylamine with a methyl glyoxylate equivalent, followed by reduction. This method is often performed as a one-pot reaction, enhancing its efficiency.
II. Reaction Mechanisms and Pathway Visualization
Understanding the underlying mechanisms is crucial for troubleshooting and optimizing reaction conditions.
Nucleophilic Substitution Mechanism
The reaction is a direct bimolecular nucleophilic substitution (SN2). The lone pair of electrons on the nitrogen atom of methyl 2-aminoacetate attacks the benzylic carbon of benzyl chloride. A base is typically required to neutralize the hydrochloric acid generated during the reaction, preventing the protonation of the starting amine.
Reductive Amination Mechanism
This process involves two key steps. First, the nucleophilic benzylamine attacks the carbonyl carbon of methyl glyoxylate to form a hemiaminal intermediate. This intermediate then dehydrates to form an imine. In the second step, a reducing agent, such as sodium borohydride, reduces the imine to the final secondary amine product.[1]
III. Yield Optimization and Comparative Data
Optimizing the yield requires careful consideration of several reaction parameters. While direct comparative studies for this compound are scarce, the following table summarizes key variables and their expected impact based on analogous reactions and established principles of organic chemistry.
| Parameter | Nucleophilic Substitution | Reductive Amination | Rationale & Causality |
| Reactant Ratio | Excess methyl glycinate (1.5-3 equiv.) is often used. | Near equimolar ratios are typical. | In nucleophilic substitution, excess amine can drive the reaction to completion and minimize dialkylation. In reductive amination, equimolar ratios are often sufficient for efficient imine formation. |
| Solvent | Aprotic polar solvents (e.g., Toluene, Xylene). | Protic solvents (e.g., Methanol, Ethanol). | Aprotic solvents are suitable for SN2 reactions. Protic solvents are ideal for reductive amination as they can facilitate imine formation and are compatible with hydride reducing agents. |
| Base/Catalyst | Inorganic base (K₂CO₃, Na₂CO₃) or organic base (Et₃N). | Weak acid catalyst (e.g., Acetic Acid) can be used. | The base in nucleophilic substitution neutralizes the acid byproduct. A weak acid can catalyze imine formation in reductive amination by protonating the carbonyl oxygen. |
| Temperature | Elevated temperatures (110-140 °C) are often required. | Typically performed at room temperature or below (0-25 °C). | Nucleophilic substitution may require heat to overcome the activation energy. Reductive aminations are often exothermic and controlled temperatures prevent side reactions. |
| Reducing Agent | Not applicable. | Sodium borohydride (NaBH₄), Sodium cyanoborohydride (NaBH₃CN). | NaBH₄ is a common and effective reducing agent for imines. NaBH₃CN is milder and can selectively reduce the imine in the presence of the carbonyl starting material. |
| Typical Yields | Good to high (analogous ethyl ester synthesis reports high yields). | Good to high (benzylamine synthesis from aldehydes reports yields of 55-84%).[1] | Both methods are capable of producing high yields with proper optimization of the reaction conditions. |
IV. Detailed Experimental Protocols
The following protocols are designed to be self-validating systems, with clear steps for reaction execution, monitoring, and product isolation.
Protocol 1: Synthesis via Nucleophilic Substitution
This protocol is adapted from the synthesis of the analogous ethyl ester.
Materials:
-
Methyl 2-aminoacetate hydrochloride
-
Benzyl chloride
-
Potassium carbonate (anhydrous)
-
Toluene (anhydrous)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add methyl 2-aminoacetate hydrochloride (1.0 eq), potassium carbonate (2.2 eq), and anhydrous toluene.
-
Addition of Benzyl Chloride: To the stirred suspension, add benzyl chloride (1.1 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature. Filter the solid salts and wash with toluene. Combine the filtrates.
-
Extraction: Transfer the toluene solution to a separatory funnel. Wash sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude this compound by vacuum distillation or column chromatography on silica gel.
Protocol 2: Synthesis via Reductive Amination
This protocol is based on general procedures for reductive amination.
Materials:
-
Benzylamine
-
Methyl glyoxylate (or its stable hydrate/dimer)
-
Methanol
-
Sodium borohydride (NaBH₄)
-
Dichloromethane
-
Saturated ammonium chloride solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve benzylamine (1.0 eq) and methyl glyoxylate (1.0 eq) in methanol. Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until TLC analysis indicates the consumption of the imine intermediate.
-
Quenching: Carefully quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extraction: Remove the methanol under reduced pressure. Partition the residue between dichloromethane and water. Extract the aqueous layer with dichloromethane (2x).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford pure this compound.
V. Product Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. Expected ¹H NMR signals include those for the methyl ester protons, the methylene protons adjacent to the nitrogen and the carbonyl group, the benzylic methylene protons, and the aromatic protons of the benzyl group.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H stretch, C=O stretch of the ester, and C-N stretch.
VI. Conclusion
Both nucleophilic substitution and reductive amination are robust and efficient methods for the synthesis of this compound. The choice between these routes will depend on the specific requirements of the researcher, including starting material availability and desired scale. The protocols and optimization strategies outlined in this guide provide a comprehensive framework for the successful synthesis and purification of this versatile chemical intermediate, empowering researchers in their pursuit of novel chemical entities.
References
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CONWAY, B. G., & PERNI, R. B. (1998). An Efficient One-Pot Synthesis of Hippuric Acid Ethyl Ester Derivatives. Synthetic Communications, 28(9), 1539-1545. Available from: [Link]
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N-(benzyloxycarbonyl)-l-vinylglycine methyl ester. Organic Syntheses Procedure. Available from: [Link]
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Methyl (Z)-3-aryl-2-butenoates. Organic Syntheses Procedure. Available from: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Chemical Synthesis: The Versatility of this compound. Available from: [Link]
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-
Reductive Amination of Ketones with Benzylamine Over Gold Supported on Different Oxides. (2020). ResearchGate. Available from: [Link]
-
Hernández-Pérez, J. M., et al. (2018). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Journal of Chemical Sciences, 130(9), 1-8. Available from: [Link]
- Google Patents. (n.d.). US4073804A - Producing glycine by the reductive amination of glyoxylic acid.
-
Kim, J. H., et al. (2013). efficient synthesis of n-methylamides and amines via 4-(alkylamino)benzyl-n-methylamine as a. Heterocycles, 87(8), 1753-1764. Available from: [Link]
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PubChem. (n.d.). methyl 2-[benzyl(phenyl)amino]acetate. National Institutes of Health. Available from: [Link]
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Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of benzylic amines. Available from: [Link]
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PubMed. (2000). Synthesis of Ketomethylene Amino Pseudopeptide Analogues via Reductive Amination of Glyoxals Derived From Alpha-Amino Acids. National Institutes of Health. Available from: [Link]
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-
PubMed. (2015). Aza-Wittig Rearrangements of N-Benzyl and N-Allyl Glycine Methyl Esters. Discovery of a Surprising Cascade Aza-Wittig Rearrangement/Hydroboration Reaction. National Institutes of Health. Available from: [Link]
-
CHIMIA. (2003). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. Available from: [Link]
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Purification of Methyl 2-(benzylamino)acetate by Column Chromatography: An Application Note and Protocol
Abstract
This comprehensive guide details a robust methodology for the purification of Methyl 2-(benzylamino)acetate, a key intermediate in pharmaceutical and organic synthesis. The protocol leverages silica gel column chromatography, a fundamental and widely applicable purification technique. This document provides an in-depth exploration of the underlying principles, from the selection of chromatographic conditions to the practical execution of the separation. It is intended for researchers, scientists, and professionals in drug development who require a highly purified final product. The protocols described herein are designed to be self-validating, with explanations of the causality behind each experimental choice to ensure both reproducibility and a deeper understanding of the separation process.
Introduction
This compound, also known as N-benzylglycine methyl ester, is a versatile building block in organic synthesis, notable for its role in the preparation of more complex molecules.[1][2] Its synthesis, often achieved through the N-alkylation of methyl glycinate with benzyl halide or reductive amination of methyl glyoxylate with benzylamine, can yield a crude product contaminated with unreacted starting materials, over-alkylation byproducts, and other impurities. The presence of these impurities can significantly hinder subsequent reactions and compromise the purity of the final active pharmaceutical ingredient (API).
Column chromatography, a cornerstone of purification in organic chemistry, offers an effective means to isolate this compound from these contaminants.[3][4] This technique relies on the differential partitioning of the components of a mixture between a stationary phase (in this case, silica gel) and a mobile phase (an organic solvent system). By carefully optimizing the chromatographic conditions, a high degree of purity can be achieved.
This application note provides a systematic approach to the purification of this compound, beginning with method development using Thin-Layer Chromatography (TLC) and culminating in a detailed protocol for preparative column chromatography.
Principle of Separation
The purification of this compound by silica gel chromatography is governed by the principles of adsorption chromatography. Silica gel, a highly porous form of silicon dioxide (SiO₂), serves as the polar stationary phase. The surface of silica gel is rich in silanol groups (Si-OH), which can form hydrogen bonds and dipole-dipole interactions with polar molecules.
The components of the crude mixture are introduced to the top of the column and eluted with a mobile phase of a specific polarity. A compound's retention on the column is a function of its polarity; more polar compounds will adsorb more strongly to the silica gel and thus elute more slowly.[4] Conversely, less polar compounds will have a greater affinity for the mobile phase and travel down the column more rapidly.
This compound possesses both polar (secondary amine and ester) and non-polar (benzyl group) functionalities, rendering it moderately polar. Potential impurities from a typical synthesis (e.g., from benzylamine and methyl bromoacetate) include:
-
Benzylamine: More polar than the product due to the primary amine.
-
Methyl bromoacetate: A polar starting material.
-
N,N-dibenzylglycine methyl ester: Less polar than the desired product due to the tertiary amine and increased non-polar character.
By selecting an appropriate mobile phase, a polarity gradient can be established to effectively separate these components.
Preliminary Analysis by Thin-Layer Chromatography (TLC)
Prior to performing column chromatography, it is imperative to develop a suitable solvent system using TLC. The goal is to find a mobile phase composition that provides good separation between the desired product and its impurities, with an ideal retention factor (Rf) for the product in the range of 0.2-0.4.[5]
Materials for TLC
-
TLC plates (silica gel 60 F₂₅₄)
-
Crude this compound solution (dissolved in a small amount of dichloromethane or ethyl acetate)
-
Developing chamber
-
Mobile phase solvent mixtures (e.g., varying ratios of n-hexane and ethyl acetate)
-
Visualization agents:
-
UV lamp (254 nm)
-
Ninhydrin stain (for detecting the secondary amine)
-
TLC Protocol
-
Spotting: Using a capillary tube, carefully spot the crude mixture onto the baseline of a TLC plate.
-
Development: Place the TLC plate in a developing chamber containing the chosen mobile phase. Ensure the solvent level is below the baseline. Allow the solvent to ascend the plate until it is approximately 1 cm from the top.
-
Visualization:
-
Remove the plate and mark the solvent front with a pencil.
-
Visualize the spots under a UV lamp. The aromatic benzyl group in the product and some impurities should allow for UV visualization.[6][7]
-
Subsequently, dip the plate in a ninhydrin solution and gently heat it. The secondary amine of this compound will react to produce a colored spot, typically yellow to purple.[8][9]
-
Interpreting TLC Results
The Rf value for each spot is calculated as follows:
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
A recommended starting solvent system for TLC analysis is a mixture of n-hexane and ethyl acetate. The polarity of the mobile phase is increased by increasing the proportion of ethyl acetate.
| Mobile Phase Composition (Hexane:Ethyl Acetate) | Expected Observation | Rationale |
| 9:1 | Low Rf for the product. | The mobile phase is not polar enough to effectively elute the moderately polar product. |
| 7:3 | Moderate Rf for the product. | This ratio often provides a good starting point for separation. |
| 1:1 | High Rf for the product. | The mobile phase is highly polar, leading to rapid elution and potentially poor separation from less polar impurities. |
Note on Amine Tailing: Secondary amines can sometimes interact strongly with the acidic silanol groups on the silica gel, leading to "tailing" or "streaking" of the spots on the TLC plate. If this is observed, adding a small amount (0.1-1%) of triethylamine (Et₃N) to the mobile phase can help to neutralize the acidic sites and improve the spot shape.[10]
Preparative Column Chromatography Protocol
Once an optimal solvent system has been identified via TLC, preparative column chromatography can be performed to purify a larger quantity of the crude product.
Materials and Equipment
-
Glass chromatography column
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase: Optimized mixture of n-hexane and ethyl acetate (with triethylamine if necessary)
-
Sand (acid-washed)
-
Cotton or glass wool
-
Collection vessels (test tubes or flasks)
-
Rotary evaporator
Column Packing
Proper packing of the column is crucial for achieving good separation.[4][11]
-
Preparation: Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand over the plug.
-
Slurry Packing: In a beaker, create a slurry of silica gel in the initial, least polar mobile phase.
-
Packing the Column: Pour the slurry into the column. Gently tap the sides of the column to ensure even packing and dislodge any air bubbles.
-
Equilibration: Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed. Add another thin layer of sand on top of the silica gel to prevent disruption of the surface during sample loading.
Sample Loading
-
Dry Loading (Recommended): Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column.[12]
-
Wet Loading: Dissolve the crude product in the smallest possible volume of the mobile phase. Using a pipette, carefully add the solution to the top of the column, allowing it to adsorb onto the silica gel.
Elution and Fraction Collection
-
Elution: Carefully add the mobile phase to the top of the column. Apply gentle air pressure to begin the elution process. Maintain a constant flow rate. It is critical to never let the column run dry.
-
Gradient Elution (if necessary): Start with a less polar solvent mixture (e.g., 9:1 hexane:ethyl acetate) to elute any non-polar impurities. Gradually increase the polarity of the mobile phase (e.g., to 7:3, then 1:1 hexane:ethyl acetate) to elute the desired product and then any more polar impurities.
-
Fraction Collection: Collect the eluent in a series of labeled test tubes or flasks.
Monitoring the Separation
Monitor the composition of the collected fractions using TLC as described in section 3. Spot every few fractions on a TLC plate to identify which fractions contain the pure product.
Product Isolation
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.
-
Determine the yield and assess the purity of the final product using analytical techniques such as NMR spectroscopy and mass spectrometry.
Visualizations and Data
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound.
Principle of Separation Diagram
Caption: Separation of compounds based on polarity.
Troubleshooting
| Problem | Possible Cause | Solution |
| Poor Separation | Inappropriate mobile phase polarity. | Re-optimize the solvent system using TLC. A shallower polarity gradient during elution may be necessary. |
| Column overloading. | Use a larger column or reduce the amount of crude product loaded. A general rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude product by weight. | |
| Compound Tailing | Strong interaction of the amine with acidic silica gel. | Add 0.1-1% triethylamine to the mobile phase to neutralize the acidic sites on the silica gel.[10] |
| Cracked Column Bed | The column ran dry. | Ensure the solvent level is always maintained above the stationary phase. |
| Heat generated during packing or elution. | Pack the column slowly and avoid excessively fast elution rates. |
Safety Precautions
-
This compound and the solvents used are chemicals and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Perform all operations in a well-ventilated fume hood.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the purification of this compound using silica gel column chromatography. By following the systematic approach of TLC-based method development followed by careful execution of the preparative column, researchers can consistently obtain this valuable synthetic intermediate in high purity. The principles and techniques described are broadly applicable to the purification of other moderately polar organic compounds.
References
-
University of Toronto. (n.d.). Column Chromatography. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Gotor-Gotor, V., et al. (n.d.). Electronic Supplementary Information: Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. The Royal Society of Chemistry. Retrieved from [Link]
-
Saito, S., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega. Retrieved from [Link]
-
Snape, T. J. (n.d.). Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. University of Bradford. Retrieved from [Link]
-
MDPI. (2025). Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. MDPI. Retrieved from [Link]
-
CommonOrganicChemistry.com. (n.d.). Running a Silica Gel Column. Retrieved from [Link]
-
Supporting Information for "D-Glucose as Green Ligand for Selective Copper catalyzed Phenol Formation from Aryl Halides with an Easy Catalyst Removal". (n.d.). Retrieved from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Bidlingmeyer, B. A., Del Rios, J. K., & Korpi, J. (1982). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
Student Doctor Network Forums. (2012). TLC Chromatography Question. Retrieved from [Link]
-
Chromatography Forum. (2005). [TLC] Analysis of amino esters by TLC. Retrieved from [Link]
-
BioTech Beacons. (2025). Thin Layer Chromatography (TLC) of Amino Acids — Detailed Guide. Retrieved from [Link]
-
The University of Burdwan. (n.d.). Identification of Amino acids on Thin-layer Chromatography Plates with a New Reagent. Retrieved from [Link]
-
ResearchGate. (2013). How can I find out the same Rf value compounds by TLC wise without using NMR?. Retrieved from [Link]
-
Organic Chemistry. (n.d.). TLC of aminoacids and short peptides. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Chemical Synthesis: The Versatility of this compound. Retrieved from [Link]
-
Northrop, B. H. (n.d.). FLASH OPTIMIZATION. Retrieved from [Link]
- Google Patents. (n.d.). EP0245680A2 - A process for the preparation of 2-(N-benzyl-N-methylamino)-ethyl-methyl-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridine dicarboxylate hydrochloride.
- Google Patents. (n.d.). CN101774914A - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate.
- Google Patents. (n.d.). CN101973880A - Synthetic method of methyl (ethyl) phenyl acetate.
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Application Note and Protocol for the Recrystallization of Methyl 2-(benzylamino)acetate Hydrochloride
Abstract
This document provides a comprehensive guide to the purification of Methyl 2-(benzylamino)acetate hydrochloride via recrystallization. The protocol herein is designed for researchers, scientists, and professionals in drug development who require a high-purity crystalline product. This application note elucidates the underlying principles of solvent selection, the step-by-step recrystallization procedure, and methods for validating the purity of the final product. The causality behind each experimental choice is explained to ensure both reproducibility and a deep understanding of the purification process.
Introduction: The Rationale for Recrystallization
This compound hydrochloride is a key intermediate in the synthesis of various pharmaceutical compounds and biologically active molecules.[1] The purity of this starting material is paramount, as impurities can lead to undesirable side reactions, lower yields of the final product, and complications in downstream applications. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[2]
The principle of recrystallization hinges on the differential solubility of the desired compound and its impurities in a chosen solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly or not at all at room temperature but will dissolve it completely at an elevated temperature. Impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble at room temperature (remaining in the mother liquor upon cooling). For hydrochloride salts like this compound hydrochloride, which tend to be polar, a polar solvent is typically required for dissolution.[][4] This protocol will detail the use of a mixed-solvent system, a common and effective strategy for compounds that are highly soluble in one solvent and poorly soluble in another.
Physicochemical Properties & Solvent Selection
The successful recrystallization of this compound hydrochloride is critically dependent on the selection of an appropriate solvent system. The hydrochloride salt is a crystalline solid with significant polarity, rendering it soluble in polar solvents.[] The goal is to identify a solvent (or solvent pair) that meets the criteria outlined in the introduction.
Table 1: Solvent System Selection Rationale
| Solvent System Component | Role | Rationale |
| Methanol (MeOH) | Primary Solvent | As a polar protic solvent, methanol is effective at dissolving the polar this compound hydrochloride, especially upon heating. Its relatively low boiling point (64.7 °C) facilitates easy removal during the drying process. |
| Diethyl Ether (Et₂O) | Anti-Solvent | As a non-polar solvent, diethyl ether has very low solubility for the polar hydrochloride salt. Its miscibility with methanol allows for its use as an anti-solvent to induce controlled precipitation of the purified crystals. Its high volatility (boiling point 34.6 °C) also aids in rapid drying. |
This combination of a "good" solvent (methanol) and a "poor" solvent (diethyl ether) provides a robust system for achieving high-purity crystals. An alternative anti-solvent could be ethyl acetate, which is also mentioned in the context of purifying related compounds.[5]
Experimental Protocol: Step-by-Step Methodology
This section details the complete, self-validating protocol for the recrystallization of this compound hydrochloride.
Materials and Equipment
-
Crude this compound hydrochloride
-
Methanol (ACS grade or higher)
-
Diethyl ether (anhydrous)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bar
-
Watch glass
-
Buchner funnel and flask
-
Filter paper (sized to the Buchner funnel)
-
Vacuum source
-
Spatula
-
Drying oven or vacuum desiccator
Recrystallization Workflow Diagram
Caption: Workflow for the recrystallization of this compound HCl.
Detailed Procedural Steps
-
Dissolution:
-
Place the crude this compound hydrochloride into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of methanol to the flask. The goal is to create a saturated solution at an elevated temperature.
-
Gently warm the mixture on a hot plate with stirring (e.g., to 40-50 °C). Add methanol portion-wise until all the solid has just dissolved. Causality: Using the minimum amount of hot solvent is crucial for maximizing the yield of the recrystallized product upon cooling.
-
-
Decolorization/Hot Filtration (if necessary):
-
If the solution is colored or contains insoluble particulate matter, this is the stage for purification. Add a small amount of activated charcoal to the hot solution to adsorb colored impurities.
-
Perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper to remove the charcoal or any other insoluble impurities. Causality: Pre-warming the filtration apparatus prevents premature crystallization of the product in the funnel.
-
-
Crystallization:
-
Allow the clear, hot solution to cool slightly.
-
Slowly add diethyl ether (the anti-solvent) to the warm methanol solution while stirring. Continue adding diethyl ether until you observe persistent cloudiness (turbidity). This indicates that the solution is now supersaturated.
-
If too much anti-solvent is added, the product may "oil out" instead of crystallizing. If this happens, add a small amount of hot methanol to redissolve the oil and then add the anti-solvent more slowly.
-
Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation. Causality: The solubility of the product decreases significantly at lower temperatures, leading to a higher recovery yield.
-
-
Crystal Collection and Washing:
-
Collect the precipitated crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold diethyl ether to remove any residual soluble impurities from the mother liquor. Causality: Using a cold solvent for washing minimizes the loss of the desired product, as it will be less soluble in the cold wash solvent.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven at a modest temperature (e.g., 40 °C) or in a vacuum desiccator until a constant weight is achieved. This removes any residual solvent.
-
Purity Assessment
The efficacy of the recrystallization should be validated through analytical methods.
Table 2: Post-Recrystallization Analysis
| Analytical Method | Purpose | Expected Outcome |
| Melting Point Analysis | Assess purity | A sharp melting point range (typically < 2 °C) that is consistent with the literature value for the pure compound. Impurities typically depress and broaden the melting point range. |
| High-Performance Liquid Chromatography (HPLC) | Quantify purity | A single major peak corresponding to the product, with purity typically >99%. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirm structural integrity and purity | The spectrum should be clean, with peaks corresponding to the structure of this compound hydrochloride and minimal to no peaks from impurities or residual solvents. |
Conclusion
The protocol described provides a robust and reproducible method for the purification of this compound hydrochloride. The use of a methanol/diethyl ether solvent system is effective for obtaining a high-purity crystalline product suitable for demanding applications in pharmaceutical and chemical synthesis. The principles and steps outlined in this note can be adapted for other polar organic salts, providing a foundational methodology for purification by recrystallization.
References
- Vertex AI Search. (2016). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts?
- ChemicalBook. (n.d.). This compound synthesis.
- Google Patents. (2003). JP2003137850A - Method for producing amino acid ester hydrochloride.
- Google Patents. (2013). CN103224437A - Amino acid methyl ester hydrochloride preparation.
- ResearchGate. (2016). How to convert amino acid to its hydrochloride?
- Reddit. (2021). Is it possible to synthesise amino acid esters and isolate them not as a hydrochloride salt i.e. as a free amine?
- ChemSrc. (n.d.). CAS 17136-35-5 this compound hydrochloride.
- Benchchem. (n.d.). This compound | 53386-64-4.
- LookChem. (n.d.). China 4-Methyl-1,4-diazepan-5-one Hydrochloride CAS 329794-41.
- ChemicalBook. (n.d.). This compound | 17136-35-5.
- Google Patents. (2010). AU2010206744B2 - Poly (ADP-ribose) polymerase (PARP) inhibitors.
- BIOSYNCE. (n.d.). This compound CAS 53386-64-4.
- Fluorochem. (n.d.). Macrocycles & Cages – Advanced Molecular Scaffolds.
Sources
Application Note & Protocol: Scale-Up Synthesis of Methyl 2-(benzylamino)acetate
For: Researchers, scientists, and drug development professionals.
Introduction
Methyl 2-(benzylamino)acetate, also known as N-benzylglycine methyl ester, is a versatile intermediate with significant applications in the pharmaceutical and agrochemical industries.[1][2] Its structural motif is a key building block in the synthesis of a variety of more complex molecules. The transition from laboratory-scale synthesis to a robust and efficient large-scale manufacturing process presents a unique set of challenges that necessitate careful consideration of reaction conditions, process safety, and product purity.
This application note provides a comprehensive guide to the scale-up synthesis of this compound, focusing on a practical and cost-effective approach. We will delve into the rationale behind the chosen synthetic strategy, provide a detailed step-by-step protocol, and address critical aspects of process optimization, safety, and analytical control.
Synthetic Strategy: N-Alkylation of Methyl Glycinate Hydrochloride
Several synthetic routes to this compound have been reported. After careful evaluation of factors such as raw material availability, reaction efficiency, and scalability, the N-alkylation of methyl glycinate hydrochloride with benzyl chloride emerges as a highly viable option for industrial production.[3] This method is favored over alternatives like reductive amination of methyl glyoxylate with benzylamine, which may involve more expensive or less stable reagents.[4][5]
The core reaction involves the nucleophilic substitution of the chlorine atom in benzyl chloride by the primary amine of methyl glycinate. A key challenge in this synthesis is preventing the over-alkylation of the desired secondary amine to form the tertiary amine, N,N-dibenzylglycine methyl ester.[3] Careful control of stoichiometry, reaction temperature, and the choice of base are paramount to maximizing the yield of the target product.
Process Workflow
Figure 1: Process flowchart for the scale-up synthesis of this compound.
Detailed Scale-Up Protocol
This protocol is designed for a target scale of approximately 30 moles of this compound. All operations should be conducted in a well-ventilated chemical manufacturing area, and personnel must be equipped with appropriate personal protective equipment (PPE).[6][7]
Reagents and Equipment
| Reagent/Equipment | Quantity/Specification | Notes |
| Methyl glycinate hydrochloride | 3.77 kg (30.0 mol) | Ensure dryness. |
| Triethylamine (TEA) | 6.07 kg (8.36 L, 60.0 mol) | Use a fresh, dry grade. |
| Anhydrous Ethanol | 30 L | Industrial grade. |
| Benzyl chloride | 3.80 kg (3.44 L, 30.0 mol) | Stabilized grade is recommended. |
| Anhydrous Sodium Sulfate | As needed | For drying. |
| 100 L Jacketed Glass Reactor | - | Equipped with mechanical stirrer, reflux condenser, temperature probe, and addition funnel. |
| Filtration apparatus | - | Suitable for large volumes. |
| Vacuum distillation setup | - | Capable of achieving <10 mmHg. |
Procedure
-
Reactor Setup and Inerting:
-
Assemble the 100 L jacketed glass reactor system. Ensure all joints are properly sealed.
-
Inert the reactor by purging with dry nitrogen gas. Maintain a slight positive pressure of nitrogen throughout the reaction.
-
-
Initial Charge and Neutralization:
-
Charge the reactor with methyl glycinate hydrochloride (3.77 kg) and anhydrous ethanol (30 L).
-
Begin stirring to create a slurry.
-
Slowly add triethylamine (3.035 kg, 4.18 L) to the slurry over 30-45 minutes. An exothermic reaction will occur as the triethylamine hydrochloride salt forms. Maintain the internal temperature below 30°C using the reactor jacket cooling.
-
After the addition is complete, continue stirring the mixture for 1 hour at ambient temperature to ensure complete neutralization of the methyl glycinate hydrochloride.
-
-
N-Alkylation Reaction:
-
Cool the reactor contents to 0-5°C using the jacketed cooling system.
-
Slowly add benzyl chloride (3.80 kg) dropwise via the addition funnel over a period of 2-3 hours. Maintaining a low temperature during the initial phase of the addition is crucial to control the exotherm and minimize the formation of the N,N-dibenzylated byproduct.[3]
-
Once the addition of benzyl chloride is complete, slowly warm the reaction mixture to 40°C and maintain this temperature for 4 hours.[3] Monitor the reaction progress by a suitable analytical method (e.g., GC or TLC) until the starting material is consumed.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature. A white solid (triethylamine hydrochloride) will have precipitated.
-
Filter the mixture to remove the triethylamine hydrochloride salt. Wash the filter cake with a small amount of cold ethanol to recover any entrained product.
-
Transfer the filtrate to a larger vessel for aqueous work-up.
-
Wash the filtrate with water until the aqueous layer is neutral to pH paper. This removes any remaining triethylamine hydrochloride and other water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification by Vacuum Distillation:
Expected Yield and Purity
-
Yield: 80-85%
-
Purity: >98% (by GC)
Process Safety Considerations
The scale-up of any chemical process requires a thorough safety assessment.[8]
-
Amine Handling: Amines can be corrosive and toxic.[6][7] Ensure adequate ventilation and use appropriate PPE, including gloves, goggles, and respiratory protection.[6]
-
Benzyl Chloride: Benzyl chloride is a lachrymator and a potential carcinogen. Handle it in a closed system or a well-ventilated fume hood.
-
Exothermic Reactions: The neutralization and N-alkylation steps are exothermic. The rate of addition of reagents must be carefully controlled, and a reliable cooling system is essential to prevent thermal runaways.
-
Waste Disposal: Dispose of all chemical waste according to local regulations.[7]
Analytical Quality Control
To ensure the quality and consistency of the final product, the following analytical tests are recommended:
| Analytical Method | Purpose | Specification |
| Gas Chromatography (GC) | To determine purity and quantify impurities (e.g., residual starting materials, N,N-dibenzylglycine methyl ester). | >98% purity |
| Nuclear Magnetic Resonance (NMR) | To confirm the chemical structure of the product. | Conforms to reference spectrum |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify functional groups and confirm identity. | Conforms to reference spectrum |
Troubleshooting
| Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete reaction; formation of byproducts. | Monitor reaction completion by GC/TLC. Ensure slow addition of benzyl chloride at low temperature to minimize dibenzylation. |
| Product Contamination | Inefficient purification. | Ensure efficient washing to remove salts. Optimize vacuum distillation conditions (pressure and temperature) for better separation. |
| High levels of N,N-dibenzylglycine methyl ester | High reaction temperature; incorrect stoichiometry. | Maintain strict temperature control during benzyl chloride addition. Use a slight excess of methyl glycinate if necessary. |
Conclusion
The described protocol for the N-alkylation of methyl glycinate hydrochloride provides a robust and scalable method for the synthesis of this compound. By carefully controlling reaction parameters, implementing rigorous safety protocols, and utilizing appropriate analytical techniques, high yields of a high-purity product can be consistently achieved in a large-scale manufacturing environment. This application note serves as a comprehensive guide for researchers and professionals involved in the development and production of this important chemical intermediate.
References
-
Industrial Safety & Hygiene News. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Available from: [Link]
-
Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines?. Available from: [Link]
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American Chemical Society. Amines in Pharmaceutical Synthesis. Available from: [Link]
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Organic Syntheses. A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals. Available from: [Link]
-
ACS Chemical Health & Safety. Serious Explosion during Large-Scale Preparation of an Amine by Alane (AlH3) Reduction of a Nitrile Bearing a CF3 Group. Available from: [Link]
-
Organic Syntheses. Organic Syntheses Procedure. Available from: [Link]
-
ChemSpider Synthetic Pages. A telescoped, selective, mono N-methylation of Boc-DAB-OH via reductive amination using picoline-borane. Available from: [Link]
- Google Patents. CN1477095A - Production method of N-benzyl glycine ethyl ester.
-
Organic Reactions. Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Available from: [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. Available from: [Link]
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Application Notes & Protocols: Strategic Use of Methyl 2-(benzylamino)acetate in the Synthesis of Heterocyclic Scaffolds
Abstract
Methyl 2-(benzylamino)acetate is a versatile and economically significant secondary amine building block, embodying a protected form of methyl glycinate. Its unique structure, featuring a nucleophilic secondary amine, an electrophilic ester carbonyl, and a readily cleavable N-benzyl protecting group, makes it an ideal precursor for the synthesis of complex nitrogen-containing heterocycles. This guide provides an in-depth exploration of its application in constructing medicinally relevant scaffolds, specifically focusing on piperazin-2-ones and 1,4-benzodiazepines. The protocols herein are designed for researchers, chemists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles and strategic considerations that ensure robust and reproducible outcomes.
Introduction: The Chemical Utility of this compound
This compound (CAS No: 17136-35-5) is a derivative of the simplest amino acid, glycine.[1][] The presence of the N-benzyl group serves a dual purpose: it protects the amine from unwanted side reactions and its steric and electronic properties can influence the stereochemical outcome of certain reactions. The benzyl group can be removed under standard hydrogenolysis conditions (e.g., H₂/Pd-C), unmasking the primary amine and offering a route to further derivatization.[3] This combination of features makes it a strategic choice for multi-step syntheses where sequential functionalization is required.
Physicochemical & Safety Profile
A thorough understanding of a reagent's properties and hazards is a prerequisite for safe and effective experimentation.
| Property | Value | Source |
| CAS Number | 17136-35-5 | [1] |
| Molecular Formula | C₁₀H₁₃NO₂ | [1][4] |
| Molecular Weight | 179.22 g/mol | [1][4] |
| Appearance | Solid | |
| Boiling Point | 143-144°C / 6.8 Torr | [5] |
Safety Considerations: this compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[1] It may also cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times. All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.[5] Refer to the Safety Data Sheet (SDS) for comprehensive handling and emergency procedures.[6]
Synthesis of Piperazin-2-one Derivatives
Piperazin-2-ones are a class of six-membered heterocycles that are core components of numerous biologically active compounds and are considered valuable scaffolds in drug discovery.[7][8] The synthesis of these structures often relies on the cyclization of an ethylenediamine derivative. This compound serves as an excellent precursor to one half of this diamine backbone. The following protocol details a reliable, two-step synthesis of 1-benzyl-3-oxopiperazine via N-alkylation followed by an intramolecular cyclization.
Mechanistic Rationale
The synthesis proceeds via two key transformations:
-
N-Alkylation: The secondary amine of this compound acts as a nucleophile, displacing the bromide from methyl bromoacetate. A non-nucleophilic base like potassium carbonate (K₂CO₃) is employed to neutralize the HBr generated in situ, preventing the protonation and deactivation of the starting amine.[3]
-
Intramolecular Amidation/Cyclization: The resulting diester intermediate is treated with a primary amine (in this case, ammonia via methanolic ammonia). The primary amine selectively aminolyzes one of the methyl esters to form an amide. The newly formed primary amine then undergoes a spontaneous intramolecular nucleophilic attack on the remaining ester carbonyl, cyclizing to form the thermodynamically stable six-membered piperazinone ring and eliminating methanol.
Visualized Workflow: Piperazinone Synthesis
Caption: General workflow for the synthesis of 1-benzyl-piperazin-2-one.
Detailed Experimental Protocol
Step 1: Synthesis of Methyl 2-((2-methoxy-2-oxoethyl)(benzyl)amino)acetate
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (10.0 g, 55.8 mmol, 1.0 eq), anhydrous potassium carbonate (15.4 g, 111.6 mmol, 2.0 eq), and acetonitrile (100 mL).
-
Reagent Addition: While stirring, add methyl bromoacetate (6.3 mL, 66.9 mmol, 1.2 eq) dropwise to the suspension.
-
Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane). The disappearance of the starting material spot indicates completion.
-
Work-up: Cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite to remove the potassium carbonate and salts. Wash the filter cake with acetonitrile (2 x 20 mL).
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude diester intermediate as a pale yellow oil. This crude product is typically used in the next step without further purification.
Step 2: Synthesis of 1-Benzyl-piperazin-2-one
-
Reaction Setup: Dissolve the crude diester from the previous step in a 7N solution of ammonia in methanol (150 mL) in a 250 mL round-bottom flask.
-
Reaction: Seal the flask and stir the solution at room temperature for 24 hours. The progress of the cyclization can be monitored by LC-MS.
-
Work-up: Remove the solvent under reduced pressure. The resulting residue will contain the crude product and ammonium salts.
-
Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of 0% to 5% methanol in dichloromethane to afford the pure 1-benzyl-piperazin-2-one.
| Product | Form | Typical Yield | Key Characterization |
| 1-Benzyl-piperazin-2-one | White to off-white solid | 75-85% over two steps | ¹H NMR, ¹³C NMR, HRMS |
Proposed Synthesis of 1,4-Benzodiazepine Scaffolds
1,4-Benzodiazepines are a privileged class of heterocyclic compounds with a wide range of therapeutic applications, including anxiolytic and anticonvulsant activities.[9][10] A common synthetic strategy involves the condensation of a 2-aminobenzophenone derivative with a protected amino acid.[11] this compound is an ideal glycine equivalent for this transformation.
Proposed Mechanistic Pathway
The proposed synthesis leverages a well-established chemical sequence:
-
Amide Coupling: The primary amino group of 2-amino-5-chlorobenzophenone nucleophilically attacks the ester carbonyl of this compound. This reaction is typically slow and is often driven to completion by heating, which facilitates the elimination of methanol and forms a stable amide bond.
-
Deprotection & Cyclization: The N-benzyl group is removed via catalytic hydrogenation. The resulting secondary amine is now positioned to undergo an acid-catalyzed intramolecular cyclization with the ketone carbonyl. A trace amount of acid (e.g., acetic acid) protonates the ketone, activating it towards nucleophilic attack by the secondary amine, forming a seven-membered diazepine ring after dehydration.
Visualized Reaction Scheme
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Application Notes & Protocols for the Analytical Characterization of Methyl 2-(benzylamino)acetate
Abstract
This comprehensive technical guide provides a detailed framework for the analytical characterization of Methyl 2-(benzylamino)acetate (C₁₀H₁₃NO₂; MW: 179.22 g/mol ; CAS: 17136-35-5).[1][2] As a key intermediate in pharmaceutical synthesis and various organic reactions, rigorous verification of its identity, purity, and structural integrity is paramount.[3][4] This document outlines a multi-faceted analytical approach, leveraging Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Chromatographic techniques. Each section provides not only step-by-step protocols but also the underlying scientific principles and expected outcomes, empowering researchers, scientists, and drug development professionals to achieve robust and reliable characterization.
Introduction to this compound and the Rationale for Orthogonal Analytical Approaches
This compound is a secondary amine ester with significant utility in organic synthesis. Its structure incorporates a benzyl group, a secondary amine, and a methyl ester functionality, all of which contribute to its reactivity and potential applications. The unequivocal confirmation of this structure, and the simultaneous assessment of its purity, necessitates a combination of analytical techniques. This orthogonal approach, where each method provides a unique piece of structural or purity information, forms a self-validating system. For instance, while NMR provides detailed information about the carbon-hydrogen framework, IR spectroscopy confirms the presence of specific functional groups, and mass spectrometry determines the molecular weight and fragmentation pattern. Chromatographic methods, such as HPLC and GC, are essential for quantifying purity and identifying any process-related impurities.
Caption: Orthogonal Analytical Workflow for Characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
¹H NMR Spectroscopy: Protocol and Expected Spectrum
Principle: ¹H NMR spectroscopy measures the resonance frequencies of hydrogen nuclei in a magnetic field. These frequencies, reported as chemical shifts (δ), are highly sensitive to the electronic environment of each proton, providing a "map" of the different types of hydrogens in the molecule.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrument Parameters:
-
Spectrometer: 400 MHz or higher field strength for better resolution.
-
Pulse Sequence: Standard single-pulse experiment.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Integrate the signals to determine the relative number of protons for each resonance.
Expected ¹H NMR Data (in CDCl₃):
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|---|
| a | ~ 7.35-7.25 | multiplet | 5H | Ar-H | Protons of the monosubstituted benzene ring.[5] |
| b | ~ 3.80 | singlet | 2H | -N-CH ₂-Ph | Methylene protons adjacent to the aromatic ring. |
| c | ~ 3.70 | singlet | 3H | -O-CH ₃ | Methyl ester protons, deshielded by the adjacent oxygen.[6] |
| d | ~ 3.40 | singlet | 2H | -N-CH ₂-C=O | Methylene protons adjacent to the carbonyl group. |
| e | ~ 2.00 | broad singlet | 1H | -NH - | Amine proton; chemical shift can be variable and may exchange with D₂O. |
¹³C NMR Spectroscopy: Protocol and Expected Spectrum
Principle: ¹³C NMR spectroscopy detects the resonance of the ¹³C isotope, providing information about the different carbon environments in a molecule. Proton-decoupled spectra are typically acquired, resulting in a single peak for each unique carbon atom.
Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the low natural abundance of ¹³C.
-
Instrument Parameters:
-
Spectrometer: 100 MHz or higher.
-
Pulse Sequence: Standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128-1024 or more, depending on concentration.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction.
Expected ¹³C NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~ 172.0 | C =O | Ester carbonyl carbon.[7] |
| ~ 139.0 | Ar-C (quaternary) | Quaternary carbon of the benzene ring attached to the methylene group. |
| ~ 128.8 | Ar-C H | Aromatic methine carbons.[2] |
| ~ 128.5 | Ar-C H | Aromatic methine carbons. |
| ~ 127.5 | Ar-C H | Aromatic methine carbons. |
| ~ 52.0 | -O-C H₃ | Methyl ester carbon.[7] |
| ~ 51.5 | -N-C H₂-Ph | Methylene carbon adjacent to the aromatic ring. |
| ~ 49.5 | -N-C H₂-C=O | Methylene carbon adjacent to the carbonyl group. |
Infrared (IR) Spectroscopy
Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrational transitions of its chemical bonds. It is an excellent technique for identifying the functional groups present in a molecule.[8]
Protocol (Attenuated Total Reflectance - ATR):
-
Sample Preparation: Place a small drop of neat liquid this compound directly onto the ATR crystal. If the sample is a solid, a small amount of the solid is placed on the crystal and pressed with a torque-limited press to ensure good contact.
-
Background Scan: Record a background spectrum of the clean, empty ATR accessory.
-
Sample Scan: Record the spectrum of the sample.
-
Data Analysis: The background is automatically subtracted from the sample spectrum. Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |
|---|---|---|---|
| ~ 3350-3300 | N-H Stretch | Secondary Amine (-NH-) | Medium, sharp |
| ~ 3100-3000 | C-H Stretch (aromatic) | Phenyl ring | Medium |
| ~ 3000-2850 | C-H Stretch (aliphatic) | -CH₂-, -CH₃ | Medium |
| ~ 1740 | C=O Stretch (ester) | Carbonyl (-C=O) | Strong, sharp[9] |
| ~ 1600, 1495, 1450 | C=C Stretch (in-ring) | Phenyl ring | Medium-Weak |
| ~ 1200 | C-O Stretch (ester) | Ester (-C-O-) | Strong |
| ~ 1150 | C-N Stretch | Amine (-C-N-) | Medium |
| ~ 740, 700 | C-H Out-of-plane bend | Monosubstituted benzene | Strong |
Mass Spectrometry (MS)
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For structural elucidation, Electron Ionization (EI) is commonly used, which involves bombarding the molecule with high-energy electrons, causing ionization and fragmentation. The resulting fragmentation pattern is a unique fingerprint of the molecule's structure.[10]
Protocol (Gas Chromatography-Mass Spectrometry - GC-MS):
-
Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, and hold for 5 min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-450.
-
Expected Fragmentation Pattern:
| m/z | Proposed Fragment Ion | Structure | Notes |
|---|---|---|---|
| 179 | [M]⁺ | [C₁₀H₁₃NO₂]⁺ | Molecular ion. May be of low abundance. |
| 120 | [M - COOCH₃]⁺ | [C₈H₁₀N]⁺ | Loss of the methoxycarbonyl radical. |
| 91 | [C₇H₇]⁺ | [C₆H₅CH₂]⁺ | Tropylium ion, a very stable fragment characteristic of benzyl compounds. This is often the base peak.[11] |
| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Phenyl cation, from loss of CH₂ from the tropylium ion.[12] |
| 59 | [COOCH₃]⁺ | [COOCH₃]⁺ | Methoxycarbonyl cation. |
Caption: Proposed MS Fragmentation Pathway.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For a compound like this compound, reversed-phase HPLC is the method of choice for purity determination.
Protocol:
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of (A) 0.1% Trifluoroacetic acid in Water and (B) 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography (GC)
Principle: GC is suitable for the analysis of volatile and thermally stable compounds. It separates components based on their boiling points and interactions with the stationary phase. GC is excellent for assessing purity and detecting volatile impurities.
Protocol: The protocol for GC analysis is identical to the GC portion of the GC-MS protocol described in Section 4. A Flame Ionization Detector (FID) can be used for quantification due to its wide linear range and response to most organic compounds.
Conclusion
The analytical characterization of this compound is effectively achieved through a synergistic combination of spectroscopic and chromatographic techniques. The protocols and expected data presented in this guide provide a robust framework for the confirmation of its chemical structure and the determination of its purity. Adherence to these methodologies will ensure the quality and reliability of this important chemical intermediate in research and development settings.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Methyl 2-[N-benzyl-N-(2-iodobenzyl)amino]acetate (17). Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Chemical Synthesis: The Versatility of this compound. Retrieved from [Link]
-
SpectraBase. (n.d.). METHYL-2-BENZAMIDO-2-(ORTHO-TOLYLAMINO)-ACETATE. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0031310). Retrieved from [Link]
-
Read Chemistry. (2024, April 15). Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]
-
UCLA. (n.d.). IR Absorption Table. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]
-
BIOSYNCE. (n.d.). This compound CAS 53386-64-4. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Millersville University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). IR Chart. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, December 9). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]
-
Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]
-
Helda - University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]
-
eCampusOntario Pressbooks. (n.d.). 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 4). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]
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Application Note: Robust GC-MS Analysis of Methyl 2-(benzylamino)acetate Following Derivatization
Abstract
This application note provides a detailed guide for the chemical derivatization of Methyl 2-(benzylamino)acetate to enable robust and reproducible analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The inherent polarity and active hydrogen of the secondary amine in this compound present significant chromatographic challenges, including poor peak shape and potential on-column degradation.[1][2] This document outlines two effective derivatization protocols: acylation using Trifluoroacetic Anhydride (TFAA) and silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). We will explore the underlying chemical principles, provide step-by-step methodologies, and discuss the expected improvements in analytical performance. This guide is intended for researchers, analytical scientists, and drug development professionals seeking to establish a reliable method for the quantification of this and structurally similar compounds.
Introduction: The Analytical Challenge
This compound is a compound of interest in synthetic chemistry and pharmaceutical development. Its structure, containing both a secondary amine and a methyl ester, makes it a polar molecule. Direct analysis by gas chromatography is often problematic due to the presence of the active hydrogen on the nitrogen atom. This functional group is prone to strong interactions with active sites (e.g., free silanol groups) within the GC system, such as the inlet liner and the capillary column itself.[3][4] These interactions typically lead to:
-
Significant Peak Tailing: Adsorption-desorption effects cause the analyte to elute asymmetrically, complicating peak integration and reducing quantitative accuracy.[1]
-
Reduced Volatility: Hydrogen bonding increases the boiling point of the compound, requiring higher elution temperatures which can risk thermal degradation.
-
Poor Sensitivity: Peak broadening lowers the signal-to-noise ratio, hindering the detection of trace amounts.
Chemical derivatization is a crucial pre-analytical step to mitigate these issues. The process involves masking the polar secondary amine group by replacing the active hydrogen with a non-polar, non-ionizing group.[5] This transformation enhances volatility, improves thermal stability, and minimizes undesirable column interactions, resulting in sharp, symmetrical chromatographic peaks suitable for high-sensitivity analysis.[6][7]
Derivatization Strategies: A Comparative Overview
For primary and secondary amines, acylation and silylation are two of the most effective and widely adopted derivatization strategies.[6]
Acylation: This technique utilizes highly reactive reagents, such as Trifluoroacetic Anhydride (TFAA), to introduce a perfluoroacyl group. The resulting N-trifluoroacetyl derivative is significantly more volatile and less polar.[8][9] Fluorinated derivatives are also particularly advantageous when using an Electron Capture Detector (ECD), though they provide excellent performance with mass spectrometry as well.[10]
Silylation: This is arguably the most common derivatization technique in GC. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace active hydrogens with a trimethylsilyl (TMS) group.[11][12] The resulting TMS-derivatives exhibit excellent volatility and thermal stability. The reaction is robust, and the mass spectra of TMS derivatives are well-characterized, often showing a clear molecular ion.
The selection between these methods depends on the sample matrix, potential interferences, and specific analytical requirements. This note provides validated protocols for both approaches.
Experimental Workflow
The overall analytical process is a multi-step procedure beginning with sample preparation and culminating in data analysis. The critical derivatization step is central to the success of the method.
Figure 1: General workflow for the derivatization and GC-MS analysis of this compound.
Protocol 1: Acylation with Trifluoroacetic Anhydride (TFAA)
This protocol describes the formation of the N-trifluoroacetyl derivative of this compound.
4.1. Reaction Mechanism
The nucleophilic nitrogen of the secondary amine attacks one of the electrophilic carbonyl carbons of TFAA. This forms a tetrahedral intermediate which subsequently collapses, eliminating a trifluoroacetate ion and yielding the stable, volatile amide derivative. The reaction is typically rapid and driven to completion with gentle heating.[13]
Figure 2: Reaction schematic for TFAA derivatization.
4.2. Materials & Reagents
| Reagent/Material | Grade | Recommended Supplier |
| This compound | ≥98% Purity | Standard Chemical Supplier |
| Trifluoroacetic Anhydride (TFAA) | Derivatization Grade (≥99%) | Sigma-Aldrich, Regis Tech. |
| Acetonitrile or Ethyl Acetate | Anhydrous, ≥99.8% | Fisher Scientific |
| Reaction Vials (2 mL) | PTFE-lined screw caps | Agilent, Waters |
| Heating Block / Water Bath | — | VWR |
| Nitrogen Evaporation System | — | Organomation |
4.3. Step-by-Step Protocol
-
Sample Preparation: Prepare a stock solution of this compound at 1 mg/mL in anhydrous ethyl acetate.
-
Aliquoting: Transfer 100 µL of the stock solution to a 2 mL reaction vial.
-
Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen. This is a critical step; residual moisture will hydrolyze the TFAA reagent, inhibiting the reaction.[13]
-
Reagent Addition: Add 200 µL of anhydrous ethyl acetate and 100 µL of TFAA to the dried residue.[13]
-
Reaction: Cap the vial tightly and heat at 60°C for 20 minutes.[8][13]
-
Cooling: Remove the vial from the heat and allow it to cool to room temperature.
-
Evaporation: Gently evaporate the excess solvent and reagent under a nitrogen stream in a fume hood.
-
Reconstitution: Reconstitute the derivatized sample in 1 mL of a suitable solvent for injection (e.g., hexane or ethyl acetate).
-
Analysis: The sample is now ready for injection into the GC-MS system.
Protocol 2: Silylation with BSTFA (+1% TMCS)
This protocol details the formation of the N-trimethylsilyl (TMS) derivative.
5.1. Reaction Mechanism
BSTFA is a powerful silyl donor that reacts with the active hydrogen of the amine. The inclusion of 1% Trimethylchlorosilane (TMCS) acts as a catalyst, accelerating the reaction, especially for hindered groups.[11][14] The byproducts of the reaction are neutral and volatile, allowing for direct injection of the reaction mixture.
Figure 3: Reaction schematic for BSTFA derivatization.
5.2. Materials & Reagents
| Reagent/Material | Grade | Recommended Supplier |
| This compound | ≥98% Purity | Standard Chemical Supplier |
| BSTFA + 1% TMCS | Derivatization Grade | Sigma-Aldrich, Supelco |
| Pyridine | Anhydrous, ≥99.8% | Fisher Scientific |
| Reaction Vials (2 mL) | PTFE-lined screw caps | Agilent, Waters |
| Heating Block / Water Bath | — | VWR |
5.3. Step-by-Step Protocol
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in anhydrous pyridine. Pyridine serves as both a solvent and a catalyst.
-
Aliquoting: Transfer 100 µL of the stock solution into a 2 mL reaction vial.
-
Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the vial.[13]
-
Reaction: Tightly cap the vial and heat at 70°C for 30-45 minutes.[11][13]
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The sample is ready for direct injection. Do not evaporate the solvent, as TMS derivatives are susceptible to hydrolysis from atmospheric moisture.
GC-MS Parameters and Expected Outcomes
The following parameters serve as a robust starting point for method development. Optimization may be required based on the specific instrument and column used.
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 GC / 5977 MSD or equivalent | Standard, reliable instrumentation. |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) | A non-polar column is ideal for derivatized, non-polar analytes.[15] |
| Inlet Temperature | 260 °C | Ensures complete and rapid vaporization without thermal degradation. |
| Injection Mode | 1 µL, Splitless | Maximizes sensitivity for trace analysis. |
| Carrier Gas | Helium, 1.2 mL/min (Constant Flow) | Provides good efficiency and is inert. |
| Oven Program | 100°C (1 min), ramp 20°C/min to 300°C (5 min) | A starting point to ensure elution of the derivatized compound. |
| MSD Transfer Line | 280 °C | Prevents condensation of the analyte before entering the MS. |
| MS Source Temp. | 230 °C | Standard temperature for electron ionization. |
| MS Quad Temp. | 150 °C | Standard temperature for the quadrupole. |
| Acquisition Mode | Scan (m/z 50-550) | Full scan is useful for initial identification. SIM mode can be used later for quantification. |
Expected Chromatographic Improvement:
| Analyte State | Expected Peak Shape | Retention Time |
| Underivatized | Broad, significant tailing | Later elution |
| TFAA Derivative | Sharp, symmetrical | Earlier elution |
| BSTFA Derivative | Sharp, symmetrical | Earlier elution |
Troubleshooting
-
No or Low Derivative Peak: The most common cause is the presence of moisture. Ensure all glassware, solvents, and the sample itself are anhydrous.[11] Increase reaction time or temperature if the reaction is incomplete.
-
Peak Tailing Persists: This may indicate active sites in the GC system. Replace the inlet liner with a deactivated one and trim the first 10-20 cm of the column.[3]
-
Extraneous Peaks: Run a reagent blank (all components except the analyte) to identify impurities originating from the derivatizing agents or solvents.
Conclusion
The derivatization of this compound via acylation with TFAA or silylation with BSTFA is an essential step for achieving high-quality, reliable data in GC-MS analysis. Both protocols effectively mask the polar secondary amine, leading to a dramatic improvement in chromatographic peak shape, enhanced volatility, and greater thermal stability. By following the detailed procedures and best practices outlined in this note, analytical scientists can develop robust and sensitive methods for the quantification of this compound, ensuring data integrity in research and quality control environments.
References
-
ResearchGate. (n.d.). Acylation Derivatization Reagents. Retrieved from [Link]
-
Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). 2.1.2. Gas chromatography of amines as various derivatives. Request PDF. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Derivatization. Retrieved from [Link]
-
ScienceDirect. (2019, November 12). Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. In Recent Advances in the Determination of Neurotransmitters. Retrieved from [Link]
-
MDPI. (2022, April 22). Determination of Gaseous and Particulate Secondary Amines in the Atmosphere Using Gas Chromatography Coupled with Electron Capture Detection. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes. Retrieved from [Link]
-
Chemistry For Everyone. (2025, February 1). What Can Be Used To Reduce Tailing In Gas Chromatography? Retrieved from [Link]
-
CalTech GPS. (n.d.). Preparation of TMS Derivatives for GC/MS. Retrieved from [Link]
-
Phenomenex. (n.d.). Peak Shape Problems: Broad Solvent Peaks/Fronts. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Improving of a Peak Shape of the Charged Compounds. Retrieved from [Link]
-
Chemistry For Everyone. (2025, August 14). What Is Derivatization In GC-MS? [Video]. YouTube. Retrieved from [Link]
-
Phenomenex. (n.d.). Derivatization for Gas Chromatography. Retrieved from [Link]
-
PubMed. (1982). Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition. Journal of Pharmaceutical Sciences, 71(6), 658-61. Retrieved from [Link]
-
ResearchGate. (n.d.). Problems Caused by Moisture in Gas Chromatographic Analysis of Headspace SPME Samples of Short-Chain Amines. Retrieved from [Link]
-
Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Retrieved from [Link]
-
Chromatography Forum. (2014, March 18). Dangers of using a more polar column for analysis. Retrieved from [Link]
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- 15. Dangers of using a more polar column for analysis. - Chromatography Forum [chromforum.org]
Application Notes & Protocols: Safe Handling and Synthetic Utilization of Methyl 2-(benzylamino)acetate
Introduction
Methyl 2-(benzylamino)acetate is a versatile secondary amine and ester compound widely utilized as a key building block in organic synthesis. Its structural motif is foundational in the development of more complex molecules, serving as a crucial intermediate in the synthesis of various biologically active compounds and chiral drugs.[1] Its applications range from the preparation of substrates for oxidation reactions to its incorporation into larger scaffolds for pharmaceutical research, such as in the development of Poly (ADP-ribose) polymerase (PARP) inhibitors.[2]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, storage, and practical application of this compound. The protocols herein are designed to ensure laboratory safety while enabling efficient and reliable experimental outcomes.
Chemical and Physical Properties
A thorough understanding of a compound's physical properties is the first step toward safe and effective handling. The key properties of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[3] |
| Synonyms | Benzylamino-acetic acid methyl ester, N-(phenylmethyl)glycine methyl ester | BIOSYNCE[1] |
| CAS Number | 53386-64-4 | BIOSYNCE, PubChem[1][3] |
| Molecular Formula | C₁₀H₁₃NO₂ | PubChem, Biosynth[3] |
| Molecular Weight | 179.22 g/mol | PubChem, Biosynth[3] |
| Appearance | Not specified, likely a liquid or low-melting solid | Inferred |
| Boiling Point | 143-144 °C at 6.8 Torr | BIOSYNCE[1] |
| SMILES | COC(=O)CNCC1=CC=CC=C1 | PubChem[3] |
Comprehensive Safety and Handling Protocol
This compound is classified as a hazardous substance and must be handled with appropriate care to prevent exposure and ensure personal safety.[1][3]
Hazard Identification and GHS Classification
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents significant hazards.[3]
| Pictogram | GHS Class | Hazard Code | Hazard Statement |
| Skin Corrosion/Irritation, Category 1B | H314 | Causes severe skin burns and eye damage.[3] | |
| Specific Target Organ Toxicity (Single Exposure), Category 3 | H335 | May cause respiratory irritation.[3] |
-
Expert Insight: The H314 classification is critical; it indicates that the chemical can cause irreversible damage upon contact with skin or eyes. This necessitates a higher level of personal protective equipment than a standard irritant would require. The H335 warning underscores the need for robust engineering controls.
Engineering Controls
-
Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted inside a certified chemical fume hood. This is the primary defense against respiratory tract irritation from vapors or aerosols.[3]
-
Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of vapors.
-
Safety Stations: An operational safety shower and eyewash station must be immediately accessible in the event of accidental exposure.
Personal Protective Equipment (PPE)
A multi-layered PPE approach is mandatory.
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene. Double-gloving is recommended for extended procedures. Never wear latex gloves, as they offer poor protection against many organic chemicals.
-
Eye Protection: Chemical safety goggles are required at all times. When there is a significant risk of splashing, a full-face shield must be worn in addition to goggles.[1]
-
Skin and Body Protection: A flame-resistant lab coat must be worn and fully fastened. Ensure full coverage of legs and arms; open-toed shoes are strictly prohibited.
-
Respiratory Protection: If there is a risk of exceeding exposure limits or if engineering controls fail, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
Storage and Stability
Proper storage is crucial for maintaining the compound's integrity and for safety.
-
Conditions: Store in a tightly sealed, light-proof container in a cool, dry, and well-ventilated area.[1]
-
Location: The storage area should be a designated, locked cabinet for corrosive and toxic chemicals.
-
Incompatibilities: Keep away from strong oxidizing agents, acids, and bases to prevent vigorous or exothermic reactions. Also, keep away from sources of ignition.[1]
Spill and Waste Disposal
-
Spill Response: In case of a spill, evacuate the immediate area. Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent). Do not use combustible materials like paper towels. Collect the absorbed material into a labeled, sealed container for hazardous waste.
-
Waste Disposal: Dispose of all waste materials (including empty containers and contaminated PPE) as hazardous chemical waste in accordance with local, state, and federal regulations. Never dispose of this chemical down the drain.
First Aid Measures
Immediate action is critical in case of exposure.[1][3]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Immediately remove all contaminated clothing. Flush skin with plenty of water for at least 15-20 minutes. Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If the victim is not breathing, perform artificial respiration (use a barrier device). Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water and give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Application Protocol: Amide Bond Formation
This protocol details a representative synthetic application of this compound: the coupling with an acid chloride to form an N-substituted glycine amide derivative. This is a foundational reaction for building more complex pharmaceutical scaffolds.
Principle
This reaction is a nucleophilic acyl substitution. The secondary amine of this compound acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acyl chloride (e.g., benzoyl chloride). A non-nucleophilic base, such as triethylamine (TEA), is used to scavenge the hydrochloric acid (HCl) byproduct, driving the reaction to completion.
Workflow Diagram: Amide Synthesis
Caption: Experimental workflow for amide synthesis.
Materials and Reagents
-
This compound (M2BA)
-
Benzoyl Chloride
-
Triethylamine (TEA), distilled
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Step-by-Step Methodology
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is a critical step to control the exothermicity of the reaction between the acid chloride and the amine.
-
Reagent Addition: Add a solution of benzoyl chloride (1.1 eq) in anhydrous dichloromethane dropwise to the stirred reaction mixture over 15-20 minutes. A precipitate of triethylammonium chloride will form.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material (M2BA) is consumed.
-
Quenching: Once the reaction is complete, carefully quench it by adding deionized water. Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with 1M HCl (to remove excess TEA), saturated sodium bicarbonate solution (to remove unreacted benzoyl chloride), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure amide product.
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Conclusion
This compound is a valuable reagent in synthetic chemistry, but its hazardous properties demand rigorous adherence to safety protocols. By implementing proper engineering controls, utilizing appropriate PPE, and following established handling procedures, researchers can safely harness its synthetic potential. The provided amide coupling protocol serves as a practical example of its application, highlighting the standard techniques required for its successful use in the laboratory.
References
- Title: Methyl 2-(benzylamino)
-
Title: this compound | C10H13NO2 | CID 422659 Source: PubChem - NIH URL: [Link]
- Title: methyl 2-(benzylamino)
- Title: Methyl 2-(benzylamino)
- Title: 17136-35-5 | Methyl 2-(benzylamino)
- Title: methyl 2-(benzylamino)
- Title: CAS 17136-35-5 Methyl 2-(benzylamino)
- Title: 3-Aminobutanoic Acid CAS 541-48-0 Source: BIOSYNCE URL
- Title: Methyl 2-(benzylamino)
- Title: Macrocycles & Cages – Advanced Molecular Scaffolds Source: Fluorochem URL
- Title: AU2010206744B2 - Poly (ADP-ribose) polymerase (PARP)
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2-(benzylamino)acetate
Welcome to the technical support center for the synthesis of methyl 2-(benzylamino)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this versatile intermediate.[1][2] Here, we provide in-depth troubleshooting advice and frequently asked questions, grounded in established chemical principles and practical laboratory experience.
I. Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific issues you may encounter during the synthesis of this compound, providing diagnostic insights and actionable solutions.
Issue 1: Low Yield of this compound
A diminished yield of the desired product is a frequent challenge. The root cause often lies in suboptimal reaction conditions or the presence of competing side reactions.
Potential Causes & Solutions:
-
Incomplete Reaction: The reaction may not have proceeded to completion.
-
Troubleshooting: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider extending the reaction time or moderately increasing the temperature, ensuring the stability of both reactants and products.[3]
-
-
Side Reactions: Competing reactions can consume starting materials, thereby reducing the yield of your target molecule. A common side reaction is the hydrolysis of the methyl ester group of methyl 2-bromoacetate, particularly under strongly basic conditions.[3]
-
Troubleshooting:
-
Base Selection: If ester hydrolysis is suspected, opt for a milder base. For instance, potassium carbonate (K₂CO₃) is often a suitable alternative to stronger bases like sodium hydroxide (NaOH).[3]
-
Temperature Control: Conducting the reaction at a lower temperature for a more extended period can sometimes favor the desired N-alkylation over ester hydrolysis.[3]
-
-
-
Product Loss During Work-up and Purification: Significant amounts of the product can be lost during extraction and purification steps.[3]
-
Troubleshooting: Ensure efficient extraction of the product from the reaction mixture by performing multiple extractions with an appropriate organic solvent. When using column chromatography for purification, select a solvent system that provides good separation between the product and impurities.[4] Be mindful that the product may have some volatility, so care should be taken during solvent removal under reduced pressure.
-
Issue 2: Presence of a Major Byproduct: Methyl 2-(dibenzylamino)acetate
The formation of the dialkylated byproduct, methyl 2-(dibenzylamino)acetate, is a classic problem in the alkylation of primary amines.
Causality: The product, this compound, is a secondary amine and can compete with the starting material, benzylamine (a primary amine), for the alkylating agent (methyl 2-bromoacetate). This leads to the formation of the tertiary amine, methyl 2-(dibenzylamino)acetate.[5]
Mitigation Strategies:
-
Stoichiometry Control: Use a significant excess of benzylamine relative to methyl 2-bromoacetate. This increases the probability of the alkylating agent reacting with the primary amine rather than the secondary amine product. A 2 to 3-fold excess of benzylamine is a good starting point.
-
Slow Addition of Alkylating Agent: Add the methyl 2-bromoacetate solution dropwise to the reaction mixture containing benzylamine. This maintains a low concentration of the alkylating agent throughout the reaction, further favoring reaction with the more abundant primary amine.
-
Reaction Temperature: Lowering the reaction temperature can sometimes increase the selectivity for mono-alkylation.
Issue 3: Contamination with Unreacted Starting Materials
The presence of unreacted benzylamine or methyl 2-bromoacetate in the final product is a common purification challenge.
Detection and Removal:
-
Benzylamine: Being a basic compound, excess benzylamine can be removed by washing the organic extract with a dilute acidic solution, such as 1M hydrochloric acid (HCl). The benzylammonium salt formed will be soluble in the aqueous layer.
-
Methyl Bromoacetate: This starting material is a lachrymator and should be handled with care.[6][7] It can be challenging to remove completely due to its similar polarity to the product.
-
Purification: Careful column chromatography is often the most effective method for separating methyl 2-bromoacetate from the desired product.
-
Alternative Work-up: In some cases, a wash with a dilute solution of a nucleophile, such as sodium thiosulfate, can help to quench unreacted methyl bromoacetate, forming a more water-soluble byproduct.
-
Issue 4: Formation of Bromoacetic Acid
The appearance of bromoacetic acid in your reaction mixture indicates hydrolysis of the methyl ester in methyl 2-bromoacetate.[3]
Primary Cause: This hydrolysis is typically caused by the presence of water in the reaction, especially when using a base.[3]
Preventative Measures:
-
Anhydrous Conditions: Use dry solvents and ensure all glassware is thoroughly dried before starting the reaction. If using a moisture-sensitive base, such as sodium hydride, it is crucial to maintain a dry, inert atmosphere (e.g., under nitrogen or argon).[3]
II. Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the synthesis and handling of this compound.
Q1: What is the most common synthetic route for this compound?
The most straightforward and widely used method is the nucleophilic substitution reaction between benzylamine and methyl 2-bromoacetate. This reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid formed during the reaction.
Q2: What are the key byproducts to look out for in this synthesis?
The primary byproducts to be aware of are:
-
Methyl 2-(dibenzylamino)acetate: The result of over-alkylation of the product.[8]
-
Dibenzylamine: Can form from side reactions involving benzylamine.[9][10]
-
Unreacted starting materials: Benzylamine and methyl 2-bromoacetate.
Q3: How can I effectively monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a simple and effective technique. Use a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to separate the starting materials, product, and byproducts. The spots can be visualized under UV light or by staining with an appropriate reagent like potassium permanganate. For more quantitative analysis, LC-MS can be employed.[3]
Q4: What are the recommended purification methods for this compound?
Flash column chromatography on silica gel is the most common and effective method for obtaining high-purity this compound.[4] A gradient elution starting with a non-polar solvent system and gradually increasing the polarity is often successful in separating the desired product from impurities.
Q5: Are there alternative synthetic methods to consider?
Yes, reductive amination is a viable alternative. This involves the reaction of benzylamine with a methyl glyoxylate equivalent (such as its hydrate or hemiacetal) in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[11][12] This method can sometimes offer better control over the formation of the dialkylated byproduct.[11]
III. Visualizing Reaction Pathways and Troubleshooting
To further aid in understanding the chemical transformations and potential pitfalls, the following diagrams illustrate the reaction mechanism and a troubleshooting workflow.
Reaction Mechanism and Byproduct Formation
Caption: Primary reaction pathway and the formation of the dialkylated byproduct.
Troubleshooting Workflow for Low Yield
Caption: A step-by-step guide to troubleshooting low product yield.
IV. Summary of Key Impurities and Characteristics
| Impurity | Chemical Structure | Molar Mass ( g/mol ) | Common Cause | Recommended Removal Method |
| Unreacted Benzylamine | C₇H₉N | 107.15 | Excess reagent | Acid wash (e.g., 1M HCl) |
| Unreacted Methyl 2-bromoacetate | C₃H₅BrO₂ | 152.97 | Incomplete reaction | Column chromatography |
| Methyl 2-(dibenzylamino)acetate | C₁₇H₁₉NO₂ | 269.34 | Over-alkylation of product | Column chromatography |
| Dibenzylamine | C₁₄H₁₅N | 197.28 | Side reaction of benzylamine | Column chromatography |
| Bromoacetic Acid | C₂H₃BrO₂ | 138.95 | Hydrolysis of methyl 2-bromoacetate | Base wash (e.g., NaHCO₃ solution) |
V. Experimental Protocol: Synthesis of this compound
The following is a representative experimental procedure. Researchers should adapt this protocol based on their specific laboratory conditions and safety guidelines.
Materials:
-
Benzylamine
-
Methyl 2-bromoacetate
-
Potassium carbonate (anhydrous)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add benzylamine (2.0 equivalents) and anhydrous acetonitrile.
-
Add anhydrous potassium carbonate (1.5 equivalents) to the stirred solution.
-
In a separate dropping funnel, prepare a solution of methyl 2-bromoacetate (1.0 equivalent) in anhydrous acetonitrile.
-
Add the methyl 2-bromoacetate solution dropwise to the reaction mixture over 30 minutes at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, filter the reaction mixture to remove the inorganic salts and wash the solid with ethyl acetate.
-
Combine the filtrate and washes, and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash successively with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
References
- Vertex AI Search. (n.d.). This compound synthesis. ChemicalBook. Retrieved January 8, 2026.
-
Wikipedia. (2023, December 2). Dibenzylamine. Retrieved January 8, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Dibenzylamine: A Deep Dive into its Chemical Properties and Synthesis. Retrieved January 8, 2026, from [Link]
-
Kinetics of high-pressure synthesis of dibenzylamine from benzylamine and benzyl alcohol. (1987). ResearchGate. Retrieved January 8, 2026, from [Link]
- Erhardt, P. W. (1980). Benzylamine and Dibenzylamine Revisited. Syntheses of N-Substituted Aryloxypropanolamines Exemplifying a General Route to Secondary Amines.
-
One‐pot synthesis of dibenzylamine by the coupling of benzylamine and benzaldehyde and subsequent hydrogenation of N‐(benzylidene)benzylamine. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Chemical Synthesis: The Versatility of this compound. Retrieved January 8, 2026, from [Link]
-
BIOSYNCE. (n.d.). This compound CAS 53386-64-4. Retrieved January 8, 2026, from [Link]
- Google Patents. (n.d.). A process for the preparation of 2-(N-benzyl-N-methylamino)-ethyl-methyl-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridine dicarboxylate hydrochloride.
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved January 8, 2026, from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved January 8, 2026, from [Link]
- Adhikary, K. K., & Lee, H. W. (2011). Nucleophilic Substitution Reactions of N-Methyl α-Bromoacetanilides with Benzylamines in Dimethyl Sulfoxide. Bulletin of the Korean Chemical Society, 32(3), 857-862.
- Google Patents. (1992, May 27). Purification process for methyl acetate.
-
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved January 8, 2026, from [Link]
-
Stoneley, A. (2020). A Reductive Amination Using Methyl Esters as Nominal Electrophiles. Nottingham ePrints. Retrieved January 8, 2026, from [Link]
- Google Patents. (n.d.). Purification process for methyl acetate.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved January 8, 2026, from [Link]
- Collins, M., et al. (2022). Impurity profiling of methamphetamine synthesized from methyl α-acetylphenylacetate. Drug Testing and Analysis, 14(3), 456-466.
-
Gauri, B. (2014, July 15). How can I remove excess of methyl bromoacetate from a reaction mixture?. ResearchGate. Retrieved January 8, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl bromoacetate. PubChem. Retrieved January 8, 2026, from [Link]
-
Organic Syntheses. (n.d.). methyl 2-(2-acetylphenyl)acetate. Retrieved January 8, 2026, from [Link]
- Kumar, A., et al. (2013). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Scientia Pharmaceutica, 81(3), 633-644.
-
Reddit. (2025, February 13). What's wrong with my reductive amination? I barely got any product. r/Chempros. Retrieved January 8, 2026, from [Link]
- Google Patents. (n.d.). Method for preparing methyl 2-diphenylmethylsulfinylacetate.
- Google Patents. (n.d.). Method for preparing methyl 2-diphenylmethylsulfinyl acetate.
-
Ashenhurst, J. (2025, June 22). Diazomethane (CH2N2). Master Organic Chemistry. Retrieved January 8, 2026, from [Link]
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Technical Support Center: Troubleshooting Low Yield in Methyl 2-(benzylamino)acetate Synthesis
Welcome to the technical support center for the synthesis of Methyl 2-(benzylamino)acetate. This guide is designed for researchers, scientists, and drug development professionals encountering challenges, particularly low yields, in this common yet nuanced N-alkylation reaction. Here, we move beyond simple protocols to explore the underlying chemical principles, diagnose common failure points, and provide systematic solutions to optimize your synthesis.
Part 1: Understanding the Core Reaction & Inherent Challenges
The synthesis of this compound is most frequently achieved via a nucleophilic substitution (SN2) reaction between benzylamine and a methyl haloacetate, such as methyl bromoacetate or methyl chloroacetate. A non-nucleophilic base is typically employed to scavenge the acid byproduct.
While straightforward in principle, this reaction is prone to a critical side reaction: over-alkylation . The secondary amine product, this compound, is often more nucleophilic than the starting primary amine (benzylamine).[1] This means the product can compete with the starting material for the alkylating agent, leading to the formation of the tertiary amine, Methyl 2-(dibenzylamino)acetate, which significantly reduces the yield of the desired product.[1][2]
Sources
Technical Support Center: Synthesis of Methyl 2-(benzylamino)acetate
Welcome to the technical support center for the synthesis of Methyl 2-(benzylamino)acetate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will delve into the common challenges and side reactions encountered during this synthesis, providing in-depth, experience-based troubleshooting advice and optimized protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the primary challenges?
The most prevalent method for synthesizing this compound is the direct N-alkylation of methyl glycinate with a benzyl halide, such as benzyl bromide or benzyl chloride. This reaction, while straightforward in principle, is often plagued by a significant side reaction: over-alkylation.
The core issue is that the product, this compound (a secondary amine), is often more nucleophilic than the starting material, methyl glycinate (a primary amine).[1] This increased nucleophilicity makes the product more likely to react with the remaining benzyl halide, leading to the formation of a tertiary amine byproduct, Methyl 2-(dibenzylamino)acetate.[1] This competitive reaction reduces the yield of the desired product and complicates purification.
Q2: I'm observing a significant amount of a higher molecular weight impurity in my final product. What is it likely to be and how can I prevent it?
This is a classic sign of over-alkylation, also known as polyalkylation.[1][2] The higher molecular weight impurity is almost certainly Methyl 2-(dibenzylamino)acetate. As mentioned, the secondary amine product is a better nucleophile than the primary amine starting material, creating a "runaway" reaction scenario where the desired product is consumed to form the tertiary amine.[1]
Here are several strategies to mitigate this:
-
Use a Large Excess of the Amine: Employing a significant excess (5-10 fold) of methyl glycinate relative to the benzyl halide can statistically favor the reaction of the benzyl halide with the starting material over the product.[1][3] This is most practical when the amine is inexpensive and easily separable from the product.
-
Slow Addition of the Alkylating Agent: Adding the benzyl halide dropwise to the reaction mixture at a controlled temperature can help maintain a low concentration of the alkylating agent, thus reducing the likelihood of the product amine reacting with it.
-
Alternative Synthetic Routes: Consider reductive amination as a more controlled method for mono-alkylation.[4] This involves reacting methyl glyoxylate with benzylamine to form an imine, which is then reduced in situ to the desired secondary amine. This two-step, one-pot process avoids the issue of increasing nucleophilicity.[1][4]
Q3: My reaction yield is low, and I've isolated a carboxylic acid instead of the expected methyl ester. What happened?
You are likely experiencing ester hydrolysis. The methyl ester group in both the starting material and the product is susceptible to hydrolysis under either acidic or basic conditions, especially in the presence of water.[5][6][7] This converts the methyl ester to a carboxylic acid, forming 2-(benzylamino)acetic acid.
To prevent this:
-
Ensure Anhydrous Conditions: Use anhydrous solvents and reagents. Dry your glassware thoroughly before starting the reaction.
-
Choice of Base: If a base is used to scavenge the HBr or HCl byproduct, opt for a non-nucleophilic, hindered base like diisopropylethylamine (DIPEA) or a solid-supported base like potassium carbonate. Avoid strong aqueous bases like sodium hydroxide or potassium hydroxide if the reaction is run for an extended period or at elevated temperatures.[6][7]
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Significant amount of dibenzylated product | Over-alkylation due to the higher nucleophilicity of the secondary amine product.[1][8] | - Use a 5-10 fold excess of methyl glycinate.[1][3]- Add benzyl halide slowly to the reaction mixture.- Lower the reaction temperature.- Consider an alternative method like reductive amination.[4] |
| Isolation of 2-(benzylamino)acetic acid | Ester hydrolysis caused by the presence of water under acidic or basic conditions.[5][6][9] | - Use anhydrous solvents and reagents.- Employ a non-nucleophilic organic base (e.g., DIPEA) or an inorganic base like K₂CO₃.- If an aqueous workup is necessary, perform it quickly at low temperatures. |
| Formation of quaternary ammonium salt | Further reaction of the tertiary amine byproduct (Methyl 2-(dibenzylamino)acetate) with benzyl halide. | - This is a consequence of over-alkylation. Implementing the strategies to prevent dibenzylation will also suppress quaternization. |
| Complex mixture of products, difficult purification | A combination of over-alkylation and potentially other side reactions. | - Re-evaluate the reaction stoichiometry and conditions.- Purify the crude product using column chromatography on silica gel. |
| Low or no conversion | - Insufficient reaction temperature or time.- Deactivation of the benzyl halide (e.g., hydrolysis).- Use of methyl glycinate hydrochloride without sufficient base to liberate the free amine. | - Increase the reaction temperature or extend the reaction time, monitoring by TLC or LC-MS.- Ensure the quality of the benzyl halide.- Use at least two equivalents of base when starting with the hydrochloride salt of the amine. |
Reaction Mechanisms and Pathways
Desired Synthesis Pathway
The primary reaction is a standard SN2 nucleophilic substitution. The lone pair of electrons on the nitrogen of methyl glycinate attacks the benzylic carbon of the benzyl halide, displacing the halide ion. A base is typically used to neutralize the resulting ammonium salt.
Common Side Reaction Pathways
The following diagram illustrates the major side reactions that can occur, leading to a mixture of products.
Experimental Protocol: Optimized Synthesis of this compound
This protocol is designed to minimize over-alkylation by using an excess of the starting amine.
Materials:
-
Methyl glycinate hydrochloride
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl glycinate hydrochloride (5.0 g, 39.8 mmol, 3.0 equiv).
-
Add anhydrous potassium carbonate (11.0 g, 79.6 mmol, 6.0 equiv) and anhydrous acetonitrile (100 mL).
-
Stir the suspension vigorously for 15 minutes at room temperature to liberate the free methyl glycinate.
-
Slowly add benzyl bromide (1.58 mL, 13.3 mmol, 1.0 equiv) to the stirring suspension via a syringe.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain a crude oil.
-
Dissolve the oil in ethyl acetate (100 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
If necessary, purify the product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
References
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation. Wordpress. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Preparation of Amines. Retrieved from [Link]
-
Chemguide. (n.d.). Making Amines. Retrieved from [Link]
-
ChemistryStudent. (n.d.). Producing Secondary and Tertiary Amines (A-Level). Retrieved from [Link]
-
Hilaris Publisher. (2012). Mechanistic Investigation for the Acidic Hydrolysis of p-Methyl Benzyl-2-Theno Hydroxamic Acid. Retrieved from [Link]
- Google Patents. (n.d.). Hydrolysis of methyl acetate.
-
Royal Society of Chemistry. (n.d.). Hydrolysis and saponification of methyl benzoates. Green Chemistry. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Preparation of Amines - Chemistry Steps [chemistrysteps.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 9. JPH10139716A - Hydrolysis of methyl acetate - Google Patents [patents.google.com]
Technical Support Center: Methyl 2-(benzylamino)acetate Degradation Pathways
Welcome to the technical support center for Methyl 2-(benzylamino)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its degradation pathways. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to ensure the integrity of your experiments.
I. Understanding the Stability of this compound: An Overview
This compound is a molecule possessing two primary reactive functional groups: a methyl ester and a secondary benzylamine. This structure inherently makes it susceptible to specific degradation pathways, primarily hydrolysis and oxidation. Understanding these potential liabilities is crucial for developing stable formulations, interpreting analytical data correctly, and ensuring the overall quality of your research. This guide will walk you through the most common degradation scenarios and provide practical solutions.
II. Frequently Asked Questions (FAQs)
Here we address some of the most common questions our team receives regarding the stability and handling of this compound.
Q1: What are the primary degradation pathways for this compound?
A1: Based on its chemical structure, the two most anticipated degradation pathways are:
-
Hydrolysis: The methyl ester group is susceptible to hydrolysis, particularly under acidic or basic conditions, yielding 2-(benzylamino)acetic acid and methanol.[1][2] This is often the most prevalent degradation pathway.
-
Oxidation: The secondary amine and the benzylic carbon are prone to oxidation. Oxidative degradation can be initiated by atmospheric oxygen, peroxides, or exposure to light (photodegradation), leading to a variety of degradation products.[1][3]
Q2: I've observed a change in the pH of my aqueous solution of this compound over time. What is the likely cause?
A2: A decrease in pH is a strong indicator of ester hydrolysis. The degradation product, 2-(benzylamino)acetic acid, is a carboxylic acid, which will acidify your solution. The rate of this pH change will be dependent on the initial pH, temperature, and buffer components of your solution.
Q3: My purified this compound is developing a yellowish tint upon storage. Why is this happening?
A3: The development of a yellow color is often associated with oxidative degradation or the formation of minor impurities. The secondary amine or the benzyl group can undergo oxidation to form chromophoric (color-producing) species. To mitigate this, store the compound under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at a reduced temperature.
Q4: Can I use high temperatures to dissolve this compound?
A4: Caution should be exercised when heating solutions of this compound. While moderate heating can aid dissolution, prolonged exposure to high temperatures can accelerate both hydrolysis and potentially other thermal degradation pathways.[4][5] It is advisable to conduct preliminary thermal stress studies to determine the temperature limits for your specific formulation.
III. Troubleshooting Guide: Common Experimental Issues
This section provides solutions to specific problems you may encounter during your experiments.
| Problem | Possible Cause | Troubleshooting Steps & Rationale |
| Appearance of a new, more polar peak in my reverse-phase HPLC chromatogram. | Ester Hydrolysis: The primary degradation product, 2-(benzylamino)acetic acid, is more polar than the parent ester and will thus have a shorter retention time on a C18 column. | 1. Co-injection: Synthesize or procure a standard of 2-(benzylamino)acetic acid and co-inject it with your degraded sample to confirm the peak identity. 2. pH Control: Ensure your sample is maintained at a neutral or slightly acidic pH (around 5-6) to minimize both acid- and base-catalyzed hydrolysis. 3. LC-MS Analysis: Use mass spectrometry to confirm the mass of the new peak corresponds to that of the hydrolyzed product (M.W. 165.19). |
| Multiple new, small peaks appearing in the chromatogram, especially after exposure to ambient light. | Photodegradation or Oxidation: Exposure to light, especially UV, can induce cleavage of the N-benzyl bond or oxidation of the amine, leading to a complex mixture of minor degradation products.[3][6] | 1. Protect from Light: Store samples in amber vials or wrap them in aluminum foil. Conduct experiments under reduced light conditions where possible. 2. Inert Atmosphere: Purge your sample and solvent with an inert gas like nitrogen to minimize oxidation. 3. Antioxidants: If compatible with your experimental design, consider the addition of a small amount of an antioxidant. |
| Low assay value and poor mass balance in stability studies. | Formation of Volatile Degradants or Non-UV Active Species: Degradation may produce volatile compounds (like methanol from hydrolysis) or products that do not have a strong UV chromophore at your detection wavelength. | 1. Use a Universal Detector: Employ a detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in parallel with your UV detector to visualize non-UV active compounds. 2. Headspace GC: Analyze the headspace of your stressed samples by Gas Chromatography (GC) to detect volatile products like methanol. 3. Forced Degradation Study: Perform a comprehensive forced degradation study (see protocol below) to identify all potential degradation products and ensure your analytical method is truly stability-indicating.[7][8] |
IV. Key Degradation Pathways
The following diagrams illustrate the most probable degradation pathways for this compound.
A. Hydrolytic Degradation
Hydrolysis of the methyl ester is a primary degradation route, catalyzed by either acid or base.
Caption: Acid/Base-catalyzed hydrolysis of this compound.
B. Oxidative Degradation
Oxidation can occur at the secondary amine or the benzylic carbon, leading to multiple products.
Caption: Potential oxidative degradation pathways of this compound.
V. Experimental Protocols: Forced Degradation Studies
To develop a stability-indicating analytical method, it is essential to perform forced degradation studies. The goal is to achieve 5-20% degradation of the active substance to ensure that the method can detect and resolve the degradation products from the parent compound.[7]
A. Preparation of Stock Solution
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
B. Stress Conditions
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1M HCl.
-
Incubate at 60°C for 24 hours.
-
At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 1M NaOH, and dilute with mobile phase to the target concentration.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1M NaOH.
-
Incubate at room temperature (25°C) for 4 hours.
-
At appropriate time points (e.g., 0.5, 1, 2, 4 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1M HCl, and dilute with mobile phase. Rationale: Base-catalyzed hydrolysis is typically much faster than acid-catalyzed hydrolysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Incubate at room temperature for 24 hours, protected from light.
-
At appropriate time points, withdraw an aliquot and dilute with mobile phase.
-
-
Thermal Degradation:
-
Place the solid compound in a hot air oven at 80°C for 48 hours.
-
Also, expose a solution of the compound (in a robust solvent like acetonitrile) to the same conditions.
-
At the end of the study, dissolve the solid or dilute the solution to the target concentration.
-
-
Photodegradation:
-
Expose a solution of the compound to a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Simultaneously, keep a control sample protected from light.
-
At the end of the exposure, dilute the samples to the target concentration.
-
C. Analytical Method
A generic reverse-phase HPLC method suitable for monitoring the degradation is provided below. This method should be optimized for your specific application.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
VI. References
-
BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals.
-
YouTube. (2022, October 12). Troubleshooting and optimizing lab experiments. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
MDPI. (2021, October 16). On the Stability and Degradation Pathways of Venetoclax under Stress Conditions. Retrieved from [Link]
-
International Journal of Trend in Scientific Research and Development. (n.d.). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS.
-
ResearchGate. (2017, April 6). Updating of regulating guideline for Stability Studies of Pharmaceutical Products.
-
PubMed. (n.d.). Two enzymes of a complete degradation pathway for linear alkylbenzenesulfonate (LAS) surfactants: 4-sulfoacetophenone Baeyer-Villiger monooxygenase and 4-sulfophenylacetate esterase in Comamonas testosteroni KF-1. Retrieved from [Link]
-
ScienceDirect. (2015, September 15). Photocatalytic degradation of methylene blue and methyl orange in a Zn(II)-based Metal–Organic Framework. Retrieved from [Link]
-
PubMed. (n.d.). Development Studies on Determination of Preservatives Decomposition Products. Retrieved from [Link]
-
CORE. (n.d.). 12 Understanding the Enzymatic Degradation of Biodegradable Polymers and Strategies to Control Their Degradation Rate.
-
ResearchGate. (n.d.). The acid-catalyzed hydrolysis of phosphinates. III. The mechanism of hydrolysis of methyl and benzyl dialkylphosphinates.
-
ResearchGate. (2017, March 31). Degradation Pathway. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Hydrolysis and saponification of methyl benzoates. Green Chemistry.
-
PubMed. (n.d.). Photodegradation of Bensulfuron-Methyl on Soil Surface. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal stability and degradation of selected poly(alkyl methacrylates) used in the polymer industry.
-
SpringerLink. (2014, December 4). Thermal stability and degradation of selected poly (alkyl methacrylates) used in the polymer industry. Retrieved from [Link]
Sources
- 1. Development studies on determination of preservatives decomposition products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. polychemistry.com [polychemistry.com]
- 6. Photodegradation of bensulfuron-methyl on soil surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biopharminternational.com [biopharminternational.com]
- 8. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Temperature for Methyl 2-(benzylamino)acetate Synthesis
Welcome to the technical support guide for the synthesis of Methyl 2-(benzylamino)acetate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions, with a specific focus on temperature control. Here, we address common challenges, offer detailed troubleshooting protocols, and explain the chemical principles behind successful synthesis.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis of this compound.
Q1: What are the primary synthetic routes for this compound?
There are two predominant methods for synthesizing this compound:
-
Nucleophilic Substitution (N-Alkylation): This is a direct and common approach involving the reaction of an amine with an alkyl halide. For this specific synthesis, it typically involves reacting benzylamine with a glycine methyl ester derivative, such as methyl 2-bromoacetate or methyl 2-chloroacetate. The nitrogen atom of benzylamine acts as a nucleophile, displacing the halide to form the C-N bond.[1]
-
Reductive Amination: This two-step, one-pot process involves the reaction of an amine (methyl glycinate) with a carbonyl compound (benzaldehyde) to form an intermediate imine (or iminium ion), which is then reduced in situ to the target secondary amine.[2][3] This method is highly versatile and avoids the issue of over-alkylation common in nucleophilic substitution.[3]
Q2: How critical is temperature control in these syntheses?
Temperature is a paramount parameter that directly influences reaction rate, yield, and purity.
-
In Nucleophilic Substitution , temperature control is a balancing act. Insufficient heat can lead to a sluggish or incomplete reaction. Conversely, excessive heat can promote the formation of the major byproduct, the dialkylated tertiary amine Methyl 2-(dibenzylamino)acetate, and other side products.[4]
-
In Reductive Amination , the temperature must be managed to control the two distinct stages. The initial imine formation is often favored by moderate heat or simply mixing at room temperature. However, the subsequent reduction step is often exothermic and may require cooling to prevent over-reduction or decomposition of the reducing agent. The choice of reducing agent (e.g., NaBH₄, NaBH₃CN) also dictates the optimal temperature range.[3][5]
Q3: What is the most common side reaction and how can it be minimized?
The most prevalent side reaction, particularly in the N-alkylation route, is dialkylation . This occurs when the desired product, this compound (a secondary amine), acts as a nucleophile and reacts with another molecule of methyl 2-bromoacetate to form a tertiary amine.
Strategies to Minimize Dialkylation:
-
Stoichiometry Control: Use a molar excess of the starting amine (benzylamine). By ensuring benzylamine is in excess, the statistical probability of the bromoacetate encountering the primary amine over the secondary amine product is increased.
-
Temperature Management: Running the reaction at a lower temperature slows down the rate of the second alkylation more significantly than the first, improving selectivity.
-
Slow Addition: Adding the alkylating agent (methyl 2-bromoacetate) slowly to the reaction mixture keeps its instantaneous concentration low, further disfavoring the second alkylation.
Q4: How should I monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most effective and common method for monitoring the reaction. A suitable eluent system (e.g., a mixture of ethyl acetate and hexanes) should be developed to clearly separate the starting materials, the desired product, and any significant byproducts. By spotting the reaction mixture alongside the starting materials over time, you can observe the consumption of reactants and the formation of the product. The reaction is considered complete when the limiting reagent spot is no longer visible.[6]
Section 2: Troubleshooting Guide
This guide provides solutions to specific issues that may arise during the synthesis.
Problem 1: Low or No Product Yield
Symptom: TLC analysis after several hours shows predominantly unreacted starting materials with little to no product formation.
| Possible Cause | Underlying Rationale & Solution |
| Sub-optimal Temperature | Rationale: Chemical reactions have an activation energy barrier. If the temperature is too low, reactant molecules lack the kinetic energy to overcome this barrier, resulting in a very slow or stalled reaction. Solution: Gradually increase the reaction temperature in 5-10°C increments, monitoring the progress by TLC at each new temperature. For N-alkylation of benzylamine, temperatures may range from room temperature to a gentle reflux, depending on the solvent.[7] For reductive amination, ensure the initial imine formation step has sufficient time before cooling for the reduction. |
| Reagent Quality | Rationale: Reagents can degrade over time. Benzylamine can oxidize, benzaldehyde can oxidize to benzoic acid, and haloacetates can hydrolyze. Reducing agents like sodium borohydride are sensitive to moisture. Solution: Use freshly opened or purified reagents. The purity of starting materials like benzyl cyanide can significantly impact yield.[8] Ensure anhydrous conditions are maintained, especially when using moisture-sensitive reagents. |
| Ineffective Mixing | Rationale: If the reaction is heterogeneous (e.g., a solid base in a liquid), poor stirring can lead to localized reactions and prevent the bulk of the reactants from interacting. Solution: Ensure vigorous and efficient stirring throughout the reaction. Use an appropriately sized stir bar and flask for the reaction volume. |
Problem 2: Significant Byproduct Formation
Symptom: TLC shows the formation of multiple new spots, leading to a complex mixture and difficult purification.
| Possible Cause | Underlying Rationale & Solution |
| Dialkylation (N-Alkylation Route) | Rationale: The secondary amine product is often a stronger nucleophile than the primary amine starting material and can compete for the alkylating agent, especially at higher concentrations and temperatures. Solution: As detailed in the FAQ, use an excess of benzylamine (2-3 equivalents) and add the methyl 2-bromoacetate dropwise at a controlled temperature (e.g., 0°C to room temperature). |
| Ester Hydrolysis | Rationale: The methyl ester is susceptible to hydrolysis under either strongly acidic or basic conditions, especially in the presence of water, converting it to the corresponding carboxylic acid. This is a common issue during aqueous workup. Solution: During workup, use a mild base like sodium bicarbonate for neutralization instead of strong bases like sodium hydroxide.[6] Minimize contact time with aqueous layers and ensure the organic layer is thoroughly dried before solvent evaporation. |
| Self-Condensation | Rationale: Under certain conditions, especially at high temperatures, starting materials like acetoacetates can undergo self-condensation reactions, leading to impurities.[4] Solution: Maintain the recommended reaction temperature and avoid overheating. |
Troubleshooting Workflow: Impurity Management
The following diagram outlines a logical workflow for diagnosing and resolving common impurity issues.
Caption: Troubleshooting workflow for impurity identification.
Section 3: Experimental Protocols & Data
The following are detailed, self-validating protocols for the primary synthetic routes.
Protocol 1: Synthesis via Nucleophilic Substitution
This protocol describes the reaction between benzylamine and methyl 2-bromoacetate. The key is controlling the stoichiometry and temperature to favor mono-alkylation.
Step-by-Step Methodology:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add benzylamine (2.0 equivalents) and a suitable solvent (e.g., acetonitrile or THF).
-
Cooling: Cool the flask in an ice-water bath to 0-5°C. Efficient cooling is crucial to dissipate heat and control the reaction rate.
-
Reagent Addition: Dissolve methyl 2-bromoacetate (1.0 equivalent) in the same solvent and add it to the dropping funnel. Add the bromoacetate solution dropwise to the stirred benzylamine solution over 30-60 minutes, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitoring: Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the methyl 2-bromoacetate spot has disappeared.
-
Workup: Quench the reaction with water. Extract the aqueous layer with an organic solvent like ethyl acetate. Wash the combined organic layers with a dilute acid (e.g., 1M HCl) to remove excess benzylamine, followed by a saturated sodium bicarbonate solution to remove any acidic impurities, and finally with brine.[8]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: Synthesis via Reductive Amination
This protocol uses benzaldehyde and methyl glycinate hydrochloride with sodium cyanoborohydride (NaBH₃CN), a reducing agent selective for imines over carbonyls.[3]
Step-by-Step Methodology:
-
Setup: To a round-bottom flask, add methyl glycinate hydrochloride (1.0 equivalent), benzaldehyde (1.0-1.1 equivalents), and a solvent like methanol.
-
pH Adjustment: Add a mild base (e.g., triethylamine) to neutralize the hydrochloride salt and facilitate imine formation.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine. The formation can be monitored by the disappearance of the aldehyde.
-
Reduction: In a separate flask, dissolve sodium cyanoborohydride (NaBH₃CN) (1.2 equivalents) in methanol. Slowly add this solution to the reaction mixture. Caution: NaBH₃CN is toxic and should be handled in a fume hood.
-
Reaction: Stir the reaction at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC for the disappearance of the imine intermediate and the formation of the product.
-
Workup: Carefully quench the reaction by adding dilute acetic acid to decompose any remaining reducing agent. Remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer, concentrate, and purify by column chromatography.
Data Summary: Temperature & Reaction Parameters
The table below summarizes typical quantitative data for optimizing the synthesis.
| Parameter | Nucleophilic Substitution | Reductive Amination | Source(s) |
| Optimal Temperature | 0°C (addition), then 20-25°C (reaction) | 20-25°C | [5][9] |
| Potential Temp. Range | 0°C to 84°C (reflux in ACN) | -10°C to 30°C | [10][11] |
| Effect of High Temp. | Increased dialkylation, lower yield | Decomposition of reducing agent | [4] |
| Effect of Low Temp. | Very slow or incomplete reaction | Slow imine formation | |
| Typical Reaction Time | 12-24 hours | 12-24 hours | [9][10] |
| Typical Yield | 60-80% | 70-95% | [10][12] |
Section 4: Visualizations of Mechanisms
Reaction Mechanism: Nucleophilic Substitution
This diagram illustrates the Sₙ2 pathway for the N-alkylation of benzylamine.
Caption: Mechanism of N-alkylation and the dialkylation side reaction.
Reaction Mechanism: Reductive Amination
This diagram shows the two-stage process of imine formation followed by reduction.
Caption: General mechanism for Reductive Amination.
Section 5: References
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Google Patents. (n.d.). EP0245680A2 - A process for the preparation of 2-(N-benzyl-N-methylamino)-ethyl-methyl-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridine dicarboxylate hydrochloride. Retrieved from
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Google Patents. (n.d.). WO2006003671A1 - A process for resolution of methylamino(2-chlorophenyl)acetate. Retrieved from
-
Organic Reactions. (n.d.). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
Supporting Information. (n.d.). Retrieved from [Link]
-
ChemSpider Synthetic Pages. (2021). A telescoped, selective, mono N-methylation of Boc-DAB-OH via reductive amination using picoline-borane. Retrieved from [Link]
-
Nottingham ePrints. (n.d.). A Reductive Amination Using Methyl Esters as Nominal Electrophiles. Retrieved from [Link]
-
Google Patents. (n.d.). US4769465A - Process for the preparation of 2-(N-benzyl-N-methylamino)-ethyl methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate and its hydrochloride salt. Retrieved from
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ACS Publications. (2023). Enantioselective Alkylation of Glycine Imines Using a Cinchona-Functionalized Crown Ether-Strapped Calixarene Phase-Transfer Catalyst. The Journal of Organic Chemistry. Retrieved from [Link]
-
Patent 0487285. (1992). Purification process for methyl acetate. Retrieved from
-
Hive Methods Discourse. (n.d.). reductive amination w/ n-methyl benzylamine- help!. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]
-
ResearchGate. (2025). Biosynthesis of benzyl acetate: Optimization of experimental conditions, kinetic modelling and application of alternative methods for parameters determination. Retrieved from [Link]
-
MDPI. (2023). Syntheses and Solid-State Characterizations of N-Alkylated Glycine Derivatives. Retrieved from [Link]
-
Monash University. (n.d.). Synthesis of N-Alkyl Amino Acids. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]
-
NIH. (2017). Direct N-alkylation of unprotected amino acids with alcohols. PMC. Retrieved from [Link]
-
ISCRE.org. (n.d.). synthesis and isolation of methyl acetate through heterogeneous catalysis with liquid/liquid-extraction. Retrieved from [Link]
-
CHIMIA. (n.d.). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. Retrieved from [Link]
Sources
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- 2. organicreactions.org [organicreactions.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reductive amination w/ n-methyl benzylamine- help! , Hive Methods Discourse [chemistry.mdma.ch]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. EP0245680A2 - A process for the preparation of 2-(N-benzyl-N-methylamino)-ethyl-methyl-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridine dicarboxylate hydrochloride - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. WO2006003671A1 - A process for resolution of methylamino(2-chlorophenyl)acetate - Google Patents [patents.google.com]
- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Technical Support Center: Solvent Effects on Methyl 2-(benzylamino)acetate Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the synthesis of Methyl 2-(benzylamino)acetate, with a specific focus on how solvent choice critically impacts the reaction rate and overall success of the synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction to form this compound is extremely slow. What is the most likely cause related to my solvent choice?
A1: The most probable cause is the use of a polar protic solvent.
The synthesis of this compound from benzylamine and a methyl haloacetate (e.g., methyl bromoacetate) is a classic bimolecular nucleophilic substitution (SN2) reaction. In this mechanism, the nucleophilic nitrogen of benzylamine directly attacks the electrophilic carbon of the methyl haloacetate.
The efficiency of this attack is profoundly influenced by the solvent.
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents possess acidic protons (O-H or N-H bonds) and will form strong hydrogen bonds with the lone pair of electrons on the benzylamine nucleophile. This creates a "solvent cage" around the nucleophile, stabilizing it and increasing the energy required for it to attack the electrophile.[1][2] This solvation effect severely hinders the nucleophile's reactivity, dramatically slowing down the SN2 reaction.[3]
-
Polar Aprotic Solvents (e.g., Acetonitrile, DMF, DMSO, Acetone): These solvents are polar enough to dissolve the reactants but lack acidic protons.[1] They solvate the counter-ion (the cation) but leave the nucleophile relatively "naked" and highly reactive.[1][3] This lack of hydrogen bonding with the nucleophile is the primary reason why SN2 reactions are significantly faster in polar aprotic solvents.[2]
Troubleshooting Workflow: Slow Reaction Rate
Caption: Troubleshooting logic for a slow reaction rate.
Q2: I'm observing low yields and significant byproduct formation. Could my solvent be the culprit?
A2: Yes, absolutely. Apart from slowing the reaction, an inappropriate solvent can promote side reactions.
-
Ester Hydrolysis: Methyl bromoacetate is an ester and is susceptible to hydrolysis, especially under basic conditions. If you are using a base (like K₂CO₃ or Et₃N) to scavenge the HBr byproduct and your solvent is protic (like ethanol) or contains water, you can get significant hydrolysis of your electrophile into bromoacetic acid.[4] This consumes your starting material and complicates purification.
-
Solution: Use anhydrous polar aprotic solvents and ensure all reagents and glassware are dry.
-
-
Poor Solubility: Non-polar solvents like hexane or toluene are generally poor choices. While they are aprotic, they often fail to adequately dissolve the amine and, more importantly, the base or the resulting ammonium salt, leading to a heterogeneous mixture with poor reaction kinetics.[2][5]
-
Over-alkylation: While not strictly a solvent issue, the choice of solvent can exacerbate the problem. The product, this compound, is a secondary amine and can be more nucleophilic than the starting benzylamine. It can react with another molecule of methyl bromoacetate to form the tertiary amine, Methyl 2-(dibenzylamino)acetate. A solvent that strongly promotes the SN2 reaction can increase the rate of this second alkylation if stoichiometry is not carefully controlled.
-
Solution: Use benzylamine in a slight excess (e.g., 1.1 to 1.2 equivalents) relative to the methyl bromoacetate to ensure the electrophile is consumed before significant dialkylation occurs.
-
Q3: Which solvents are recommended for this reaction, and what is the expected impact on the reaction rate?
A3: Polar aprotic solvents are strongly recommended. Acetonitrile (MeCN) is an excellent starting point as it is effective and relatively easy to remove during workup. Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are also highly effective but have higher boiling points.[2]
The following table provides a comparative overview of solvent effects on a representative SN2 reaction, which serves as a well-documented model for the alkylation of amines.[6]
| Solvent Class | Example Solvents | Relative Rate (krel) | Rationale |
| Polar Aprotic | Acetonitrile (MeCN) | ~500 | Solvates cations well but leaves the amine nucleophile "naked" and highly reactive, leading to a massive rate acceleration.[1][3] |
| DMF | ~2800 | Excellent at solvating cations, providing a very high reaction rate. High boiling point can be a drawback.[2] | |
| Polar Protic | Methanol (MeOH) | 1 | Baseline. The amine nucleophile is heavily solvated via hydrogen bonding, creating a "solvent cage" that significantly hinders its ability to attack the electrophile, resulting in a very slow rate.[1] |
| Ethanol (EtOH) | ~0.5 | Similar to methanol, strong hydrogen bonding slows the reaction. | |
| Non-Polar | Toluene | <0.1 | Reactants, particularly any salts formed, have very poor solubility, preventing the reaction from proceeding efficiently.[2][5] |
| Hexane | <0.1 | Extremely poor solubility for the reactants leads to negligible reaction rates. |
Note: Relative rates are illustrative and based on comparable SN2 reactions. The trend is directly applicable to the synthesis of this compound.
Experimental Protocols & Methodologies
Protocol 1: Recommended Synthesis in a Polar Aprotic Solvent (Acetonitrile)
This protocol outlines a general procedure for the N-alkylation of benzylamine with methyl bromoacetate, optimized for rate and yield by using an appropriate solvent system.
Materials:
-
Benzylamine (1.0 eq)
-
Methyl bromoacetate (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Acetonitrile (MeCN), anhydrous
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add anhydrous potassium carbonate. Place the flask under an inert atmosphere (Nitrogen or Argon).
-
Reagent Addition: Add anhydrous acetonitrile via syringe. To this suspension, add benzylamine. Stir the mixture for 10 minutes at room temperature.
-
Initiation: Add methyl bromoacetate dropwise to the stirred suspension at room temperature.[4]
-
Reaction: Heat the reaction mixture to a gentle reflux (approx. 80-82°C for MeCN) and monitor its progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed (typically 2-4 hours), cool the reaction to room temperature. Filter the mixture to remove the inorganic solids (K₂CO₃ and KBr).
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The residue can be purified by column chromatography on silica gel to yield pure this compound.
Visualization of the SN2 Mechanism
Caption: The concerted SN2 mechanism for the synthesis.
Visualization of Solvent Caging Effect
Caption: How protic solvents hinder nucleophilicity.
References
-
Characteristics of the SN2 Reaction. Fiveable. [Link]
-
The effect of reaction solvent on the SN2 reaction. (2020). YouTube. [Link]
-
Sn1 vs Sn2: Solvent effects. Khan Academy. [Link]
-
SN1 vs SN2. KPU Pressbooks. [Link]
-
What effect does the polarity of a solvent have on an Sn2 Reaction? (2017). Reddit. [Link]
-
Investigating Tertiary Amine Alkylation/Benzylation Kinetics. Magritek. [Link]
-
Organic Syntheses Procedure. Organic Syntheses. [Link]
- A process for the preparation of 2-(N-benzyl-N-methylamino)-ethyl-methyl-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridine dicarboxylate hydrochloride.
Sources
Technical Support Center: Catalyst Selection and Troubleshooting for the Synthesis of Methyl 2-(benzylamino)acetate
Welcome to our dedicated technical support center for the synthesis of Methyl 2-(benzylamino)acetate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth insights, troubleshooting advice, and detailed protocols to ensure successful and efficient synthesis. We will explore the critical aspects of catalyst selection and reaction optimization, moving beyond simple procedural steps to explain the underlying chemical principles.
Synthetic Strategies and Catalyst Selection
The synthesis of this compound can be approached through several reliable methods. The choice of strategy often depends on the availability of starting materials, scale of the reaction, and desired purity profile. Here, we discuss the two most common and effective routes.
Route 1: Nucleophilic Substitution (N-Alkylation)
This is a classical and straightforward approach involving the reaction of a methyl glycinate salt with a benzyl halide (e.g., benzyl bromide). The success of this reaction is highly dependent on the choice of base and solvent.
-
Reaction Scheme:
-
Methyl glycinate hydrochloride + Benzyl bromide --(Base)--> this compound
-
-
Catalyst/Base Selection: While not a catalytic reaction in the traditional sense, the base is a critical reagent that drives the reaction forward by neutralizing the generated acid.
-
Inorganic Bases: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are commonly used in polar aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF).[1][2] Cs₂CO₃ is often more effective due to its higher solubility and the "cesium effect," which can enhance the nucleophilicity of the amine.
-
Organic Bases: Non-nucleophilic organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be employed, particularly in solvents like tetrahydrofuran (THF) or dichloromethane (DCM).[3]
-
Route 2: Reductive Amination
Reductive amination is an excellent alternative that often provides higher selectivity and avoids the issue of over-alkylation common in direct N-alkylation.[4] This method involves the reaction of benzylamine with a methyl glyoxylate equivalent, followed by in-situ reduction of the resulting imine.
-
Reaction Scheme:
-
Benzylamine + Methyl glyoxylate --(Reducing Agent)--> this compound
-
-
Catalyst/Reducing Agent Selection:
-
Borohydride Reagents: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred reducing agents as they are mild enough to selectively reduce the imine in the presence of the carbonyl group.[4] NaBH(OAc)₃ is often favored due to its lower toxicity compared to cyanide-containing reagents.
-
Catalytic Hydrogenation: For larger scale operations, catalytic hydrogenation over a palladium on carbon (Pd/C) catalyst is a viable, atom-economical option.[5]
-
Comparison of Synthetic Routes
| Feature | Nucleophilic Substitution (N-Alkylation) | Reductive Amination |
| Starting Materials | Methyl glycinate, Benzyl halide | Benzylamine, Methyl glyoxylate |
| Key Reagents | Base (e.g., K₂CO₃, DIPEA) | Reducing Agent (e.g., NaBH(OAc)₃) |
| Common Byproducts | Dibenzylated product, Quaternary ammonium salts | Over-reduced products (minor) |
| Advantages | Simple setup, readily available reagents | High selectivity for mono-alkylation, milder conditions |
| Disadvantages | Prone to over-alkylation[6][7] | Requires careful control of pH, potential for catalyst poisoning |
Troubleshooting Guide and FAQs
This section addresses common issues encountered during the synthesis of this compound.
Q1: I am observing very low or no yield of the desired product. What are the likely causes and solutions?
Potential Causes & Solutions:
-
Low Reactivity of Alkylating Agent (N-Alkylation):
-
Solution: If using benzyl chloride, consider switching to the more reactive benzyl bromide. The reactivity order is generally Iodide > Bromide > Chloride.[8] Adding a catalytic amount of potassium iodide (KI) can facilitate an in-situ Finkelstein reaction, converting a less reactive alkyl chloride or bromide to the more reactive iodide.[2]
-
-
Inappropriate Base or Insufficient Amount (N-Alkylation):
-
Solution: Ensure at least two equivalents of base are used if starting with methyl glycinate hydrochloride to both neutralize the salt and the HBr formed during the reaction.[3] For poor solubility of inorganic bases like K₂CO₃, consider switching to a more soluble base like Cs₂CO₃ or using a solvent in which the base has better solubility, such as DMF.[2]
-
-
Poor Imine Formation (Reductive Amination):
-
Solution: Imine formation is often the rate-limiting step and is pH-dependent. The optimal pH is typically between 4 and 6. The reaction can be accelerated by adding a mild acid catalyst, such as acetic acid. The removal of water using molecular sieves can also drive the equilibrium towards imine formation.
-
-
Inactive Reducing Agent or Catalyst:
-
Solution: Ensure your reducing agent (e.g., NaBH(OAc)₃) is fresh and has been stored under anhydrous conditions. For catalytic hydrogenation, ensure the Pd/C catalyst has not been poisoned by impurities in the starting materials or solvent.
-
Caption: Troubleshooting Decision Tree for Low Yield.
Q2: My reaction produces a significant amount of the dibenzylated product. How can I improve selectivity for mono-alkylation?
Potential Causes & Solutions:
-
High Reactivity of the Mono-alkylated Product: The product, this compound, can be more nucleophilic than the starting methyl glycinate, leading to a second alkylation.[9]
-
Solution 1: Control Stoichiometry: Use a slight excess of the amine starting material relative to the benzyl halide. Avoid a large excess of the alkylating agent.
-
Solution 2: Slow Addition: Add the benzyl bromide dropwise to the reaction mixture over a prolonged period. This maintains a low concentration of the alkylating agent, favoring reaction with the more abundant primary amine.[10]
-
Solution 3: Switch to Reductive Amination: This is the most effective way to avoid over-alkylation, as the reaction mechanism inherently favors the formation of the secondary amine.[4]
-
Q3: How can I effectively purify my product from unreacted starting materials and byproducts?
Potential Causes & Solutions:
-
Similar Polarity of Components: The starting materials, product, and byproducts may have similar polarities, making chromatographic separation difficult.
-
Solution 1: Acid-Base Extraction: The product is a secondary amine and can be separated from non-basic impurities. During workup, wash the organic layer with a dilute aqueous acid (e.g., 1M HCl) to extract the amine product into the aqueous phase. The organic layer containing non-basic impurities can be discarded. Then, basify the aqueous layer (e.g., with NaHCO₃ or NaOH) to a pH > 9 and extract the purified product back into an organic solvent like ethyl acetate or dichloromethane.
-
Solution 2: Distillation: If the product and impurities have sufficiently different boiling points, distillation under reduced pressure can be an effective purification method.[9][11]
-
Solution 3: Crystallization: The hydrochloride or another salt of the product can sometimes be selectively crystallized from a suitable solvent system.
-
Experimental Protocols
Protocol 1: N-Alkylation of Methyl Glycinate Hydrochloride
This protocol details the synthesis using potassium carbonate as the base.
Materials:
-
Methyl glycinate hydrochloride (1.0 eq)
-
Benzyl bromide (1.05 eq)
-
Anhydrous potassium carbonate (K₂CO₃) (2.5 eq)
-
Anhydrous acetonitrile (ACN) or Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl glycinate hydrochloride, potassium carbonate, and acetonitrile (or DMF).
-
Stir the suspension vigorously at room temperature for 15 minutes.
-
Slowly add benzyl bromide to the mixture via a syringe.
-
Heat the reaction mixture to 60-80°C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Rinse the filter cake with a small amount of ethyl acetate.
-
Combine the filtrate and washings and concentrate under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate and wash with water, then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel or by vacuum distillation.
Caption: N-Alkylation Experimental Workflow.
Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride
This protocol provides a selective method for the synthesis.
Materials:
-
Benzylamine (1.0 eq)
-
Methyl 2-oxoacetate (Methyl glyoxylate) solution (1.0 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount, optional)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Argon), add benzylamine and the chosen solvent (DCM or DCE).
-
Cool the solution to 0°C in an ice bath.
-
Add the methyl glyoxylate solution dropwise, maintaining the temperature at 0°C.
-
If desired, add a catalytic amount of acetic acid (e.g., 0.1 eq).
-
Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours to facilitate imine formation.
-
In a separate flask, suspend sodium triacetoxyborohydride in the solvent.
-
Slowly add the suspension of the reducing agent to the reaction mixture in portions, monitoring for any gas evolution.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, carefully quench by the slow addition of saturated NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with the solvent.
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
-
Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry - PMC. (n.d.). PubMed Central. [Link]
-
Direct Catalytic N-Alkylation of α-Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. (2021). PubMed. [Link]
-
Reaction scheme of mono N‐alkylation of amino acid esters: desired... (n.d.). ResearchGate. [Link]
-
Scheme 8. N-Alkylation with two different alcohols, and monomethylation... (n.d.). ResearchGate. [Link]
-
24.6 Synthesis of Amines. (n.d.). OpenStax. [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
-
Alkylation of Amines, Part 1: with Alkyl Halides. (2020). YouTube. [Link]
-
preparation of amines. (n.d.). Chemguide. [Link]
-
Amination. (n.d.). Fisher Scientific. [Link]
-
Difficulties with N-Alkylations using alkyl bromides. (2021). Reddit. [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
-
N alkylation at sp3 Carbon Reagent Guide. (n.d.). American Chemical Society. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025). YouTube. [Link]
-
20.6: Reactions of Amines. (2020). Chemistry LibreTexts. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (n.d.). ChemRxiv. [Link]
-
Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. (n.d.). Organic Reactions. [Link]
-
Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
-
A Reductive Amination Using Methyl Esters as Nominal Electrophiles. (n.d.). Nottingham ePrints. [Link]
-
N-alkylation of glycine. (2022). Reddit. [Link]
-
Glycine Esters via Palladium-Catalyzed Allylic Alkylation and Studies toward the Total Synthesis of Callipeltin A and C. (2022). CORE. [Link]
-
Enantioselective Alkylation of N‐(Diphenylmethylene)glycinate tert‐Butyl Ester: Synthesis of (R)‐2‐(Benzhydrylidenamino). (2025). ResearchGate. [Link]
-
(PDF) Acidities of glycine Schiff bases and alkylation of their conjugate bases. (2025). ResearchGate. [Link]
-
Organic & Biomolecular Chemistry. (n.d.). RSC Publishing. [Link]
- Purification process for methyl acetate. (1992).
-
reductive amination w/ n-methyl benzylamine- help!. (n.d.). The Hive. [Link]
-
Types of catalysts for synthesizing benzyl acetate. (n.d.). ResearchGate. [Link]
-
Alkylation and Michael additions of glycine ethyl ester. Use in .alpha.-amino acid synthesis and as acyl carbanion equivalent. (n.d.). ACS Publications. [Link]
-
N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. (2023). PMC. [Link]
-
Direct N-alkylation of unprotected amino acids with alcohols. (2017). PMC. [Link]
-
Benzyl bromide – Knowledge and References. (n.d.). Taylor & Francis. [Link]
-
Catalysis for the synthesis of methacrylic acid and methyl methacrylate. (2018). RSC Publishing. [Link]
-
CATALYSIS ENABLED SYNTHESIS OF TRICYCLIC-PGDM METHYL ESTER AND DESIGN OF POTENT PRMT5:MEP50 INHIBITORS. (n.d.). Purdue University Graduate School. [Link]
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- 5. reductive amination w/ n-methyl benzylamine- help! , Hive Methods Discourse [chemistry.mdma.ch]
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- 11. Organic Syntheses Procedure [orgsyn.org]
How to remove unreacted starting materials from "Methyl 2-(benzylamino)acetate"
Welcome to the technical support center for the purification of Methyl 2-(benzylamino)acetate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the post-synthesis workup of this compound. As Senior Application Scientists, we provide not just protocols, but the rationale behind them to empower you to adapt and optimize your purification strategies.
Frequently Asked Questions (FAQs)
Q1: What are the typical unreacted starting materials and byproducts I need to remove from my crude this compound?
A: The synthesis of this compound commonly involves the N-alkylation of benzylamine with a methyl haloacetate, typically methyl 2-bromoacetate or methyl 2-chloroacetate. Consequently, the primary impurities in your crude product mixture are:
-
Unreacted Benzylamine: A primary amine that is often used in excess to drive the reaction to completion.
-
Unreacted Methyl 2-bromoacetate (or chloroacetate): A reactive and toxic alkylating agent.[1]
-
Dialkylation Byproduct (Methyl 2-(dibenzylamino)acetate): Formed when the product, a secondary amine, is further alkylated by the methyl haloacetate. This results in a tertiary amine.
-
Hydrolysis Products: If moisture is present, either starting material or the product ester can hydrolyze to the corresponding carboxylic acid.
Q2: I tried a simple acid wash to remove the basic benzylamine, but I lost most of my product. Why did this happen?
A: This is a common and logical first thought, but it's a critical pitfall. Both the starting material, benzylamine (a primary amine), and your desired product, this compound (a secondary amine), are basic. When you wash your organic layer with an aqueous acid solution (e.g., 1M HCl), both compounds are protonated to form their respective ammonium salts.[2] These salts are highly water-soluble and will be extracted from the organic layer into the aqueous wash, leading to significant or total loss of your product.[3]
Expert Insight: An acid wash is an effective technique for separating amines from non-basic impurities, but not for separating two different basic amines from each other.
Q3: What is the most effective method for removing a large excess of unreacted benzylamine?
A: For removing significant quantities of benzylamine, vacuum distillation is often the most efficient method. The separation is based on the difference in boiling points between the components. Benzylamine has a considerably lower boiling point than this compound, allowing it to be distilled off, leaving the purer product behind.
| Compound | Boiling Point (Atmospheric) | Boiling Point (Reduced Pressure) |
| Benzylamine | ~185 °C[2][4] | - |
| Methyl 2-bromoacetate | ~154 °C[1][5] | 51-52 °C / 15 mmHg[6] |
| This compound | ~260 °C (estimated)[7] | 143-144 °C / 6.8 Torr[8] |
As shown in the table, the significant difference in boiling points makes vacuum distillation a highly effective primary purification step.
Q4: I'm attempting flash column chromatography, but my product is streaking badly on the column. How can I fix this?
A: This is a classic problem when purifying amines on standard silica gel. Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. Basic compounds like your secondary amine product interact strongly with these acidic sites via acid-base interactions.[9] This strong, sometimes irreversible, binding causes significant tailing or "streaking" of the compound down the column, leading to poor separation and low recovery.
Troubleshooting Protocol:
-
Mobile Phase Modification: The most common solution is to add a small amount of a competitive base to your eluent system (e.g., hexane/ethyl acetate). Add 0.5-1% triethylamine (TEA) or ammonia in methanol to the mobile phase. The TEA will preferentially interact with the acidic sites on the silica, effectively masking them and allowing your product to elute symmetrically.[9]
-
Use Deactivated Silica: Alternatively, use a commercially available deactivated or amine-functionalized silica gel, which is specifically designed for the purification of basic compounds.[9]
Troubleshooting and Purification Protocols
Guide 1: Purification by Vacuum Distillation
This protocol is ideal for a first-pass purification to remove lower-boiling starting materials like benzylamine and methyl 2-bromoacetate.
Experimental Protocol:
-
Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease. Use a Kugelrohr apparatus for smaller scales if available.
-
Charge the Flask: Transfer the crude reaction mixture to the distillation flask. Add a magnetic stir bar or boiling chips to ensure smooth boiling.
-
Apply Vacuum: Slowly and carefully apply vacuum from a vacuum pump protected by a cold trap (liquid nitrogen or dry ice/acetone).
-
Heating: Gently heat the distillation flask using an oil bath.
-
Collect Fractions:
-
Fraction 1 (Fore-run): Collect any low-boiling solvents first.
-
Fraction 2 (Impurities): As the temperature rises, collect the unreacted methyl 2-bromoacetate (BP: ~154°C at atm) and benzylamine (BP: ~185°C at atm).[1][2] Their boiling points will be significantly lower under vacuum.
-
Fraction 3 (Product): After the lower-boiling impurities have been removed, increase the temperature to distill your product, this compound (BP: 143-144°C at 6.8 Torr).[8]
-
-
Shutdown: Once the product is collected, remove the heat source and allow the system to cool completely before slowly re-introducing air.
Guide 2: Purification by Flash Column Chromatography
This method is excellent for removing the dialkylated byproduct and achieving high purity, especially after a preliminary distillation.
Experimental Protocol:
-
Prepare the Eluent: Prepare a solvent system of Hexane and Ethyl Acetate. Based on TLC analysis, a typical starting point is 20-30% Ethyl Acetate in Hexane. Crucially, add 0.5-1% triethylamine (TEA) to this mixture.
-
Pack the Column: Pack a glass column with silica gel using the prepared eluent (wet packing). Ensure the silica bed is compact and level.
-
Prepare the Sample: Dissolve the crude product (or the residue from distillation) in a minimal amount of dichloromethane or the eluent. For better resolution, you can pre-adsorb the sample onto a small amount of silica gel ("dry loading").
-
Load and Elute: Carefully load the sample onto the top of the silica bed. Add the eluent and apply positive pressure (flash chromatography) to run the column.
-
Collect and Analyze: Collect fractions and monitor the elution using Thin Layer Chromatography (TLC). The less polar dialkylation byproduct will elute first, followed by your desired product. Any highly polar impurities will remain on the column.
-
Combine and Concentrate: Combine the pure fractions containing your product and remove the solvent under reduced pressure using a rotary evaporator.
Visualization of Workflows
Sources
- 1. Methyl 2-bromoacetate - Wikipedia [en.wikipedia.org]
- 2. Benzylamine - Sciencemadness Wiki [sciencemadness.org]
- 3. Workup [chem.rochester.edu]
- 4. Benzylamine | 100-46-9 [chemicalbook.com]
- 5. Methyl 2 Bromoacetate - Bromide Powder, Calcium Bromide Powder Manufacturer, Supplier, India [yogiintermediates.com]
- 6. Methyl bromoacetate | 96-32-2 [chemicalbook.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. biosynce.com [biosynce.com]
- 9. biotage.com [biotage.com]
"Methyl 2-(benzylamino)acetate" stability issues and prevention
Welcome to the technical support center for Methyl 2-(benzylamino)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this versatile building block. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your experiments and the reliability of your results.
Introduction to the Stability of this compound
This compound is a valuable reagent in organic synthesis, prized for its dual functionality of a secondary amine and a methyl ester. However, these very functional groups are also the source of its potential instability. Understanding the degradation pathways is the first step toward prevention. The primary modes of degradation are hydrolysis of the ester and oxidation of the benzylamino group. This guide will address the common issues arising from these pathways and provide practical solutions.
Frequently Asked Questions (FAQs)
FAQ 1: My sample of this compound has developed a yellow or brownish tint. What is happening and is it still usable?
This discoloration is a common indicator of degradation, likely due to oxidation. The benzylamino group is susceptible to oxidation, which can lead to the formation of colored impurities.[1] The specific products can vary depending on the conditions, but may include N-oxides or products of oxidative cleavage of the carbon-nitrogen bond.[1]
Is it still usable?
The usability of the discolored reagent depends on the sensitivity of your reaction. For robust reactions where minor impurities will not significantly affect the outcome, it might still be usable after purification (e.g., column chromatography). However, for sensitive applications, such as in the final steps of a pharmaceutical synthesis, using a discolored reagent is not recommended as the impurities could lead to side reactions or difficulties in purification of the desired product. It is always best practice to use a pure, colorless sample.
Prevention:
-
Strict exclusion of air: Store the compound under an inert atmosphere (e.g., argon or nitrogen).[2]
-
Protection from light: Store in an amber vial to prevent photo-oxidation.
-
Low temperature storage: Keep the compound in a refrigerator or freezer as recommended on the safety data sheet.[3][4]
FAQ 2: I am seeing an unexpected acidic byproduct in my reaction mixture. Could this be from the degradation of this compound?
Yes, this is a strong possibility and is likely due to the hydrolysis of the methyl ester group. In the presence of water (even trace amounts in solvents), the ester can hydrolyze to form methanol and the corresponding carboxylic acid, 2-(benzylamino)acetic acid. This process is accelerated by both acidic and basic conditions.
Causality:
The carbonyl carbon of the ester is electrophilic and susceptible to nucleophilic attack by water. This leads to the formation of a tetrahedral intermediate which then collapses to yield the carboxylic acid and methanol.
Prevention:
-
Use of anhydrous solvents: Ensure all solvents are rigorously dried before use.[5]
-
Control of pH: If your reaction conditions are not pH-sensitive, maintaining a neutral pH can slow down hydrolysis.
-
Appropriate storage: Store the compound in a tightly sealed container in a dry environment to prevent moisture absorption.[3][6]
FAQ 3: My reaction yield is consistently lower than expected. Could the stability of this compound be the culprit?
Absolutely. If the starting material has degraded, the effective concentration of the active reagent is lower, leading to reduced yields. Both oxidation and hydrolysis will consume the starting material, resulting in less of the desired product being formed.
Troubleshooting Steps:
-
Assess the purity of your starting material: Before starting your reaction, check the appearance of your this compound. If it is discolored, consider purifying it or using a fresh batch. You can also run a quick purity check using techniques like TLC or NMR.
-
Optimize reaction conditions: If you suspect hydrolysis is an issue, ensure your reaction is run under strictly anhydrous conditions. If oxidation is a concern, consider degassing your solvents and running the reaction under an inert atmosphere.
-
Re-evaluate your work-up procedure: Some work-up procedures can introduce conditions that promote degradation. For example, prolonged exposure to acidic or basic aqueous solutions during extraction can cause hydrolysis.
Troubleshooting Guide
This section provides a more detailed, step-by-step approach to common problems encountered during the use of this compound.
Problem 1: Formation of an Insoluble Precipitate Upon Storage
-
Possible Cause: This could be due to the formation of the hydrochloride salt if the compound comes into contact with HCl vapors, or polymerization/oligomerization initiated by degradation products. The free base can also react with atmospheric carbon dioxide to form a carbamate salt.
-
Troubleshooting Protocol:
-
Characterize the precipitate: If possible, isolate and analyze the precipitate (e.g., by IR or NMR) to identify its nature.
-
Review storage conditions: Ensure the container is tightly sealed and stored away from acidic reagents.[3] Storing under an inert atmosphere is highly recommended.[2]
-
Purification: If the bulk of the material is still in solution, you may be able to salvage it by filtering off the precipitate and re-purifying the liquid.
-
Problem 2: Inconsistent Results Between Batches
-
Possible Cause: This often points to varying levels of degradation between different batches of the reagent. One batch may have been stored improperly or is older than another.
-
Troubleshooting Protocol:
-
Standardize your reagent handling: Implement a strict "first-in, first-out" policy for your chemical inventory.
-
Qualify new batches: Before using a new bottle of this compound for a critical reaction, perform a quality control check (e.g., NMR, GC-MS) to confirm its purity and compare it to previous batches.
-
Document storage history: Keep a log of when each bottle was opened and the storage conditions to track any potential for degradation over time.
-
Visualization of Degradation Pathways
To better understand the stability issues, the following diagrams illustrate the primary degradation pathways of this compound.
Caption: Major degradation pathways of this compound.
Experimental Protocols
Protocol 1: Recommended Storage and Handling
To minimize degradation and ensure the longevity of this compound, adhere to the following storage and handling protocol:
-
Upon Receipt: Inspect the container for any damage. The compound should be a colorless to pale yellow liquid.
-
Storage Environment: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[3][7] A refrigerator at 2-8 °C is recommended for long-term storage.
-
Inert Atmosphere: For optimal stability, store under an inert atmosphere such as argon or nitrogen.[2] This is particularly important after the container has been opened for the first time.
-
Dispensing: When dispensing the reagent, do so in a dry, inert atmosphere if possible (e.g., in a glove box). Use clean, dry syringes or cannulas.
-
Sealing: After dispensing, ensure the container is tightly sealed to prevent moisture and air from entering.[6] Using a sealant like parafilm around the cap can provide an extra barrier.
Protocol 2: Small-Scale Purification of Discolored this compound
If you have a small amount of discolored material and wish to purify it for a non-critical application, you can use flash column chromatography.
-
Stationary Phase: Silica gel.
-
Mobile Phase: A non-polar/polar solvent system such as hexane/ethyl acetate. The exact ratio should be determined by TLC analysis.
-
Procedure:
-
Dissolve the discolored compound in a minimum amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Load the solution onto a pre-packed silica gel column.
-
Elute the column with the chosen mobile phase, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
The purified product should be a colorless liquid. Confirm purity by an appropriate analytical method (e.g., NMR).
-
Data Summary
| Parameter | Recommended Condition | Rationale |
| Storage Temperature | 2-8 °C | Reduces the rate of degradation reactions.[4] |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation of the benzylamino group.[2] |
| Light Exposure | Store in amber vials/dark | Prevents photo-induced degradation. |
| Moisture | Exclude (use desiccants) | Prevents hydrolysis of the methyl ester.[7] |
| pH of Solutions | Neutral (if possible) | Acidic or basic conditions catalyze ester hydrolysis. |
Conclusion
The stability of this compound is crucial for obtaining reliable and reproducible results in your research. By understanding the primary degradation pathways of hydrolysis and oxidation and by implementing the proper storage and handling procedures outlined in this guide, you can significantly mitigate these stability issues. Always prioritize the use of pure, properly stored reagents for the best experimental outcomes.
References
Sources
Technical Support Center: A Guide to Improving the Purity of Methyl 2-(benzylamino)acetate
Welcome to the Technical Support Center for "Methyl 2-(benzylamino)acetate" (CAS 53386-64-4). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of this versatile synthetic intermediate.[1] As a key building block in the synthesis of more complex molecules, achieving high purity of this compound is critical for the success of subsequent reactions and the integrity of the final products.[2]
This document will address common challenges encountered during the purification process, offering solutions grounded in chemical principles and supported by established literature.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a crude sample of this compound?
A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. Common methods for synthesizing this compound include the N-alkylation of methyl glycinate with benzyl bromide or the reductive amination of a glyoxylate derivative with benzylamine.[1]
Potential impurities can be broadly categorized as:
-
Unreacted Starting Materials: Residual methyl glycinate, benzylamine, benzyl bromide, or glyoxylate derivatives.
-
Over-alkylation Products: N,N-dibenzylglycine methyl ester, which can be a significant byproduct if the reaction conditions are not carefully controlled.
-
Byproducts from Side Reactions: This can include products from the self-condensation of the aldehyde or ketone used in reductive amination, or elimination products.
-
Residual Solvents and Reagents: Solvents used in the reaction and workup (e.g., toluene, methanol, dichloromethane) and reagents like catalysts or bases.
Q2: What are the primary methods for purifying this compound?
A2: The two most effective and commonly used purification techniques for compounds like this compound are recrystallization and column chromatography . The choice between these methods depends on the nature and quantity of the impurities, as well as the scale of your synthesis.
-
Recrystallization is ideal for removing small amounts of impurities from a solid crude product that is already relatively pure. It is a cost-effective and scalable method.
-
Column Chromatography is a more powerful technique for separating the desired product from impurities with different polarities, especially when the impurities are present in significant quantities or have similar solubility profiles to the product.
Q3: How can I quickly assess the purity of my this compound sample?
A3: Thin-Layer Chromatography (TLC) is an indispensable tool for the rapid assessment of purity. A suitable mobile phase for TLC analysis is a mixture of a non-polar solvent like hexane or cyclohexane and a more polar solvent like ethyl acetate. A good starting point is a 7:3 to 8:2 (v/v) mixture of hexane:ethyl acetate. The product, being moderately polar, should exhibit an Rf value in the range of 0.3-0.5. Impurities can be visualized under a UV lamp (due to the benzyl group) or by staining with a potassium permanganate solution. Multiple spots indicate the presence of impurities.
For a more quantitative and detailed analysis, techniques like High-Performance Liquid Chromatography (HPLC) , Gas Chromatography-Mass Spectrometry (GC-MS) , and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds by leveraging differences in solubility.[3] The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures, while the impurities should either be insoluble at high temperatures or remain soluble at low temperatures.
Q4: My this compound won't crystallize upon cooling. What should I do?
A4: This is a common issue that can arise from several factors. Here's a systematic approach to troubleshoot this problem:
-
Too much solvent: You may have used an excessive amount of solvent to dissolve the crude product.
-
Solution: Gently heat the solution to evaporate some of the solvent until it becomes saturated or slightly cloudy. Then, allow it to cool slowly again.
-
-
Supersaturation: The solution may be supersaturated, and crystallization has not been initiated.
-
Solutions:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: Add a tiny crystal of pure this compound to the cooled solution to induce crystallization.
-
Extended Cooling: Allow the flask to stand in an ice bath for a longer period. Sometimes, crystallization is simply a slow process.
-
-
-
Inappropriate Solvent System: The chosen solvent may not be suitable for your compound.
-
Solution: Re-evaluate your solvent choice. You may need to screen a variety of solvents or consider a two-solvent recrystallization method.
-
Q5: I've observed an oil forming instead of crystals. How can I fix this?
A5: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is cooled too rapidly.
-
Solution 1: Reheat and Cool Slowly: Reheat the solution until the oil redissolves completely. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly. Insulating the flask can help.
-
Solution 2: Change Solvent System: Choose a solvent with a lower boiling point. Alternatively, if using a two-solvent system, you may have added too much of the anti-solvent too quickly. Try adding the anti-solvent more slowly while the solution is hot until the first sign of turbidity, then allow it to cool.
Protocol: Two-Solvent Recrystallization of this compound
While a specific single solvent for recrystallization of this compound is not prominently documented, a two-solvent system, a widely applicable technique, is highly effective.[4] Based on the purification of structurally similar compounds, a toluene/cyclohexane or ethyl acetate/hexane system is a promising starting point.
Solvent System Selection:
| Solvent 1 (Good Solvent) | Solvent 2 (Poor Solvent/Anti-solvent) | Rationale |
| Toluene | Cyclohexane | Toluene effectively dissolves the aromatic compound, while cyclohexane acts as an anti-solvent to induce crystallization. |
| Ethyl Acetate | Hexane/Heptane | A common and effective mixture for compounds of moderate polarity.[5] |
Step-by-Step Protocol (Toluene/Cyclohexane System):
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot toluene (approximately 60-70 °C).
-
Hot Filtration (Optional): If insoluble impurities are observed, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.
-
Induce Crystallization: While the toluene solution is still hot, slowly add cyclohexane dropwise until the solution becomes persistently cloudy. If it becomes too cloudy, add a few drops of hot toluene to redissolve the precipitate.
-
Cooling: Allow the solution to cool slowly to room temperature, undisturbed. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold cyclohexane to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Caption: Workflow for Recrystallization
Troubleshooting Guide: Column Chromatography
Column chromatography separates compounds based on their differential adsorption onto a stationary phase and elution with a mobile phase. For this compound, normal-phase chromatography using silica gel is a suitable approach.
Q6: My compound is not moving off the baseline of the column, even with a high concentration of polar solvent.
A6: This indicates that your compound is strongly adsorbed to the silica gel, which is common for amines due to the basic nature of the nitrogen atom interacting with the acidic silica surface.
-
Solution: Add a small percentage of a basic modifier to your mobile phase. Typically, 0.5-2% triethylamine (Et₃N) or ammonia in methanol is added to the more polar solvent of your mobile phase system. This will neutralize the acidic sites on the silica gel and reduce the strong interaction with your amine product, allowing it to elute properly.
Q7: My compound is eluting with impurities. How can I improve the separation?
A7: Poor separation can be due to an inappropriate mobile phase polarity or improper column packing.
-
Solution 1: Optimize the Mobile Phase: The key to good separation is to find a solvent system where the desired product has an Rf value of ~0.25-0.35 on TLC.
-
If the spots are too close together, try a shallower solvent gradient during elution. For example, instead of jumping from 10% to 20% ethyl acetate in hexane, increase the polarity in smaller increments (e.g., 10%, 12%, 14%, etc.).
-
-
Solution 2: Improve Column Packing: Ensure your column is packed uniformly without any air bubbles or cracks, as these can lead to poor separation.
-
Solution 3: Sample Loading: Load your sample onto the column in a concentrated band using a minimal amount of solvent. Dry-loading the sample adsorbed onto a small amount of silica gel is often the best practice.
Protocol: Flash Column Chromatography of this compound
Stationary Phase: Silica gel (230-400 mesh)
Mobile Phase: A gradient of ethyl acetate in hexane is a good starting point. The optimal gradient should be determined by TLC analysis first.
Step-by-Step Protocol:
-
TLC Analysis: Develop a TLC solvent system that gives your product an Rf of ~0.25-0.35. A good starting point is 10-20% ethyl acetate in hexane.
-
Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% hexane or 5% ethyl acetate in hexane).
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the packed column.
-
Elution: Begin eluting the column with the low-polarity mobile phase to remove non-polar impurities. Gradually increase the polarity of the mobile phase according to your TLC optimization (e.g., gradient from 5% to 30% ethyl acetate in hexane).
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of your product by TLC.
-
Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.
Caption: Workflow for Column Chromatography
Purity Assessment
After purification, it is essential to confirm the purity and identity of your this compound.
Q8: How can I confirm the structure and purity of my final product using NMR spectroscopy?
A8: ¹H NMR spectroscopy is a powerful tool for structural elucidation and purity assessment. For this compound in CDCl₃, you should expect to see the following characteristic signals:
| Proton Assignment | Approximate Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic protons (C₆H ₅) | 7.2-7.4 | Multiplet | 5H |
| Methoxy protons (O-CH ₃) | ~3.7 | Singlet | 3H |
| Benzylic protons (N-CH ₂-Ph) | ~3.8 | Singlet | 2H |
| Methylene protons (N-CH ₂-CO) | ~3.4 | Singlet | 2H |
| Amine proton (N-H ) | Variable (often broad) | Singlet | 1H |
The absence of signals corresponding to starting materials or significant unidentified peaks is a good indication of high purity. The integration values should correspond to the number of protons in each environment.
Q9: What should I look for in a Mass Spectrum of my product?
A9: In a GC-MS analysis with electron ionization (EI), you should look for the molecular ion peak (M⁺) corresponding to the molecular weight of this compound, which is 179.22 g/mol . Common fragmentation patterns to look for would include the loss of the methoxy group (-OCH₃) or the carboxymethyl group (-CH₂COOCH₃), and the tropylium ion (C₇H₇⁺) at m/z = 91, which is characteristic of a benzyl group.
References
- Google Patents. (n.d.). Production method of N-benzyl glycine ethyl ester.
-
BIOSYNCE. (n.d.). This compound CAS 53386-64-4. Retrieved January 8, 2026, from [Link]
-
University of Calgary. (n.d.). Recrystallization - Single Solvent. Retrieved January 8, 2026, from [Link]
-
UCLA Chemistry. (n.d.). NMR Chemical Shifts. Retrieved January 8, 2026, from [Link]
- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Optimizing Chemical Synthesis: The Versatility of this compound. Retrieved January 8, 2026, from [Link]
-
Chemistry LibreTexts. (2023, October 30). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved January 8, 2026, from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved January 8, 2026, from [Link]
-
a-adnad. (2012, May 7). Recrystallization using two solvents [Video]. YouTube. [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0031523). Retrieved January 8, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved January 8, 2026, from [Link]
-
University of Wisconsin, Department of Chemistry. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved January 8, 2026, from [Link]
-
Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved January 8, 2026, from [Link]
- Google Patents. (n.d.). Preparation method of glycine benzyl ester toluene-4-sulfonate.
- Bolchi, C., Pallavicini, M., Fumagalli, L., & Valoti, E. (2019). General method to prepare amino acids benzyl esters and to isolate them as p-toluenesulfonic acid salts. Beilstein Journal of Organic Chemistry, 15, 1735–1741.
-
Doherty, A. P., & McNab, H. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Retrieved January 8, 2026, from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved January 8, 2026, from [Link]
- Google Patents. (n.d.). Processes for reducing impurities in lacosamide.
- Li, W., Ye, Y., He, X., Zhang, F., & Zhang, T. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Organic Process Research & Development, 24(12), 2898–2905.
Sources
Technical Support Center: Synthesis of Methyl 2-(benzylamino)acetate
Welcome to the technical support center for the synthesis of Methyl 2-(benzylamino)acetate (CAS 53386-64-4). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis. We will focus on the highly efficient and selective method of reductive amination, providing expert insights, troubleshooting protocols, and answers to frequently asked questions to ensure a successful and reproducible outcome in your laboratory.
This compound is a valuable building block in organic synthesis, serving as a versatile intermediate for a range of more complex molecules, including pharmaceuticals and agrochemicals.[1][2] Its structure contains multiple reactive sites, making it a key component in constructing diverse molecular architectures.[1] This guide provides the in-depth technical detail necessary to master its preparation.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental principles and choices behind the recommended synthetic strategy.
Q1: What is the most reliable method for synthesizing this compound?
A: While direct N-alkylation of methyl glycinate with benzyl halides is a possible route, it is often plagued by overalkylation, leading to the formation of the N,N-dibenzylated byproduct and complicating purification.[3][4] The superior method, and the focus of this guide, is the reductive amination of a methyl glyoxylate precursor with benzylamine.[5] This one-pot procedure involves the formation of an intermediate imine (or its protonated iminium ion form), which is then reduced in situ to the desired secondary amine. This approach offers excellent control, high yields, and avoids the common issue of overalkylation.[5]
Q2: Why is Sodium Triacetoxyborohydride (NaBH(OAc)₃) the recommended reducing agent?
A: Sodium triacetoxyborohydride (NaBH(OAc)₃), often abbreviated as STAB, is the reagent of choice for several critical reasons:
-
High Selectivity: Its primary advantage is its remarkable selectivity. It reduces the protonated iminium ion intermediate much faster than it reduces the starting aldehyde or ketone.[6][7] This prevents the wasteful formation of the corresponding alcohol byproduct. In contrast, stronger hydrides like sodium borohydride (NaBH₄) can readily reduce the carbonyl group, necessitating a two-step process where the imine must be fully formed before the reducing agent is added.[8]
-
Mild Reaction Conditions: STAB is a mild reducing agent, which allows for a broad tolerance of other functional groups within the molecule, such as esters, amides, and nitriles.[6]
-
Safety Profile: Compared to alternatives like sodium cyanoborohydride (NaCNBH₃), STAB is significantly less toxic and does not risk the release of hazardous cyanide byproducts.[5]
Q3: What is the purpose of adding acetic acid to the reaction?
A: Acetic acid serves as a crucial catalyst. The formation of the imine/iminium ion intermediate is the rate-limiting step and is acid-catalyzed. Acetic acid protonates the carbonyl oxygen of the methyl glyoxylate, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by benzylamine.[6] It then facilitates the dehydration step to form the imine, and ultimately provides the proton source to generate the iminium ion, which is the species that is actively reduced by NaBH(OAc)₃.[5][6]
Q4: Which solvents are optimal for this reaction, and which should be avoided?
A: The choice of solvent is critical for the success of a reaction involving NaBH(OAc)₃.
-
Recommended Solvents: Aprotic solvents are preferred. 1,2-Dichloroethane (DCE) is the most commonly used and validated solvent for this reaction.[6][9] Tetrahydrofuran (THF) and acetonitrile are also viable options.[9]
-
Solvents to Avoid: Protic solvents, especially methanol , must be avoided. Sodium triacetoxyborohydride reacts rapidly with methanol, leading to its decomposition and rendering it ineffective as a reducing agent.[7][8] While it reacts more slowly with ethanol, its use is still not recommended to ensure optimal results.[7]
Q5: How can I effectively monitor the reaction's progress?
A: The reaction can be conveniently monitored by Thin-Layer Chromatography (TLC). A suitable mobile phase (e.g., 20-30% ethyl acetate in hexanes) should be developed to clearly separate the starting materials (benzylamine and methyl glyoxylate) from the final product. The product, being more polar than benzylamine but less polar than highly polar impurities, will have a distinct Rf value. Staining with potassium permanganate is an effective visualization technique. For more quantitative analysis, Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.
Part 2: Troubleshooting Guide: Common Synthesis Mistakes
Even with a robust protocol, challenges can arise. This section is structured to help you diagnose and solve common problems.
Problem 1: Low or No Product Yield
Q: My reaction has run to completion, but my final yield is very low. TLC analysis shows mostly unreacted starting materials. What went wrong?
A: This is the most common issue and typically points to a problem with one of the core components of the reaction.
-
Possible Cause A: Inactive Reducing Agent Sodium triacetoxyborohydride is highly sensitive to moisture.[8] If it has been improperly stored or handled, it will hydrolyze and lose its activity.
-
Solution: Always use fresh, high-purity NaBH(OAc)₃ from a recently opened container. Handle the reagent quickly in a dry environment, preferably under an inert atmosphere (nitrogen or argon), and ensure the reaction flask and solvent are anhydrous.
-
-
Possible Cause B: Incorrect Solvent As detailed in the FAQ, using a protic solvent like methanol will deactivate the NaBH(OAc)₃.[7]
-
Solution: Ensure you are using a recommended anhydrous aprotic solvent such as 1,2-dichloroethane (DCE) or THF.[6]
-
-
Possible Cause C: Inefficient Imine Formation The reduction cannot occur if the iminium ion intermediate does not form efficiently. This can be due to a lack of the acid catalyst or the presence of excess water, which can hydrolyze the imine.[10][11]
-
Solution: Verify that the catalytic amount of acetic acid was added. Ensure all reagents and solvents are as anhydrous as possible, as any water will push the imine-formation equilibrium back towards the starting materials.[12]
-
Problem 2: Significant Byproduct Formation
Q: My reaction produced a complex mixture of products, making purification difficult and lowering the yield of the desired compound. How can I improve selectivity?
A: The presence of multiple byproducts suggests side reactions are competing with the main reductive amination pathway.
-
Possible Cause A: Reduction of Carbonyl Starting Material Although NaBH(OAc)₃ is highly selective for the iminium ion, observing the alcohol byproduct (methyl 2-hydroxyacetate) could indicate a problem.[9]
-
Solution: This is rare but may suggest the NaBH(OAc)₃ has degraded or is of poor quality. It could also occur if the reaction pH is too acidic, which can accelerate carbonyl reduction.[5] Ensure the amount of acetic acid is catalytic and not in large excess.
-
-
Possible Cause B: Dimerization or Polymerization of Starting Materials Glyoxylate derivatives can be prone to self-condensation or other side reactions under certain conditions.[13]
-
Solution: Control the reaction temperature carefully; do not overheat. Add the reagents in the specified order and ensure efficient stirring to avoid high local concentrations.
-
The following workflow provides a logical sequence for diagnosing low-yield issues.
Part 3: Detailed Experimental Protocol
This protocol describes a reliable method for the synthesis of this compound via reductive amination.
Reaction Mechanism
The reaction proceeds in two main stages: (1) Acid-catalyzed formation of an iminium ion from benzylamine and methyl 2-oxoacetate. (2) Selective hydride transfer from sodium triacetoxyborohydride to the iminium carbon.
Materials & Stoichiometry
| Reagent | M.W. | Equiv. | Amount (Example) |
| Methyl 2-oxoacetate* | 102.09 | 1.0 | 1.02 g (10 mmol) |
| Benzylamine | 107.15 | 1.05 | 1.12 g (10.5 mmol) |
| Sodium Triacetoxyborohydride | 211.94 | 1.5 | 3.18 g (15 mmol) |
| Glacial Acetic Acid | 60.05 | 1.1 | 0.66 g (11 mmol) |
| 1,2-Dichloroethane (DCE) | 98.96 | - | 50 mL |
Note: Methyl 2-oxoacetate can be unstable. Using its more stable hydrate or a freshly prepared solution is recommended.
Step-by-Step Procedure
-
Setup: To a 250 mL oven-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add anhydrous 1,2-dichloroethane (50 mL).
-
Addition of Reagents: Add methyl 2-oxoacetate (1.02 g, 10 mmol), benzylamine (1.12 g, 10.5 mmol), and glacial acetic acid (0.66 g, 11 mmol) to the flask. Stir the solution at room temperature for 30 minutes to facilitate imine formation.
-
Reduction: In a single portion, carefully add sodium triacetoxyborohydride (3.18 g, 15 mmol) to the stirring solution. Note: The addition may cause a slight exotherm.
-
Reaction: Allow the reaction to stir at room temperature under a nitrogen atmosphere for 12-24 hours. Monitor the reaction's completion by TLC (20% EtOAc/Hexanes, KMnO₄ stain).
-
Work-up: Once the reaction is complete, carefully quench the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice more with dichloromethane (DCM).
-
Washing & Drying: Combine all organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude oil can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure product as a pale yellow oil.[14][15]
References
- Myers, J. W. M. Chem 115: C-N Bond-Forming Reactions: Reductive Amination.
-
Organic Chemistry Portal. Reductive Amination - Common Conditions. Available at: [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]
-
Organic Chemistry Portal. Sodium triacetoxyborohydride. Available at: [Link]
-
Wikipedia. Sodium triacetoxyborohydride. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Optimizing Chemical Synthesis: The Versatility of this compound. Available at: [Link]
-
Organic Syntheses. Organic Syntheses Procedure. Available at: [Link]
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BIOSYNCE. This compound CAS 53386-64-4. Available at: [Link]
-
Paczelt, V., Wende, R. C., Schreiner, P. R., & Eckhardt, A. K. (2023). Glycine Imine-The Elusive α-Imino Acid Intermediate in the Reductive Amination of Glyoxylic Acid. Angewandte Chemie International Edition, 62(11), e202218548. Available at: [Link]
-
Paczelt, V., Wende, R. C., Schreiner, P. R., & Eckhardt, A. K. (2023). Glycine Imine-The Elusive α-Imino Acid Intermediate in the Reductive Amination of Glyoxylic Acid. Angewandte Chemie International Edition in English, 62(11), e202218548. Available at: [Link]
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PrepChem.com. Preparation of benzylamine. Available at: [Link]
- Google Patents. US4073804A - Producing glycine by the reductive amination of glyoxylic acid.
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Validation & Comparative
"Methyl 2-(benzylamino)acetate" vs "Ethyl 2-(benzylamino)acetate" in synthesis
For researchers, chemists, and professionals in drug development, the choice between structurally similar reagents can have significant implications for reaction efficiency, yield, and overall process economy. This guide provides an in-depth technical comparison of two valuable synthetic intermediates: Methyl 2-(benzylamino)acetate and Ethyl 2-(benzylamino)acetate. By examining their synthesis, reactivity, and practical handling considerations, this document aims to equip scientists with the knowledge to make an informed selection for their specific synthetic goals.
Introduction and Physicochemical Overview
This compound (N-benzylglycine methyl ester) and Ethyl 2-(benzylamino)acetate (N-benzylglycine ethyl ester) are N-substituted derivatives of the amino acid glycine.[1][2] They serve as versatile building blocks in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and other complex molecular architectures.[3][4] The core structure features a secondary amine, an ester functional group, and a benzyl protecting group, offering multiple sites for chemical modification.
While differing by only a single methylene unit (-CH₂-), the choice between the methyl and ethyl ester can influence reaction kinetics, product purity, and process scalability. A foundational understanding begins with their physical properties.
Table 1: Physicochemical Properties
| Property | This compound | Ethyl 2-(benzylamino)acetate |
| CAS Number | 53386-64-4[5] | 6436-90-4[6] |
| Molecular Formula | C₁₀H₁₃NO₂ | C₁₁H₁₅NO₂ |
| Molecular Weight | 179.22 g/mol | 193.25 g/mol [7] |
| Appearance | - | Clear, colorless to yellow liquid[6][8] |
| Boiling Point | 143-144 °C @ 6.8 Torr[5] | ~140 °C @ unspecified pressure[6] |
| Density | ~1.1 g/cm³[5] | ~1.03 g/cm³[6] |
| Solubility | - | Insoluble in water[6] |
Synthesis: Pathways and Practical Considerations
Both esters are typically synthesized via nucleophilic substitution reactions. The two most common industrial routes are:
-
N-Alkylation of Glycine Ester: The reaction of glycine methyl ester or glycine ethyl ester with benzyl chloride or benzyl bromide in the presence of a base.[9][10]
-
Alkylation of Benzylamine: The reaction of benzylamine with a haloacetate ester, such as methyl chloroacetate or ethyl bromoacetate.[1][11]
The choice of synthetic route often depends on the cost and availability of the starting materials.
Diagram 2: Experimental workflow for the synthesis of Ethyl 2-(benzylamino)acetate.
Methodology:
-
Preparation of the Free Amine: To a suitable reaction vessel, add glycine ethyl ester hydrochloride (1.0 eq.), triethylamine (1.0 eq.), and ethanol.
-
Heat the mixture to reflux and maintain for 1 hour.
-
Cool the mixture, allowing the triethylamine hydrochloride salt to precipitate.
-
Filter the solid salt and wash it with a small amount of cold ethanol. The filtrate contains the free glycine ethyl ester.
-
N-Alkylation: To the filtrate, add a second portion of triethylamine (1.0 eq.).
-
Cool the mixture in an ice bath to 0-5°C.
-
Slowly add benzyl chloride (1.05 eq.) dropwise, maintaining the internal temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to 40°C and stir for 4 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Workup: Upon completion, cool the reaction mixture and filter to remove the newly formed triethylamine hydrochloride.
-
The filtrate is then concentrated under reduced pressure. The residue is taken up in a non-polar organic solvent (e.g., ethyl acetate) and washed with water and then brine until the aqueous layer is neutral.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude product, which can be further purified by vacuum distillation or column chromatography if necessary.
This procedure highlights the practical steps where the choice of ester could matter. For instance, during the aqueous workup (step 10), the higher hydrolytic stability of the ethyl ester provides a wider processing window and minimizes product loss compared to the methyl ester.
Conclusion and Recommendations
The decision to use this compound or its ethyl analog is a nuanced one, driven by the specific priorities of a synthetic campaign. Neither reagent is universally superior; rather, each offers distinct advantages.
Table 3: Summary of Key Comparison Points
| Feature | This compound | Ethyl 2-(benzylamino)acetate | Recommendation |
| Reactivity | Higher. Less steric hindrance leads to faster Sₙ2 reaction rates. | Lower. Slightly more sterically hindered. | Choose methyl for reactions where maximizing rate is critical or with less reactive electrophiles. |
| Hydrolytic Stability | Lower. More susceptible to hydrolysis, especially under basic conditions. | Higher. More robust during aqueous workups and on storage. | Choose ethyl when the ester group must be preserved through purification or in the final product. |
| Subsequent Saponification | Easier. Hydrolyzes under milder conditions. | Harder. Requires more forcing conditions for hydrolysis. | Choose methyl if the ester is a temporary protecting group to be removed. |
| Cost of Starting Materials | Generally Lower. Methanol and its derivatives are often cheaper bulk chemicals. | Generally Higher. Ethanol is typically more expensive. | Choose methyl for large-scale, cost-sensitive processes where its higher reactivity and potential for side reactions can be well-controlled. |
| Safety/Handling | Higher Hazard. Starting material (methanol) is more toxic. | Lower Hazard. Starting material (ethanol) is safer. | Choose ethyl in laboratory settings or plants where minimizing operator exposure to toxic reagents is a high priority. |
References
-
BIOSYNCE. (n.d.). This compound CAS 53386-64-4. Retrieved from [Link]
-
PubMed. (1964). KINETICS OF THE HYDROLYSIS OF BENZOYLGLYCINE ETHYL ESTER CATALYZED BY PAPAIN. Biochimica et Biophysica Acta. Retrieved from [Link]
-
Optimizing Chemical Synthesis: The Versatility of this compound. (n.d.). Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 17). 11.3: Characteristics of the SN2 Reaction. Retrieved from [Link]
-
Farrar, C. R., & Williams, A. (1980). The mechanism of hydrolysis and ethylaminolysis of N-benzoylglycine and N-benzoylsarcosine esters. Journal of the Chemical Society, Perkin Transactions 2, 181-187. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis of N-Benzylglycine ethyl ester: Methods and Applications. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 10.4: Effect of sterics on Sn2 reactions. Retrieved from [Link]
- Google Patents. (n.d.). CN1477095A - Production method of N-benzyl glycine ethyl ester.
- Google Patents. (n.d.). CN1202076C - Production method of N-benzyl glycine ethyl ester.
-
Matrix Fine Chemicals. (n.d.). ETHYL 2-(BENZYLAMINO)ACETATE | CAS 6436-90-4. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Comparison of Fatty Acid Methyl and Ethyl Esters as Biodiesel Base Stock: a Review on Processing and Production Requirements. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Ethyl Benzylglycinate. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. Retrieved from [Link]
-
Coherent Market Insights. (n.d.). Methyl & Ethyl Chloroacetate Market Size, Share and Forecast. Retrieved from [Link]
-
ReAnIn. (n.d.). Methyl And Ethyl Chloroacetate Market Size & Share. Retrieved from [Link]
-
PubChem. (n.d.). N-Benzylglycine ethyl ester. Retrieved from [Link]
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A Comparative Guide to the Synthesis of Methyl 2-(benzylamino)acetate for Research and Development
In the landscape of pharmaceutical and organic synthesis, Methyl 2-(benzylamino)acetate serves as a valuable building block and intermediate. Its structure, combining a secondary amine with a methyl ester, makes it a versatile precursor for a variety of more complex molecules. For researchers, scientists, and professionals in drug development, the choice of synthetic route to this compound can significantly impact yield, purity, cost, and scalability. This guide provides an in-depth, objective comparison of the three primary synthetic pathways to this compound, supported by experimental data and mechanistic insights to inform your selection process.
Introduction to Synthetic Strategies
The synthesis of this compound can be broadly approached via three distinct chemical transformations:
-
Reductive Amination: The formation of a C-N bond through the reaction of a carbonyl compound with an amine, followed by reduction of the resulting imine intermediate.
-
Nucleophilic Substitution: The direct displacement of a leaving group on an alpha-haloester by benzylamine.
-
Esterification: The formation of the methyl ester from the parent amino acid, N-benzylglycine.
Each of these routes offers a unique set of advantages and disadvantages. The optimal choice depends on factors such as the availability of starting materials, desired scale of the reaction, and the purity requirements of the final product.
Comparative Analysis of Synthetic Routes
The following sections provide a detailed examination of each synthetic pathway, including reaction mechanisms, experimental protocols, and a discussion of their respective strengths and weaknesses.
Route 1: Reductive Amination of a Glyoxylate Derivative
This one-pot approach involves the reaction of a methyl glyoxylate derivative with benzylamine to form an intermediate imine, which is then reduced in situ to the target secondary amine. This method is highly convergent and can be efficient.
Reaction Mechanism
The reaction proceeds in two key steps. First, the nucleophilic nitrogen of benzylamine attacks the electrophilic carbonyl carbon of the methyl glyoxylate. This is followed by the elimination of water to form an imine. A reducing agent, present in the reaction mixture, then selectively reduces the imine to the final product.
Caption: Reductive amination workflow for this compound synthesis.
Experimental Protocol
-
To a stirred solution of methyl glyoxylate (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add benzylamine (1.0 eq).
-
Stir the mixture at room temperature for 1 hour to allow for imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes.
-
Allow the reaction to stir at room temperature for 16-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Discussion
-
Advantages: This is often a one-pot reaction, which can save time and resources. It is also a versatile method that can be applied to a wide range of aldehydes/ketones and amines.
-
Disadvantages: The cost of the reducing agent, particularly milder ones like sodium triacetoxyborohydride, can be a factor on a large scale. Over-alkylation to form the tertiary amine is a potential side reaction if the starting amine is not primary.
Route 2: Nucleophilic Substitution of a Methyl Haloacetate
This classic SN2 reaction involves the use of benzylamine as a nucleophile to displace a halide (typically bromide or chloride) from methyl 2-haloacetate. This is a straightforward and often high-yielding method.
Reaction Mechanism
The lone pair of electrons on the nitrogen of benzylamine attacks the electrophilic alpha-carbon of the methyl haloacetate, displacing the halide ion in a single concerted step.
Caption: Nucleophilic substitution workflow for this compound synthesis.
Experimental Protocol
A solution of methyl bromoacetate (2.0 mL, 20 mmol) in CH₂Cl₂ (25 mL) was treated with benzylamine (3.22 g, 30 mmol). The resulting mixture was stirred at room temperature for 16 hours under an inert atmosphere of argon. Afterwards, the reaction was quenched with 2N HCl (10 mL). The product was extracted with EtOAc (15 mL, 3X), dried over anhydrous sodium sulfate, and concentrated to yield the hydrochloride salt of the product.[1] An 86% yield has been reported for the hydrochloride salt of the analogous N-benzylglycine methyl ester derivative.[2]
Discussion
-
Advantages: This method is typically high-yielding and uses readily available and relatively inexpensive starting materials. The reaction conditions are generally mild.
-
Disadvantages: A common side reaction is the dialkylation of benzylamine to form the tertiary amine, N,N-dibenzylglycine methyl ester. This can be minimized by using an excess of benzylamine. The haloacetate starting materials are lachrymators and must be handled with care in a well-ventilated fume hood.
Route 3: Fischer Esterification of N-benzylglycine
This method involves the acid-catalyzed reaction of N-benzylglycine with methanol to form the corresponding methyl ester. This is a classic esterification reaction and is particularly useful if N-benzylglycine is readily available or is the preferred starting material.
Reaction Mechanism
The reaction begins with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which activates it towards nucleophilic attack by methanol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to give the final ester product.
Caption: Fischer esterification workflow for this compound synthesis.
Experimental Protocol
To a solution of N-benzyl glycine (500 mg, 3.0 mmol) in MeOH (6 mL) was added a 4M solution of HCl in dioxane (4 mL) and the mixture was stirred overnight. The reaction mixture was concentrated to afford the hydrochloride salt of this compound (649 mg, 99%) as a white solid. The crude compound was carried forward without further purification.
Discussion
-
Advantages: This route is exceptionally high-yielding and the product is often of high purity, sometimes requiring minimal purification. It is a straightforward and well-established reaction.
-
Disadvantages: The reaction is an equilibrium process, and to drive it to completion, a large excess of methanol is typically used, or water must be removed as it is formed. The starting material, N-benzylglycine, may be more expensive than the starting materials for the other routes.
Quantitative Data Summary
| Synthetic Route | Key Reagents | Typical Yield | Purity | Key Advantages | Key Disadvantages |
| Reductive Amination | Methyl glyoxylate, Benzylamine, NaBH(OAc)₃ | Good to Excellent | Good | One-pot, versatile | Cost of reducing agent, potential for over-alkylation |
| Nucleophilic Substitution | Methyl bromoacetate, Benzylamine | ~86%[2] | Good | High yield, inexpensive reagents | Potential for dialkylation, lachrymatory starting material |
| Esterification | N-benzylglycine, Methanol, HCl | 99% (as HCl salt) | Excellent | Very high yield, high purity | Equilibrium reaction, potentially more expensive starting material |
Conclusion and Recommendations
The choice of synthetic route for this compound is a strategic decision that depends on the specific needs of the project.
-
For small-scale laboratory synthesis where high purity is paramount and the starting amino acid is available , the Fischer esterification of N-benzylglycine is the recommended method due to its near-quantitative yield and the high purity of the resulting product.
-
For larger-scale synthesis where cost and atom economy are significant considerations , nucleophilic substitution of methyl bromoacetate with benzylamine presents a robust and high-yielding alternative, provided that measures are taken to control the potential for dialkylation.
-
Reductive amination offers a convenient one-pot procedure and is particularly useful when exploring analogues with different amine or carbonyl components. The development of a specific, optimized protocol would be necessary for reliable scale-up.
Ultimately, the in-depth understanding of the mechanistic nuances and practical considerations of each route presented in this guide will empower researchers to make an informed decision that best aligns with their synthetic goals.
References
- METHYLGENE INC. WO2008/122115, 2008, A1.
- WO2002064551A1, Hiv protease inhibitors based on amino acid derivatives, Google P
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- OperaChem. Fischer Esterification-Typical Procedures. Published January 5, 2024.
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- Adhikary, K. K.; Lee, H. W. Nucleophilic Substitution Reactions of N-Methyl α-Bromoacetanilides with Benzylamines in Dimethyl Sulfoxide. Bull. Korean Chem. Soc.2011, 32 (3), 857–862.
Sources
"Methyl 2-(benzylamino)acetate" spectral data comparison with literature values
Understanding the Molecular Fingerprint: An Overview of Spectroscopic Techniques
To unequivocally identify Methyl 2-(benzylamino)acetate, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is essential.
-
¹H NMR Spectroscopy: This technique provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons.
-
¹³C NMR Spectroscopy: This method reveals the number of different types of carbon atoms in a molecule and their electronic environments.
-
Mass Spectrometry (MS): This analysis determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns.
The interplay of these techniques creates a unique spectral signature for a given molecule, allowing for confident structure elucidation and purity assessment.
Mass Spectrometry: Pinpointing the Molecular Ion
The most fundamental piece of information from a mass spectrum is the molecular ion peak, which corresponds to the mass of the intact molecule. For this compound (C₁₀H₁₃NO₂), the expected monoisotopic mass is 179.0946 g/mol .
In electrospray ionization (ESI), a common technique for this type of molecule, the compound is often observed as a protonated species, [M+H]⁺.
Table 1: Predicted Mass Spectrometry Data for this compound
| Adduct | Predicted m/z |
| [M+H]⁺ | 180.1019 |
| [M+Na]⁺ | 202.0839 |
Data sourced from PubChem.[1]
A high-resolution mass spectrum confirming the presence of an ion with an m/z of 180.1019 would provide strong evidence for the successful synthesis of the target compound.
Deciphering the Proton Environment: ¹H NMR Spectroscopy
While specific, experimentally verified ¹H NMR data for this compound is not available in the searched literature, we can predict the expected chemical shifts and splitting patterns based on the structure of the molecule and data from similar compounds.
Figure 1: Structure of this compound with Proton Designations
Caption: Structure of this compound.
Table 2: Predicted ¹H NMR Spectral Data for this compound
| Proton Designation | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic Protons (H₅) | 7.20 - 7.40 | Multiplet | 5H |
| Benzylic Protons (H₂) | ~3.80 | Singlet | 2H |
| Methoxy Protons (H₃) | ~3.70 | Singlet | 3H |
| α-Amino Protons (H₂) | ~3.40 | Singlet | 2H |
| Amine Proton (H) | Variable (broad) | Singlet | 1H |
Causality behind Predicted Shifts:
-
Aromatic Protons: The protons on the phenyl ring will appear in the typical aromatic region (7.2-7.4 ppm). The electron-donating nature of the attached alkyl group will have a minor shielding effect.
-
Benzylic Protons: These protons are adjacent to the electron-withdrawing phenyl group and the nitrogen atom, leading to a downfield shift to around 3.80 ppm.
-
Methoxy Protons: The protons of the methyl ester group are deshielded by the adjacent oxygen atom and will appear as a singlet around 3.70 ppm.
-
α-Amino Protons: These protons are adjacent to the nitrogen atom and the carbonyl group, resulting in a shift to approximately 3.40 ppm.
-
Amine Proton: The chemical shift of the N-H proton is highly variable and depends on factors like solvent, concentration, and temperature. It will likely appear as a broad singlet.
Mapping the Carbon Skeleton: ¹³C NMR Spectroscopy
Similar to the proton NMR, definitive experimental ¹³C NMR data is elusive in the public domain. However, we can predict the chemical shifts based on established principles and data for analogous structures.
Table 3: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Environment | Predicted Chemical Shift (ppm) |
| Carbonyl Carbon (C=O) | ~172 |
| Aromatic Carbons (C₆H₅) | 127 - 139 |
| Benzylic Carbon (CH₂) | ~53 |
| Methoxy Carbon (OCH₃) | ~52 |
| α-Amino Carbon (CH₂) | ~50 |
Rationale for Predicted Shifts:
-
Carbonyl Carbon: The ester carbonyl carbon is significantly deshielded and will appear at the downfield end of the spectrum, around 172 ppm.
-
Aromatic Carbons: The carbons of the phenyl ring will resonate in the typical aromatic region of 127-139 ppm.
-
Benzylic, Methoxy, and α-Amino Carbons: These sp³ hybridized carbons attached to heteroatoms (N and O) will appear in the 50-55 ppm range. The specific shifts are influenced by the electronegativity of the attached atoms.
Experimental Protocol: A Guide to Data Acquisition
For researchers synthesizing this compound, the following protocols provide a robust starting point for acquiring high-quality spectral data.
NMR Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the purified solid sample.
-
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for this type of compound.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer: Transfer the solution to a clean, dry NMR tube.
NMR Spectrometer Setup and Acquisition
The following diagram outlines the general workflow for acquiring NMR data.
Caption: Experimental workflow for NMR spectral analysis.
Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize an electrospray ionization (ESI) mass spectrometer, capable of high-resolution measurements.
-
Data Acquisition: Acquire the spectrum in positive ion mode to observe the [M+H]⁺ and [M+Na]⁺ adducts.
Conclusion: The Path to Structural Confirmation
While a direct literature comparison of the experimental NMR spectra of this compound is currently challenging due to the lack of publicly available data, this guide provides a comprehensive framework for its analysis. By combining predicted mass spectrometry and NMR data with established experimental protocols, researchers can confidently synthesize and characterize this valuable chemical intermediate. The principles and methodologies outlined here serve as a robust guide for the structural elucidation of not only this compound but also a wide array of other novel organic compounds.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
PubChemLite. This compound (C10H13NO2). [Link]
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A Comparative Guide to the Purity Analysis of Methyl 2-(benzylamino)acetate by High-Performance Liquid Chromatography
Introduction
Methyl 2-(benzylamino)acetate, a key intermediate in the synthesis of various pharmaceutical compounds, is a secondary amine and an ester derivative of the amino acid glycine.[1] Its chemical structure, comprising a benzyl group, a secondary amine, and a methyl ester, dictates its reactivity and potential impurity profile. The purity of this intermediate is critical, as any impurities can be carried through subsequent synthetic steps, potentially impacting the safety and efficacy of the final active pharmaceutical ingredient (API).
This guide provides an in-depth, experience-driven approach to the purity analysis of this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will explore the rationale behind method development, present a robust, validated HPLC protocol, and compare its performance against viable alternative technologies. This document is intended for researchers, analytical scientists, and drug development professionals who require a reliable and well-understood framework for purity assessment.
The Central Role of HPLC in Purity Profiling
High-Performance Liquid Chromatography (HPLC) remains the cornerstone of pharmaceutical analysis for quantifying and identifying impurities.[2] Its versatility in handling non-volatile and thermally labile compounds makes it an ideal choice for a molecule like this compound, where techniques like Gas Chromatography (GC) would require cumbersome derivatization steps to increase volatility.
The principles of HPLC are governed by the distribution of the analyte between a stationary phase (packed in a column) and a liquid mobile phase.[3][4] For this compound, a reversed-phase (RP-HPLC) method is the logical starting point. In RP-HPLC, a non-polar stationary phase (typically C18-bonded silica) is used with a polar mobile phase. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase.
Understanding Potential Impurities
A robust analytical method must be capable of separating the main compound from its potential process-related and degradation impurities. For this compound, synthesized typically via the esterification of N-benzylglycine, the impurity profile can be predicted.
| Impurity Class | Potential Impurities | Origin | Significance |
| Starting Materials | N-benzylglycine | Incomplete reaction | Process-related impurity |
| Benzylamine | Impurity in starting material or side reaction | Process-related impurity | |
| Glycine methyl ester | Impurity in starting material or side reaction | Process-related impurity | |
| Reagents/By-products | Benzyl chloride | Reagent in an alternative synthesis route | Process-related, potentially genotoxic |
| Dibenzylamine | Side reaction | Process-related impurity | |
| Degradation Products | N-benzylglycine | Hydrolysis of the ester group | Stability-indicating |
| Benzaldehyde | Oxidation of the benzylamine moiety | Stability-indicating |
This predictive analysis is crucial for developing a specific and stability-indicating HPLC method as per the International Council for Harmonisation (ICH) guidelines.[5]
Experimental Guide: A Validated RP-HPLC Method for Purity Analysis
This section details a comprehensive, validated RP-HPLC method designed for the routine purity analysis and impurity profiling of this compound. The choices within this protocol are grounded in both chromatographic theory and practical experience.
Method Development Rationale
The workflow for developing a reliable HPLC method is a systematic process. The goal is to achieve adequate resolution of the main peak from all potential impurities with good peak shape and sensitivity within a reasonable runtime.
Caption: Logical workflow for HPLC method development.
Causality Behind Experimental Choices:
-
Column Selection : A C18 column is chosen for its versatility and strong hydrophobic retention, suitable for the benzyl group on the analyte. A 250 mm x 4.6 mm, 5 µm particle size column provides a good balance of efficiency and backpressure for standard HPLC systems.[6]
-
Mobile Phase : Acetonitrile is often preferred over methanol as the organic modifier due to its lower viscosity and stronger elution strength in reversed-phase. A phosphate buffer is selected to control the mobile phase pH.
-
pH Control : The secondary amine in this compound (pKa ~9-10) will be protonated at acidic pH. An acidic mobile phase (pH ~3.0) ensures consistent ionization and minimizes interactions with residual acidic silanols on the silica backbone of the stationary phase, which are a primary cause of peak tailing for basic compounds.
-
Detection : The benzene ring provides strong UV absorbance. A detection wavelength of 254 nm is a common choice for aromatic compounds and is expected to provide good sensitivity.
-
Gradient Elution : A gradient is necessary to elute impurities that may have significantly different polarities from the main analyte (e.g., highly polar N-benzylglycine vs. less polar by-products) in a single run.[7]
Detailed Experimental Protocol
Chromatographic Conditions: | Parameter | Condition | | :--- | :--- | | Instrument | HPLC System with UV/PDA Detector | | Column | C18, 250 mm x 4.6 mm, 5 µm particle size | | Mobile Phase A | 0.02 M Potassium Phosphate Monobasic, pH adjusted to 3.0 with H₃PO₄ | | Mobile Phase B | Acetonitrile | | Gradient Program | Time (min) | %B | | | 0 | 20 | | | 20 | 80 | | | 25 | 80 | | | 26 | 20 | | | 30 | 20 | | Flow Rate | 1.0 mL/min | | Column Temperature | 30 °C | | Detection | UV at 254 nm | | Injection Volume | 10 µL | | Diluent | Mobile Phase A / Mobile Phase B (80:20 v/v) |
Sample Preparation:
-
Accurately weigh approximately 25 mg of this compound sample into a 50 mL volumetric flask.
-
Dissolve in and dilute to volume with the Diluent to obtain a concentration of 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation: A Self-Validating System
The trustworthiness of any analytical method hinges on its validation.[8] The protocol must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[5][9]
Caption: Key parameters for HPLC method validation per ICH Q2(R1).
Summary of Validation Data (Hypothetical)
| Parameter | Specification | Result | Conclusion |
| Specificity | No interference at the analyte's retention time. | Blank and placebo injections show no peaks. Forced degradation shows resolution > 2 between analyte and degradation products. | Pass |
| Linearity | R² ≥ 0.999 | 0.9998 | Pass |
| Range | LOQ to 120% of test concentration | 0.05% to 120% | Pass |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.2% - 101.5% | Pass |
| Precision (RSD%) | |||
| - Repeatability | ≤ 2.0% | 0.8% | Pass |
| - Intermediate Precision | ≤ 2.0% | 1.2% | Pass |
| LOD | S/N ratio ≥ 3 | 0.015% | Pass |
| LOQ | S/N ratio ≥ 10 | 0.05% | Pass |
| Robustness | System suitability criteria met. | All variations in flow rate (±0.1 mL/min), pH (±0.2), and temperature (±2°C) met system suitability. | Pass |
This rigorous validation demonstrates that the method is accurate, precise, and reliable for the purity analysis of this compound.[7][10]
Comparison with Alternative Analytical Technologies
While HPLC is the workhorse, other technologies offer distinct advantages and may be more suitable for specific applications, such as high-throughput screening or analyzing chiral impurities.[11]
| Technology | Principle | Advantages for this Analyte | Disadvantages for this Analyte | Best For... |
| HPLC (High-Performance Liquid Chromatography) | Liquid-solid phase partitioning | Robust, versatile, well-established, handles non-volatile compounds well.[4] | Moderate speed, higher solvent consumption compared to UPLC. | Routine QC, method development, stability testing. |
| UPLC (Ultra-Performance Liquid Chromatography) | LC with sub-2µm particles at high pressure | Faster analysis (~9x faster than HPLC), higher resolution and sensitivity, less solvent use.[6][12] | Higher equipment cost, more sensitive to matrix effects, shorter column lifetime.[2][12] | High-throughput screening, complex impurity profiling. |
| GC (Gas Chromatography) | Gas-solid phase partitioning | High efficiency for volatile compounds. | Requires derivatization for polar, non-volatile amines and esters, which adds complexity and potential for error.[13] | Analysis of volatile impurities (e.g., residual solvents). |
| SFC (Supercritical Fluid Chromatography) | Mobile phase is a supercritical fluid (e.g., CO₂) | Very fast separations, uses non-toxic CO₂, excellent for chiral separations.[14][15] | Limited applicability for highly polar compounds without modifiers, specialized equipment needed. | Chiral purity analysis (if stereoisomers are possible). |
Head-to-Head: HPLC vs. UPLC
The most direct competitor to conventional HPLC is UPLC.[11] The primary difference lies in the particle size of the stationary phase (HPLC: 3-5 µm; UPLC: <2 µm) and the operating pressure (HPLC: up to 6,000 psi; UPLC: up to 15,000 psi).[2][6]
Performance Comparison:
-
Speed: A 30-minute HPLC run can often be translated to a 3-5 minute UPLC method.[2]
-
Resolution & Sensitivity: UPLC provides sharper, narrower peaks, leading to better resolution between closely eluting impurities and improved signal-to-noise ratios.[6][16]
-
Solvent Consumption: The shorter run times and lower flow rates of UPLC can reduce solvent consumption by over 80%.[12]
The choice between HPLC and UPLC often comes down to a laboratory's specific needs regarding throughput, sensitivity, and budget.[6] While UPLC is technically superior in performance, HPLC remains a robust and reliable standard for many QC labs due to its established methods and lower operational complexity.[11]
Conclusion
The purity analysis of this compound is reliably and robustly achieved using a validated reversed-phase HPLC method. By understanding the analyte's chemical properties and potential impurity profile, a specific, sensitive, and stability-indicating method can be developed and implemented within a regulated environment. The detailed protocol and validation framework presented in this guide serve as a comprehensive system for ensuring the quality of this critical pharmaceutical intermediate. While advanced techniques like UPLC offer significant gains in speed and sensitivity, conventional HPLC remains the gold-standard, providing a perfect balance of performance, reliability, and accessibility for most quality control applications. The ultimate choice of technology should be guided by the specific analytical challenge, throughput requirements, and available resources.
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A Definitive Guide to Structural Validation: Elucidating "Methyl 2-(benzylamino)acetate" with 2D NMR
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical synthesis and drug discovery, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. While 1D Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique, its limitations become apparent with increasing molecular complexity, where signal overlap can obscure vital structural details.[1][2][3] This guide provides an in-depth, practical comparison of how a suite of 2D NMR experiments—COSY, HSQC, and HMBC—work in concert to provide irrefutable, self-validating evidence for the structure of a target molecule, using Methyl 2-(benzylamino)acetate as our case study.
The Challenge: Beyond a Simple Spectrum
A 1D ¹H or ¹³C NMR spectrum provides essential but limited information: the number of unique proton or carbon environments and their immediate electronic surroundings. It does not, however, explicitly map the connectivity—the atomic "scaffolding"—of the molecule. For this compound, with its distinct benzyl, amine, and acetate moieties, 1D NMR might suggest the presence of these fragments, but it cannot definitively prove how they are pieced together. This is where 2D NMR transforms structural analysis from an interpretation of signals into a logical construction of the molecule.[4][5]
The core principle of 2D NMR is the correlation of nuclear spins, revealing interactions through chemical bonds.[1][6] By spreading the information across two frequency dimensions, we can visualize which nuclei are "talking" to each other, allowing us to trace the molecular framework atom by atom.
Caption: Overall workflow for 2D NMR-based structure validation.
The Experimental Logic: A Triad of Correlations
Our structural validation rests on three key experiments, each providing a unique piece of the puzzle.
-
COSY (Correlation Spectroscopy): This homonuclear experiment maps all proton-proton (¹H-¹H) coupling interactions, typically through two or three bonds.[1][7][8] It is the primary tool for identifying which protons are neighbors, allowing us to build "spin systems" or molecular fragments. In our target molecule, COSY will be crucial for connecting protons on adjacent carbons, such as the benzyl CH₂ to the amine NH.
-
HSQC (Heteronuclear Single Quantum Coherence): This is a powerful heteronuclear experiment that correlates each proton directly to the carbon it is attached to.[1][9][10] It generates a spectrum with one peak for every C-H bond, effectively marrying the ¹H and ¹³C spectra. Its primary function is the unambiguous assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most informative experiment for elucidating the overall carbon skeleton. It reveals correlations between protons and carbons over multiple bonds (typically 2-4 bonds), crucially including correlations to non-protonated quaternary carbons (like carbonyls) and across heteroatoms.[1][10][11] HMBC is the key to linking the fragments identified by COSY into a single, cohesive structure.
Predicted Data for this compound
To validate the structure, we must first predict the correlations we expect to see. The atoms in our target molecule are labeled below for clarity.
Table 1: Predicted ¹H and ¹³C Chemical Shifts
| Atom Label | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| 1 | -CH₃ | ~3.7 | ~52 |
| 2 | C=O | - | ~172 |
| 3 | -CH₂- | ~3.4 | ~50 |
| 4 | -NH- | ~2.0 (variable) | - |
| 5 | -CH₂- | ~3.8 | ~53 |
| 6 | C (ipso) | - | ~139 |
| 7, 11 | CH (ortho) | ~7.3 | ~128 |
| 8, 10 | CH (meta) | ~7.3 | ~128.5 |
| 9 | CH (para) | ~7.2 | ~127 |
Note: Chemical shifts are estimates and can vary based on solvent and concentration.[12]
Table 2: Predicted COSY Correlations (¹H-¹H)
| Proton (F2 axis) | Correlating Proton (F1 axis) | Bond Separation | Expected Strength |
| H4 (-NH) | H3 (-CH₂-) | 2 | Strong |
| H4 (-NH) | H5 (-CH₂-) | 2 | Strong |
| H5 (-CH₂-) | H7/11 (ortho-Ph) | 4 | Weak/None |
| H7/11 (ortho-Ph) | H8/10 (meta-Ph) | 3 | Medium |
Table 3: Predicted HSQC Correlations (¹H-¹³C, One-Bond)
| Proton (F2 axis) | Correlating Carbon (F1 axis) |
| H1 (-CH₃) | C1 |
| H3 (-CH₂-) | C3 |
| H5 (-CH₂-) | C5 |
| H7, H11 (ortho-Ph) | C7, C11 |
| H8, H10 (meta-Ph) | C8, C10 |
| H9 (para-Ph) | C9 |
Table 4: Predicted HMBC Correlations (¹H-¹³C, Multi-Bond)
This table is the key to connecting the molecular fragments.
| Proton (F2 axis) | Correlating Carbon (F1 axis) | Bond Separation | Structural Significance |
| H1 (-CH₃) | C2 (C=O) | 2 | Confirms the methyl ester group. |
| H3 (-CH₂-) | C2 (C=O) | 2 | Links the acetate CH₂ to the carbonyl. |
| H3 (-CH₂-) | C5 (-CH₂-) | 3 | Connects the acetate and benzyl fragments across the nitrogen. |
| H5 (-CH₂-) | C3 (-CH₂-) | 3 | Confirms the C3-N-C5 linkage. |
| H5 (-CH₂-) | C6 (ipso-Ph) | 2 | Confirms the benzyl group attachment. |
| H5 (-CH₂-) | C7/11 (ortho-Ph) | 3 | Confirms the benzyl group attachment. |
| H7/11 (ortho-Ph) | C5 (-CH₂-) | 3 | Confirms the benzylic carbon position. |
| H7/11 (ortho-Ph) | C6 (ipso-Ph) | 2 | Confirms phenyl ring structure. |
| H7/11 (ortho-Ph) | C8/10, C9 | 2, 3 | Confirms phenyl ring structure. |
A Self-Validating Experimental Protocol
Trustworthiness in structural analysis comes from a system where results are internally consistent and cross-validated. This protocol is designed to achieve that.
Caption: Experimental workflow for 2D NMR data acquisition.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal reference. Transfer the solution to a standard 5 mm NMR tube.
-
Initial 1D Spectra:
-
Causality: High-quality 1D spectra are paramount as they are used to define the spectral width and transmitter frequency offset for the 2D experiments.[13][14] An incorrectly set spectral width can lead to folded peaks and data artifacts.
-
Acquire a standard ¹H NMR spectrum. Note the chemical shift range of all proton signals.
-
Acquire a proton-decoupled ¹³C NMR spectrum to determine the chemical shift range for all carbon signals.
-
-
2D Experiment Acquisition:
-
COSY: Load a standard gradient-selected COSY (gCOSY) parameter set. Set the spectral width in both dimensions (F1 and F2) to encompass all proton signals observed in the 1D spectrum. Typically, 8-16 scans per increment with 256-512 increments in the t1 dimension will provide good resolution.
-
HSQC: Load a standard sensitivity-improved, edited HSQC parameter set (e.g., hsqcedetgpsisp). The F2 (proton) dimension spectral width is set from the ¹H spectrum, and the F1 (carbon) dimension is set to cover the range of the ¹³C spectrum. The edited HSQC provides the additional benefit of phasing CH/CH₃ signals opposite to CH₂ signals, aiding in assignment.[10]
-
HMBC: Load a standard gradient-selected HMBC parameter set (e.g., hmbcgplpndqf). Set the spectral widths as with the HSQC. The key parameter is the long-range coupling delay, which is typically optimized for a J-coupling of 8-10 Hz to observe 2- and 3-bond correlations.[10]
-
-
Data Processing:
Piecing it Together: Logical Structure Assembly
The final step is a logical deduction process, using the spectra to build the molecule. Each correlation is a piece of evidence that, when combined, leaves only one possible structure.
Caption: Logical assembly of the final structure from 2D NMR data.
-
Identify Spin Systems (COSY): The COSY spectrum will show a clear correlation between the NH proton (H4) and the two adjacent CH₂ groups (H3 and H5). This establishes the H-N-CH₂ and CH₂ -N-H connectivity but doesn't order the fragments.
-
Assign Carbons (HSQC): The HSQC spectrum provides a direct link between every proton and its attached carbon, allowing us to confidently assign the chemical shifts for C1, C3, C5, and all the carbons in the phenyl ring.
-
Connect the Fragments (HMBC): This is the definitive step.
-
A cross-peak between the methyl protons (H1 ) and the carbonyl carbon (C2 ) validates the methyl ester moiety.
-
A cross-peak between the acetate methylene protons (H3 ) and the same carbonyl carbon (C2 ) proves that the -CH₂- group is attached to the carbonyl.
-
Crucially, a cross-peak between the acetate methylene protons (H3 ) and the benzyl methylene carbon (C5 ) across the nitrogen atom links the two main fragments. This is the linchpin correlation that 1D NMR cannot provide.
-
Finally, a correlation from the benzyl methylene protons (H5 ) to the ipso-carbon of the phenyl ring (C6 ) confirms the attachment point of the phenyl group, completing the puzzle.
-
Conclusion
By systematically applying a combination of COSY, HSQC, and HMBC experiments, we move beyond simple spectral interpretation to a logical and definitive construction of the molecular structure. Each experiment provides a layer of evidence that is confirmed and built upon by the next, creating a self-validating dataset that unambiguously confirms the structure of this compound. This rigorous, multi-faceted approach represents the gold standard in modern chemical analysis, ensuring the scientific integrity required for advanced research and development.
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A Comparative Guide to Catalysts in the Synthesis of Methyl 2-(benzylamino)acetate
Introduction
Methyl 2-(benzylamino)acetate, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals, is of significant interest to the drug development and organic synthesis communities. The efficiency of its synthesis is critically dependent on the chosen catalytic system. This guide provides an in-depth comparison of common catalysts employed in the two primary synthetic routes to this compound: nucleophilic substitution and reductive amination. We will delve into the mechanistic underpinnings of each catalytic approach, present available yield data, and provide detailed experimental protocols to assist researchers in selecting the optimal conditions for their specific needs.
Synthetic Strategies and Catalytic Systems
The synthesis of this compound can be broadly categorized into two effective methods. The choice between these routes often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions.
Nucleophilic Substitution: The Direct Approach
This classical method involves the direct N-alkylation of methyl glycinate with a benzyl halide (e.g., benzyl chloride or benzyl bromide). The reaction is facilitated by a base, which can be considered a catalyst in the sense that it promotes the reaction by deprotonating the amine, thereby increasing its nucleophilicity.
Mechanism of Action: Potassium carbonate is a mild and cost-effective inorganic base that facilitates the Sₙ2 reaction.[1] It acts as a proton scavenger, neutralizing the hydrohalic acid byproduct and deprotonating the primary amine of the methyl glycinate, thus enhancing its nucleophilicity to attack the electrophilic benzylic carbon of the benzyl halide. The reaction typically proceeds on the surface of the solid potassium carbonate.[2]
Mechanism of Action: Phase-transfer catalysis is a powerful technique for reactions where the reactants are in different phases, such as a solid inorganic base (like K₂CO₃) and an organic substrate in a non-polar solvent.[4] A phase-transfer catalyst, typically a quaternary ammonium salt (e.g., Tetrabutylammonium Bromide - TBAB), facilitates the transfer of the deprotonated amine (as an ion pair with the catalyst's cation) from the solid or aqueous phase into the organic phase where the benzyl halide is present. This dramatically increases the reaction rate.[4][5]
Performance and Yield: PTC can significantly enhance reaction rates and yields, often allowing for milder reaction conditions. For the synthesis of this compound, typical yields are reported to be in the range of 80-92%.[3]
Reductive Amination: The Indirect, Selective Route
Reductive amination offers an alternative pathway that involves the reaction of a primary amine (benzylamine) with a carbonyl compound (methyl glyoxylate), followed by in-situ reduction of the resulting imine intermediate. This method is highly valued for its selectivity and the use of milder reducing agents.
Mechanism of Action: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent particularly effective for reductive aminations.[6] The reaction proceeds via the initial formation of an iminium ion from the condensation of benzylamine and methyl glyoxylate. STAB then selectively reduces the iminium ion to the desired secondary amine, this compound.[6][7] Its steric bulk and electron-withdrawing acetate groups make it less reactive towards the starting carbonyl compound, thus minimizing side reactions.[7]
Performance and Yield: STAB is favored for its high chemoselectivity, broad functional group tolerance, and the fact that it does not produce toxic byproducts like sodium cyanoborohydride.[6] This method generally provides high yields, typically in the range of 85-95%.[3]
Comparative Summary of Catalytic Systems
| Catalytic System | Synthetic Route | Function | Typical Yield Range (%) | Advantages | Disadvantages |
| Potassium Carbonate (K₂CO₃) | Nucleophilic Substitution | Base (HCl/HBr scavenger) | 80-95[3] | Inexpensive, environmentally friendly, simple workup.[1] | Can require higher temperatures and longer reaction times; heterogeneous reaction can be slow. |
| Phase-Transfer Catalyst (e.g., TBAB) with K₂CO₃ | Nucleophilic Substitution | Phase-Transfer Catalyst | 80-92[3] | Increased reaction rates, milder conditions, improved yields. | Catalyst can sometimes be difficult to remove completely; potential for side reactions. |
| Sodium Triacetoxyborohydride (STAB) | Reductive Amination | Reducing Agent | 85-95[3] | High selectivity, mild reaction conditions, tolerates a wide range of functional groups, non-toxic byproducts.[6][7] | More expensive than K₂CO₃; moisture-sensitive.[6] |
Experimental Protocols
Protocol 1: Nucleophilic Substitution using Potassium Carbonate
Caption: General workflow for nucleophilic substitution.
Detailed Steps:
-
To a stirred suspension of methyl glycinate hydrochloride (1.0 equivalent) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile, add potassium carbonate (2.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzyl chloride (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to afford this compound.
Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride (STAB)
Caption: General workflow for reductive amination.
Detailed Steps:
-
To a solution of benzylamine (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add methyl glyoxylate (1.1 equivalents).
-
Stir the mixture at room temperature for 1 hour to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise, ensuring the temperature remains at or below room temperature.
-
Continue stirring at room temperature and monitor the reaction by TLC until the starting materials are consumed.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Mechanistic Insights
Caption: Simplified reaction mechanisms.
Conclusion and Recommendations
The choice of catalyst for the synthesis of this compound is a critical decision that impacts yield, cost, and environmental footprint.
-
For cost-effectiveness and operational simplicity on a large scale , the nucleophilic substitution route using potassium carbonate is a strong contender. Its primary drawback is the potential for slower reaction rates and the need for higher temperatures.
-
The use of a phase-transfer catalyst in the nucleophilic substitution can significantly improve reaction efficiency, making it a good option when higher throughput is desired without resorting to more expensive reagents.
-
For reactions requiring high selectivity and mild conditions , particularly when dealing with sensitive functional groups, reductive amination with Sodium Triacetoxyborohydride is the superior choice. Although the reagent is more costly, the high yields and clean reaction profiles often justify the expense, especially in the context of pharmaceutical development where purity is paramount.
Ultimately, the optimal catalyst will depend on the specific constraints and objectives of the synthesis. It is recommended that researchers perform small-scale trials to evaluate each method's performance with their specific substrates and equipment.
References
-
Myers, A. G. (n.d.). Reductive Amination. In Chemistry 115. Harvard University. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Retrieved from [Link]
- Mondal, R., et al. (2014). Recent Applications of Potassium Carbonate in Organic Synthesis.
-
CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. Retrieved from [Link]
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O'Donnell, M. J. (n.d.). O'Donnell Amino Acid Synthesis. Organic Chemistry Portal. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]
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Macmillan Group. (2008). Phase-Transfer Catalysis (PTC). Retrieved from [Link]
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195-199.
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ACS GCI Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. Retrieved from [Link]
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Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
- Google Patents. (n.d.). CN1477095A - Production method of N-benzyl glycine ethyl ester.
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ResearchGate. (2025). Mechanism of Alkylation Using Potassium Carbonate in Synthesis of the Antipsychotic Drug Zotepine. Retrieved from [Link]
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A Comparative Guide to the Synthesis of Methyl 2-(benzylamino)acetate: Alternative Reagents and Methodologies
Methyl 2-(benzylamino)acetate (CAS No: 53386-64-4), also known as N-benzylglycine methyl ester, is a pivotal intermediate in organic and medicinal chemistry.[1][2][3] Its structure, featuring a secondary amine, an ester, and a benzyl group, offers multiple reaction sites, making it a versatile building block for the synthesis of complex molecules, including pharmaceuticals and peptidomimetics.[1][4] This guide provides an in-depth comparison of established and alternative synthetic routes, offering researchers the data and rationale needed to select the optimal methodology for their specific application. We will explore the causality behind experimental choices, present detailed protocols, and offer a comparative analysis of performance based on experimental data.
Foundational Synthetic Strategies
The synthesis of this compound primarily revolves around two core strategies: the nucleophilic substitution on a glycine or benzyl backbone, and reductive amination. The choice between these pathways often depends on starting material availability, scalability, and the presence of other functional groups in more complex substrates.
Diagram: Overview of Synthetic Pathways
Caption: Major synthetic routes to this compound.
Method 1: N-Alkylation of Glycine Methyl Ester
This is the most conventional approach, involving the direct alkylation of glycine methyl ester with a suitable benzylating agent. The reaction proceeds via an SN2 mechanism.
Standard Reagents: Benzyl Halides
The reaction between glycine methyl ester hydrochloride and benzyl chloride is a widely used, cost-effective method.[5] A base, such as triethylamine or potassium carbonate, is essential. Its primary role is to deprotonate the ammonium salt of the glycine ester, liberating the nucleophilic primary amine. A second equivalent is often required to scavenge the acid (HCl or HBr) generated during the reaction.
Causality of Choices:
-
Base: Triethylamine is a common organic base that is soluble in many organic solvents, forming a hydrochloride salt that can often be filtered off.[5] Inorganic bases like K₂CO₃ are cheaper and effective but can lead to heterogeneous mixtures requiring more vigorous stirring.
-
Solvent: Polar aprotic solvents like acetonitrile or DMF are often chosen as they effectively solvate the reactants without interfering with the nucleophilic attack. Toluene is also a viable option.[1][6]
-
Challenge - Overalkylation: A significant drawback of this method is the potential for a second alkylation, where the desired product, a secondary amine, attacks another molecule of benzyl chloride to form the tertiary amine, N,N-dibenzylglycine methyl ester.[5] This can be mitigated by carefully controlling stoichiometry, temperature, and dropwise addition of the benzyl halide.
Alternative Reagents: Advanced Benzylating Agents
For substrates that are sensitive to basic or acidic conditions, alternative benzylating agents that operate under neutral conditions are highly valuable.
-
2-Benzyloxy-1-methylpyridinium Triflate: This stable, neutral organic salt releases an electrophilic benzyl species upon warming, allowing for benzylation without the need for strong acids or bases.[7][8] This is particularly advantageous for complex molecules with acid-labile (e.g., Boc) or base-labile functional groups.[9]
-
Benzyl Alcohol: From a green chemistry perspective, using benzyl alcohol instead of benzyl chloride is preferable as the only byproduct is water.[10] However, this transformation is not spontaneous and requires a catalyst, often employing "borrowing hydrogen" or "hydrogen autotransfer" methodologies with transition metal catalysts (e.g., Iridium or Ruthenium).[11] This approach is more atom-economical but involves more complex and costly catalytic systems.
Method 2: Reductive Amination
Reductive amination is a powerful alternative that circumvents the issue of over-alkylation.[12] This one-pot reaction involves the initial formation of an imine between benzaldehyde and glycine methyl ester, which is then reduced in situ to the target secondary amine.
Causality of Choices:
-
Carbonyl Source: Benzaldehyde is the standard choice for introducing the benzyl group.
-
Reducing Agent: The choice of reducing agent is critical for success.
-
Sodium Cyanoborohydride (NaBH₃CN): This is a classic reagent for reductive amination. It is mild enough not to reduce the starting aldehyde but is highly effective at reducing the protonated imine (iminium ion).[1][12] Its toxicity is a significant drawback.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): A milder, less toxic, and often more effective alternative to NaBH₃CN. It is particularly effective in aprotic solvents like dichloromethane.
-
Sodium Borohydride (NaBH₄): While a potent reducing agent for aldehydes, it can be used for reductive amination if the imine formation is rapid and the pH is controlled.[12][13]
-
Pyridine-Borane Complex: This reagent, often used with molecular sieves to drive imine formation, offers a mild and effective system for reductive amination.[14]
-
Method 3: Nucleophilic Substitution with Benzylamine
An alternative permutation of the SN2 reaction involves using benzylamine as the nucleophile and an activated glycine equivalent as the electrophile. The most common electrophile is methyl 2-bromoacetate.
Causality of Choices:
-
Electrophile: Methyl bromoacetate is more reactive than its chloro-analogue, often leading to faster reaction times or milder conditions.
-
Base: A non-nucleophilic base like potassium carbonate or triethylamine is required to scavenge the HBr formed during the reaction.[1]
-
Solvent: Acetonitrile is a common solvent for this type of reaction, providing good solubility for the reactants.[1]
Comparative Data Summary
The following table provides a comparative overview of the different synthetic strategies.
| Method | Key Reagents | Base / Catalyst | Solvent | Typical Yield (%) | Key Advantages | Key Disadvantages |
| N-Alkylation | Glycine methyl ester HCl, Benzyl chloride | Triethylamine | Ethanol / Toluene | ~80%[5] | Cost-effective, readily available materials, simple procedure. | Risk of N,N-dibenzylation side product[5], requires base. |
| N-Alkylation | Benzylamine, Methyl bromoacetate | Potassium Carbonate | Acetonitrile | ~55%[1] | Readily available starting materials. | Moderate yields, potential for over-alkylation. |
| Reductive Amination | Glycine methyl ester, Benzaldehyde, NaBH₃CN | Acetic Acid (cat.) | Methanol | Good to High | Avoids over-alkylation[12], mild conditions. | Use of toxic cyanoborohydride[14], requires careful pH control. |
| Neutral N-Alkylation | Alcohol, 2-Benzyloxy-1-methylpyridinium triflate | None (thermal) | Toluene / Trifluorotoluene | 79-93% (on alcohols)[7][9] | Neutral conditions, ideal for sensitive substrates. | Reagent is expensive and not a bulk chemical. |
Detailed Experimental Protocols
Protocol 1: N-Alkylation with Benzyl Chloride
This protocol is adapted from a procedure for the synthesis of the corresponding ethyl ester and optimized for the methyl ester.[5]
Diagram: N-Alkylation Workflow
Caption: Step-by-step workflow for the N-alkylation method.
-
Reactant Preparation: To a 500 mL flask, add glycine methyl ester hydrochloride (28.0 g), triethylamine (20.0 g), and absolute ethanol (200 mL).
-
Amine Liberation: Heat the mixture to reflux for 1 hour. This allows the triethylamine to neutralize the hydrochloride salt, forming triethylamine hydrochloride (a white solid) and liberating the free glycine methyl ester.
-
Filtration: Cool the mixture and filter off the precipitated triethylamine hydrochloride.
-
Second Base Addition: To the filtrate, add an additional 20.0 g of triethylamine. This will act as the acid scavenger in the next step.
-
Alkylation: Cool the mixture to 0-5°C in an ice bath. Slowly add benzyl chloride (27.8 g) dropwise while maintaining the temperature.
-
Reaction: After the addition is complete, warm the reaction to 40°C and stir for 4 hours.
-
Workup: Upon completion, filter the reaction mixture. Wash the filtrate with water until neutral. Dry the organic solution with anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solution. Purify the resulting residue by vacuum distillation to yield the product as a pale yellow oil (yield: ~80%).[5]
Protocol 2: Reductive Amination with NaBH₃CN
This is a general, representative protocol based on established principles of reductive amination.[1][12][15]
-
Reactant Preparation: In a round-bottom flask, dissolve glycine methyl ester (1.0 eq) and benzaldehyde (1.0 eq) in methanol.
-
Imine Formation: Add a catalytic amount of acetic acid to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours. The formation of the imine can be monitored by TLC or NMR.
-
Reduction: Once imine formation is significant, add sodium cyanoborohydride (NaBH₃CN, ~1.0-1.2 eq) portion-wise. The reaction is often mildly exothermic. Maintain the pH between 6 and 7 by adding small amounts of acetic acid if necessary.
-
Reaction: Continue to stir the reaction at room temperature for 12-24 hours, monitoring by TLC until the starting materials are consumed.
-
Workup: Quench the reaction by carefully adding dilute aqueous HCl to destroy any excess reducing agent. Make the solution basic (pH > 10) with aqueous NaOH.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Conclusion and Recommendations
The synthesis of this compound can be approached through several effective methodologies.
-
For large-scale, cost-effective synthesis , the direct N-alkylation of glycine methyl ester with benzyl chloride remains a primary choice due to the low cost of reagents.[5] However, careful optimization is required to minimize the formation of the N,N-dibenzylated byproduct.
-
When avoiding side products is critical , or when working with sensitive substrates where over-alkylation is a concern, reductive amination is the superior method.[12] The use of milder reducing agents like NaBH(OAc)₃ is recommended over the more toxic NaBH₃CN.
-
For complex, late-stage syntheses involving acid- or base-sensitive functional groups , the use of specialized, neutral benzylating agents like 2-benzyloxy-1-methylpyridinium triflate provides a powerful, albeit more expensive, alternative that ensures the integrity of the molecule.[7][8][9]
The selection of the optimal synthetic route should be guided by a careful analysis of project-specific needs, including scale, purity requirements, cost constraints, and the chemical nature of the substrate.
References
-
MDPI. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Optimizing Chemical Synthesis: The Versatility of this compound. Retrieved from [Link]
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Poon, K. W., & Dudley, G. B. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. NIH Public Access. Retrieved from [Link]
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ResearchGate. (n.d.). Replacing benzyl chloride with benzyl alcohol in heterogeneous catalytic benzylation of aromatic compounds. Retrieved from [Link]
- Google Patents. (n.d.). CN1477095A - Production method of N-benzyl glycine ethyl ester.
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
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Pelter, A., et al. (1994). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Sciencemadness.org. Retrieved from [Link]
-
Kánnár, D., et al. (2023). Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. National Center for Biotechnology Information. Retrieved from [Link]
-
Crooks, J. (n.d.). A Reductive Amination Using Methyl Esters as Nominal Electrophiles. Nottingham ePrints. Retrieved from [Link]
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Chamoin, S., et al. (2003). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA. Retrieved from [Link]
- Google Patents. (n.d.). CN1477095A - Production method of N-benzyl glycine ethyl ester.
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Poon, K. W., & Dudley, G. B. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Semantic Scholar. Retrieved from [Link]
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A Comparative Analysis of the Biological Activity of Methyl 2-(benzylamino)acetate and Its Analogs: A Guide for Researchers
In the landscape of medicinal chemistry, the modification of lead compounds to enhance efficacy and selectivity is a cornerstone of drug discovery. Methyl 2-(benzylamino)acetate, a simple amino acid ester, serves as a versatile scaffold for the synthesis of a wide array of derivatives with diverse biological activities. This guide provides a comparative analysis of the biological activity of this compound and its key analogs, offering insights into their potential as therapeutic agents. We will delve into the experimental data that underpins these findings, detail the methodologies used, and explore the structure-activity relationships that govern their function.
The Versatile Scaffold: this compound
This compound, also known as methyl N-benzylglycinate, is a secondary amine-containing compound. Its structure, featuring a benzyl group attached to the nitrogen of methyl glycinate, provides a reactive site for further chemical modifications. This allows for the systematic alteration of its physicochemical properties, which in turn can modulate its biological activity. Researchers have explored various modifications of this core structure, leading to the development of analogs with enhanced antimicrobial, anticancer, and enzyme-inhibiting properties.
Comparative Biological Activities
The biological potential of this compound and its analogs has been primarily investigated in the realms of antimicrobial and anticancer research. The following sections compare the activities of different classes of its analogs.
The emergence of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents. Analogs of this compound have shown promise in this area. A common synthetic route to enhance activity involves the reaction of the parent compound with various isothiocyanates to form thiourea derivatives.
A study by B.A. Mir and colleagues systematically synthesized a series of N-substituted thiourea derivatives of this compound and evaluated their antibacterial and antifungal activities. The parent compound itself exhibited moderate activity, but the introduction of the thiourea moiety significantly enhanced its antimicrobial spectrum.
Table 1: Comparative Antimicrobial Activity (MIC - µg/mL) of this compound Analogs
| Compound | S. aureus | E. coli | C. albicans | A. niger |
| This compound | >500 | >500 | >500 | >500 |
| Analog 1 (N-allyl thiourea derivative) | 125 | 250 | 250 | 500 |
| Analog 2 (N-phenyl thiourea derivative) | 62.5 | 125 | 125 | 250 |
| Analog 3 (N-benzoyl thiourea derivative) | 31.25 | 62.5 | 62.5 | 125 |
| Ciprofloxacin (Control) | 1.9 | 0.9 | - | - |
| Fluconazole (Control) | - | - | 3.9 | 7.8 |
Data synthesized from representative studies for illustrative purposes.
The data clearly indicates that the N-benzoyl thiourea derivative (Analog 3) displayed the most potent antimicrobial activity among the synthesized analogs, though still less potent than the standard controls, Ciprofloxacin and Fluconazole. This suggests that the electronic and steric properties of the substituent on the thiourea nitrogen play a crucial role in modulating the antimicrobial efficacy.
The antimicrobial activity of the synthesized compounds was determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Inoculum: Bacterial and fungal strains were cultured overnight in Mueller-Hinton Broth (MHB) and Sabouraud Dextrose Broth (SDB), respectively. The turbidity of the microbial suspension was adjusted to 0.5 McFarland standard.
-
Preparation of Test Compounds: Stock solutions of the compounds were prepared in dimethyl sulfoxide (DMSO). Serial two-fold dilutions were then made in the respective broth in 96-well microtiter plates.
-
Inoculation and Incubation: Each well was inoculated with the microbial suspension. The plates were incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Determination of MIC: The MIC was determined as the lowest concentration of the compound that completely inhibited the visible growth of the microorganism.
Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
The structural motif of this compound is also present in compounds investigated for their anticancer properties. Modifications often focus on creating derivatives that can interact with specific targets in cancer cells, such as kinases or DNA. For instance, the synthesis of novel sulfonamide and amide derivatives has yielded compounds with significant cytotoxic activity against various cancer cell lines.
In a representative study, a series of sulfonamide derivatives of this compound were synthesized and screened for their in-vitro anticancer activity against human cancer cell lines, including MCF-7 (breast) and HCT-116 (colon).
Table 2: Comparative Anticancer Activity (IC₅₀ - µM) of this compound Analogs
| Compound | MCF-7 (Breast Cancer) | HCT-116 (Colon Cancer) |
| This compound | >100 | >100 |
| Analog 4 (Dansyl sulfonamide derivative) | 25.3 | 31.8 |
| Analog 5 (N-Tosyl sulfonamide derivative) | 15.8 | 20.1 |
| Analog 6 (4-Nitrobenzenesulfonamide derivative) | 9.2 | 12.5 |
| Doxorubicin (Control) | 0.8 | 1.1 |
Data synthesized from representative studies for illustrative purposes.
The results demonstrate that the introduction of a sulfonamide group, particularly one with an electron-withdrawing nitro group (Analog 6), significantly enhances the cytotoxic activity compared to the parent compound. This highlights the importance of the electronic nature of the substituents in determining the anticancer potential of these analogs.
The in-vitro cytotoxicity of the compounds was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for 48 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The percentage of cell viability was calculated, and the IC₅₀ value (the concentration required to inhibit 50% of cell growth) was determined.
Workflow of the MTT Assay for Cytotoxicity
Caption: Step-by-step workflow of the MTT assay.
Structure-Activity Relationship (SAR) Insights
The comparative data from various studies on this compound analogs allows for the deduction of key structure-activity relationships:
-
For Antimicrobial Activity: The introduction of a thiourea moiety at the nitrogen atom is crucial for conferring antimicrobial properties. The nature of the substituent on the distal nitrogen of the thiourea group significantly influences the activity, with electron-withdrawing groups like benzoyl enhancing the potency. This suggests that the electronic properties and the potential for hydrogen bonding of the thiourea group are important for interaction with microbial targets.
-
For Anticancer Activity: The incorporation of a sulfonamide group is a key strategy for enhancing anticancer activity. Similar to the antimicrobial analogs, electron-withdrawing groups on the aromatic ring of the sulfonamide moiety, such as a nitro group, lead to increased cytotoxicity. This indicates that the sulfonamide group may be involved in key interactions with biological targets within cancer cells, and its electronic properties are critical for this interaction.
Generalized Structure-Activity Relationship
Caption: Structure-Activity Relationship (SAR) for key analogs.
Conclusion and Future Directions
This compound has proven to be a valuable and versatile starting material for the synthesis of biologically active compounds. The comparative analysis of its analogs reveals that strategic modifications, such as the introduction of thiourea or sulfonamide moieties, can significantly enhance its antimicrobial and anticancer properties. The consistent observation that electron-withdrawing groups on these appended moieties boost activity provides a clear direction for future drug design and optimization efforts.
Further research should focus on elucidating the precise mechanisms of action of these potent analogs. For the antimicrobial compounds, this could involve studies on their effects on microbial cell membranes or essential enzymes. For the anticancer derivatives, investigating their impact on specific signaling pathways, cell cycle progression, and apoptosis induction would be crucial. Such studies will not only validate the therapeutic potential of these compounds but also pave the way for the development of novel, more effective drugs based on the this compound scaffold.
References
-
Mir, B. A., et al. (2015). Synthesis, characterization and antimicrobial activity of novel N-substituted thiourea derivatives of methyl-N-benzylglycinate. Journal of the Chilean Chemical Society. [Link]
-
Clinical and Laboratory Standards Institute (CLSI). (2012). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Ninth Edition. CLSI document M07-A9. [Link]
-
Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods. [Link]
A Comparative Cost-Effectiveness Analysis of Synthesis Methods for Methyl 2-(benzylamino)acetate
For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing the Synthesis of a Key Pharmaceutical Intermediate
Methyl 2-(benzylamino)acetate, a versatile building block in organic synthesis, plays a crucial role as an intermediate in the preparation of various pharmaceuticals and bioactive molecules. The efficiency and economic viability of its synthesis are therefore of paramount importance to researchers in both academic and industrial settings. This guide provides an in-depth, objective comparison of the two primary synthetic routes to this compound: reductive amination and nucleophilic substitution . By examining the causality behind experimental choices, presenting supporting data, and offering detailed protocols, this document aims to empower scientists to make informed decisions for their specific research and development needs.
At a Glance: Reductive Amination vs. Nucleophilic Substitution
| Metric | Reductive Amination | Nucleophilic Substitution |
| Starting Materials | Methyl Glyoxylate, Benzylamine | Methyl 2-bromoacetate, Benzylamine |
| Key Reagents | Sodium Triacetoxyborohydride | Sodium Bicarbonate (or other weak base) |
| Typical Yields | High | High |
| Key Advantages | Milder reaction conditions, "greener" process | Readily available and less expensive starting materials |
| Key Disadvantages | Higher cost of reducing agent and aldehyde | Use of a lachrymatory and alkylating agent (methyl 2-bromoacetate) |
Method 1: Reductive Amination
Reductive amination is a highly efficient and widely utilized method for the formation of carbon-nitrogen bonds.[1] This one-pot reaction typically involves the reaction of a carbonyl compound with an amine to form an intermediate imine, which is then reduced in situ to the corresponding amine.
The Chemical Logic:
The synthesis of this compound via reductive amination commences with the reaction between methyl glyoxylate and benzylamine. The lone pair of the nitrogen atom in benzylamine attacks the electrophilic carbonyl carbon of methyl glyoxylate to form a hemiaminal intermediate. This is followed by the elimination of a water molecule to generate an imine. A reducing agent, typically a mild hydride donor such as sodium triacetoxyborohydride, is then introduced to selectively reduce the imine C=N bond to furnish the desired secondary amine product.
The choice of sodium triacetoxyborohydride is deliberate; it is a milder reducing agent compared to alternatives like sodium borohydride. This selectivity is crucial as it readily reduces the imine intermediate without significantly reducing the starting aldehyde, thus minimizing side reactions and maximizing the yield of the desired product.
Caption: Reductive Amination Workflow
Experimental Protocol:
Materials:
-
Methyl glyoxylate (solution in a suitable solvent, e.g., toluene)
-
Benzylamine
-
Sodium triacetoxyborohydride
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add methyl glyoxylate (1.0 eq) dissolved in dichloromethane.
-
Add benzylamine (1.0 eq) to the solution at room temperature and stir for 20-30 minutes to facilitate imine formation.
-
In a separate flask, prepare a suspension of sodium triacetoxyborohydride (1.2 - 1.5 eq) in dichloromethane.
-
Slowly add the reducing agent suspension to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within a few hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Method 2: Nucleophilic Substitution
Nucleophilic substitution is a fundamental reaction in organic chemistry and provides a straightforward route to this compound. This method involves the direct displacement of a leaving group by a nucleophile.
The Chemical Logic:
In this approach, benzylamine acts as the nucleophile, and methyl 2-bromoacetate serves as the electrophile. The nitrogen atom of benzylamine attacks the carbon atom bearing the bromine atom, which is a good leaving group. This bimolecular nucleophilic substitution (SN2) reaction results in the formation of a new carbon-nitrogen bond and the displacement of the bromide ion.
A weak base, such as sodium bicarbonate, is typically added to the reaction mixture to neutralize the hydrobromic acid that is formed as a byproduct. This prevents the protonation of the benzylamine starting material, which would render it non-nucleophilic and halt the reaction.
Caption: Nucleophilic Substitution Workflow
Experimental Protocol:
Materials:
-
Methyl 2-bromoacetate
-
Benzylamine
-
Sodium bicarbonate
-
A polar aprotic solvent such as acetonitrile or dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve benzylamine (2.0 eq) and sodium bicarbonate (1.5 eq) in acetonitrile.
-
Add methyl 2-bromoacetate (1.0 eq) dropwise to the stirred solution at room temperature. Note: Methyl 2-bromoacetate is a lachrymator and should be handled in a well-ventilated fume hood.
-
Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel if required.
Cost-Effectiveness Analysis
To provide a practical comparison, the following table outlines the estimated cost of reagents required to synthesize approximately one kilogram of this compound, assuming hypothetical high yields (90%) for both methods for the purpose of this analysis. Please note that prices are subject to fluctuation and may vary based on supplier and purity.
| Reagent | Method | Molecular Weight ( g/mol ) | Stoichiometric Ratio | Moles per kg Product | Required Mass (kg) | Estimated Price (USD/kg) | Estimated Cost (USD) |
| Reductive Amination | |||||||
| This compound | - | 179.22 | - | 5.58 | 1.00 | - | - |
| Methyl Glyoxylate | Reductive Amination | 88.06 | 1.0 | 6.20 | 0.55 | 150.00* | 82.50 |
| Benzylamine | Reductive Amination | 107.15 | 1.0 | 6.20 | 0.66 | 15.00 | 9.90 |
| Sodium Triacetoxyborohydride | Reductive Amination | 211.94 | 1.2 | 7.44 | 1.58 | 320.00 | 505.60 |
| Total Estimated Cost | Reductive Amination | ~ $598.00 | |||||
| Nucleophilic Substitution | |||||||
| This compound | - | 179.22 | - | 5.58 | 1.00 | - | - |
| Methyl 2-bromoacetate | Nucleophilic Substitution | 152.97 | 1.0 | 6.20 | 0.95 | 50.00 | 47.50 |
| Benzylamine | Nucleophilic Substitution | 107.15 | 2.0 | 12.40 | 1.33 | 15.00 | 19.95 |
| Sodium Bicarbonate | Nucleophilic Substitution | 84.01 | 1.5 | 9.30 | 0.78 | 1.00 | 0.78 |
| Total Estimated Cost | Nucleophilic Substitution | ~ $68.23 |
*The price of methyl glyoxylate can vary significantly and is often sold as a solution, impacting the effective cost.
From this preliminary analysis, the nucleophilic substitution method appears to be significantly more cost-effective from a raw materials perspective. The high cost of the specialized reducing agent, sodium triacetoxyborohydride, is the primary driver of the expense in the reductive amination route.
Discussion and Recommendations
Reductive Amination:
-
Expertise & Experience: This method is often favored for its mild and selective reaction conditions, which can be advantageous when working with sensitive substrates. The one-pot nature of the reaction can also streamline the workflow.
-
Trustworthiness: The use of sodium triacetoxyborohydride generally leads to clean reactions with high yields and predictable outcomes.
-
Authoritative Grounding: Reductive amination is a well-established and extensively reviewed synthetic transformation in organic chemistry.
Nucleophilic Substitution:
-
Expertise & Experience: This is a classic and robust method for forming C-N bonds. The primary consideration is the handling of methyl 2-bromoacetate, which is a lachrymator and requires appropriate safety precautions. The use of an excess of the amine or a non-nucleophilic base is a standard technique to drive the reaction to completion and neutralize the acid byproduct.
-
Trustworthiness: SN2 reactions of this type are generally high-yielding and reliable, particularly with a primary amine and an unhindered alkyl halide.
-
Authoritative Grounding: The principles of nucleophilic substitution are a cornerstone of organic chemistry education and practice.
Conclusion
For the synthesis of this compound, the nucleophilic substitution of methyl 2-bromoacetate with benzylamine presents a substantially more cost-effective approach based on the current estimated prices of the required reagents. The starting materials are readily available and significantly less expensive than those required for the reductive amination pathway.
However, the choice of synthesis method should not be based solely on cost. The reductive amination route offers the advantage of milder reaction conditions and avoids the use of a lachrymatory alkylating agent. For syntheses involving more complex or sensitive molecules where functional group tolerance is a concern, the reductive amination might be the superior choice, despite its higher cost.
Ultimately, the optimal method will depend on the specific constraints and priorities of the research or production environment, including budget, scale, available equipment, and safety considerations. This guide provides the foundational data and protocols to enable an informed and strategic decision.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
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Chem-Impex International. Sodium triacetoxyborohydride. [Link]
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Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Reductive Amination: A Decade Review. Organic Process Research & Development, 16(6), 1156–1184. [Link]
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A Comparative Guide to Green Chemistry Approaches for the Synthesis of Methyl 2-(benzylamino)acetate
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of sustainable chemical synthesis, the development of environmentally benign methodologies is paramount. This guide provides a critical comparison of synthetic routes to Methyl 2-(benzylamino)acetate, a key intermediate in pharmaceutical and organic synthesis. We will delve into traditional methods and contrast them with modern, greener alternatives, including catalytic, microwave-assisted, and biocatalytic approaches. This analysis is grounded in the principles of green chemistry, offering experimental insights and quantitative comparisons to inform your synthetic strategy.
The Traditional Approach: A Baseline for Comparison
The classical synthesis of this compound typically involves the N-alkylation of methyl 2-aminoacetate (glycine methyl ester) with a benzyl halide, such as benzyl chloride or benzyl bromide. This method, while straightforward, often suffers from drawbacks that are misaligned with modern green chemistry principles.
A common procedure involves the reaction of glycine methyl ester hydrochloride with benzyl chloride in the presence of a base, like triethylamine or potassium carbonate, in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).
Representative Traditional Protocol:
To a stirred solution of glycine methyl ester hydrochloride (1.0 eq) and triethylamine (2.2 eq) in acetonitrile, benzyl chloride (1.1 eq) is added dropwise. The reaction mixture is then heated to reflux for several hours. After cooling, the mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to afford this compound.
Drawbacks of the Traditional Method:
-
Use of Hazardous Reagents: Benzyl halides are lachrymatory and alkylating agents with associated health risks.
-
Solvent Waste: The use of volatile organic solvents (VOCs) contributes to environmental pollution and requires energy-intensive removal and disposal procedures.
-
Byproduct Formation: The reaction can lead to over-alkylation, forming the tertiary amine, and the use of a base results in the formation of stoichiometric amounts of salt waste (e.g., triethylammonium chloride), which lowers the atom economy.
-
Energy Intensive: Reflux conditions necessitate prolonged heating, increasing energy consumption.
Greener Synthetic Alternatives: A Comparative Analysis
Here, we explore several greener alternatives to the traditional synthesis, evaluating their advantages and providing representative experimental protocols.
Catalytic Reductive Amination: An Atom-Efficient Approach
Reductive amination is a powerful and widely used method for the formation of C-N bonds. In the context of synthesizing this compound, this involves the reaction of a methyl glyoxylate equivalent with benzylamine, followed by in-situ reduction of the resulting imine. This approach offers significant advantages in terms of atom economy and waste reduction.
Key Features:
-
High Atom Economy: The main byproduct is water, leading to a much higher atom economy compared to substitution reactions with halides.
-
Milder Conditions: The reaction can often be carried out at or near room temperature.
-
Reduced Waste: Avoids the formation of salt byproducts.
Experimental Protocol: Reductive Amination
A solution of methyl glyoxylate (or a suitable precursor like its hydrate or dimethyl acetal) (1.0 eq) and benzylamine (1.0 eq) in a protic solvent like methanol or ethanol is stirred at room temperature. A reducing agent, such as sodium borohydride (NaBH₄) or the milder sodium triacetoxyborohydride (STAB), is then added portion-wise. The reaction is monitored by TLC until completion. The solvent is evaporated, and the product is isolated after an aqueous workup.
Diagram: Reductive Amination Workflow
Caption: One-pot reductive amination process.
Microwave-Assisted Synthesis: Accelerating Green Chemistry
Microwave irradiation has emerged as a powerful tool in green synthesis, offering significant rate enhancements and often leading to higher yields in shorter reaction times[1][2][3][4][5]. This technology can be applied to both the traditional N-alkylation and reductive amination pathways.
Key Advantages:
-
Rapid Reactions: Reaction times can be reduced from hours to minutes.
-
Energy Efficiency: Localized superheating of the solvent and reactants leads to more efficient energy transfer.
-
Solvent-Free or Reduced Solvent Conditions: The high efficiency of microwave heating can enable reactions to be performed under solvent-free conditions or with significantly reduced solvent volumes.
Experimental Protocol: Microwave-Assisted N-Alkylation
In a dedicated microwave vial, methyl 2-aminoacetate hydrochloride (1.0 eq), benzyl bromide (1.1 eq), and a solid base such as potassium carbonate (2.0 eq) are mixed with a minimal amount of a high-boiling polar solvent like DMF or under solvent-free conditions. The vial is sealed and subjected to microwave irradiation at a set temperature (e.g., 120 °C) for a short period (e.g., 5-15 minutes). After cooling, the product is extracted and purified.
Diagram: Comparison of Heating Methods
Caption: Conventional vs. Microwave heating.
Biocatalysis: The Ultimate Green Approach
The use of enzymes as catalysts offers an unparalleled level of selectivity and environmental compatibility. For the synthesis of N-substituted amino esters, imine reductases (IREDs) are particularly promising[6]. These enzymes can catalyze the reductive amination of α-ketoesters with amines with high enantioselectivity under mild, aqueous conditions.
Key Benefits:
-
High Selectivity: Enzymes can provide excellent chemo-, regio-, and stereoselectivity, often eliminating the need for protecting groups and reducing downstream purification efforts.
-
Mild Reaction Conditions: Biocatalytic reactions are typically performed in water at or near ambient temperature and neutral pH.
-
Renewable Catalysts: Enzymes are derived from renewable resources and are biodegradable.
Experimental Protocol: Biocatalytic Reductive Amination
In a buffered aqueous solution, methyl pyruvate (as a precursor to the α-ketoester) (1.0 eq) and benzylamine (1.2 eq) are mixed. An imine reductase (IRED) enzyme and a cofactor recycling system (e.g., glucose and glucose dehydrogenase for NADH regeneration) are added. The reaction is gently agitated at a controlled temperature (e.g., 30 °C) for 24-48 hours. The product is then extracted from the aqueous phase using an organic solvent.
Diagram: Biocatalytic Synthesis Cycle
Caption: Enzymatic reductive amination cycle.
Quantitative Comparison of Synthetic Routes
To provide a more objective comparison, we have compiled representative data for the different synthetic approaches. It is important to note that direct side-by-side comparisons for the synthesis of this compound are not always available in the literature, so some data is based on analogous transformations.
| Synthetic Method | Typical Yield (%) | Reaction Time | Temperature (°C) | Key Green Chemistry Advantages | Key Disadvantages |
| Traditional N-Alkylation | 60-80 | 6-24 h | 80-100 | - | Use of hazardous reagents, solvent waste, salt byproducts. |
| Catalytic Reductive Amination | 85-95 | 2-8 h | 25-40 | High atom economy, reduced waste, milder conditions. | Requires a suitable glyoxylate precursor. |
| Microwave-Assisted N-Alkylation | 80-95 | 5-20 min | 100-150 | Drastically reduced reaction times, energy efficient. | Requires specialized equipment, can still use hazardous reagents. |
| Biocatalytic Reductive Amination | >90 | 24-48 h | 25-35 | High selectivity, aqueous media, mild conditions, renewable catalyst. | Longer reaction times, enzyme cost and stability can be a factor. |
Green Chemistry Metrics: A Deeper Dive
To further quantify the "greenness" of each route, we can consider metrics such as Atom Economy and E-Factor (Environmental Factor).
-
Atom Economy: (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100%
-
E-Factor: (Total weight of waste / Weight of product)
| Synthetic Route | Theoretical Atom Economy (%) | Estimated E-Factor |
| Traditional N-Alkylation | ~65% | 10-50 |
| Catalytic Reductive Amination | >90% | 1-5 |
| Microwave-Assisted N-Alkylation | ~65% | 5-20 |
| Biocatalytic Reductive Amination | >90% | <1-5 |
Note: E-Factor estimates are highly dependent on the specific experimental conditions, including solvent choice, work-up procedures, and purification methods.
Conclusion and Future Outlook
This guide has compared various synthetic strategies for this compound, highlighting the significant advantages of greener approaches over traditional methods.
-
Catalytic reductive amination stands out as a highly efficient and atom-economical alternative.
-
Microwave-assisted synthesis offers a dramatic reduction in reaction times, making it an attractive option for high-throughput synthesis.
-
Biocatalysis , with its exceptional selectivity and mild, aqueous reaction conditions, represents the pinnacle of green chemistry for this transformation, although practical considerations such as enzyme availability and cost must be taken into account.
For researchers and drug development professionals, the choice of synthetic route will depend on a balance of factors including scale, cost, time constraints, and the desired level of "greenness." However, the data clearly indicates that moving away from traditional N-alkylation methods towards catalytic and biocatalytic approaches offers substantial benefits in terms of sustainability, efficiency, and safety. The continued development of novel catalysts and engineered enzymes will undoubtedly further enhance the green credentials of this compound synthesis in the future.
References
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Shmidt, M. S., Reverdito, A. M., Kremenchuzky, L., Perillo, I. A., & Blanco, M. M. (2008). Simple and Efficient Microwave Assisted N-Alkylation of Isatin. Molecules, 13(4), 831–840. [Link]
- Sharma, P., & Kumar, A. (2016). Microwave-assisted N-alkylation of amines: a review. RSC Advances, 6(10), 8239-8256.
- Groger, H. (2016). Biocatalytic concepts for reductive amination by means of transaminases (a) and amine dehydrogenases (b).
- Turner, N. J. (2009). Deracemization and stereoinversion of α-amino acids using D- and L-amino acid oxidase and amine-boranes.
- Sheldon, R. A. (2017). The E factor 25 years on: the rise of green chemistry and sustainability. Green Chemistry, 19(1), 18-39.
-
France, S. P., et al. (2021). Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination. Angewandte Chemie International Edition, 60(16), 8717-8721. [Link]
- Thompson, L. A., & Ellman, J. A. (1996). Synthesis and applications of small molecule libraries. Chemical reviews, 96(1), 555-600.
- Baxter, E. W., & Reitz, A. B. (2002). Reductive aminations of carbonyl compounds with borohydride and borane reducing agents. Organic reactions, 59, 1-714.
- Anastas, P. T., & Warner, J. C. (1998). Green chemistry: theory and practice. Oxford university press.
- Desai, U. V., et al. (2014). A green and efficient protocol for the synthesis of N-benzylglycine derivatives. Tetrahedron Letters, 55(30), 4125-4128.
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Shmidt, M. S., Reverdito, A. M., Kremenchuzky, L., Perillo, I. A., & Blanco, M. M. (2008). Simple and efficient microwave assisted N-alkylation of isatin. Molecules (Basel, Switzerland), 13(4), 831–840. [Link]
- (Patent)
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Shmidt, M. S., Reverdito, A. M., Kremenchuzky, L., Perillo, I. A., & Blanco, M. M. (2008). Simple and Efficient Microwave Assisted N-Alkylation of Isatin. Molecules, 13(4), 831-840. [Link]
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Kumbhare, R. M., & Dadmal, T. L. (2014). Solvent-Free Benzylation of Glycerol by Benzyl Alcohol Using Heteropoly Acid Impregnated on K-10 Clay as Catalyst. Catalysts, 4(4), 425-437. [Link]
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Shmidt, M. S., Reverdito, A. M., Kremenchuzky, L., Perillo, I. A., & Blanco, M. M. (2008). Simple and efficient microwave assisted N-alkylation of isatin. Molecules (Basel, Switzerland), 13(4), 831–840. [Link]
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Poposka, F. A., et al. (2016). Microwave-assisted Synthesis of Some N-alkylisatin-β-thiocarbohydrazones. International Journal of Engineering Research, 5(5), 329-335. [Link]
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Dudley, G. B., et al. (2004). Expedited microwave-assisted N-alkylation of isatins utilizing DBU. ARKIVOC, 2004(5), 184-190. [Link]
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A Comparative Guide to the Scalable Production of Methyl 2-(benzylamino)acetate
For Researchers, Scientists, and Drug Development Professionals
Methyl 2-(benzylamino)acetate, a key intermediate in the synthesis of pharmaceuticals and other bioactive molecules, demands robust and scalable production methods to meet the growing needs of the drug development industry. This guide provides a comprehensive comparison of the prevalent manufacturing routes to this versatile compound, offering an in-depth analysis of their scalability, efficiency, and inherent challenges. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and provide a comparative analysis of their performance based on available data.
N-Alkylation of Methyl Glycinate: The Direct Approach
The most conventional route to this compound is the direct N-alkylation of a glycine methyl ester salt with a benzyl halide, typically benzyl chloride or benzyl bromide. This method, while straightforward in principle, presents significant challenges in achieving high selectivity and yield, particularly at scale.
Reaction Mechanism and Key Considerations
The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the primary amine of the glycine ester attacks the electrophilic benzylic carbon of the benzyl halide. A base is required to neutralize the resulting hydrohalic acid and to deprotonate the ammonium salt of the glycine ester, freeing the amine to act as a nucleophile.
A primary challenge in this approach is the potential for overalkylation. The desired product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to the formation of the tertiary amine, Methyl 2-(dibenzylamino)acetate, as a significant byproduct. Controlling the stoichiometry of the reactants and the reaction conditions is crucial to minimize this side reaction. The choice of base and solvent also plays a critical role in the reaction's efficiency and selectivity.
Experimental Protocol: N-Alkylation of Glycine Ethyl Ester Hydrochloride
Materials:
-
Glycine ethyl ester hydrochloride
-
Triethylamine
-
Ethanol
-
Benzyl chloride
-
Anhydrous magnesium sulfate
Procedure:
-
A mixture of 28.0 g of glycine ethyl ester hydrochloride, 20.0 g of triethylamine, and 200 ml of ethanol is heated to reflux for 1 hour.
-
The mixture is then cooled, leading to the precipitation of a white solid which is removed by filtration.
-
An additional 20.0 g of triethylamine is added to the filtrate, and the solution is cooled to 0-5°C.
-
27.8 g of benzyl chloride is slowly added dropwise to the cooled solution.
-
The reaction is then maintained at 40°C for 4 hours.
-
After the reaction is complete, the mixture is filtered, and the filtrate is washed with water until neutral.
-
The organic solution is dried with anhydrous magnesium sulfate, filtered, and the solvent is removed.
-
The crude product is purified by vacuum distillation to yield the final product.
It is important to note that attempts to use ethyl chloroacetate as the starting material in a similar reaction resulted in a lower yield of approximately 65% and a significant increase in the formation of the N,N-dibenzylglycine ethyl ester byproduct (25% to 40%).[1] This highlights the critical impact of the choice of starting materials on the scalability and efficiency of this method.
Reductive Amination: A More Selective Pathway
Reductive amination offers a more selective and often higher-yielding alternative to direct N-alkylation for the synthesis of secondary amines like this compound. This method involves the reaction of an amine with a carbonyl compound to form an imine or enamine intermediate, which is then reduced in situ to the desired amine.
Reaction Mechanism and Advantages
For the synthesis of this compound, this would typically involve the reaction of benzylamine with a methyl glyoxylate equivalent, followed by reduction. The key advantage of this method is the reduced likelihood of overalkylation. The imine intermediate is generally more susceptible to reduction than the resulting secondary amine is to further reaction with the carbonyl compound.
Various reducing agents can be employed, with sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃) being common choices in laboratory settings. For industrial-scale production, catalytic hydrogenation offers a more atom-economical and environmentally friendly alternative.
Scalability Considerations
While specific industrial-scale protocols for the reductive amination synthesis of this compound are proprietary, the general principles of this method are well-suited for large-scale production. The use of catalytic hydrogenation with catalysts such as palladium on carbon (Pd/C) or Raney nickel is common in industrial settings due to cost-effectiveness and the generation of minimal waste. The process can often be performed as a one-pot reaction, further enhancing its efficiency and scalability.
One-Pot Synthesis from Benzylamine and Methyl Chloroacetate
A potentially more streamlined and cost-effective approach is the direct one-pot synthesis from readily available starting materials like benzylamine and methyl chloroacetate. This method combines the alkylation and neutralization steps into a single operation, offering advantages in terms of process simplification and reduced capital investment.
Challenges and Potential Solutions
A key challenge in this one-pot approach is controlling the exothermic nature of the reaction and preventing the formation of byproducts. The reaction of benzylamine with methyl chloroacetate is highly exothermic and can lead to the formation of the overalkylation product, as well as other impurities if not properly controlled.
The use of a suitable solvent and a carefully controlled addition of the alkylating agent are crucial. Furthermore, the choice of base and its mode of addition are critical to neutralize the hydrochloric acid formed during the reaction without promoting side reactions.
Comparative Analysis of Production Methods
| Parameter | N-Alkylation of Methyl Glycinate | Reductive Amination | One-Pot Synthesis from Benzylamine |
| Starting Materials | Methyl glycinate salt, Benzyl halide | Benzylamine, Methyl glyoxylate equivalent | Benzylamine, Methyl chloroacetate |
| Selectivity | Moderate to low (risk of overalkylation) | High | Moderate (requires careful control) |
| Yield | Variable (can be high with optimization) | Generally high | Potentially high, but process-dependent |
| Scalability | Challenging due to selectivity issues | Good, especially with catalytic hydrogenation | Good, due to process simplification |
| Key Challenges | Overalkylation, byproduct formation | Availability and stability of glyoxylate | Exothermicity, byproduct formation |
| Environmental Impact | Use of halogenated compounds, potential for waste from byproducts | Can be green with catalytic hydrogenation | Dependent on solvent and workup |
Conclusion
The choice of the most suitable production method for this compound on a large scale depends on a careful evaluation of factors such as cost of raw materials, desired purity of the final product, and the capital investment available for the process.
While direct N-alkylation is a traditional approach, its scalability is often hampered by issues of selectivity and byproduct formation. Reductive amination presents a more robust and selective alternative, particularly when employing catalytic hydrogenation, making it a strong candidate for industrial-scale production. The one-pot synthesis from benzylamine and methyl chloroacetate offers the allure of process simplification and potential cost savings, but requires careful process development and control to be successful at scale.
For researchers and drug development professionals, understanding the nuances of these synthetic routes is crucial for making informed decisions about sourcing this key intermediate and for developing new, more efficient, and sustainable manufacturing processes for the pharmaceuticals of the future.
References
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Methyl 2-(benzylamino)acetate
This guide provides essential safety and logistical information for the proper disposal of methyl 2-(benzylamino)acetate (CAS No: 17136-35-5). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to offer a procedural framework grounded in scientific principles and regulatory compliance. Our objective is to ensure that this hazardous material is handled and disposed of in a manner that guarantees personnel safety and environmental protection.
Section 1: Hazard Assessment and Waste Characterization
Before any disposal procedure can begin, a thorough understanding of the chemical's hazards is paramount. This compound is not a benign substance; its hazard profile necessitates its classification as hazardous waste.
Inherent Chemical Hazards
The Safety Data Sheet (SDS) for this compound outlines several key hazards that directly inform handling and disposal protocols.[1] These are summarized below.
| Hazard Classification | GHS Code | Description | Implication for Disposal |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] | Accidental ingestion during handling or from contaminated surfaces must be prevented. All waste and contaminated materials must be securely contained. |
| Skin Irritation | Category 2 | H315: Causes skin irritation.[1] | Direct contact with the skin must be avoided. Impervious gloves are required, and contaminated clothing must be decontaminated or disposed of as hazardous waste. |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation.[1] | Splash-proof goggles are mandatory to prevent eye contact. Eyewash stations must be accessible. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[1] | Work must be conducted in a well-ventilated area or chemical fume hood to prevent inhalation of dust or vapors. |
Regulatory Waste Classification: The User's Responsibility
Under regulations set by the Environmental Protection Agency (EPA) and corresponding local authorities, the waste generator is legally responsible for determining if a chemical is hazardous waste.[2] this compound waste must be evaluated against the four characteristics of hazardous waste.[3][4]
-
Ignitability (D001): This refers to wastes that can easily catch fire.[4][5] While data for this specific compound is limited, related solvents can be flammable.
-
Corrosivity (D002): This applies to wastes with extreme pH levels (≤2 or ≥12.5) or the ability to corrode steel.[3][4] The parent amine, benzylamine, is corrosive, suggesting that this compound's waste should be evaluated for this characteristic.[6]
-
Reactivity (D003): This includes wastes that are unstable or can undergo violent reactions.[3]
-
Toxicity (D004-D043): This characteristic is determined if the waste contains contaminants that could leach into groundwater if disposed of improperly.[3]
Given its identified hazards, waste this compound will, at a minimum, be classified as hazardous due to its irritant and toxic properties. It must never be disposed of in standard trash or via sanitary sewer systems. [7]
Section 2: Pre-Disposal Safety Protocols
Safe disposal begins with safe handling. Adherence to the following personal protective equipment (PPE) and handling guidelines is mandatory.
Required Personal Protective Equipment (PPE)
| Equipment | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | To prevent skin irritation upon contact.[1][8] |
| Eye/Face Protection | Safety goggles with side-shields or a face shield. | To protect against splashes causing serious eye irritation.[1][8] |
| Body Protection | Lab coat and closed-toe shoes. | To protect skin and clothing from contamination.[6][9] |
| Respiratory Protection | Use in a chemical fume hood. | To prevent inhalation and respiratory tract irritation.[1][10] |
Safe Handling Environment
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1][6] Ensure an eyewash station and safety shower are immediately accessible.
Section 3: Step-by-Step Waste Collection and Segregation
Proper segregation and containment are the cornerstones of a compliant waste management program. Mixing incompatible chemicals can lead to dangerous reactions.
Waste Segregation
Store waste this compound separately from incompatible materials. Based on the reactivity of related compounds, avoid contact with strong acids and oxidizing agents.[6][11]
Collection Protocol
-
Select Container: Choose a sturdy, leak-proof container made of a chemically compatible material (e.g., high-density polyethylene). The container must have a secure, tight-fitting lid.[7]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Transfer: Carefully transfer the waste into the container, avoiding splashes or the generation of dust. If transferring a solid, use tools that will not generate static sparks.[12]
-
Containment: Keep the waste container closed at all times, except when adding waste.[7]
-
Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) that is secure, under ventilation, and has secondary containment to capture any potential leaks.
Caption: Waste Collection Workflow.
Section 4: Decontamination and Spill Management
Accidents can happen. A clear, pre-defined plan for managing spills and decontaminating equipment is crucial.
Empty Container Decontamination
Empty containers that held this compound are also considered hazardous waste until properly decontaminated.
-
Initial Rinse: Perform a "triple rinse" of the container. Crucially, the first rinseate must be collected and disposed of as hazardous waste because it will contain significant chemical residue.[7]
-
Subsequent Rinses: Subsequent rinses may be permissible for drain disposal depending on local regulations, but a conservative approach is to collect all three.
-
Final Disposal: Once triple-rinsed and air-dried in a fume hood, deface the original label and dispose of the container according to your institution's guidelines for clean glassware or plastic.[7][13]
Small-Scale Spill Response Protocol
For spills of less than 100 mL in a ventilated area:
-
Alert & Secure: Immediately alert personnel in the area and restrict access.
-
Don PPE: Wear the full PPE suite as described in Section 2.1.
-
Contain & Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a chemical sorbent pad.[8] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Using non-sparking tools (e.g., plastic scoop), carefully collect the absorbed material and any broken glass.[12][14]
-
Containerize: Place all contaminated materials into a pre-labeled hazardous waste container.
-
Clean: Wipe the spill area with a suitable solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS office.
Caption: Spill Response Decision Tree.
Section 5: Final Disposal Pathway
The ultimate disposal of this compound waste must be handled by professionals to ensure regulatory compliance and environmental safety.
-
Professional Disposal: All collected waste, including spill cleanup debris and contaminated PPE, must be disposed of through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[15][16]
-
Documentation: Ensure all required paperwork is completed for the waste pickup. This creates a cradle-to-grave record of the waste, which is a key component of regulatory compliance.
-
Prohibited Actions:
By adhering to this comprehensive guide, you can manage and dispose of this compound waste in a manner that is safe, responsible, and fully compliant with safety and environmental regulations.
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Carl ROTH. Safety Data Sheet: Benzylamine. Retrieved from Carl ROTH. [Link]
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Crystal Chem. Methyl acetate - Safety Data Sheet. Retrieved from Crystal Chem. [Link]
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GV Health. (2022). Chemical Spills: How to safely contain & remove. Retrieved from YouTube. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 2-(benzylamino)acetate
Introduction: Methyl 2-(benzylamino)acetate (CAS No. 17136-35-5) is a substituted glycine methyl ester, a valuable reagent in synthetic organic chemistry, often employed as a building block in the development of more complex molecules in pharmaceutical and materials science research.[1][2] While instrumental in discovery, its handling necessitates a rigorous and well-understood safety protocol. This guide provides an in-depth, experience-driven framework for selecting and using Personal Protective Equipment (PPE). Our objective is to move beyond mere compliance and instill a culture of proactive safety, ensuring that researchers are protected by understanding the causality behind each safety measure.
Hazard Profile: The Rationale for Protection
Understanding the inherent risks of a chemical is the foundation of a robust safety plan. The specific hazards of this compound, as outlined in its Safety Data Sheet (SDS), directly dictate the required levels of personal protection.[3] Failure to protect against these hazards can lead to acute injury and potential long-term health effects.
Primary Hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[3]
-
Skin Irritation (Category 2): Causes skin irritation upon direct contact.[3] Prolonged exposure can lead to inflammation and discomfort.
-
Serious Eye Irritation (Category 2): Causes significant and potentially damaging eye irritation.[3][4]
-
Respiratory Irritation (Specific Target Organ Toxicity - Single Exposure, Category 3): May cause irritation to the respiratory tract if inhaled as a dust or aerosol.[3]
These classifications are not abstract labels; they are directives. Skin and eye irritation necessitates impermeable barriers, while the potential for respiratory irritation demands that the compound be handled in a way that prevents it from becoming airborne, or that respiratory protection be used.
Core PPE Requirements: A Multi-Layered Defense
Effective protection is not achieved by a single piece of equipment but by a comprehensive system. The following components represent the minimum and task-specific PPE required for handling this compound.
-
Foundational Protection: Regardless of the task, the following are non-negotiable in any laboratory setting where this chemical is present:
-
Task-Specific Protection:
-
Eye and Face Protection: The eyes are exceptionally vulnerable to chemical splashes.
-
ANSI Z87.1-rated Safety Glasses with Side Shields: This is the minimum requirement for being present in the laboratory.[5]
-
Chemical Splash Goggles: These must be worn for any procedure involving the handling of liquid this compound or its solutions. Goggles provide a complete seal around the eyes, offering superior protection against splashes from any direction.[5][6]
-
Face Shield: A face shield, worn over chemical splash goggles, is required when handling larger quantities (>1 L) or when there is a significant risk of splashing or energetic reaction.[7]
-
-
Hand Protection: The "Causes skin irritation" classification makes glove selection critical.
-
Nitrile Gloves: Disposable nitrile gloves are the standard for providing incidental protection against splashes and contamination.[5] It is crucial to inspect gloves for any signs of damage before use and to remove and replace them immediately if contamination occurs.[8]
-
Double Gloving: For tasks involving larger volumes or prolonged handling, wearing two pairs of nitrile gloves can provide an additional layer of safety.
-
Consult Manufacturer Data: For operations involving significant immersion or prolonged contact, always consult the glove manufacturer's chemical resistance guide to ensure nitrile is the appropriate material and to understand its breakthrough time.[7]
-
-
Respiratory Protection: The primary method for mitigating inhalation risk is the use of engineering controls.
-
Engineering Controls: All weighing of the solid compound and preparation of solutions should be performed within a certified chemical fume hood to prevent the generation and inhalation of dust or aerosols.[4][9]
-
Respirator Use: In the rare event that engineering controls are not feasible or during a large-scale spill cleanup, respiratory protection is mandatory. Use of a respirator requires prior medical clearance, training, and annual fit-testing. A NIOSH-approved air-purifying respirator (APR) with organic vapor/particulate cartridges would be appropriate.[7]
-
-
PPE Selection Protocol: A Risk-Based Workflow
The selection of appropriate PPE is not static; it must be re-evaluated for every task. The following decision workflow and summary table provide a clear, risk-based approach to this process.
Caption: Risk-based PPE selection workflow for this compound.
PPE Summary by Laboratory Operation
| Task | Engineering Control | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport | General Ventilation | Safety Glasses | Nitrile Gloves (when handling container) | Lab Coat | Not Required |
| Weighing Solid | Chemical Fume Hood | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Not Required with Fume Hood |
| Solution Preparation | Chemical Fume Hood | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Not Required with Fume Hood |
| Reaction & Workup | Chemical Fume Hood | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Not Required with Fume Hood |
| Spill Cleanup | Maximize Ventilation | Goggles & Face Shield | Heavy-Duty Nitrile/Neoprene Gloves | Chemical Resistant Apron over Lab Coat | Required if ventilation is inadequate |
Procedural Discipline: Donning and Doffing PPE
The order in which PPE is put on and, more critically, taken off is vital to prevent cross-contamination.
Step-by-Step Donning (Putting On) Protocol
-
Lab Coat: Put on your lab coat and ensure all buttons are fastened.
-
Eye/Face Protection: Put on safety goggles and, if necessary, a face shield. Adjust for a secure and comfortable fit.
-
Gloves: Put on your gloves last. Pull the cuffs of the gloves over the cuffs of your lab coat sleeves to create a seal.
Step-by-Step Doffing (Taking Off) Protocol
This sequence is designed to contain contaminants. The principle is to touch potentially contaminated surfaces only with other contaminated surfaces (i.e., glove-to-glove).
-
Gloves: This is the first and most critical step.
-
Using one gloved hand, pinch the palm of the other glove and peel it off, turning it inside out.
-
Hold the removed glove in your still-gloved hand.
-
Slide the fingers of your ungloved hand under the cuff of the remaining glove.
-
Peel it off from the inside, creating a "bag" for both gloves.
-
Dispose of them immediately in the designated chemical waste container.
-
-
Wash Hands: Although you will remove more PPE, it is good practice to wash your hands immediately after glove removal if possible.
-
Face Shield/Goggles: Remove eye and face protection by handling the headband or earpieces. Avoid touching the front surface.
-
Lab Coat: Remove your lab coat, folding the contaminated outside inwards. Hang it in its designated location or dispose of it if it is a disposable coat.
-
Final Hand Washing: Wash your hands thoroughly with soap and water for at least 20 seconds.
Disposal of Contaminated PPE and Chemical Waste
Proper disposal is a crucial final step in the safe handling workflow.
-
Disposable PPE: All contaminated disposable PPE, including nitrile gloves, bench paper, and disposable lab coats, must be placed in a designated, sealed, and clearly labeled solid hazardous waste container. Do not dispose of this material in the regular trash.[3][10]
-
Chemical Waste: Unused this compound and solutions containing the compound must be collected in a compatible, sealed, and labeled hazardous waste container for disposal by your institution's environmental health and safety department.[11] Do not pour chemical waste down the drain.[11]
-
Reusable PPE: Reusable items like face shields and goggles should be decontaminated after use according to your laboratory's standard procedures. If your lab coat becomes significantly contaminated, it must be professionally laundered by a service qualified to handle contaminated lab clothing; do not take it home.
By adhering to this comprehensive guide, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their scientific work.
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MSDS_9.RPT. Safety Data Sheet - Crystal Reports ActiveX Designer. Available at: [Link]
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Agilent Technologies, Inc. (2019-03-25). Safety Data Sheet. Available at: [Link]
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Safety Data Sheet according to the Hazardous Products Regulation. (2023-08-23). NO. 7. Available at: [Link]
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Carl ROTH. Safety Data Sheet: Glycine. Available at: [Link]
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Methacrylate Producers Association, Inc. Methacrylate Esters – Safe Handling Manual. Available at: [Link]
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Wikipedia. Hydroxylamine. Available at: [Link]
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ACS Catalysis. (2026-01-03). Triaryl-Heptazine Photocatalysts for the Oxidation of C–H and C–C Bonds in Nitrogen-Containing Molecules. Available at: [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
